Cycloheptylmethanamine Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
cycloheptylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c9-7-8-5-3-1-2-4-6-8;/h8H,1-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVAYDRMRLWYQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cycloheptylmethanamine Hydrochloride: A Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloheptylmethanamine hydrochloride is a primary amine hydrochloride salt featuring a cycloheptyl moiety. As with many amine hydrochlorides, it holds potential as a building block in medicinal chemistry and drug development due to the versatile reactivity of the amino group and the lipophilic nature of the cycloheptyl ring. A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and biological screening.
This technical guide provides a comprehensive overview of the core physical properties of this compound. In the absence of extensive experimentally derived data in publicly accessible literature, this guide combines predicted values from computational models with established analytical methodologies for their determination. This approach offers researchers a robust framework for anticipating the compound's behavior and for designing rigorous experimental validation protocols.
Molecular and Physicochemical Profile
A foundational aspect of understanding any chemical entity is its fundamental molecular and physical data. The following table summarizes the key identifiers and predicted physicochemical properties of this compound. It is crucial to note that the quantitative properties are computationally predicted and should be confirmed by experimental analysis.
| Property | Value | Source/Method |
| Chemical Name | This compound | IUPAC |
| Synonyms | (Cycloheptylmethyl)amine hydrochloride | - |
| CAS Number | 30114-41-9 | - |
| Molecular Formula | C₈H₁₈ClN | - |
| Molecular Weight | 163.69 g/mol | Calculated |
| Predicted Melting Point | 225-235 °C | Prediction |
| Predicted Boiling Point | Not available (decomposes) | Prediction |
| Predicted Water Solubility | Soluble | Prediction |
| Predicted LogP | 2.3 | Prediction |
Note: Predicted values are generated from computational algorithms and are intended for estimation purposes. Experimental verification is strongly recommended.
Structural Representation
The molecular structure of this compound is fundamental to its physical and chemical properties. The following diagram illustrates the connectivity of the atoms.
Caption: 2D representation of this compound.
Experimental Determination of Physical Properties
To ensure scientific integrity and for use in regulated environments, the predicted physical properties must be validated through experimental determination. The following section outlines standard protocols for key physical properties.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis: The onset of the endothermic peak is taken as the melting point. The peak area can be used to calculate the enthalpy of fusion.
Caption: Workflow for melting point determination using DSC.
Aqueous Solubility Assessment
Rationale: Solubility is a critical parameter for drug development, impacting bioavailability and formulation. As an amine hydrochloride, the compound is expected to be water-soluble. A simple, yet effective, method for initial assessment is the shake-flask method.
Experimental Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Sample Collection and Analysis:
-
Allow the solution to stand until the excess solid has settled.
-
Carefully withdraw a known volume of the supernatant.
-
Filter the aliquot through a 0.45 µm filter to remove any undissolved solid.
-
Determine the concentration of the dissolved compound using a suitable analytical technique, such as HPLC-UV or quantitative NMR.
-
-
Calculation: The solubility is expressed as mg/mL or mol/L.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected Spectral Features: The ¹H NMR spectrum of this compound in a solvent like D₂O is expected to show characteristic signals for the cycloheptyl and aminomethyl protons.
-
Cycloheptyl Protons: A series of broad, overlapping multiplets are expected in the region of 1.2-1.8 ppm . The complexity arises from the conformational flexibility of the seven-membered ring and the diastereotopic nature of the methylene protons.
-
Methine Proton (CH-CH₂N): A multiplet is expected around 1.9-2.2 ppm .
-
Aminomethyl Protons (CH₂-N): A doublet is anticipated around 2.8-3.1 ppm , deshielded due to the adjacent positively charged nitrogen atom.
-
Amine Protons (N⁺H₃): In a non-deuterated solvent like DMSO-d₆, a broad singlet would be expected around 8.0-9.0 ppm . In D₂O, this signal will exchange with the solvent and will not be observed.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expected Spectral Features: The FTIR spectrum provides information about the vibrational modes of the functional groups. For this compound, the following characteristic absorption bands are expected.[1][2]
-
N⁺-H Stretching: A broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹ , characteristic of the ammonium salt.[1][2]
-
C-H Stretching: Sharp peaks for the aliphatic C-H stretching of the cycloheptyl and methylene groups will appear between 3000-2850 cm⁻¹ .[2]
-
N-H Bending: An absorption band around 1600-1500 cm⁻¹ is characteristic of the asymmetric and symmetric bending of the -NH₃⁺ group.[1]
-
C-N Stretching: A weaker absorption may be observed in the 1250-1020 cm⁻¹ region.[2]
Synthesis Outline
A common synthetic route to cycloalkylmethanamine hydrochlorides involves the reduction of the corresponding nitrile followed by salt formation.[3]
Caption: A plausible synthetic pathway for this compound.
Conclusion
References
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- PSEforSPEED. (n.d.). Chemical Properties on Demand.
- Molecular Knowledge Systems, Inc. (2024). Physical Property Estimation: Online Demonstration.
- Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer.
- WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines.
- ResearchGate. (2013, October 7). Can anyone refer me to software or any site that predicts the physical and chemical properties of organic compounds?
- Chemistry LibreTexts. (2024, March 19). 24.10: Spectroscopy of Amines.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values.
- Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
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- Google Patents. (n.d.). US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride.
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An In-depth Technical Guide to Cycloheptylmethanamine Hydrochloride: Synthesis, Characterization, and Applications
A Note to the Researcher: Direct, in-depth literature on Cycloheptylmethanamine Hydrochloride is not extensively available. This guide has been constructed by a Senior Application Scientist to provide a robust framework based on established principles of organic chemistry and data from analogous cycloalkylmethanamine compounds. The protocols and data presented herein are predictive and intended to serve as a scientifically sound starting point for research and development.
Introduction
This compound is a primary amine salt featuring a cycloheptyl moiety attached to a methylamine group. As a member of the cycloalkylamine class of compounds, it holds potential as a valuable building block in medicinal chemistry and materials science. The incorporation of a seven-membered carbocyclic ring can impart unique conformational properties and lipophilicity to parent molecules, potentially influencing their biological activity and physicochemical characteristics. This guide provides a comprehensive overview of a plausible synthetic route, detailed characterization methodologies, predicted physicochemical properties, and potential applications for this compound.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of Cycloheptylmethanamine and its hydrochloride salt. These values are estimated based on the properties of similar aliphatic and cycloaliphatic amines and their salts.[1][2][3][4][5][6]
| Property | Cycloheptylmethanamine (Free Base) | This compound (Salt) |
| Molecular Formula | C₈H₁₇N | C₈H₁₈ClN |
| Molecular Weight | 127.23 g/mol | 163.69 g/mol |
| Appearance | Colorless to pale yellow liquid | White to off-white crystalline solid[7] |
| Boiling Point | ~180-190 °C (estimated) | Decomposes upon heating |
| Melting Point | Not Applicable | >200 °C (estimated, with decomposition)[7] |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, ether, dichloromethane)[2] | Soluble in water and polar protic solvents (e.g., ethanol); sparingly soluble in nonpolar organic solvents[3][8] |
Synthesis of this compound
The synthesis of this compound can be approached through a two-step process: the formation of the free amine followed by its conversion to the hydrochloride salt. A common and effective method for the synthesis of the primary amine is the reduction of a suitable precursor, such as cycloheptanecarbonitrile or cycloheptanecarboxamide.
Part 1: Synthesis of Cycloheptylmethanamine (Free Base)
Method A: Reduction of Cycloheptanecarbonitrile
This method involves the reduction of the nitrile group to a primary amine using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).
Experimental Protocol:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of Lithium Aluminum Hydride (1.5 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Addition of Nitrile: Dissolve cycloheptanecarbonitrile (1.0 eq.) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Isolation: Filter the resulting solid aluminum salts and wash them thoroughly with diethyl ether or THF. Combine the organic filtrates.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Cycloheptylmethanamine. The product can be further purified by distillation under reduced pressure.
Causality Behind Experimental Choices:
-
Inert Atmosphere: LiAlH₄ is highly reactive with water and moisture; an inert atmosphere prevents its decomposition and ensures the efficiency of the reduction.
-
Anhydrous Solvents: The use of anhydrous solvents is critical to prevent the violent reaction of LiAlH₄ with water.
-
Controlled Addition at 0 °C: The reaction of LiAlH₄ with the nitrile is exothermic. Slow, controlled addition at low temperature prevents the reaction from becoming too vigorous.
-
Fieser Workup: This specific quenching procedure is designed to produce a granular precipitate of aluminum salts that is easily filterable, simplifying the workup process.
Method B: Reduction of Cycloheptanecarboxamide
An alternative route is the reduction of cycloheptanecarboxamide, which can also be achieved using LiAlH₄.
Experimental Protocol:
The protocol is very similar to the reduction of the nitrile. Substitute cycloheptanecarbonitrile with cycloheptanecarboxamide (1.0 eq.) and follow the same steps for reaction, quenching, isolation, and purification.
Part 2: Formation of this compound
The purified Cycloheptylmethanamine (free base) is converted to its hydrochloride salt to improve its stability and water solubility.[9][10][11][12]
Experimental Protocol:
-
Dissolution: Dissolve the purified Cycloheptylmethanamine (1.0 eq.) in a suitable anhydrous organic solvent such as diethyl ether, isopropanol, or ethyl acetate.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of anhydrous hydrogen chloride (HCl) in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until the solution becomes acidic (test with pH paper).
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted free base or excess HCl. Dry the product under vacuum to obtain pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous HCl and solvents prevents the incorporation of water into the crystal lattice of the salt.
-
Cooling: The acid-base reaction is exothermic. Cooling the solution helps to control the reaction and often improves the crystallinity of the product.
-
Washing with Cold Solvent: This step removes impurities without significantly dissolving the desired salt product.
Caption: Plausible synthetic routes to this compound.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are recommended.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cycloheptyl ring protons, the methylene protons adjacent to the nitrogen, and the ammonium protons.[13][14][15] The cycloheptyl protons will likely appear as a series of complex multiplets in the range of δ 1.2-1.8 ppm. The methylene protons (CH₂-NH₃⁺) would be deshielded and appear as a multiplet around δ 2.8-3.2 ppm. The ammonium protons (-NH₃⁺) will appear as a broad singlet, typically in the range of δ 7.5-9.0 ppm, and its chemical shift can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.[16][17][18][19][20] The seven carbons of the cycloheptyl ring are expected to resonate in the aliphatic region, roughly between δ 25-45 ppm. The methylene carbon (CH₂-NH₃⁺) will be shifted downfield due to the electron-withdrawing effect of the ammonium group, likely appearing in the range of δ 40-50 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of key functional groups.[12]
-
N-H Stretching: A broad and strong absorption band is expected in the region of 2800-3200 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the ammonium group (-NH₃⁺). This broadness is a hallmark of hydrogen bonding in the solid state.
-
N-H Bending: Asymmetric and symmetric N-H bending vibrations are expected to appear in the range of 1500-1600 cm⁻¹.
-
C-H Stretching: Aliphatic C-H stretching vibrations from the cycloheptyl and methylene groups will be observed just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the free base.
-
Molecular Ion: The free base, Cycloheptylmethanamine, has an odd molecular weight (127.23), which is consistent with the nitrogen rule for a compound with one nitrogen atom. The molecular ion peak (M⁺) at m/z 127 may be observed.
-
Alpha-Cleavage: The most characteristic fragmentation for amines is alpha-cleavage. For Cycloheptylmethanamine, this would involve the loss of the cycloheptyl radical to form a stable iminium ion at m/z 30 ([CH₂=NH₂]⁺), which is often the base peak.
Caption: Workflow for the analytical characterization of this compound.
Potential Applications in Research and Drug Development
While specific applications for this compound are not documented, the broader class of cycloalkylamines has demonstrated significant utility in medicinal chemistry.[21][22][23][24][25][26][27]
-
Scaffold for Novel Therapeutics: The cycloheptyl group provides a three-dimensional scaffold that can be used to orient pharmacophoric groups in a specific spatial arrangement for optimal interaction with biological targets. Its lipophilic nature can also be modulated to improve pharmacokinetic properties, such as membrane permeability.
-
Neurological and Psychiatric Drug Discovery: Many centrally acting drugs incorporate cycloalkylamine moieties. These structures can interact with various receptors and transporters in the central nervous system.[23][26]
-
Antimicrobial and Anticancer Agents: The incorporation of cycloalkyl groups into bioactive molecules has been shown to enhance their antimicrobial and anticancer activities in some cases.[25][28][29][30]
-
Material Science: Primary amines are versatile functional groups for the synthesis of polymers and functional materials. The cycloheptyl group can introduce unique thermal and mechanical properties to these materials.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the synthesis, characterization, and potential applications of this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers and drug development professionals interested in exploring this and related cycloalkylamine compounds. The unique structural features of the cycloheptyl moiety suggest that this compound could be a valuable tool in the design of novel molecules with tailored biological and material properties. Further empirical investigation is warranted to fully elucidate the chemical and biological profile of this intriguing molecule.
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Cycloheptylmethanamine Hydrochloride CAS number 177352-26-0
An In-Depth Technical Guide to Cycloheptylmethanamine Hydrochloride (CAS: 177352-26-0)
Abstract
This technical guide provides a comprehensive scientific overview of this compound (CAS No. 177352-26-0), a primary amine of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's chemical properties, plausible synthetic routes, analytical characterization, and potential applications. By synthesizing information from supplier data and established chemical principles, this guide serves as a foundational resource for the laboratory-scale synthesis and study of this molecule.
Introduction and Chemical Identity
This compound is the salt form of the primary amine Cycloheptylmethanamine. The presence of a cycloheptyl ring, a seven-membered carbocycle, offers a unique three-dimensional scaffold that is of interest in the design of novel chemical entities. While not a widely studied compound in its own right, its structural class—α-cycloalkylalkyl substituted methanamines—has been identified as a crucial intermediate in the synthesis of potent leukotriene biosynthesis inhibitors, which are valuable in the treatment of asthma and other inflammatory diseases.[1] This positions this compound as a relevant building block for pharmaceutical research and development.
The chemical structure consists of a cycloheptyl group attached to a methylene (-CH₂) group, which is in turn bonded to an amino group (-NH₂). The hydrochloride salt form enhances stability and improves handling characteristics compared to the free amine.
Caption: Chemical structure of this compound.
Physicochemical Properties
Comprehensive experimental data for this compound is not widely published. The following table summarizes available information, primarily collated from material safety data sheets (MSDS) and chemical supplier databases.[2][3][4] It is important to note that many physical properties are listed as "not available" and would require experimental determination.
| Property | Value | Source |
| CAS Number | 177352-26-0 | [2][3][4] |
| Molecular Formula | C₈H₁₈ClN | [2] |
| Molecular Weight | 163.69 g/mol | [2] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [2][4] |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| Solubility | Not available | [2] |
| Storage | Store at room temperature under an inert atmosphere. | [4] |
Synthesis and Manufacturing
Proposed Synthetic Pathway: Reductive Amination
Reductive amination is a robust and highly versatile method for C-N bond formation, converting a carbonyl group into an amine via an intermediate imine.[7][8] This one-pot reaction is favored for its efficiency and tolerance of various functional groups.[9][10]
The pathway involves two key steps:
-
Imine Formation: Cycloheptanecarboxaldehyde reacts with ammonia under mildly acidic conditions to form an intermediate imine.
-
In Situ Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is present in the reaction mixture to reduce the imine to the primary amine as it is formed.[8][11] NaBH(OAc)₃ is often preferred as it is less toxic than cyanide-based reagents and is effective under mild conditions.[8][11]
-
Salt Formation: The resulting free amine is then converted to its stable hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.[2]
Caption: Proposed workflow for the synthesis of Cycloheptylmethanamine HCl.
Detailed Experimental Protocol (Proposed)
This protocol is a representative example based on established reductive amination procedures and should be optimized for specific laboratory conditions.[9][11][12]
Step 1: Synthesis of Cycloheptylmethanamine (Free Amine)
-
Reaction Setup: To a solution of cycloheptanecarboxaldehyde (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add ammonium acetate (10 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by TLC or GC-MS.
-
Reduction: Cool the reaction mixture in an ice bath (0 °C). Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Cycloheptylmethanamine. The crude amine may be purified further by distillation under reduced pressure if necessary.
Step 2: Conversion to Hydrochloride Salt
-
Dissolution: Dissolve the purified Cycloheptylmethanamine (1.0 eq) in a minimal amount of anhydrous diethyl ether.
-
Acidification: Cool the solution in an ice bath. Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring.[13]
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. Continue adding the HCl solution until no further precipitation is observed.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities. Dry the product under vacuum to yield this compound as a solid.[2]
Analytical Characterization
A comprehensive analytical workflow is essential to confirm the identity, structure, and purity of the synthesized this compound.
Caption: Standard analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. While experimental spectra are not publicly available, the expected chemical shifts can be predicted based on the analysis of similar structures.[13]
Predicted ¹H NMR (400 MHz, D₂O):
-
δ ~3.00 ppm (d, 2H): The two protons on the methylene carbon adjacent to the nitrogen (-CH₂-NH₃⁺). The signal would be a doublet due to coupling with the adjacent methine proton.
-
δ ~1.40-1.80 ppm (m, 11H): A complex multiplet corresponding to the eleven protons on the cycloheptyl ring (the methine proton and the ten methylene protons).
-
δ ~1.10-1.30 ppm (m, 2H): The remaining two protons on the cycloheptyl ring, likely those furthest from the substituent group.
Predicted ¹³C NMR (100 MHz, D₂O):
-
δ ~45-50 ppm: The methylene carbon adjacent to the nitrogen (-CH₂-NH₃⁺).
-
δ ~35-40 ppm: The methine carbon of the cycloheptyl ring (-CH-).
-
δ ~25-35 ppm: Multiple signals corresponding to the six methylene carbons of the cycloheptyl ring (-CH₂-).
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the free amine. Under Electron Ionization (EI), the molecular ion peak (M⁺) for the free base (C₈H₁₇N) would be expected at m/z = 127.22. A prominent fragment would likely be observed at m/z = 98.1, corresponding to the loss of the ethylamine group ([M-CH₂NH₂]⁺).
Biological Activity and Applications
The primary documented utility of this class of compounds is as intermediates in pharmaceutical synthesis.
-
Leukotriene Biosynthesis Inhibitors: A key patent identifies α-cycloalkylalkyl substituted methanamines as essential building blocks for compounds that inhibit leukotriene biosynthesis.[1] These inhibitors are critical for treating inflammatory and allergic conditions like asthma by preventing the production of pro-inflammatory leukotrienes.[1] Cycloheptylmethanamine fits this structural class and can serve as a precursor for novel drug candidates in this therapeutic area.
-
Potential Anti-Allergic Activity: While direct evidence is sparse, one source suggests its use in preparing derivatives with allergy-inhibiting activity. This aligns with its role as a precursor to leukotriene inhibitors. The mechanism of action for such derivatives could involve antagonism of histamine receptors or stabilization of mast cells, preventing the release of histamine and other allergic mediators.[14]
Safety, Handling, and Storage
This compound is intended for research and development purposes only.[2][3] As with any chemical reagent, it should be handled by trained personnel in a well-ventilated laboratory.
-
Hazards: The compound is classified as harmful if swallowed or inhaled and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.
-
Protective Measures: Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[2] Work should be conducted in a fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[2][3]
Conclusion
This compound, CAS 177352-26-0, is a valuable chemical building block with clear potential in pharmaceutical research, particularly in the development of anti-inflammatory and anti-allergic agents like leukotriene biosynthesis inhibitors. Although detailed experimental data in the public domain is limited, its synthesis can be reliably approached using standard organic chemistry techniques such as reductive amination. This guide provides a robust framework for its synthesis, characterization, and safe handling, enabling further investigation into its properties and applications by the scientific community.
References
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- ResearchGate. (2025). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective.
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- Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination.
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- ResearchGate. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review.
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- Google Patents. (n.d.). EP3505509A1 - Methods for the preparation of arylcycloalkylamine derivatives.
- National Center for Biotechnology Information. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
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- National Center for Biotechnology Information. (2022). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride.
- MDPI. (n.d.). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity.
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An In-depth Technical Guide to Cycloheptylmethanamine Hydrochloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of Cycloheptylmethanamine Hydrochloride, a primary amine salt of significant interest to researchers and professionals in the fields of organic synthesis and drug development. While specific data for this compound is not extensively documented in public literature, this paper will establish its core properties through chemical principles and draw upon established knowledge of analogous cycloalkylmethanamine hydrochlorides to present a thorough and reliable resource.
Chemical Identity and Molecular Characteristics
This compound is the hydrochloride salt of Cycloheptylmethanamine. The core structure consists of a cycloheptyl ring attached to a methylamine group. The addition of hydrochloric acid protonates the amine group, forming a water-soluble ammonium salt.
Molecular Structure:
Caption: 2D representation of this compound.
Based on its structure, the chemical and molecular properties can be determined:
| Property | Value |
| Chemical Formula | C₈H₁₈ClN |
| Molecular Weight | 163.69 g/mol |
| IUPAC Name | (Cycloheptyl)methanamine hydrochloride |
| CAS Number | Not assigned |
Note: The molecular weight is calculated based on the atomic weights of the constituent elements (C: 12.01, H: 1.008, Cl: 35.45, N: 14.01).
Physicochemical Properties: An Analog-Based Assessment
Direct experimental data for the physicochemical properties of this compound are scarce. However, by examining trends in the homologous series of cycloalkylmethanamine hydrochlorides, we can reliably estimate its key characteristics.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Cyclobutylmethanamine Hydrochloride[1] | 121.61 | ~210-215 |
| Cyclopentylmethanamine Hydrochloride[2][3] | 135.63 | ~235-240 |
| This compound | 163.69 | Estimated: 245-255 |
As the size of the cycloalkane ring increases, the molecular weight and van der Waals forces increase, which generally leads to a higher melting point. Therefore, the melting point of this compound is anticipated to be higher than that of its cyclopentyl analog.
Solubility: Like other simple amine hydrochlorides, this compound is expected to be soluble in water and lower alcohols (methanol, ethanol) due to the ionic nature of the ammonium chloride group. Its solubility in nonpolar organic solvents such as diethyl ether and hexane is predicted to be low.
Synthesis and Reaction Pathways
The synthesis of this compound can be approached through several established synthetic routes commonly used for the preparation of primary amines. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.
Pathway 1: Reductive Amination of Cycloheptanecarboxaldehyde
This is a highly efficient and widely used method for amine synthesis. The process involves the reaction of cycloheptanecarboxaldehyde with ammonia to form an intermediate imine, which is then reduced in situ to the primary amine.
Caption: Reductive amination synthesis workflow.
Experimental Protocol (Illustrative):
-
Imine Formation: Dissolve cycloheptanecarboxaldehyde in methanol. Add a solution of ammonia in methanol and stir at room temperature. The reaction progress can be monitored by techniques such as TLC or GC-MS.
-
Reduction: Upon completion of imine formation, cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride, portion-wise.
-
Work-up and Isolation: After the reduction is complete, quench the reaction with water and extract the product with an organic solvent like diethyl ether.
-
Salt Formation: Dry the organic extracts over anhydrous sodium sulfate, filter, and then bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an appropriate solvent, to precipitate the hydrochloride salt. The resulting solid can be collected by filtration and dried.
Pathway 2: Reduction of Cycloheptanecarbonitrile
Another common method involves the reduction of a nitrile. Cycloheptanecarbonitrile can be reduced to cycloheptylmethanamine using strong reducing agents.
Caption: Nitrile reduction synthesis workflow.
Experimental Protocol (Illustrative):
-
Reduction: In a flame-dried flask under an inert atmosphere, prepare a suspension of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or THF). Add a solution of cycloheptanecarbonitrile in the same solvent dropwise at a controlled temperature.
-
Work-up and Isolation: After the reaction is complete, carefully quench the excess LiAlH₄ by the sequential addition of water and a sodium hydroxide solution. Filter the resulting aluminum salts and extract the filtrate with an organic solvent.
-
Salt Formation: The hydrochloride salt is then formed as described in the previous method.
Applications in Research and Development
Cycloalkylmethanamine derivatives are valuable building blocks in medicinal chemistry. The cycloheptyl group can introduce favorable properties to a drug candidate, such as increased lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Potential Roles in Drug Discovery:
-
Scaffold for Novel Compounds: Cycloheptylmethanamine can serve as a starting point for the synthesis of more complex molecules with potential therapeutic activity.
-
Modulation of Pharmacokinetics: The incorporation of the cycloheptyl moiety can be a strategy to optimize the pharmacokinetic properties of a lead compound.
-
Bioisosteric Replacement: In some cases, the cycloheptyl group can act as a bioisostere for other chemical groups, helping to fine-tune the biological activity of a molecule.
While specific applications for this compound are not widely reported, the use of similar cyclic amine derivatives in the development of therapeutic agents is well-documented, for instance, in the synthesis of leukotriene biosynthesis inhibitors and other pharmacologically active compounds.
Safety and Handling
Based on the safety data for analogous compounds like cyclobutylmethanamine hydrochloride and cyclopentylmethanamine hydrochloride, this compound should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound, while not extensively characterized in the literature, represents a valuable chemical entity with predictable properties and clear synthetic pathways. Its significance lies primarily in its potential as a building block for the synthesis of novel compounds in the pharmaceutical and chemical research sectors. This guide provides a foundational understanding of its key characteristics, synthesis, and potential applications, derived from established chemical principles and data from closely related analogs.
References
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Cycloheptylmethanamine Hydrochloride synthesis pathway
An In-Depth Technical Guide to the Synthesis of Cycloheptylmethanamine Hydrochloride
Introduction and Strategic Overview
This compound (CAS No: 5982-53-6) is a primary amine salt featuring a cycloheptyl moiety. As a functionalized cycloalkane, it serves as a valuable building block in medicinal chemistry and organic synthesis, often incorporated into larger molecules to modulate properties such as lipophilicity and conformational flexibility. This guide provides a detailed examination of a robust and widely applicable method for its synthesis: the direct reductive amination of cycloheptanecarboxaldehyde.
Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and operational simplicity.[1][2] The strategy involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine source, typically ammonia or a primary/secondary amine, to form an imine intermediate. This intermediate is then reduced in situ to the corresponding amine.[2][3] This one-pot approach is highly favored in both academic and industrial settings for its favorable atom economy and avoidance of isolating potentially unstable imine intermediates.[1][4]
This document will detail the mechanistic underpinnings, a step-by-step experimental protocol, purification, characterization, and safety considerations for the synthesis of this compound via this pathway.
The Synthetic Pathway: Reductive Amination
The chosen pathway proceeds in two main stages within a single reaction vessel: (1) the formation of an imine from cycloheptanecarboxaldehyde and ammonia, and (2) the immediate reduction of this imine to cycloheptylmethanamine, followed by its isolation as a stable hydrochloride salt.
Reaction Scheme
Caption: Overall reaction scheme for the synthesis.
Mechanism and Rationale
The reaction is initiated by the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of cycloheptanecarboxaldehyde. This forms a hemiaminal intermediate, which subsequently loses a molecule of water to yield a C=N double bond, characteristic of an imine.[2][5] The equilibrium of this first stage is typically driven forward by the removal of water or by proceeding directly to the irreversible reduction step.
For the reduction, a mild hydride reducing agent is required. While various reagents exist, Sodium Borohydride (NaBH₄) is an excellent choice for this transformation due to several factors:
-
Selectivity: It is potent enough to reduce the imine but generally does not reduce the starting aldehyde under neutral or basic conditions, minimizing side reactions.[3]
-
Safety and Cost: It is significantly safer to handle and more cost-effective than more powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄), which would also require strictly anhydrous conditions.[5]
-
Compatibility: It is compatible with protic solvents like methanol or ethanol, which are ideal for dissolving the reactants and the ammonia source.
The reaction is typically performed at a slightly acidic to neutral pH to facilitate imine formation without excessively hydrolyzing it or deactivating the reducing agent.[5] Upon completion of the reduction, the resulting free amine is a basic, often oily substance. Conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid. This step is crucial as the salt is typically a stable, crystalline solid that is easier to handle, purify, and store than the volatile free amine.[6][7]
Experimental Protocol
This protocol describes a representative lab-scale synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |
| Cycloheptanecarboxaldehyde | 126.20 | 10.0 g (10.6 mL) | 0.0792 | Starting material |
| Ammonium Chloride (NH₄Cl) | 53.49 | 8.47 g | 0.158 | Ammonia source (2.0 eq) |
| Sodium Borohydride (NaBH₄) | 37.83 | 4.50 g | 0.119 | Reducing agent (1.5 eq) |
| Methanol (MeOH) | 32.04 | 150 mL | - | Reaction solvent |
| Sodium Hydroxide (NaOH) | 40.00 | ~3.2 g | ~0.08 | For workup (as 5M aq. solution) |
| Diethyl Ether (Et₂O) | 74.12 | 200 mL | - | Extraction solvent |
| Hydrochloric Acid (HCl), conc. | 36.46 | As needed | - | For salt formation (or 2M in Et₂O) |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying agent |
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve cycloheptanecarboxaldehyde (10.0 g, 0.0792 mol) and ammonium chloride (8.47 g, 0.158 mol) in methanol (150 mL).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the flask in an ice bath to 0-5 °C. Cautiously add sodium borohydride (4.50 g, 0.119 mol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and avoid naked flames.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
-
Quenching and Solvent Removal: Cool the reaction mixture in an ice bath again. Slowly add 50 mL of deionized water to quench any unreacted NaBH₄. Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the methanol.
-
Extraction: To the remaining aqueous slurry, add 50 mL of 5M sodium hydroxide solution to basify the mixture (pH > 12) and liberate the free amine. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and wash the filter cake with a small amount of fresh diethyl ether.
-
Salt Formation: Cool the dried ether solution in an ice bath. Slowly add 2M HCl in diethyl ether dropwise while stirring until no further precipitation is observed. Alternatively, bubble HCl gas through the solution.[8]
-
Isolation and Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any non-basic impurities. Dry the solid under vacuum to yield this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis protocol.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: The hydrochloride salt should exhibit a sharp melting point, which can be compared to literature values.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing characteristic peaks for the cycloheptyl and methylamine protons and carbons.
-
Infrared (IR) Spectroscopy: Will show characteristic N-H stretching bands for the ammonium salt (~3000-2800 cm⁻¹) and C-H stretching bands.
-
Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the free amine (C₈H₁₇N).
Safety and Handling
-
Cycloheptanecarboxaldehyde: Irritant. Handle in a well-ventilated fume hood.
-
Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Avoid contact with strong acids.
-
Methanol: Toxic and flammable. Avoid inhalation and skin contact.
-
Diethyl Ether: Extremely flammable and volatile. Work in a fume hood away from ignition sources.
-
Hydrochloric Acid: Corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses).
Always wear appropriate PPE, including safety glasses, lab coat, and gloves, throughout the procedure.
Conclusion
The synthesis of this compound via one-pot reductive amination of cycloheptanecarboxaldehyde is an efficient, reliable, and scalable method. It employs readily available and cost-effective reagents and follows a well-established reaction mechanism. The protocol outlined provides a clear pathway for researchers to obtain this valuable synthetic building block as a stable, easy-to-handle hydrochloride salt, suitable for further application in drug discovery and chemical development.
References
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [URL: https://pubs.acs.org/doi/abs/10.1021/ed083p929]
- Wikipedia. (n.d.). Reductive amination. Retrieved from Wikipedia. [URL: https://en.wikipedia.
- CN106631824B. (n.d.). Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. Google Patents. [URL: https://patents.google.
- US3847985A. (n.d.). Process for the preparation of cyclopropylmethyl alkyl amines. Google Patents. [URL: https://patents.google.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- Chemistry Steps. (n.d.). Reductive Amination. Retrieved from Chemistry Steps. [URL: https://www.chemistrysteps.
- Patil, S. B., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [URL: https://www.researchgate.
- CN106631827B. (n.d.). The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride. Google Patents. [URL: https://patents.google.
- EP0781750A2. (n.d.). Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines. Google Patents. [URL: https://patents.google.
- Sciproducts.com. (n.d.). Synthesis of N-methyl-2-[1-(4-chlorophenyl)cyclobutyl]-1-methylethylamine hydrochloride. [URL: https://sciproducts.com/synthesis-of-n-methyl-2-1-4-chlorophenyl-cyclobutyl-1-methylethylamine-hydrochloride-cas-55779-11-8-s001420]
- de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1097–1101. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3169421/]
- Organic Syntheses Procedure. (n.d.). Methylamine Hydrochloride. Retrieved from Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0347]
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Cycloheptylmethanamine Hydrochloride IUPAC name
An In-Depth Technical Guide to (Cycloheptylmethyl)amine Hydrochloride
Executive Summary
(Cycloheptylmethyl)amine Hydrochloride, a key chemical intermediate, serves as a fundamental building block in advanced organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delineates the compound's nomenclature, physicochemical properties, detailed synthesis protocols, and analytical characterization methodologies. By integrating established scientific principles with practical, field-proven insights, this document aims to serve as an authoritative resource for the effective utilization, analysis, and handling of this versatile compound.
Nomenclature and Chemical Identification
The precise identification of a chemical entity is paramount for regulatory compliance, scientific literature, and unambiguous communication. The nomenclature for this compound follows the systematic guidelines established by the International Union of Pure and Applied Chemistry (IUPAC).
-
IUPAC Name: cycloheptylmethanamine;hydrochloride
-
Common Synonyms: Cycloheptylmethanamine hydrochloride[1]
-
CAS Number: 177352-26-0[1]
-
Molecular Formula: C₈H₁₈ClN
-
InChI Key: A unique, non-proprietary identifier will be generated based on the structure.
Physicochemical Properties
The physical and chemical properties of (Cycloheptylmethyl)amine Hydrochloride dictate its behavior in various solvents and reaction conditions, influencing its storage, handling, and application.
| Property | Value | Source |
| Molecular Weight | 163.69 g/mol | Calculated |
| Appearance | White to off-white solid (typical) | General knowledge |
| Solubility | Soluble in water, methanol. | General knowledge for amine hydrochlorides |
| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[1][2] | [1][2] |
Synthesis and Manufacturing
The synthesis of (Cycloheptylmethyl)amine Hydrochloride is typically achieved through a multi-step process that begins with a readily available cycloheptane derivative. The general strategy involves the formation of the primary amine followed by its conversion to the hydrochloride salt to improve stability and handling. A common and scalable route is the reduction of cycloheptanecarbonitrile.
Rationale for Synthetic Strategy
The reduction of a nitrile is a robust and high-yielding method for the synthesis of primary amines. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective for this transformation. The subsequent conversion to the hydrochloride salt is a standard procedure for amine-containing compounds. It transforms the often-oily, air-sensitive free amine into a stable, crystalline solid that is easier to purify, weigh, and store. The use of ethereal hydrogen chloride or HCl gas in a non-protic solvent like diethyl ether or ethyl acetate ensures a clean precipitation of the salt.[3]
Experimental Protocol: Synthesis via Nitrile Reduction
Step 1: Reduction of Cycloheptanecarbonitrile to (Cycloheptylmethyl)amine
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (Argon or Nitrogen), and a dropping funnel.
-
In the flask, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) in anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.
-
Dissolve cycloheptanecarbonitrile in anhydrous Et₂O or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is critical for safely decomposing the reactive reducing agent and generating a granular precipitate that is easy to filter.
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with Et₂O or THF.
-
Combine the filtrate and washes, dry the organic solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude (cycloheptylmethyl)amine, often as a clear oil.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the crude (cycloheptylmethyl)amine in a minimal amount of anhydrous diethyl ether or ethyl acetate.[4]
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution or add a pre-prepared solution of HCl in Et₂O dropwise with vigorous stirring.[3]
-
The hydrochloride salt will precipitate as a white solid. Continue the addition until no further precipitation is observed.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.
-
Dry the product under vacuum to yield pure (cycloheptylmethyl)amine hydrochloride.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (Cycloheptylmethyl)amine HCl.
Analytical Characterization
To ensure the identity, purity, and quality of (Cycloheptylmethyl)amine Hydrochloride, a combination of analytical techniques is employed. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity, while spectroscopic methods confirm the chemical structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for separating and quantifying components in a mixture. For amine hydrochlorides, a reversed-phase method is typically effective.
-
Principle of a Self-Validating Protocol: The choice of a C18 (octadecylsilane) column provides a non-polar stationary phase that retains the cycloheptyl moiety.[5] The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, elutes the compound.[5][6] The buffer's pH is kept acidic to ensure the amine remains protonated, leading to sharp, symmetrical peaks. UV detection is suitable as the compound, while lacking a strong chromophore, will absorb at low wavelengths (~210 nm).
Experimental Protocol: Purity Analysis by RP-HPLC
-
Standard Preparation: Accurately weigh approximately 10 mg of the (Cycloheptylmethyl)amine Hydrochloride reference standard and dissolve it in a 10 mL volumetric flask using the mobile phase as the diluent to create a 1 mg/mL stock solution.
-
Sample Preparation: Prepare a sample solution of the synthesized product at the same concentration (1 mg/mL) in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 150 mm.[5]
-
Mobile Phase: A mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water. An isocratic elution with a ratio of 40:60 (Acetonitrile:Aqueous TFA) is a good starting point.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25 °C (Ambient).
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.[7]
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
System Suitability: Before sample analysis, perform multiple injections of the standard solution to ensure the system is performing correctly (e.g., check for consistent retention times and peak areas).
-
Purity Calculation: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Analytical Workflow Diagram
Caption: General workflow for purity analysis by HPLC.
Applications in Research and Drug Development
(Cycloheptylmethyl)amine Hydrochloride is primarily utilized as a chemical intermediate in research and development settings.[1][2] The cycloheptyl group is a lipophilic moiety that can be incorporated into larger molecules to modulate their pharmacological properties, such as receptor binding, metabolic stability, and membrane permeability. Its role as a building block is critical in the synthesis of novel compounds for screening in drug discovery programs. For instance, similar cycloalkylamine structures are integral parts of various biologically active agents.[8]
Safety, Handling, and Storage
Adherence to safety protocols is essential when working with any chemical reagent. The information provided in the Safety Data Sheet (SDS) is the primary source for handling and emergency procedures.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2] In case of insufficient ventilation, wear suitable respiratory equipment.
-
Handling: Avoid contact with skin, eyes, and clothing.[1][2] Wash hands thoroughly after handling.[2] Use only in a well-ventilated area and avoid breathing dust or fumes.[2] Keep away from sources of ignition.[1][2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2] Keep away from incompatible substances.
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2]
-
Skin Contact: Immediately flush skin with plenty of running water for at least 15 minutes.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2]
-
Ingestion: If swallowed, wash out the mouth with copious amounts of water. Do NOT induce vomiting.[1][9]
-
Conclusion
(Cycloheptylmethyl)amine Hydrochloride is a valuable synthetic intermediate characterized by its cycloheptyl moiety. This guide has provided the foundational technical knowledge required for its use, covering its IUPAC nomenclature, physicochemical characteristics, a detailed and scalable synthesis protocol, and a robust analytical method for quality control. Proper understanding and implementation of the described synthesis, analysis, and safety procedures will enable researchers to effectively and safely utilize this compound in the development of novel chemical entities.
References
- AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.
- Combi-Blocks, Inc. (2023). QN-7950 - Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 50988531, (Cyclobutylmethyl)(methyl)amine hydrochloride.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21707944, 1-Cyclobutylmethanamine hydrochloride.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12919210, (Cyclopropylmethyl)(methyl)amine hydrochloride.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18784136, Cyclopentylmethanamine hydrochloride.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86263195, Cyclobutyl(furan-2-yl)methanamine hydrochloride.
- Fisher Scientific. (2025). Safety Data Sheet.
- Apollo Scientific. (2022). 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine hydrochloride Safety Data Sheet.
- Sigma-Aldrich Inc. (2025). Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42944925, Cyclopentyl(4-fluorophenyl)methanamine hydrochloride.
- Jończyk, A. (n.d.). High performance liquid chromatography (RP) was applied to determination of cyclizine hydrochloride, caffeine, and ergotamine tartrate in tablets. Polish Pharmaceutical Society.[5]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60820353, Cyclohexyl(cyclopentyl)methanamine.
- El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2004). HPLC and chemometric methods for the simultaneous determination of cyproheptadine hydrochloride, multivitamins, and sorbic acid. PubMed.[6]
- Google Patents. (n.d.). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
- Burrows, G. W., & Alliger, C. L. (1983). High-performance liquid chromatographic determination of cyproheptadine hydrochloride in tablet formulations. Journal of Pharmaceutical Sciences, 72(10), 1212-3.[19]
- Al-Hadedi, A. A. M., et al. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
- Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
- Tuani, Y., Amo-Koi, S., Mingle, D., Gordon, A., & Asor, A. (2020). Stability-Indicating HPLC Methods for the Quantification of Cyproheptadine Hydrochloride, Vitamins B1, B5 And B6. IISTE.org.[7]
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A Comprehensive Technical Guide to the Solubility of Cycloheptylmethanamine Hydrochloride
This guide provides an in-depth exploration of the solubility characteristics of Cycloheptylmethanamine Hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing the solubility of this compound, detailed methodologies for its empirical determination, and insights into the interpretation of solubility data.
Introduction: The Significance of Solubility in Pharmaceutical Sciences
Solubility is a critical physicochemical parameter in the field of drug discovery and development. For a compound like this compound, which belongs to the class of amine hydrochlorides, understanding its solubility is paramount for formulation development, bioavailability, and overall therapeutic efficacy. Amine hydrochlorides are ionic salts formed from the reaction of a basic amine with hydrochloric acid. This conversion to a salt form is a common strategy employed to enhance the aqueous solubility and stability of amine-containing active pharmaceutical ingredients (APIs).[1][2] The hydrochloride salt of an amine is generally a polar, ionic compound, which suggests a higher affinity for polar protic solvents.[3]
This guide will provide a robust framework for approaching the solubility determination of this compound, enabling researchers to generate reliable and reproducible data.
Theoretical Framework: Predicting Solubility Behavior
The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. As a salt, it exists in an ionized state in solution, dissociating into the cycloheptylmethanaminium cation and the chloride anion.
Key Influencing Factors:
-
Polarity: this compound is a polar molecule due to its ionic nature. Consequently, it is expected to exhibit higher solubility in polar solvents such as water, methanol, and ethanol.[3] These solvents can effectively solvate the ions through ion-dipole interactions and hydrogen bonding.[3]
-
Solvent Properties:
-
Protic vs. Aprotic Solvents: Polar protic solvents, which can act as hydrogen bond donors, are particularly effective at solvating both the cation and the anion. In contrast, its solubility is anticipated to be significantly lower in nonpolar aprotic solvents like hexane, toluene, and diethyl ether, which lack the ability to form strong interactions with the ions.[3]
-
Dielectric Constant: Solvents with a high dielectric constant are better able to shield the electrostatic interactions between the ions, favoring dissolution.
-
-
Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature.[4] However, the extent of this temperature dependence can vary significantly with the solvent system.
-
pH: The solubility of amine hydrochlorides can be influenced by the pH of the aqueous medium. In acidic to neutral solutions, the compound will remain in its ionized, more soluble form. In basic solutions, the protonated amine can be deprotonated to the free base, which is likely to be less soluble in water.
Experimental Determination of Solubility: A Step-by-Step Guide
The isothermal equilibrium method is a widely accepted and robust technique for accurately determining the solubility of a compound.[3] This method involves allowing an excess of the solid to equilibrate with the solvent at a constant temperature until the solution is saturated.
Materials and Equipment
-
This compound (purity > 99%)
-
Analytical grade solvents (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer or temperature probe
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) and column (e.g., C18)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm or 0.45 µm)
Experimental Workflow Diagram
Caption: Isothermal Equilibrium Solubility Workflow.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of sealed vials, each containing a known volume or weight of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[3] Preliminary experiments may be necessary to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
For finely dispersed solids, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or pre-cooled pipette to match the experimental temperature.
-
Immediately filter the aliquot through a syringe filter (compatible with the solvent) to remove any remaining solid particles.
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase used for analysis) to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standards of known concentrations.
-
-
Data Analysis and Reporting:
-
Calculate the solubility from the measured concentration and the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
The experiment should be performed in triplicate to ensure reproducibility, and the results reported as the mean ± standard deviation.
-
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Type | Solubility (mg/mL) |
| Water | Polar Protic | > 200 (Highly Soluble) |
| Methanol | Polar Protic | 150 ± 5 |
| Ethanol | Polar Protic | 85 ± 3 |
| Isopropanol | Polar Protic | 25 ± 1 |
| Acetone | Polar Aprotic | 5 ± 0.5 |
| Dichloromethane | Nonpolar Aprotic | < 1 (Sparingly Soluble) |
| Hexane | Nonpolar | < 0.1 (Practically Insoluble) |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values should be determined empirically.
Interpretation of Results:
The hypothetical data in Table 1 aligns with the theoretical principles discussed earlier. The high solubility in water and lower alcohols is consistent with the polar, ionic nature of the compound. The decreasing solubility with decreasing solvent polarity is also expected. This type of data is invaluable for selecting appropriate solvents for various stages of drug development, including synthesis, purification, and formulation.
The Impact of Temperature on Solubility
Investigating the solubility of this compound at different temperatures is crucial for understanding its thermodynamic properties and for developing robust manufacturing processes.
Experimental Design for Temperature Dependence Studies
The isothermal equilibrium method described above can be repeated at various temperatures (e.g., 5 °C, 25 °C, 37 °C, 50 °C) to determine the temperature-solubility profile.
van't Hoff Analysis
The relationship between solubility and temperature can be described by the van't Hoff equation, which allows for the calculation of the enthalpy of solution (ΔHsol).
Caption: van't Hoff Plot for Solubility Data.
By plotting the natural logarithm of the mole fraction solubility (ln(S)) against the reciprocal of the absolute temperature (1/T), a linear relationship is often observed. The slope of this line can be used to determine the enthalpy of solution. A positive ΔHsol indicates an endothermic dissolution process, where solubility increases with temperature.
Conclusion: A Foundation for Rational Drug Development
While specific, publicly available solubility data for this compound is limited, this guide provides a comprehensive framework for its determination and interpretation. By understanding the underlying chemical principles and employing robust experimental methodologies, researchers can generate the high-quality solubility data necessary for informed decision-making in the drug development pipeline. The protocols and theoretical insights presented herein are designed to empower scientists to confidently characterize the solubility of this compound and similar amine hydrochloride compounds.
References
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- PubChem. 1-Cyclobutylmethanamine hydrochloride.
- McLaughlin, J. C. Experiment 27 - Amines and Amides. [Link]
- PubChem. (Cyclobutylmethyl)(methyl)amine hydrochloride.
- PubChem. (Cyclopropylmethyl)(methyl)amine hydrochloride.
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
- Journal of Pharmaceutical Sciences. (1976). Simple and rapid determination of a new pharmaceutically active amine hydrochloride. 65(10), 1543-5. [Link]
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An In-depth Technical Guide to the Determination of the Melting Point of Cycloheptylmethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document moves beyond a simple procedural outline, offering insights into the causal relationships behind experimental choices and emphasizing the principles of self-validating protocols. It is structured to empower the researcher not just to measure, but to understand and interpret the melting point of this and other novel amine hydrochlorides.
Introduction to Cycloheptylmethanamine Hydrochloride and the Significance of its Melting Point
This compound belongs to the class of cycloalkylmethanamine salts. Its structure, featuring a cycloheptyl ring attached to a methanamine group and salified with hydrochloric acid, suggests it is a crystalline solid at room temperature. The melting point of such a compound is the temperature at which it transitions from a solid to a liquid state.[1] This physical constant is intrinsically linked to the strength of the crystal lattice forces.
For drug development professionals, an accurate melting point determination serves several critical functions:
-
Purity Assessment: A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.[2]
-
Compound Identification: While not definitive in isolation, the melting point is a key descriptor used in conjunction with other analytical data (e.g., NMR, MS) to confirm the identity of a synthesized compound.[1]
-
Polymorph and Solvate Screening: Different crystalline forms (polymorphs) or solvates of the same compound will exhibit different melting points.
-
Stability and Formulation: The melting point provides an indication of the thermal stability of the compound and is a crucial parameter in the design of pharmaceutical formulations.
Given the absence of a reported melting point for this compound, the following sections detail the necessary steps for its empirical determination, starting from the synthesis of the compound.
Synthesis and Purification of this compound
An accurate melting point determination requires a pure, crystalline sample. The synthesis of this compound can be approached through established methods for the preparation of similar amine hydrochlorides. A common route involves the reduction of a corresponding nitrile or oxime, followed by salt formation.
A plausible synthetic route, adapted from known procedures for related compounds, is outlined below.[3][4]
Step 1: Synthesis of Cycloheptylmethanamine A potential synthesis could involve the reduction of cycloheptanecarbonitrile.
Step 2: Formation of the Hydrochloride Salt The purified Cycloheptylmethanamine is then dissolved in a suitable solvent, such as diethyl ether or ethyl acetate. Anhydrous hydrochloric acid (either as a gas or a solution in an appropriate solvent) is then added to precipitate the this compound salt.[3]
Step 3: Purification by Recrystallization The crude hydrochloride salt should be purified by recrystallization to obtain a sample suitable for melting point analysis. The choice of solvent system is critical and may require some empirical investigation. Common solvents for recrystallizing amine hydrochlorides include ethanol, methanol, or mixtures with ethers or esters. The goal is to obtain well-formed crystals, which are then dried under vacuum to remove any residual solvent.
Experimental Determination of the Melting Point
The capillary method is the most widely accepted and pharmacopeia-recognized technique for melting point determination.[5]
Apparatus and Materials
-
Melting point apparatus (e.g., Mel-Temp, DigiMelt, or similar)
-
Capillary tubes (one end sealed)
-
Mortar and pestle
-
Spatula
-
Drying oven or desiccator
-
Reference standards with certified melting points (for calibration)
Sample Preparation: A Critical Step
The physical state of the sample loaded into the capillary tube is paramount for achieving an accurate and reproducible melting point.
-
Ensure Dryness: The purified this compound crystals must be thoroughly dried to remove any residual solvent, which can act as an impurity and depress the melting point.[1]
-
Create a Fine Powder: The crystalline sample should be ground into a fine, homogeneous powder using a clean mortar and pestle.[1] This ensures efficient and uniform heat transfer throughout the sample.
-
Pack the Capillary Tube: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to cause the solid to fall to the closed end. Alternatively, the tube can be dropped through a longer glass tube to facilitate packing.[6] The final packed sample height should be 2-3 mm.[5][6] An excessive amount of sample will lead to a broader melting range.
The Measurement Protocol: A Self-Validating Workflow
The following protocol is designed to ensure accuracy and trustworthiness in the obtained results.
Workflow for Melting Point Determination
Caption: Workflow for accurate melting point determination.
-
Apparatus Calibration: Before measuring the unknown, the accuracy of the melting point apparatus's thermometer should be verified using certified reference standards with melting points that bracket the expected melting point of the sample.
-
Approximate Melting Point Determination: A preliminary, rapid heating of a sample can be performed to quickly determine an approximate melting point range. This saves time in the subsequent, more precise measurements.
-
Accurate Melting Point Measurement:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.[6]
-
Place a fresh, properly prepared capillary tube containing the sample into the apparatus.
-
Heat the sample at a rapid rate until the temperature is about 15-20°C below the approximate melting point.
-
Reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for allowing the temperature of the heating block and the sample to equilibrate.
-
Observe the sample carefully through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (T_onset).
-
Continue heating at the slow rate and record the temperature at which the last solid crystal melts into a clear liquid (T_clear).[5]
-
-
Repeatability: Repeat the accurate measurement at least two more times with fresh samples. The recorded melting ranges should be consistent.
Interpretation of Results and Data Presentation
The melting point should be reported as a range, from T_onset to T_clear. For a pure compound, this range is typically narrow.
Table 1: Hypothetical Melting Point Data for this compound
| Measurement | T_onset (°C) | T_clear (°C) | Melting Range (°C) |
| 1 | 185.5 | 186.5 | 1.0 |
| 2 | 185.0 | 186.0 | 1.0 |
| 3 | 185.5 | 186.0 | 0.5 |
| Mean | 185.3 | 186.2 | 0.9 |
A broad melting range (e.g., >2°C) for the recrystallized product would suggest the presence of impurities, which could include:
-
Residual starting materials or by-products from the synthesis.
-
Trapped solvent from the recrystallization process.
-
The presence of a mixture of polymorphs.
In such cases, further purification and analysis would be warranted.
Conclusion
References
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
- University of Alberta.
- METTLER TOLEDO.
- LibreTexts Chemistry. (2022). 6.
- University of Technology, Iraq. Experiment (1)
- Mettler Toledo.
- Google Patents. EP0781750A2 - Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines.
- PubChem. Cyclopentylmethanamine hydrochloride. [Link]
- de Meijere, A., et al. (2009). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 5, 23. [Link]
- Bio-Techne.
- Google Patents. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
- Google Patents. US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride.
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A Spectroscopic Guide to Cycloheptylmethanamine Hydrochloride: Elucidating Molecular Structure
This technical guide provides a detailed analysis of the expected spectral data for Cycloheptylmethanamine Hydrochloride. In the absence of readily available, experimentally derived spectra for this specific compound, this document serves as a predictive guide based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The insights and data presented are synthesized from foundational spectroscopic knowledge and analysis of structurally analogous compounds, offering researchers, scientists, and drug development professionals a robust framework for the characterization of this molecule.
Introduction to this compound and the Imperative of Spectral Analysis
This compound is a primary amine salt featuring a cycloheptyl moiety linked to an aminomethyl group. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is a common strategy in pharmaceutical development. Accurate structural elucidation and confirmation are paramount for any scientific investigation, and spectroscopic techniques provide the necessary tools for unambiguous characterization at the molecular level. This guide will delve into the predicted spectral signatures of this compound, providing a comprehensive reference for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the cycloheptyl ring, the methylene bridge, the methine proton, and the ammonium group. The electron-withdrawing effect of the -NH₃⁺ group will cause a downfield shift for adjacent protons.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). D₂O is often preferred for amine salts as the acidic N-H protons will exchange with deuterium, causing their signal to disappear, which can aid in peak assignment.
-
Instrumentation: The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
Data Acquisition: A standard ¹H NMR experiment is performed. Key parameters to consider include the spectral width, acquisition time, and relaxation delay. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS) or the residual solvent peak.
Predicted ¹H NMR Data:
| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| Hₐ (-NH₃⁺) | ~7.5 - 8.5 | Broad singlet | - | Protons on nitrogen are acidic and often exchange with the solvent, leading to a broad signal. The chemical shift is highly dependent on concentration and solvent. |
| Hₙ (-CH₂-) | ~2.8 - 3.0 | Doublet | ~7-8 | These protons are adjacent to the electron-withdrawing ammonium group, causing a significant downfield shift. They are coupled to the methine proton (Hₘ). |
| Hₘ (>CH-) | ~1.8 - 2.0 | Multiplet | - | This proton is coupled to the adjacent methylene protons (Hₙ) and the protons on the cycloheptyl ring, resulting in a complex multiplet. |
| Hₓ (cycloheptyl) | ~1.2 - 1.8 | Multiplet | - | The fourteen protons on the cycloheptyl ring are chemically similar and will likely appear as a broad, overlapping multiplet in the aliphatic region of the spectrum. |
Molecular Structure with Proton Labeling:
Caption: Labeled structure of Cycloheptylmethanamine.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a single peak for each chemically unique carbon atom.
Predicted ¹³C NMR Data:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C H₂-NH₃⁺ | ~45-50 | This carbon is directly attached to the nitrogen, causing a downfield shift into this characteristic range for aminomethyl groups. |
| >C H- | ~38-42 | The methine carbon of the cycloheptyl ring attached to the aminomethyl group. |
| Cycloheptyl -C H₂- | ~25-35 | The remaining six methylene carbons of the cycloheptyl ring are expected to resonate in the typical aliphatic region. Due to the ring's flexibility, some may have slightly different chemical environments, potentially leading to multiple closely spaced peaks. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key functional group is the primary ammonium salt (-NH₃⁺).
Experimental Protocol for IR Spectroscopy (FTIR-ATR):
-
Sample Preparation: A small amount of the solid this compound powder is placed directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Description |
| 3200-2800 | N-H stretch | A very broad and strong absorption band is characteristic of the N-H stretching vibrations in an ammonium salt.[1] This broadness is due to extensive hydrogen bonding. |
| 2950-2850 | C-H stretch | Strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the C-H bonds in the cycloheptyl and methylene groups. These may appear as shoulders on the broad N-H stretching band.[1] |
| ~1625-1560 | Asymmetric N-H bend | A medium to strong absorption due to the asymmetric bending (scissoring) vibration of the -NH₃⁺ group.[1] |
| ~1550-1500 | Symmetric N-H bend | Another characteristic absorption for the -NH₃⁺ group, corresponding to the symmetric bending vibration.[1] The presence of both asymmetric and symmetric bending bands is a key indicator of a primary amine salt.[1] |
| ~1450 | C-H bend | Bending (scissoring) vibrations of the CH₂ groups. |
| ~1250–1020 | C-N stretch | A medium to weak absorption for the C-N bond in aliphatic amines.[2] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecule's structure.
Experimental Protocol for Mass Spectrometry (ESI-MS):
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or a water/acetonitrile mixture, often with a small amount of formic acid to promote ionization.
-
Ionization: The sample is introduced into the mass spectrometer and ionized using Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that is well-suited for polar and ionic compounds, typically leaving the molecule intact.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
Predicted Mass Spectral Data:
The molecular formula of Cycloheptylmethanamine is C₈H₁₇N. The hydrochloride salt will dissociate in the ESI source.
-
Molecular Ion (M⁺): The unprotonated free amine (Cycloheptylmethanamine) has a molecular weight of 127.23 g/mol . In positive ion mode ESI-MS, the base peak would likely be the protonated molecule [M+H]⁺ at an m/z of approximately 128.2.
-
Nitrogen Rule: The molecular weight of the free amine is odd (127), which is consistent with the nitrogen rule stating that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[3][4]
Fragmentation Analysis (Tandem MS or EI):
If fragmentation is induced (e.g., in a tandem MS experiment or using a harder ionization technique like Electron Ionization), the primary and most favorable fragmentation pathway for primary amines is α-cleavage (cleavage of the bond beta to the nitrogen atom).[3][4]
-
α-Cleavage: The bond between the methylene carbon and the cycloheptyl ring is the α-carbon to the nitrogen. Cleavage of the adjacent C-C bond (the β-bond relative to the nitrogen) is expected. This would result in the loss of the cycloheptyl radical (•C₇H₁₃) and the formation of a stable, resonance-stabilized iminium ion.
Predicted Major Fragments:
| m/z | Proposed Fragment | Rationale |
| 128 | [C₈H₁₇NH]⁺ | Protonated molecular ion. |
| 30 | [CH₂=NH₂]⁺ | This fragment results from the characteristic α-cleavage of the C-C bond between the methylene group and the cycloheptyl ring. This is often the base peak in the mass spectrum of primary amines of this type.[3][5] |
Fragmentation Pathway Diagram:
Caption: Predicted α-cleavage fragmentation of Cycloheptylmethanamine.
Conclusion
The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra provides a detailed and scientifically grounded framework for the structural characterization of this compound. The key identifying features include the characteristic broad N-H stretch in the IR, the downfield-shifted aminomethyl proton signals in the ¹H NMR, and the dominant m/z 30 fragment in the mass spectrum resulting from α-cleavage. This guide serves as a valuable resource for researchers, enabling them to confidently identify and characterize this compound in their scientific endeavors.
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Cycloheptylmethanamine Hydrochloride: A Technical Guide to Potential Research Applications
For Distribution To: Researchers, scientists, and drug development professionals.
Preamble: The exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide delves into the untapped potential of Cycloheptylmethanamine Hydrochloride, a compound with limited direct documentation but significant promise inferred from its structural analogs. As we navigate the landscape of cycloalkylmethanamine derivatives, we present a forward-looking, hypothesis-driven framework to inspire and direct future research endeavors. This document is structured to provide not just information, but a strategic rationale for the investigation of this intriguing molecule.
Compound Profile: this compound
This compound is a primary amine featuring a cycloheptyl moiety, presented as a hydrochloride salt. While specific experimental data for this compound is scarce, we can extrapolate its physicochemical properties from its lower cycloalkyl homologs, such as cyclopentylmethanamine hydrochloride and cyclobutylmethanamine hydrochloride[1][2].
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C8H18ClN | Based on the structure (C8H17N for the free base). |
| Molecular Weight | ~163.7 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white crystalline solid | Typical for small molecule hydrochloride salts. |
| Solubility | Expected to be soluble in water and polar organic solvents | The hydrochloride salt form increases aqueous solubility. |
| Reactivity | The primary amine is a key reactive site for derivatization | Can undergo standard amine reactions (e.g., acylation, alkylation). |
The cycloheptyl group, being larger and more lipophilic than its cyclopentyl or cyclohexyl counterparts, may confer unique pharmacokinetic and pharmacodynamic properties. The increased conformational flexibility of the seven-membered ring could allow for novel interactions with biological targets.
Synthesis and Chemical Derivatization
The synthesis of this compound can be approached through established methods for producing cycloalkylmethanamines, as detailed in various patents and synthetic protocols[3][4][5][6]. A generalized synthetic route is proposed below.
Proposed General Synthesis Workflow
Caption: Generalized synthesis of Cycloheptylmethanamine HCl.
This versatile synthetic intermediate opens the door to a wide array of derivatives. The primary amine can be readily modified to explore structure-activity relationships (SAR), a fundamental practice in drug discovery[7][8].
Potential Research Application I: Neuroscience and CNS Disorders
Small molecule amines are prevalent in neuropharmacology. The structural similarity of cycloalkylamines to endogenous neuromodulators and existing drugs suggests a high potential for activity in the central nervous system (CNS). Arylcyclohexylamines, for instance, are known for their interaction with NMDA receptors[9]. While Cycloheptylmethanamine lacks the aryl group, its core structure could still interact with various CNS targets.
Hypothesized Mechanisms of Action:
-
Monoamine Reuptake Inhibition: The compound could potentially inhibit the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin, a mechanism central to many antidepressants and stimulants[10].
-
Receptor Modulation: It may act as a ligand for G-protein coupled receptors (GPCRs) or ligand-gated ion channels, including those for glutamate, GABA, or trace amines. Ketamine, a well-known arylcyclohexylamine, demonstrates the profound CNS effects that can be achieved by targeting these systems[11][12].
Proposed Experimental Workflow for CNS Activity Screening
Caption: Experimental workflow for CNS activity screening.
Potential Research Application II: Antimicrobial and Antiviral Agents
Cationic amphiphilic molecules, a class to which this compound belongs, have been investigated for their antimicrobial properties[13][14][15]. The positively charged amine and the lipophilic cycloheptyl group could facilitate interaction with and disruption of microbial cell membranes.
Hypothesized Mechanisms of Action:
-
Membrane Disruption: The compound may insert into bacterial cell membranes, leading to increased permeability and cell death.
-
Enzyme Inhibition: It could potentially inhibit essential microbial enzymes.
-
Antiviral Activity: Some alkaloids and amine-containing compounds have shown antiviral activity by interfering with viral entry or replication[16][17][18][19]. Cyclophilin inhibitors, for example, have demonstrated broad-spectrum antiviral activity against coronaviruses[18][20].
Step-by-Step Protocol for Antimicrobial Susceptibility Testing:
-
Prepare Stock Solution: Dissolve this compound in sterile deionized water to a concentration of 10 mg/mL.
-
Culture Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) to mid-logarithmic phase in appropriate broth media.
-
Microdilution Assay:
-
In a 96-well plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (microbe only) and negative (broth only) controls.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.
-
Determine MBC/MFC: To determine the Minimum Bactericidal/Fungicidal Concentration, subculture aliquots from wells with no visible growth onto agar plates. The lowest concentration that results in a ≥99.9% reduction in CFU is the MBC/MFC.
Potential Research Application III: Cardiovascular Pharmacology
Derivatives of cyclohexylamine have been explored for their cardiovascular effects, including alpha-adrenolytic activity and calcium channel antagonism[21]. The cycloheptyl analog could exhibit similar or novel cardiovascular properties.
Hypothesized Mechanisms of Action:
-
Adrenergic Receptor Blockade: The compound might act as an antagonist at alpha or beta-adrenergic receptors, influencing blood pressure and heart rate.
-
Ion Channel Modulation: It could interact with calcium, potassium, or sodium channels in cardiomyocytes and vascular smooth muscle cells.
-
Inhibition of Vascular Enzymes: Cyclooxygenase (COX) enzymes are key players in cardiovascular physiology, and their inhibition can have profound effects[22][23].
Investigative Approach for Cardiovascular Effects:
A primary investigation would involve screening the compound for its effects on isolated heart preparations (Langendorff setup) and vascular rings (myograph setup) to assess its direct effects on cardiac contractility, heart rate, and vascular tone. Subsequent studies could explore its effects on blood pressure in animal models.
This compound as a Synthetic Scaffold
Beyond its potential direct biological activities, the compound is a valuable building block in medicinal chemistry. The cycloalkyl motif is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, potency, and brain permeability, or to serve as a non-planar isostere for other groups[24][25][26].
Potential Applications in Drug Design:
-
Scaffold for Library Synthesis: The primary amine allows for the straightforward synthesis of a diverse library of compounds for high-throughput screening.
-
Introduction of 3D Character: In an era where drug candidates are often "too flat," the cycloheptyl group can introduce desirable three-dimensionality.
-
Modulation of Physicochemical Properties: Its incorporation into a lead molecule can be used to fine-tune solubility, lipophilicity, and metabolic stability.
Conclusion
While this compound remains a largely unexplored molecule, the wealth of data on its structural analogs provides a strong foundation for hypothesizing its potential research applications. This guide offers a structured, evidence-based framework for initiating investigations into its utility in neuroscience, infectious disease research, and cardiovascular pharmacology, as well as its application as a versatile synthetic building block. The scientific community is encouraged to build upon these proposals to unlock the full potential of this and other novel chemical entities.
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A-Z Guide to Cycloheptylmethanamine Hydrochloride: Safety and Handling Protocols for Drug Development Professionals
This guide provides an in-depth technical overview of the safety and handling protocols for Cycloheptylmethanamine Hydrochloride, a compound of interest in drug development and research. The information presented herein is synthesized from established safety data and best practices to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Compound Identification and Properties
This compound is a primary amine salt. Understanding its fundamental chemical and physical properties is the first step in safe handling.
| Property | Value | Source |
| Molecular Formula | C8H18ClN | [1] |
| Molecular Weight | 163.69 g/mol | [1] |
| CAS Number | 177352-26-0 | [1] |
| Appearance | Solid (assumed, based on hydrochloride salt form) | Inferred |
| Solubility | Not explicitly available, but amine hydrochlorides are generally water-soluble. | Inferred |
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. A thorough risk assessment is mandatory before any handling.
GHS Hazard Statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications highlight that the compound is a corrosive solid. Exposure to dust particles from corrosive solids can lead to severe internal and external injuries.[2] Skin contact can cause chemical burns, and inhalation of dust can irritate or burn the respiratory tract.[3]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize the generation of and exposure to airborne dust and fumes.
-
Chemical Fume Hood: All manipulations of this compound, especially weighing and transferring of the solid, must be conducted in a properly functioning chemical fume hood.[3][4] This is critical to control exposure to dust which can cause respiratory irritation.[3]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dust.[1]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[2]
| PPE Category | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield are mandatory to protect against splashes and airborne particles.[2][3] Standard safety glasses with side shields offer minimal protection and are not sufficient. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, are required.[2] It is important to check the glove manufacturer's compatibility chart for the specific chemical. If there is a risk of contamination, gloves should be changed immediately, and hands washed thoroughly.[4] |
| Body Protection | A lab coat should be worn at all times.[5] For procedures with a higher risk of spills or splashes, a chemical-resistant apron over the lab coat is recommended.[4] |
| Respiratory Protection | In situations where a fume hood is not available or if there is a potential for significant aerosolization, appropriate respiratory protection, such as a respirator with the correct filter, may be necessary.[2] The use of respirators requires specialized training.[6] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to prevent accidents and maintain the compound's integrity.
Handling
-
Avoid Dust Generation: Minimize the creation of dust when handling the solid.[1]
-
Grounding: For larger quantities, take precautionary measures against static discharge.
-
Adding to Solvents: When dissolving, always add the corrosive solid to the solvent slowly while stirring.[3] This is particularly important as many corrosive solids can generate significant heat upon dissolution in water.[3]
-
Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[1]
Storage
-
Container: Store in a tightly closed, properly labeled container.[1]
-
Location: Keep in a cool, dry, and well-ventilated area.[1]
-
Incompatibilities: Store away from strong oxidizing agents.[1] Acids and bases must be segregated for storage.[3]
-
Security: Store in a locked-up area.[1]
Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing.[1][7] Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[1][7] Seek immediate medical attention.[1] |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[1] |
Spill and Leak Procedures
The response to a spill depends on its size and the immediate hazards.
For a Minor Spill:
-
Alert personnel in the immediate area.
-
Don appropriate PPE.
-
Contain the spill using an inert absorbent material.
-
Carefully sweep or vacuum the material into a suitable, labeled disposal container.[1]
-
Decontaminate the spill area.
-
Dispose of the waste as hazardous material.[6]
For a Major Spill:
-
Evacuate the area immediately.
-
Alert others and activate the emergency response system.
-
If safe to do so, control sources of ignition.
-
Do not attempt to clean up a large spill without proper training and equipment.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed containers for all waste.
-
Regulations: Disposal must be in accordance with all federal, state, and local regulations.[1] Do not dispose of down the drain.[1]
Understanding the Reactivity of Primary Amine Hydrochlorides
This compound is the salt of a primary amine. Primary amines are nucleophilic and basic.[8] The hydrochloride salt form mitigates some of the reactivity of the free amine. However, it can still react with strong bases to liberate the free amine. It is also important to be aware of potential reactions with other reagents in the laboratory. For example, primary amines can react with aldehydes, ketones, and acid chlorides.[9][10]
Visualizing Safety Workflows
To ensure clarity and reinforce best practices, the following diagrams illustrate key safety workflows.
Caption: Standard workflow for safely handling this compound.
Caption: Decision tree for responding to a chemical spill.
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Cycloheptylmethanamine Hydrochloride: A Speculative Mechanistic Exploration and Validation Framework
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Cycloheptylmethanamine hydrochloride is a simple aliphatic amine whose specific biological mechanism of action is not extensively documented in public literature. However, its chemical structure, featuring a primary amine and a bulky cycloheptyl group, provides a basis for forming rational hypotheses about its potential biological targets. Basic amines are prevalent in drug design and have been associated with a range of pharmacological activities, including interactions with G-protein coupled receptors and ion channels.[1][2] This guide presents a speculative exploration of plausible mechanisms of action for this compound. It provides a structured, hypothesis-driven framework for its initial characterization, complete with detailed experimental protocols and workflows designed for validation by drug discovery and pharmacology researchers.
Structural Rationale and Physicochemical Profile
The foundation for speculating on a small molecule's mechanism of action lies in its chemical structure and resulting physicochemical properties. Cycloheptylmethanamine is composed of a seven-membered, non-aromatic cycloheptyl ring linked to a primary aminomethyl group. As a hydrochloride salt, it is supplied in a form where the basic amine is protonated.
Key Structural Features and Their Implications:
-
Primary Amine (pKa ~10.5): The most critical functional group. At physiological pH (~7.4), this amine will be predominantly protonated, carrying a positive charge.[3] This cationic center is pivotal for forming ionic bonds with anionic amino acid residues (e.g., aspartate, glutamate) found in the binding sites of many biological targets.[3]
-
Cycloheptyl Group: This large, lipophilic (fat-soluble) moiety dictates the compound's steric bulk and hydrophobicity. It will preferentially engage with non-polar, hydrophobic pockets in target proteins through van der Waals forces. Its size and shape will be a key determinant of binding specificity.
-
Flexible Linker: The single carbon linker between the ring and the amine provides rotational freedom, allowing the molecule to adopt various conformations to fit optimally within a binding site.
A summary of its predicted properties and their relevance to biological activity is presented below.
| Property | Predicted Characteristic | Implication for Biological Activity |
| Molecular Formula | C₈H₁₇N · HCl | Small molecule with low molecular weight. |
| LogP (Predicted) | ~2.6 | Indicates moderate lipophilicity, suggesting the potential to cross cellular membranes. |
| Charge at pH 7.4 | Predominantly Cationic (+) | The positive charge is crucial for potential interactions with anionic sites on receptors, enzymes, and ion channels.[3] |
| Structural Class | Cycloaliphatic Amine | This class of compounds is known for potential off-target pharmacology, including interactions with aminergic receptors and ion channels.[1][2] |
Hypothesis 1: Modulation of Monoamine Transporters
Rationale: A study on non-aromatic analogs of adrenergic amines, where the phenyl ring was replaced by saturated rings like cyclooctyl, demonstrated indirect adrenergic activity.[4] This activity was attributed to an affinity for the amine uptake site on adrenergic neurons.[4] Given its structural similarity, this compound is a plausible substrate or inhibitor for monoamine transporters such as the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT). The cycloheptyl group could serve as a hydrophobic anchor within the transporter's binding pocket.
Experimental Validation: Neurotransmitter Uptake Inhibition Assay
This experiment directly measures the compound's ability to block the reuptake of radiolabeled neurotransmitters into cells expressing the specific transporters.
Workflow Diagram: Monoamine Transporter Inhibition
Caption: Workflow for a radioligand uptake inhibition assay.
Step-by-Step Protocol:
-
Cell Culture: Maintain human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET), dopamine transporter (hDAT), or serotonin transporter (hSERT). Plate cells in 96-well microplates and allow them to form a confluent monolayer.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in water. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
Assay Initiation: Aspirate the culture medium from the cells and wash once with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubation: Add 50 µL of KRH buffer containing the various concentrations of the test compound to the wells. For controls, add buffer with vehicle only (for maximum uptake) and a known inhibitor (e.g., Desipramine for NET) for maximum inhibition. Incubate for 20 minutes at room temperature.
-
Substrate Addition: Add 50 µL of KRH buffer containing a fixed concentration of the radiolabeled substrate (e.g., [³H]Norepinephrine for NET assays) to all wells.
-
Uptake Incubation: Incubate the plate for 15 minutes at room temperature to allow for substrate uptake.
-
Termination: Terminate the assay by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold KRH buffer.
-
Lysis and Quantification: Add 100 µL of lysis buffer to each well. After lysis is complete, transfer the lysate to scintillation vials. Add 4 mL of scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the data using non-linear regression to determine the IC₅₀ value.
Hypothesis 2: Activity at Sigma (σ) Receptors
Rationale: The pharmacophore for many sigma receptor ligands consists of a hydrophobic moiety and a positively charged amine separated by a short linker. This compound fits this profile well. Sigma receptors are intracellular chaperones involved in various cellular processes, and interaction with them is a common feature of basic amine-containing drugs.[2]
Experimental Validation: Competitive Radioligand Binding Assay
This experiment determines if the compound can displace a known high-affinity radioligand from the σ₁ or σ₂ receptor, thereby measuring its binding affinity (Ki).
Workflow Diagram: Sigma Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize a tissue source rich in sigma receptors (e.g., guinea pig brain for σ₁) or a cell line overexpressing the target receptor in a suitable buffer. Centrifuge to pellet the membranes and resuspend to a final protein concentration of ~1 mg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of membrane preparation.
-
50 µL of the test compound (Cycloheptylmethanamine HCl) at various concentrations.
-
50 µL of the radioligand (e.g., -Pentazocine for σ₁ receptors) at a fixed concentration near its Kd.
-
Control wells: for total binding (vehicle instead of test compound) and non-specific binding (a high concentration of a known unlabeled ligand like Haloperidol).
-
-
Incubation: Incubate the plate at 37°C for 90 minutes to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly harvest the contents of each well onto glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Immediately wash the filters three times with ice-cold wash buffer to remove unbound radioactivity.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific counts from total counts. Calculate the percentage of specific binding displaced by the test compound at each concentration. Determine the IC₅₀ from the resulting dose-response curve and calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.
Advanced and Unbiased Target Identification Strategies
If the initial hypothesis-driven approaches are inconclusive, modern unbiased methods can be employed to identify molecular targets.[5] These techniques are powerful for discovering novel mechanisms of action.[5]
-
Affinity-Based Pull-Down: The small molecule is immobilized on a solid support (e.g., agarose beads) and used as "bait" to capture binding proteins from a cell lysate.[5] The captured proteins are then identified using mass spectrometry.
-
Photoaffinity Labeling: A photoreactive group is chemically incorporated into the small molecule. Upon exposure to UV light, this modified probe covalently crosslinks to its binding target(s) within cells or cell lysates, allowing for subsequent purification and identification.[5]
Summary and Future Directions
This guide outlines a logical, tiered approach to speculating and validating the mechanism of action for this compound. The proposed hypotheses—modulation of monoamine transporters and interaction with sigma receptors—are grounded in the compound's structural features and precedents in medicinal chemistry.[1][4] The detailed protocols provide a clear path for initial screening. Positive results from these assays would warrant further investigation into downstream signaling pathways, functional consequences in cellular and in vivo models, and structural biology studies to elucidate the precise binding mode.[6]
References
- Kalgutkar, A. S., & Driscoll, J. P. (2020). Is there enough evidence to classify cycloalkyl amine substituents as structural alerts? Biochemical Pharmacology, 174, 113796. [Link]
- Yang, M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Signal Transduction and Targeted Therapy, 8(1), 384. [Link]
- Ferreira, R. S., et al. (2019). Methods of probing the interactions between small molecules and disordered proteins. Journal of Biological Chemistry, 294(18), 7238-7248. [Link]
- Lu, H., et al. (2021). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 22(16), 8898. [Link]
- Bohrium. (2020). Is there enough evidence to classify cycloalkyl amine substituents as structural alerts? Ask this paper.
- Kalgutkar, A. S., & Driscoll, J. P. (2020). Is There Enough Evidence to Classify Cycloalkyl Amine Substituents as Structural Alerts? Request PDF on ResearchGate.
- ACS Applied Bio Materials. (2022). The Experimentalist's Guide to Machine Learning for Small Molecule Design.
- PubChem. (n.d.). 1-Cyclobutylmethanamine hydrochloride. PubChem.
- Gualtieri, F., et al. (1975). Importance of the aromatic ring in adrenergic amines. 2. Synthesis and adrenergic activity of some nonaromatic six- and eight-membered ring analogs of beta-phenylethanolamine. Journal of Medicinal Chemistry, 18(4), 387-391. [Link]
- PubChem. (n.d.). Cyclopentylmethanamine hydrochloride. PubChem.
- University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amines. University of Arizona College of Pharmacy.
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A Technical Guide to the Synthesis and Characterization of Cycloheptylmethanamine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of Cycloheptylmethanamine Hydrochloride, a saturated heterocyclic amine of interest in synthetic chemistry and drug discovery. While a detailed historical record of its specific discovery is not prominent in publicly accessible literature, this document consolidates the scientific principles and established methodologies for its synthesis, purification, and characterization. Drawing upon documented procedures for analogous cycloalkylmethanamine hydrochlorides, this guide presents plausible and detailed synthetic routes, outlines expected physicochemical properties, and discusses potential applications. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding and practical framework for working with this compound.
Introduction: Situating this compound in Chemical Space
Cycloalkylmethanamine hydrochlorides are a class of organic compounds characterized by a cycloalkane ring attached to a methylamine group, which is present as a hydrochloride salt. These structures serve as valuable building blocks in medicinal chemistry and materials science due to the conformational rigidity and lipophilicity imparted by the cycloalkyl moiety. While smaller ring analogues such as those based on cyclobutane and cyclopentane are documented in various patents and chemical databases[1][2], this compound remains a less-explored member of this family.
This guide addresses the synthetic pathways and analytical characterization of this compound. In the absence of a specific, documented discovery narrative, we will apply established, analogous synthetic transformations to propose reliable methods for its preparation. The protocols and discussions herein are grounded in fundamental organic chemistry principles and supported by literature precedents for homologous compounds.
Proposed Synthetic Routes for this compound
The synthesis of this compound can be approached through several established chemical transformations. Below are two plausible and robust synthetic pathways starting from commercially available precursors.
Route 1: Reductive Amination of Cycloheptanecarboxaldehyde
This is one of the most direct and widely used methods for the synthesis of primary amines. The process involves the reaction of an aldehyde with ammonia to form an intermediate imine, which is then reduced in situ to the corresponding amine. The amine is subsequently converted to its hydrochloride salt.
Experimental Protocol:
-
Imine Formation and Reduction:
-
To a solution of cycloheptanecarboxaldehyde (1.0 eq) in methanol (5-10 volumes), add ammonium chloride (1.5 eq) followed by sodium cyanoborohydride (1.5 eq) in portions at 0-5 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The choice of a mild reducing agent like sodium cyanoborohydride is crucial as it selectively reduces the imine in the presence of the aldehyde.
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench the reaction by the slow addition of 2M hydrochloric acid until the pH is ~2.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Wash the resulting aqueous layer with diethyl ether or dichloromethane to remove any unreacted aldehyde and other non-polar impurities.
-
Basify the aqueous layer to pH >12 with a 4M sodium hydroxide solution and extract the product with diethyl ether (3 x 10 volumes).
-
-
Salt Formation and Isolation:
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and cool to 0 °C.
-
Bubble hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether, to precipitate the this compound salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
-
Logical Flow of Reductive Amination:
Caption: Reductive amination pathway to this compound.
Route 2: Reduction of Cycloheptyl Cyanide
This alternative route involves the reduction of a nitrile to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Experimental Protocol:
-
Nitrile Reduction:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), prepare a suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a solution of cycloheptyl cyanide (1.0 eq) in the same anhydrous solvent dropwise, maintaining the temperature below 10 °C. The use of a powerful hydride donor is necessary to reduce the polar and relatively unreactive nitrile group.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
-
Work-up (Fieser method):
-
Cool the reaction mixture to 0 °C and cautiously add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ in grams. This sequential addition is critical for safely quenching the excess hydride and precipitating aluminum salts in a granular, easily filterable form.
-
Stir the resulting mixture vigorously for 30 minutes.
-
Filter the granular precipitate and wash it thoroughly with diethyl ether or THF.
-
-
Salt Formation and Isolation:
-
Combine the filtrate and washings.
-
Follow the salt formation and isolation procedure as described in Route 1, step 3.
-
Logical Flow of Nitrile Reduction:
Caption: Nitrile reduction pathway to this compound.
Physicochemical and Spectroscopic Characterization
The successful synthesis of this compound must be confirmed through rigorous analytical characterization. The expected properties, based on extrapolation from smaller cycloalkyl analogues, are summarized below.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₈H₁₈ClN | Based on structure |
| Molecular Weight | 163.69 g/mol | Calculated from formula |
| Appearance | White to off-white crystalline solid | Analogy with similar amine hydrochlorides |
| Melting Point | >200 °C (with decomposition) | General property of amine hydrochlorides |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar organic solvents. | Polarity of the hydrochloride salt |
Spectroscopic Analysis:
-
¹H NMR (in D₂O): Protons on the cycloheptyl ring would appear as a series of broad multiplets in the upfield region (δ 1.2-2.0 ppm). The methylene protons adjacent to the nitrogen (CH₂-NH₃⁺) would likely appear as a triplet or doublet around δ 3.0 ppm.
-
¹³C NMR (in D₂O): Resonances for the cycloheptyl carbons would be expected in the δ 25-45 ppm range. The carbon of the CH₂-N group would be further downfield, likely in the δ 45-55 ppm range.
-
FT-IR (KBr pellet): Characteristic peaks would include a broad absorption in the 2500-3000 cm⁻¹ region, corresponding to the N-H stretching of the ammonium salt. C-H stretching vibrations would be observed just below 3000 cm⁻¹.
-
Mass Spectrometry (ESI+): The parent ion peak would correspond to the free base [M-Cl]⁺ at m/z 128.16.
Potential Applications and Research Directions
While specific applications for this compound are not extensively documented, its structure suggests potential utility in several areas of chemical research and development:
-
Pharmaceutical Intermediate: Many bioactive molecules incorporate cycloalkyl groups to enhance metabolic stability and receptor binding affinity. This compound could serve as a key starting material for the synthesis of novel therapeutic agents. For instance, related structures are found in compounds developed for the treatment of depression[3].
-
Agrochemicals: The lipophilic cycloheptyl group could be advantageous in the design of new pesticides and herbicides, potentially improving their penetration and persistence.
-
Material Science: As a primary amine, it can be used as a monomer or cross-linking agent in the synthesis of polymers and functional materials.
Future research should focus on exploring the derivatization of the primary amine to generate libraries of novel compounds for biological screening. Furthermore, investigating its coordination chemistry with various metal ions could lead to the development of new catalysts or imaging agents.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Based on data for analogous compounds like Cyclopentylmethanamine hydrochloride, it may be harmful if swallowed and could cause serious eye damage[1]. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
Conclusion
This compound, while not a widely commercialized compound with a documented history, represents a synthetically accessible and potentially valuable chemical building block. The synthetic routes of reductive amination and nitrile reduction, detailed in this guide, offer reliable and scalable methods for its preparation. Thorough characterization using standard analytical techniques is essential to confirm its identity and purity. Its potential as an intermediate in the development of new pharmaceuticals and agrochemicals warrants further investigation by the scientific community.
References
- N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride monohydrate and pharmaceutical compositions containing it.
- Cyclopentylmethanamine hydrochloride | C6H14ClN | CID 18784136 - PubChem. NIH.
- 1-Cyclobutylmethanamine hydrochloride | C5H12ClN | CID 21707944 - PubChem. NIH.
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Introduction: Mapping the Unknown Through In-Silico Characterization
An In-Depth Technical Guide to the Theoretical Properties of Cycloheptylmethanamine Hydrochloride
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
This compound is an organic salt consisting of the protonated form of cycloheptylmethanamine and a chloride anion. As a primary amine tethered to a seven-membered aliphatic ring, its structure suggests potential applications as a building block in medicinal chemistry and materials science. Direct experimental data for this specific compound is not extensively documented in publicly available literature. Therefore, this guide provides a comprehensive theoretical and predictive analysis of its core properties.
For professionals in drug development, understanding the theoretical profile of a molecule is a cornerstone of modern research. It enables the early-stage filtering of candidates, guides synthetic efforts, and provides a foundational dataset for more complex modeling. By leveraging established chemical principles and data from structurally analogous compounds, we can construct a robust, predictive profile of this compound. This document outlines its predicted physicochemical characteristics, offers insights from computational modeling, details expected spectral signatures for identification, and provides a theoretical safety assessment.
Part 1: Predicted Physicochemical and Molecular Properties
The fundamental physicochemical properties of a compound govern its behavior in both chemical and biological systems. Properties such as solubility, lipophilicity (logP), and acid dissociation constant (pKa) are critical determinants of a drug candidate's pharmacokinetics. The following properties for this compound are predicted based on its chemical structure and data from analogous compounds.
| Property | Predicted Value / Descriptor | Significance in Drug Development |
| Molecular Formula | C₈H₁₈ClN | Provides the elemental composition for molecular weight calculation and elemental analysis. |
| Molecular Weight | 163.69 g/mol | Influences diffusion rates, and is a key parameter in Lipinski's Rule of Five for oral bioavailability. |
| IUPAC Name | Cycloheptylmethanamine;hydrochloride | Unambiguous chemical identifier based on systematic nomenclature. |
| SMILES String | C1CCCCCC1CN.Cl | A machine-readable line notation used in cheminformatics databases and modeling software. |
| InChI Key | FGOQJKFBHPDVMW-UHFFFAOYSA-N | A hashed, unique structural identifier for database searching. |
| Predicted pKa | ~10.5 - 10.8 | Governs the ionization state at physiological pH (7.4), impacting receptor binding, solubility, and membrane permeability. |
| Predicted XLogP3 | ~2.5 - 2.8 | Measures lipophilicity. This value suggests moderate lipid solubility, indicating potential for good membrane absorption. |
| Hydrogen Bond Donors | 3 (from the -NH₃⁺ group) | The protonated amine group can donate hydrogen bonds, influencing interactions with biological targets and water solubility. |
| Hydrogen Bond Acceptors | 1 (from the Cl⁻ anion) | The chloride ion can accept hydrogen bonds. |
| Polar Surface Area | 26.02 Ų (for the free base) | Predicts transport properties. A value below 140 Ų is generally associated with good cell membrane permeability. |
| Predicted Solubility | Soluble in water and polar protic solvents like methanol and ethanol[1][2]. | As a hydrochloride salt of a primary amine, it is expected to have good aqueous solubility, which is crucial for formulation. |
Part 2: Computational Analysis and Molecular Modeling
Computational chemistry provides powerful tools to investigate molecular properties that are difficult or time-consuming to measure experimentally.
Conformational Landscape
The seven-membered cycloheptyl ring is conformationally flexible, existing primarily in two low-energy conformations: the twist-chair and the chair . The energy barrier between these forms is low, meaning the molecule will exist as a dynamic equilibrium of conformers in solution. This flexibility is a critical consideration in drug design, as the molecule's three-dimensional shape and ability to adapt to a binding site are key to its biological activity. Computational methods, such as molecular dynamics simulations, can be employed to explore this conformational space and identify the most probable shapes the molecule will adopt.
Quantum Chemical Predictions
Density Functional Theory (DFT) is a robust method for predicting the electronic structure and properties of molecules. A typical workflow for analyzing this compound would involve:
-
Geometry Optimization: Calculating the lowest energy 3D structure of the molecule.
-
Frequency Analysis: Confirming the optimized structure is a true energy minimum and predicting its infrared (IR) spectrum.
-
Electronic Property Calculation: Determining properties like the electrostatic potential surface, which reveals the charge distribution across the molecule. For this compound, this would show a high positive charge density localized on the ammonium group (-NH₃⁺), making it a prime site for electrostatic interactions with negatively charged residues in a protein binding pocket.
Caption: Workflow for the in-silico analysis of this compound.
Part 3: Predicted Spectral Data for Structural Verification
For any researcher synthesizing or handling this compound, spectral data is the gold standard for identity confirmation. The following tables outline the predicted spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Predictions are based on established chemical shift principles[3].
Table 1: Predicted ¹H NMR Data (in D₂O)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| -CH ₂-NH₃⁺ | ~2.9 - 3.1 | Doublet (d) | Protons are adjacent to the electron-withdrawing ammonium group, causing significant deshielding. |
| -CH -(CH₂)₆ | ~1.8 - 2.0 | Multiplet (m) | The methine proton on the cycloheptyl ring to which the aminomethyl group is attached. |
| Cycloheptyl Ring Protons (-CH ₂-) | ~1.2 - 1.8 | Broad Multiplets (m) | The numerous, chemically similar protons on the flexible ring would overlap, creating complex, broad signals. |
Table 2: Predicted ¹³C NMR Data (in D₂O)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C H₂-NH₃⁺ | ~45 - 50 | The carbon atom directly bonded to the nitrogen is deshielded. |
| C H-(CH₂)₆ | ~38 - 42 | The methine carbon of the cycloheptyl ring. |
| Cycloheptyl Ring Carbons (-C H₂-) | ~25 - 35 | Multiple peaks are expected in this region corresponding to the different carbon environments in the ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. As a hydrochloride salt of a primary amine, the spectrum would be dominated by vibrations of the ammonium group.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Ammonium Salt) | 3000 - 3300 (broad) | Stretch |
| C-H (sp³ Aliphatic) | 2850 - 2960 | Stretch |
| N-H (Ammonium Salt) | 1500 - 1600 | Bend (Asymmetric/Symm) |
| C-N | 1000 - 1250 | Stretch |
Mass Spectrometry (MS)
In a mass spectrometer using electrospray ionization (ESI+), the observed ion would be the protonated free base (the cation).
-
Predicted Molecular Ion (M+H)⁺: m/z 128.14
-
Rationale: The molecular weight of the free base, Cycloheptylmethanamine (C₈H₁₇N), is 127.23 g/mol . In positive ion mode, it would capture a proton, giving a mass-to-charge ratio of approximately 128.14.
-
Key Fragmentation: A primary fragmentation pathway would be the loss of the cycloheptyl radical, leading to a fragment at m/z 30.04, corresponding to [CH₂=NH₂]⁺. Another significant fragmentation would be the loss of the aminomethyl group, resulting in the cycloheptyl cation at m/z 99.12.
Part 4: Theoretical Safety, Hazard, and Pharmacological Profile
While no specific toxicological studies exist for this compound, a reliable hazard assessment can be extrapolated from GHS data for structurally similar amine hydrochlorides available in the PubChem database[4][5][6].
-
Predicted GHS Hazard Statements:
Handling Recommendations: Based on this theoretical profile, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be used when handling this compound. Work should be performed in a well-ventilated area or a chemical fume hood.
Theoretical Pharmacological Context: Primary amines with bulky aliphatic groups are common motifs in pharmacologically active compounds. The cycloheptyl group provides lipophilicity, which can facilitate passage through biological membranes. The primary amine serves as a key interaction point, capable of forming strong ionic and hydrogen bonds with biological targets. While purely speculative without experimental data, this structural class could be explored for activity in areas where cationic amines are known to be effective, such as in receptor antagonism or as channel modulators.
Caption: Summary of the key theoretical properties of this compound.
References
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- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21707944, 1-Cyclobutylmethanamine hydrochloride.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12919210, (Cyclopropylmethyl)(methyl)amine hydrochloride.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2899, Cycloheptylamine.
- Arndt, J., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001944).
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 50988531, (Cyclobutylmethyl)(methyl)amine hydrochloride.
- American Elements. [1-(difluoromethyl)cyclobutyl]methanamine hydrochloride.
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- American Elements. [1-(2-bromophenyl)cyclobutyl]methanamine hydrochloride.
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Quantum Chemical Calculations of Cycloheptylmethanamine Hydrochloride: An In-depth Technical Guide for Drug Development Professionals
This guide provides a comprehensive technical overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of Cycloheptylmethanamine Hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the causality behind computational choices, ensuring a self-validating and trustworthy protocol. By grounding our discussion in authoritative theoretical frameworks and practical applications, we aim to empower researchers to leverage these powerful in-silico techniques for rational drug design and molecular analysis.
Introduction: The Significance of Cycloalkylamines in Medicinal Chemistry
Cycloalkylamine moieties are prevalent structural motifs in a wide array of pharmacologically active compounds. Their conformational flexibility and lipophilic nature significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including binding affinity, metabolic stability, and membrane permeability. This compound, as a representative of this class, presents an interesting case for computational study due to the conformational complexity of the seven-membered ring.
Quantum chemical calculations offer a potent, non-experimental avenue to explore the molecular landscape of such compounds at the subatomic level. These calculations can predict a range of properties, from optimized molecular geometries and vibrational frequencies to electronic characteristics like orbital energies and charge distributions. For drug development professionals, this data is invaluable for understanding structure-activity relationships (SAR), predicting reactivity, and guiding the synthesis of more effective and safer therapeutic agents. For instance, cycloheptylamine derivatives have been investigated as potential anti-diabetic agents, highlighting the therapeutic relevance of this molecular scaffold.[1]
Theoretical Foundations of Quantum Chemical Calculations
The bedrock of modern quantum chemical calculations is the time-independent Schrödinger equation. However, for multi-electron systems like this compound, exact solutions are unattainable. Therefore, we rely on approximations, most notably the Hartree-Fock (HF) method and Density Functional Theory (DFT).
-
Hartree-Fock (HF) Theory: This method approximates the many-electron wavefunction as a single Slater determinant, treating each electron as moving in the average field of all other electrons. While computationally efficient, HF theory neglects electron correlation, which can be a significant limitation for accurate energy predictions.
-
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.[2] The core principle of DFT is that the ground-state energy of a molecule is a functional of the electron density. DFT methods incorporate electron correlation effects, leading to more accurate results than HF for many applications. The choice of the exchange-correlation functional is critical in DFT calculations.
Computational Methodology: A Step-by-Step Protocol
This section details a robust and reproducible workflow for performing quantum chemical calculations on this compound. The choice of methodology is guided by the need for both accuracy and computational feasibility.
Molecular Structure Preparation
The initial step involves generating a 3D structure of this compound. Since a crystal structure may not be readily available, the structure can be built using molecular modeling software. The IUPAC name is (cycloheptyl)methanamine;hydrochloride, and its chemical formula is C8H18ClN. The structure consists of a cycloheptane ring attached to a methylamine group, which is protonated to form the hydrochloride salt.
Geometry Optimization
The initial 3D structure is a mere starting point. To find the most stable conformation (the global minimum on the potential energy surface), a geometry optimization must be performed.
Protocol:
-
Initial Optimization: A lower level of theory, such as a semi-empirical method (e.g., PM6) or a small basis set DFT calculation (e.g., B3LYP/6-31G(d)), is used for a preliminary optimization. This step efficiently removes any significant steric clashes in the initial structure.
-
High-Level Optimization: The structure from the initial optimization is then re-optimized using a more accurate level of theory. For organic molecules like this compound, the B3LYP functional with a Pople-style basis set like 6-311+G(d,p) offers a good balance of accuracy and computational cost. The M06-2X functional is another excellent choice, particularly for systems where non-covalent interactions are important.[3][4] The inclusion of diffuse functions (+) is important for accurately describing the lone pairs on the nitrogen and chlorine atoms, and polarization functions (d,p) are crucial for describing the bonding environment accurately.
The workflow for geometry optimization is depicted in the following diagram:
Caption: Workflow for Geometry Optimization.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency calculation is essential. This serves two primary purposes:
-
Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a saddle point (a transition state), and the geometry needs to be further optimized.
-
Thermodynamic Properties: The frequency calculation provides the zero-point vibrational energy (ZPVE), thermal corrections to the enthalpy and Gibbs free energy, and the theoretical infrared (IR) and Raman spectra.
Electronic Property Calculations
Once the optimized geometry is obtained, a single-point energy calculation can be performed to determine various electronic properties.
Key Properties and Their Significance:
| Property | Description | Relevance in Drug Development |
| HOMO/LUMO Energies | The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | The HOMO-LUMO gap is an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface of the molecule. | The MEP identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions, such as drug-receptor binding. |
| Mulliken Atomic Charges | A method for partitioning the total electron density among the atoms in a molecule. | Provides insight into the charge distribution and can be used to parameterize molecular mechanics force fields for larger-scale simulations. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to cross biological membranes. |
Results and Discussion: Interpreting the Computational Data
The output of these calculations provides a wealth of information. Here, we discuss the expected results for this compound and their interpretation in the context of drug development.
Optimized Molecular Geometry
The geometry optimization will reveal the most stable conformation of the cycloheptyl ring. For cycloheptane, several low-energy conformations exist (e.g., twist-chair, chair). The presence of the methanamine hydrochloride substituent will influence the conformational preference. The calculated bond lengths, bond angles, and dihedral angles can be compared with experimental data for similar molecules if available.
Frontier Molecular Orbital Analysis
The HOMO and LUMO are the key orbitals involved in chemical reactions. For this compound, the HOMO is expected to be localized on the chloride anion and the nitrogen atom of the amine group, indicating these are the primary sites for nucleophilic attack. The LUMO is likely to be distributed over the protonated amine group, suggesting its susceptibility to nucleophilic attack.
The relationship between molecular properties and drug action can be visualized as follows:
Sources
Methodological & Application
Application Note & Synthesis Protocol: Cycloheptylmethanamine Hydrochloride
Document ID: AN-CHMA-001
Version: 1.0
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of Cycloheptylmethanamine Hydrochloride, a valuable primary amine building block in pharmaceutical and materials science research. The synthesis is achieved through a robust and highly selective one-pot reductive amination of cycloheptanecarboxaldehyde. This application note details the underlying chemical principles, provides a step-by-step experimental procedure, outlines safety considerations, and includes methods for purification and characterization. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.
Scientific Principle and Synthesis Strategy
The formation of C-N bonds is a cornerstone of organic synthesis, particularly for producing amine-containing molecules. While direct alkylation of ammonia is a theoretical route, it is practically fraught with challenges, primarily the formation of mixtures of primary, secondary, and tertiary amines, leading to low yields and difficult purification.[1]
This protocol employs reductive amination , a superior and highly controlled method for synthesizing primary, secondary, and tertiary amines.[2][3] The process involves two key transformations occurring in a single reaction vessel:
-
Imine Formation: The carbonyl group of an aldehyde (cycloheptanecarboxaldehyde) reacts with an ammonia source (ammonium acetate) to form a protonated imine (iminium ion) intermediate. This reaction is typically favored under mildly acidic conditions.[1]
-
In-Situ Reduction: The iminium ion is immediately reduced to the corresponding amine (cycloheptylmethanamine) by a selective reducing agent present in the reaction mixture.
Choice of Reducing Agent: The success of a one-pot reductive amination hinges on the choice of a reducing agent that selectively reduces the iminium ion intermediate much faster than it reduces the starting aldehyde. While sodium borohydride (NaBH₄) can be used, it can also readily reduce the aldehyde, leading to the formation of cycloheptylmethanol as a significant byproduct.[1]
This protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃) , a milder and more selective hydride donor.[2][4] Its steric bulk and attenuated reactivity make it ideal for reducing protonated imines in the presence of aldehydes and ketones, ensuring high chemoselectivity and maximizing the yield of the desired amine.[1][4] The reaction proceeds efficiently under mild, non-toxic conditions, avoiding the use of hazardous reagents like sodium cyanoborohydride (NaBH₃CN).[4]
The final step involves the conversion of the purified cycloheptylmethanamine free base into its hydrochloride salt, which enhances stability, improves handling characteristics, and often provides a crystalline solid that is easier to purify.[5][6]
Synthesis Pathway
The overall two-step synthesis from the commercially available starting material is illustrated below.
Caption: Reaction scheme for the synthesis of Cycloheptylmethanamine HCl.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier (Example) |
| Cycloheptanecarboxaldehyde | 2363-25-9 | C₈H₁₄O | 126.20 | Sigma-Aldrich |
| Ammonium Acetate | 631-61-8 | C₂H₇NO₂ | 77.08 | Fisher Scientific |
| Sodium Triacetoxyborohydride | 56553-60-7 | C₆H₁₀BNaO₆ | 211.94 | Acros Organics |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | VWR Chemicals |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | EMD Millipore |
| Magnesium Sulfate (MgSO₄), Anhydrous | 7487-88-9 | MgSO₄ | 120.37 | Sigma-Aldrich |
| Diethyl Ether (Et₂O), Anhydrous | 60-29-7 | C₄H₁₀O | 74.12 | Fisher Scientific |
| Hydrochloric Acid, 2.0 M in Et₂O | 7647-01-0 | HCl | 36.46 | Sigma-Aldrich |
Experimental Workflow
The following diagram provides a high-level overview of the entire experimental process.
Caption: Step-by-step workflow for the synthesis and isolation of the target compound.
Detailed Synthesis Protocol
Part A: Synthesis of Cycloheptylmethanamine (Free Base)
-
Reaction Setup: To a 500 mL flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add cycloheptanecarboxaldehyde (10.0 g, 79.2 mmol, 1.0 equiv) and ammonium acetate (30.5 g, 396 mmol, 5.0 equiv).
-
Expert Insight: Using a significant excess of ammonium acetate serves as both the ammonia source and a mild acidic catalyst, driving the equilibrium towards imine formation.
-
-
Solvent Addition: Add 200 mL of anhydrous dichloromethane (DCM). Stir the mixture at room temperature for 30 minutes. The mixture will appear as a slurry.
-
Addition of Reducing Agent: To the stirring slurry, add sodium triacetoxyborohydride (25.2 g, 118.9 mmol, 1.5 equiv) portion-wise over 20 minutes.
-
Causality: Portion-wise addition is crucial to control the initial exotherm and any gas evolution, ensuring the reaction remains at a manageable temperature.
-
-
Reaction Monitoring: Seal the flask under a nitrogen atmosphere and stir vigorously at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) [Silica gel, 10% Methanol in DCM, visualized with ninhydrin stain] until the starting aldehyde spot has disappeared.
-
Quenching: Carefully quench the reaction by the slow addition of 150 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir the resulting biphasic mixture vigorously for 1 hour until gas evolution ceases.
-
Purpose: The NaHCO₃ solution neutralizes the acetic acid byproduct from the reducing agent and any remaining acidic species, facilitating the extraction of the free amine.
-
-
Extraction: Transfer the mixture to a 1 L separatory funnel. Separate the organic layer. Extract the aqueous layer three times with DCM (3 x 75 mL).
-
Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and wash the filter cake with a small amount of DCM. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield cycloheptylmethanamine as a pale yellow oil.
-
Note: The crude free base can be used directly in the next step without further purification.
-
Part B: Formation and Purification of this compound
-
Salt Formation: Dissolve the crude cycloheptylmethanamine oil from Part A in 200 mL of anhydrous diethyl ether (Et₂O). Cool the solution to 0 °C in an ice-water bath.
-
Precipitation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
Self-Validation: The formation of a precipitate is a direct indicator of successful salt formation. The pH of the solution can be checked with moist litmus paper to ensure it is acidic.
-
-
Isolation: Stir the slurry at 0 °C for an additional 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with two portions of cold anhydrous diethyl ether (2 x 30 mL) to remove any non-basic impurities. Dry the product under high vacuum for 12 hours.
-
Expected Yield: 8.5 - 10.0 g (60-70% over two steps).
-
Appearance: White to off-white crystalline solid.
-
Characterization and Data
Final product identity and purity should be confirmed using standard analytical techniques.
| Parameter | Expected Result | Analytical Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Yield | 60-70% | Gravimetric Analysis |
| Melting Point | >200 °C (Decomposition may be observed) | Melting Point Apparatus |
| ¹H NMR | Consistent with the structure of this compound | ¹H NMR Spectroscopy |
| ¹³C NMR | Consistent with the structure of this compound | ¹³C NMR Spectroscopy |
| Purity | ≥98% | HPLC[7][8] or GC-MS |
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Cycloheptanecarboxaldehyde: Combustible liquid. Handle away from ignition sources.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
-
Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Handle in a dry environment and quench carefully.
-
Hydrochloric Acid (in Ether): Highly corrosive and volatile. Causes severe skin and eye burns and respiratory tract irritation. Handle with extreme care.
-
Diethyl Ether: Extremely flammable and volatile. Ensure no ignition sources are present during handling.
References
- PubChem. (n.d.). Cyclopentylmethanamine hydrochloride. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-Cyclobutylmethanamine hydrochloride. National Center for Biotechnology Information.
- PubChem. (n.d.). Cyclopentylmethanamine hydrochloride. National Center for Biotechnology Information.
- Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University.
- PubChem. (n.d.). (Cyclopropylmethyl)(methyl)amine hydrochloride. National Center for Biotechnology Information.
- Wikipedia. (2023). Reductive amination.
- Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry.
- Google Patents. (n.d.). Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
- Barlocco, D., et al. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi.
- Google Patents. (n.d.). Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines.
- de Meijere, A., et al. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry.
- PubChem. (n.d.). Cyclopentyl(4-fluorophenyl)methanamine hydrochloride. National Center for Biotechnology Information.
- Organic Syntheses. (n.d.). Methylamine Hydrochloride.
- Google Patents. (n.d.). Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride.
- Google Patents. (n.d.). Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride.
- de Meijere, A., et al. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC - NIH.
- Burrows, G. W., & Alliger, C. L. (1983). High-performance liquid chromatographic determination of cyproheptadine hydrochloride in tablet formulations. Journal of Pharmaceutical Sciences.
- Tuani, Y., et al. (2020). Stability-Indicating HPLC Methods for the Quantification of Cyproheptadine Hydrochloride, Vitamins B1, B5 And. IISTE.org.
- LinkedIn. (2023). Korea FDA just published a compilation of analytical methods document!.
- Google Patents. (n.d.). Purification of cyclohexylamine.
- Google Patents. (n.d.). Methylamines purification process.
- Google Patents. (n.d.). Process for the purification of benzphetamine hydrochloride.
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- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatographic determination of cyproheptadine hydrochloride in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iiste.org [iiste.org]
Application Notes and Protocols for the Analytical Characterization of Cycloheptylmethanamine Hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction
Cycloheptylmethanamine Hydrochloride is a primary amine salt with potential applications in pharmaceutical development as a building block or active pharmaceutical ingredient (API). Its simple cycloaliphatic and aminomethyl structure requires a robust suite of analytical methods to ensure identity, purity, and quality throughout the research and development lifecycle. This guide provides a detailed overview of the fundamental analytical techniques and protocols for the comprehensive characterization of this compound. The methodologies presented herein are founded on established principles of analytical chemistry and draw parallels from the analysis of structurally similar compounds.
The primary objective of this document is to equip researchers with the necessary tools to develop and validate analytical methods for this compound. We will delve into chromatographic and spectroscopic techniques, explaining the rationale behind method selection and providing step-by-step protocols that serve as a strong foundation for laboratory implementation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for analytical method development. While specific experimental data for this compound is not widely available, we can infer its properties from its structure and from data on analogous compounds.
| Property | Estimated Value/Characteristic | Rationale for Analytical Method Development |
| Molecular Formula | C8H18ClN | Defines the elemental composition and molecular weight. |
| Molecular Weight | 163.69 g/mol | Essential for mass spectrometry and preparation of standard solutions. |
| Appearance | White to off-white solid | Visual inspection is a basic but important identity test. |
| Solubility | Expected to be soluble in water and polar organic solvents (e.g., methanol, ethanol). | Guides the selection of solvents for sample preparation in HPLC, NMR, and titration. |
| pKa (of the amine) | ~10-11 | The basic nature of the amine dictates the need for pH control in reversed-phase HPLC to ensure consistent retention and peak shape. |
| Volatility | The free base is expected to be volatile. | Allows for analysis by Gas Chromatography (GC), likely after conversion to the free base form or derivatization. |
| Chromophores | Lacks significant UV chromophores. | UV detection in HPLC may have low sensitivity. Alternative detection methods like Refractive Index (RI), Evaporative Light Scattering (ELS), or Mass Spectrometry (MS) should be considered. |
Chromatographic Analysis
Chromatographic techniques are central to assessing the purity of this compound and quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Given the lack of a strong UV chromophore, an HPLC method coupled with a universal detector or mass spectrometry is recommended. The basic nature of the amine group requires careful mobile phase selection to achieve good peak shape.
Rationale for Method Design:
-
Stationary Phase: A C18 or C8 column is a versatile starting point for reversed-phase chromatography. The hydrophobic cycloheptyl group will interact with the stationary phase.
-
Mobile Phase: An acidic mobile phase (pH 2.5-3.5) is crucial to ensure the amine is protonated, which minimizes peak tailing caused by interaction with residual silanols on the silica support. A buffer such as phosphate or formate is recommended.
-
Detector: Due to the absence of a significant chromophore, a Mass Spectrometer (MS) is the preferred detector for selectivity and sensitivity. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed for universal detection.
dot
Caption: HPLC workflow for Cycloheptylmethanamine HCl analysis.
Protocol: HPLC-MS for Purity Determination
-
Instrumentation:
-
HPLC system with a binary or quaternary pump.
-
Autosampler.
-
Column oven.
-
Single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
-
Mass Spectrometer Settings (ESI Positive Mode):
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Scan Range | m/z 50-500 |
| Selected Ion Monitoring (SIM) | m/z 128.2 (for the free base [M+H]+) |
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Dilute the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 10 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
The tailing factor should be between 0.8 and 1.5.
-
Gas Chromatography (GC) for Residual Solvents and Volatile Impurities
GC is an ideal technique for analyzing volatile substances. For this compound, it can be used to assess the presence of residual solvents from the synthesis or to analyze the compound itself after conversion to its more volatile free base.
Rationale for Method Design:
-
Technique: Headspace GC is preferred for residual solvent analysis to avoid contamination of the GC system with the non-volatile hydrochloride salt. For the analysis of the amine itself, direct injection of a solution of the free base is appropriate.
-
Column: A polar column (e.g., DB-WAX or equivalent) is suitable for the separation of common residual solvents. For the analysis of the amine, a mid-polar column (e.g., DB-5ms or equivalent) provides good selectivity.
-
Detector: A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds. Mass Spectrometry (MS) provides definitive identification of unknown peaks.
Protocol: Headspace GC-FID for Residual Solvents
-
Instrumentation:
-
Gas chromatograph with a headspace autosampler.
-
Flame Ionization Detector (FID).
-
-
GC Conditions:
| Parameter | Recommended Setting |
| Column | DB-WAX, 30 m x 0.32 mm, 0.5 µm |
| Carrier Gas | Helium, constant flow at 1.5 mL/min |
| Oven Program | 40 °C (hold 5 min), ramp to 200 °C at 10 °C/min, hold 5 min |
| Injector Temperature | 220 °C |
| Detector Temperature | 250 °C |
-
Headspace Parameters:
-
Vial Equilibration Temp. 80 °C
-
Vial Equilibration Time 15 min
-
Loop Temperature 90 °C
-
Transfer Line Temp. 100 °C
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., DMSO or N,N-Dimethylformamide).
-
Seal the vial immediately.
-
Spectroscopic Analysis
Spectroscopic methods are indispensable for the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. Both ¹H and ¹³C NMR are essential for unequivocal identification.
Expected ¹H NMR Spectral Features:
-
A broad multiplet in the range of 1.2-1.8 ppm corresponding to the protons of the cycloheptyl ring.
-
A doublet around 2.5-2.8 ppm for the -CH₂- group adjacent to the nitrogen.
-
A broad singlet for the -NH₃⁺ protons, which may exchange with residual water in the solvent.
Expected ¹³C NMR Spectral Features:
-
Multiple signals in the aliphatic region (20-50 ppm) corresponding to the carbons of the cycloheptyl ring.
-
A signal for the -CH₂- carbon adjacent to the nitrogen.
Protocol: ¹H and ¹³C NMR
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups present in the molecule.
Expected FTIR Spectral Features:
-
A broad absorption band in the range of 2500-3000 cm⁻¹ characteristic of the N-H stretching of the ammonium salt.
-
C-H stretching vibrations of the cycloheptyl and methylene groups just below 3000 cm⁻¹.
-
N-H bending vibrations around 1500-1600 cm⁻¹.
-
C-H bending vibrations around 1450 cm⁻¹.
dot
Introduction: The Analytical Challenge of Polar Primary Amines
An Application Note for the Quantitative Analysis of Cycloheptylmethanamine Hydrochloride using Gas Chromatography-Mass Spectrometry
This compound is a primary amine salt with applications as a building block in pharmaceutical synthesis and chemical research. Accurate quantification of this compound is critical for quality control, reaction monitoring, and regulatory compliance. However, the direct analysis of primary amines like cycloheptylmethanamine by gas chromatography (GC) is notoriously challenging.[1][2] The high polarity of the primary amino group and the non-volatile nature of the hydrochloride salt lead to significant analytical issues, including poor chromatographic peak shape, strong tailing due to interactions with active sites in the GC system, and low volatility, making it unsuitable for direct injection.[1][3]
To overcome these obstacles, a derivatization step is essential.[1][4] This process chemically modifies the analyte to increase its volatility and thermal stability while reducing its polarity.[5] This application note provides a comprehensive, step-by-step protocol for the robust analysis of this compound using GC-Mass Spectrometry (GC-MS) following a silylation derivatization procedure.
Principle of the Method: Silylation for Enhanced GC Performance
The core of this analytical method is the conversion of the polar cycloheptylmethanamine into a non-polar, volatile trimethylsilyl (TMS) derivative. Silylation is a widely used and highly effective derivatization technique where an active hydrogen atom, such as those on an amine group, is replaced by a trimethylsilyl group (-Si(CH₃)₃).[5][6]
This protocol employs N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. BSTFA is a powerful silylating agent, and the TMCS catalyst enhances its reactivity, ensuring a rapid and complete derivatization of the primary amine.[1][7] The hydrochloride salt is first neutralized in situ to the free amine, which then reacts with BSTFA to form the TMS-derivative. This derivative is significantly more volatile and less polar, resulting in excellent chromatographic behavior on standard non-polar GC columns and allowing for sensitive and accurate detection by mass spectrometry.[1][8]
Analytical Workflow Overview
The entire process, from sample receipt to final data analysis, follows a structured path designed to ensure reproducibility and accuracy.
Detailed Experimental Protocol
Materials and Reagents
| Item | Specification |
| Analyte Standard | This compound (≥98% purity) |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) |
| Solvent | Anhydrous Pyridine (GC grade) |
| Vials | 2 mL amber glass autosampler vials with PTFE-lined screw caps |
| Pipettes | Calibrated precision micropipettes and tips |
| Heating Source | Heating block or laboratory oven capable of maintaining 75°C ± 2°C |
| GC Column | Agilent HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
Instrumentation and GC-MS Parameters
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following parameters are recommended as a starting point and may require optimization.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC (or equivalent) | Provides reliable and reproducible chromatographic separation. |
| MS System | Agilent 5977B MSD (or equivalent) | Offers sensitive detection and mass spectral data for confirmation. |
| Injection Port | Splitless mode, 280°C | Ensures complete vaporization of the derivatized analyte and efficient transfer to the column. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert gas that provides good separation efficiency.[9] |
| Oven Program | Initial 80°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min) | Separates the analyte from solvent and byproducts effectively. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before entering the ion source. |
| Ion Source | Electron Ionization (EI) at 70 eV, 230°C | Standard ionization energy for creating reproducible mass spectra for library matching.[9] |
| MS Quadrupole | 150°C | Maintains ion trajectory and mass filtering accuracy. |
| Scan Range | 50 - 450 m/z | Covers the expected mass range of the derivatized analyte and its fragments. |
Preparation of Standards and Samples
Stock Standard Preparation (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and bring to volume with anhydrous pyridine. This is the Stock Standard.
Calibration Standards:
-
Perform serial dilutions of the Stock Standard with anhydrous pyridine to prepare calibration standards at concentrations such as 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation:
-
Accurately weigh an appropriate amount of the test sample (expected to contain Cycloheptylmethanamine HCl) into a suitable volumetric flask.
-
Dissolve in anhydrous pyridine to achieve a theoretical concentration within the calibration range (e.g., ~50 µg/mL).
Derivatization Protocol
Expert Insight: The hydrochloride salt must be neutralized to the free amine for the silylation reaction to occur. Anhydrous pyridine serves as both the solvent and a mild base to facilitate this conversion, driving the reaction forward.[4]
-
Transfer 100 µL of each standard solution and sample solution into separate 2 mL autosampler vials.
-
Add 100 µL of BSTFA + 1% TMCS to each vial.[1]
-
Immediately cap the vials tightly to prevent exposure to moisture, which can degrade the silylating reagent.
-
Vortex each vial for 10 seconds.
-
Place the vials in a heating block or oven set to 75°C for 45 minutes to ensure the reaction goes to completion.[1]
-
After heating, allow the vials to cool completely to room temperature before analysis.
GC-MS Analysis and Data Processing
-
Set up an analysis sequence in the instrument software, including blanks, calibration standards, and samples.
-
Inject 1 µL of the cooled, derivatized solution into the GC-MS system.
-
After data acquisition, identify the peak corresponding to the TMS-derivatized Cycloheptylmethanamine.
-
Identification: Confirm the peak identity by its retention time (relative to standards) and its mass spectrum. The mass spectrum should be compared to the standard and/or a reference library if available. Key expected ions would include the molecular ion (M⁺) and characteristic fragments (e.g., M⁺-15, loss of a CH₃ group).
-
-
Quantification: Generate a linear regression calibration curve by plotting the peak area of the derivatized analyte against the concentration for the calibration standards. The correlation coefficient (r²) should be ≥0.995.[10]
-
Calculate the concentration of this compound in the prepared samples using the calibration curve.
Method Validation and Trustworthiness
To ensure the reliability of this protocol, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[10][11] A validated method provides documented evidence of its suitability for the intended purpose.[12]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interference at the analyte's retention time in blank samples. | Ensures the signal is unequivocally from the analyte.[11] |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the defined range. | Confirms a proportional response to concentration.[10][13] |
| Accuracy | Recovery of 98-102% for spiked samples. | Measures the closeness of the test results to the true value.[11] |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2%. | Demonstrates consistency of results for repeated analyses under the same conditions.[11] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 with acceptable precision and accuracy. | Defines the lowest concentration that can be reliably quantified. |
References
- Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). International Journal of Trends in Emerging Research and Development. [Link]
- Greyhound Chromatography.
- A Review on GC-MS and Method Development and Validation. (2015). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- Liaw, B. L., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry. [Link]
- ResolveMass Laboratories.
- Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. (2020).
- Development and validation of GC-MS method for analysis of chloropyramine hydrochloride in ointments. (2013). SlideShare. [Link]
- A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. (2022). Journal of Environmental Sciences. [Link]
- A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. (2023). RSC Publishing. [Link]
- Restek. Analysis of Amines in GC. [Link]
- Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). MDPI. [Link]
- Bryan Research & Engineering, LLC.
- Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
- Analysis of Biogenic Amines by GC/FID and GC/MS. (2003). Virginia Tech. [Link]
- NIST.
- An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples. (2011). Hindawi. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00956D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. Silylation Reagents | Fisher Scientific [fishersci.com]
- 8. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchtrendsjournal.com [researchtrendsjournal.com]
- 12. impactfactor.org [impactfactor.org]
- 13. mdpi.com [mdpi.com]
Application Note: Structural Elucidation of Cycloheptylmethanamine Hydrochloride via 1H NMR Spectroscopy
Abstract: This document provides a comprehensive guide to the acquisition and interpretation of the 1-dimensional ¹H Nuclear Magnetic Resonance (NMR) spectrum of cycloheptylmethanamine hydrochloride. This application note is intended for researchers, scientists, and professionals in drug development and chemical analysis. It details the theoretical underpinnings, a complete experimental protocol, and an in-depth analysis of the predicted spectrum, including chemical shifts, multiplicity, and coupling constants. Advanced techniques such as deuterium exchange are also discussed to provide a robust framework for the structural verification of this compound.
Introduction: The Importance of Structural Verification
Cycloheptylmethanamine and its derivatives are important scaffolds in medicinal chemistry. Accurate and unambiguous structural confirmation is a critical step in the synthesis and quality control of these compounds. ¹H NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound in solution[1]. By analyzing the chemical environment of each proton, we can confirm the connectivity and stereochemistry of the molecule. This application note serves as a practical guide to understanding the ¹H NMR spectrum of this compound, a common salt form of the parent amine.
Theoretical Principles: Predicting the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the various proton environments within the molecule. The key structural features influencing the spectrum are the flexible seven-membered cycloheptane ring and the protonated aminomethyl group (-CH₂NH₃⁺).
The Effect of the Ammonium Group
The protonation of the primary amine to form the hydrochloride salt has a significant deshielding effect on the adjacent protons. The positively charged nitrogen atom withdraws electron density from the neighboring methylene (-CH₂) and methine (-CH) groups, causing their signals to appear at a lower field (higher ppm value) compared to the free amine[2][3]. The three protons on the nitrogen atom (NH₃⁺) are expected to appear as a broad signal, the chemical shift of which can be highly dependent on solvent, concentration, and temperature[2].
The Cycloheptane Ring: Conformational Dynamics
The cycloheptane ring is a flexible system that exists as a dynamic equilibrium of several conformations, primarily the twist-chair and chair forms[4]. This rapid conformational averaging at room temperature means that the protons on the ring will be observed as time-averaged signals. For simplicity in a standard 1D ¹H NMR spectrum, the chemically non-equivalent protons on the ring are often grouped into overlapping multiplets. The protons on the cycloheptane ring can be broadly categorized as the methine proton at the point of substitution (C1), and the methylene protons at positions C2 through C7.
Predicted ¹H NMR Spectral Data
Based on the analysis of structurally similar compounds, such as cycloheptylamine[5] and cyclohexylamine hydrochloride, the following ¹H NMR spectral parameters are predicted for this compound in a suitable deuterated solvent like D₂O or DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -NH₃⁺ | ~8.0 - 8.5 (in DMSO-d₆) | Broad singlet (br s) | 3H | Signal will disappear upon D₂O exchange. Position is solvent and concentration dependent. |
| -CH₂-NH₃⁺ | ~2.8 - 3.2 | Doublet (d) | 2H | Deshielded by the adjacent ammonium group. Coupled to the C1-H methine proton. |
| C1-H | ~1.8 - 2.2 | Multiplet (m) | 1H | Methine proton at the point of substitution. |
| Cycloheptyl -CH₂- (protons on C2-C7) | ~1.2 - 1.8 | Multiplet (m) | 12H | Broad, overlapping signals from the methylene groups of the cycloheptane ring. |
Experimental Protocol
This section provides a step-by-step methodology for the preparation of a sample of this compound and its analysis by ¹H NMR spectroscopy.
Materials and Equipment
-
This compound sample
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation Workflow
Caption: Workflow for NMR sample preparation and data acquisition.
Detailed Protocol Steps
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add 0.6-0.7 mL of a suitable deuterated solvent. DMSO-d₆ is a good choice as it will not exchange with the NH₃⁺ protons, allowing for their observation[2]. If the goal is to confirm the presence of the NH₃⁺ protons via deuterium exchange, D₂O can be used as the solvent, or a drop can be added to the DMSO-d₆ sample after an initial spectrum is acquired[6][7].
-
Dissolution: Vortex the vial to ensure the sample is fully dissolved and the solution is homogeneous.
-
Transfer: Carefully transfer the solution into a 5 mm NMR tube.
-
NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain a sharp and symmetrical solvent peak.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Spectral Interpretation and Advanced Analysis
Assigning the Resonances
The predicted spectrum can be interpreted as follows:
-
The Downfield Region (> 2.5 ppm): This region will contain the signals for the protons most affected by the electron-withdrawing ammonium group. The broad singlet around 8.0-8.5 ppm (in DMSO-d₆) is characteristic of the three exchangeable protons of the -NH₃⁺ group. The doublet at approximately 2.8-3.2 ppm corresponds to the two protons of the methylene group directly attached to the nitrogen. The splitting into a doublet is due to coupling with the single methine proton at C1 of the cycloheptane ring.
-
The Upfield Region (< 2.5 ppm): This region is characteristic of the aliphatic protons of the cycloheptane ring. The multiplet expected around 1.8-2.2 ppm is assigned to the methine proton at C1. This signal will be complex due to coupling with the adjacent methylene protons on the ring and the aminomethyl group. The broad, overlapping multiplet between 1.2 and 1.8 ppm represents the remaining 12 methylene protons of the cycloheptane ring. The complexity of this signal is due to the conformational flexibility of the seven-membered ring and the small differences in the chemical environments of these protons.
Deuterium Exchange for Confirmation
A key technique for confirming the assignment of the -NH₃⁺ signal is deuterium exchange[6]. After acquiring an initial spectrum in a non-exchanging solvent like DMSO-d₆, a small drop of D₂O can be added to the NMR tube, the sample gently shaken, and a second spectrum acquired. The labile -NH₃⁺ protons will exchange with deuterium from the D₂O, and as deuterium is not observed in ¹H NMR, the broad singlet corresponding to these protons will disappear or significantly diminish in intensity[7][8]. This provides definitive evidence for the presence and location of the ammonium protons.
Caption: Deuterium exchange workflow for amine proton confirmation.
Conclusion
The ¹H NMR spectrum of this compound can be effectively predicted and interpreted based on fundamental NMR principles and comparison with analogous structures. The key spectral features include the downfield shifted signals of the protons adjacent to the ammonium group and the complex, overlapping multiplets of the cycloheptane ring protons. The application of standard NMR sample preparation protocols and the use of advanced techniques such as deuterium exchange allow for the confident structural elucidation and confirmation of this compound, which is essential for its application in research and development.
References
- Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (n.d.). Prediction of ¹H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. The University of Liverpool Repository.
- Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift.
- Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- Core. (n.d.). Carbon-13 Nuclear Magnetic Resonance Spectroscopy. Conformational Analysis of Methyl-Substituted Cycloheptanes, Cycloheptanols.
- Figueira, F. A. da S. (2018, April 11). Can the salt form of my organic compound be determined using NMR? ResearchGate.
- J-Stage. (n.d.). Nuclear Magnetic Resonance Spectroscopic of Ammonium Chloride to Chloroquine Studies on Original Papers the Action.
- MDPI. (n.d.). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions.
- National Center for Biotechnology Information. (n.d.). Conformational analysis of cyproheptadine hydrochloride. PubMed.
- OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange.
- Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry).
- The University of Liverpool. (n.d.). ¹H NMR Spectroscopy.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- Wikipedia. (n.d.). Hydrogen–deuterium exchange.
- YouTube. (2020, September 3). Draw the 1H NMR Spectrum for Cyclohexane (C6H12).
- YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum.
- YouTube. (2023, May 16). Coupling Constant J & Factors Affecting it| Geminal, Vicinal, Long Range, Aromatic, Allylic coupling.
- YouTube. (2025, July 13). What Is Deuterium Exchange In NMR? - Chemistry For Everyone.
Sources
- 1. Long-range coupling in cyclic silanes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. CYCLOHEPTYLAMINE(5452-35-7) 1H NMR spectrum [chemicalbook.com]
- 6. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 7. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
Application Note: Structural Elucidation of Cycloheptylmethanamine Hydrochloride via 13C NMR Spectroscopy
Abstract
This technical guide provides a comprehensive framework for the 13C Nuclear Magnetic Resonance (NMR) analysis of Cycloheptylmethanamine Hydrochloride. Moving beyond a simple procedural outline, this document delves into the causal relationships between molecular structure and spectral output, offering field-proven insights for robust structural elucidation. It details a complete workflow from sample preparation to spectral interpretation, including advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT). The protocols herein are designed to be self-validating, ensuring a high degree of confidence in the obtained results. This guide is intended to empower researchers in pharmaceutical and chemical analysis to leverage 13C NMR for unambiguous characterization of primary amine hydrochloride salts.
Introduction: The Role of 13C NMR in Pharmaceutical Analysis
In the landscape of pharmaceutical development, the precise structural confirmation of active pharmaceutical ingredients (APIs) and their salt forms is a cornerstone of regulatory compliance and drug efficacy. 13C NMR spectroscopy offers a powerful, non-destructive technique for this purpose. Unlike 1H NMR, which focuses on the proton environment, 13C NMR directly probes the carbon skeleton of a molecule.[1] This provides unambiguous information on the number of non-equivalent carbon atoms, their hybridization state (sp3, sp2, sp), and their electronic environment.[2][3]
The key advantages of 13C NMR in this context are:
-
Wide Spectral Dispersion: Carbon signals are spread over a much larger chemical shift range (typically 0-220 ppm) compared to protons (0-12 ppm), which minimizes signal overlap, even in complex molecules.[3][4]
-
Direct Structural Insight: Each unique carbon atom in a molecule typically gives a distinct signal, providing a direct count of the different carbon environments.[3][4]
-
Sensitivity to Substitution: The chemical shift of a carbon is highly sensitive to its local chemical environment, making it an excellent probe for identifying functional groups and substitution patterns.
This compound, a primary amine salt, presents a specific analytical challenge. The formation of the hydrochloride salt involves the protonation of the primary amine. This protonation induces significant changes in the electron density around the neighboring carbon atoms, which are directly observable in the 13C NMR spectrum.[5][6] Understanding and correctly interpreting these changes is critical for confirming the salt formation and the overall structure.
Chemical Structure and Spectral Predictions
2.1. Structure of this compound
Cycloheptylmethanamine consists of a seven-membered cycloheptyl ring attached to a methanamine group (-CH2NH2). In the hydrochloride salt, the lone pair of electrons on the nitrogen atom accepts a proton from hydrochloric acid, forming a positively charged ammonium group (-CH2NH3+) and a chloride counter-ion (Cl-).
2.2. Predicting the 13C NMR Spectrum
Based on the structure, we expect to see five distinct signals in the broadband proton-decoupled 13C NMR spectrum, corresponding to the five non-equivalent carbon atoms. Due to the symmetry of the cycloheptyl ring, carbons 2/7, 3/6, and 4/5 are chemically equivalent.
Table 1: Predicted 13C Chemical Shifts for Cycloheptylmethanamine and its Hydrochloride Salt
| Carbon Atom | Predicted Shift (Free Base, ppm) | Predicted Shift (Hydrochloride Salt, ppm) | Rationale for Shift Change | Multiplicity (DEPT-135) |
| C1 (Methanamine Carbon) | ~47 | ~42-45 | Upfield shift due to the β-effect of protonation. | Positive (CH) |
| Cα (Cycloheptyl C attached to CH2) | ~41 | ~38-40 | Upfield shift due to the γ-effect of protonation. | Positive (CH) |
| Cβ (Cycloheptyl) | ~30 | ~28-30 | Minimal change expected. | Negative (CH2) |
| Cγ (Cycloheptyl) | ~28 | ~26-28 | Minimal change expected. | Negative (CH2) |
| Cδ (Cycloheptyl) | ~26 | ~24-26 | Minimal change expected. | Negative (CH2) |
Note: Predicted shifts are based on typical values for cycloalkanes and aliphatic amines and the known effects of protonation. Actual values may vary based on solvent and concentration.
The protonation of the amine group to form the hydrochloride salt is expected to cause a downfield shift (deshielding) for the carbon atom directly attached to the nitrogen (the α-carbon) and an upfield shift (shielding) for the β-carbon.[5] This is a key diagnostic feature for confirming salt formation.
Detailed Experimental Protocol
This protocol is designed to yield a high-quality, unambiguous 13C NMR spectrum of this compound.
3.1. Materials and Equipment
-
This compound sample
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Internal standard (optional, e.g., DSS for D₂O)
-
Filtration apparatus (e.g., Pasteur pipette with glass wool)
3.2. Sample Preparation: The Foundation of a Good Spectrum
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.
Step-by-Step Protocol:
-
Weighing the Sample: Accurately weigh approximately 50-100 mg of this compound. For 13C NMR, a higher concentration is generally preferred to achieve a good signal-to-noise ratio in a reasonable time.[7]
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble.[8] D₂O is a good first choice for hydrochloride salts due to their ionic nature. Methanol-d₄ is another option. The choice of solvent can influence chemical shifts.[9][10]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the sample vial. Vortex or gently agitate until the sample is completely dissolved.
-
Filtration: It is crucial to remove any particulate matter, as this can degrade the magnetic field homogeneity and lead to broadened spectral lines.[11] Filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Final Volume: Ensure the final volume in the NMR tube is between 0.6 and 0.7 mL.
3.3. NMR Spectrometer Setup and Data Acquisition
The following parameters are a starting point and may require optimization based on the specific instrument and sample concentration.
-
Standard 13C Spectrum (Broadband Decoupled):
-
Pulse Program: A standard single-pulse experiment with broadband proton decoupling.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay is necessary for more accurate integration if quantitative analysis is required, but for routine structural confirmation, 2 seconds is often sufficient.[12]
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration. The goal is to achieve a signal-to-noise ratio of at least 20:1 for the smallest expected peak.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer) Analysis: To differentiate between CH, CH₂, and CH₃ groups, a series of DEPT experiments should be performed.[13][14] This is invaluable for assigning the signals of the cycloheptyl ring.
-
DEPT-90: This experiment will only show signals from CH carbons.
-
DEPT-135: This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.[15]
-
Spectral Analysis and Interpretation
A systematic approach to spectral interpretation is key to confident structural elucidation.
4.1. Workflow for Spectral Interpretation
Caption: Workflow for 13C NMR spectral interpretation.
4.2. Interpreting the Spectra
-
Broadband Decoupled Spectrum: Confirm the presence of five distinct signals, consistent with the molecular structure. The chemical shifts should be in the aliphatic region (typically < 60 ppm). Note the downfield shift of the carbon adjacent to the ammonium group compared to a typical alkane.
-
DEPT-90 Spectrum: This spectrum should display two signals, corresponding to the two CH carbons in the molecule (C1 and Cα).
-
DEPT-135 Spectrum: This spectrum will provide the most detailed information for assignment:
-
Positive Signals: Two positive signals corresponding to the two CH carbons (C1 and Cα).
-
Negative Signals: Three negative signals corresponding to the three non-equivalent CH₂ groups in the cycloheptyl ring (Cβ, Cγ, and Cδ).
-
By combining the information from all three spectra, a full assignment of the carbon skeleton can be achieved.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad Peaks | - Poor shimming- Sample contains solid particles- High sample viscosity | - Re-shim the instrument.- Re-filter the sample.- Dilute the sample. |
| Low Signal-to-Noise | - Insufficient sample concentration- Not enough scans acquired | - Prepare a more concentrated sample.- Increase the number of scans. |
| Extra Peaks | - Solvent impurities- Sample contamination | - Compare spectrum to known solvent peaks.[16]- Re-purify the sample. |
| Incorrect Number of Peaks | - Unexpected symmetry or lack thereof- Presence of diastereomers | - Re-evaluate the molecular structure for symmetry.- Consider the possibility of multiple species in solution.[9] |
Conclusion
13C NMR spectroscopy, when coupled with DEPT experiments, provides an unequivocal method for the structural elucidation of this compound. By understanding the principles behind chemical shifts and the effects of amine protonation, researchers can confidently confirm the identity and purity of such pharmaceutical salts. The detailed protocol and interpretation workflow presented in this application note serve as a robust guide for obtaining high-quality, reliable data, thereby ensuring scientific integrity in the drug development process.
References
- Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. (n.d.).
- Facey, G. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum? University of Ottawa NMR Facility Blog. [Link]
- General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry. [Link]
- Quantification of single components in complex mixtures by 13C NMR. (n.d.). Magritek. [Link]
- ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). (2024, April 4). JoVE. [Link]
- DEPT: A tool for 13C peak assignments. (2015, November 19). Nanalysis. [Link]
- LaPlanche, L. A., Rothchild, R., & Xu, Y. (1992). 1H and 13C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence. Spectroscopy Letters, 25(1), 1-13. [Link]
- Hydrochloride Salt of the GABAkine KRM-II-81. (2019, January 24).
- Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). (n.d.). Central European Institute of Technology. [Link]
- 13.12 DEPT 13C NMR Spectroscopy. (n.d.).
- LaPlanche, L. A., et al. (1992). 1H and 13C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence. Spectroscopy Letters, 25(1). [Link]
- DEPT NMR: Signals and Problem Solving. (2023, September 26). Chemistry Steps. [Link]
- 13C Carbon NMR Spectroscopy. (n.d.). Chemistry Steps. [Link]
- Wi, S., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1692-1695. [Link]
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
- DEPT/INEPT Tool. (n.d.). JEOL Ltd. [Link]
- NMR Sample Preparation. (n.d.). University of Leicester. [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
- C-13 NMR Spectroscopy. (n.d.). SlideShare. [Link]
- AN INTRODUCTION : C-13 NMR. (2011, December 22).
- Cycloheptanemethylamine. (n.d.). SpectraBase. [Link]
- 13C NMR spectroscopy. (n.d.). NPTEL. [Link]
- 13C NMR Chemical Shifts. (n.d.).
- Principles of ¹³C NMR Spectroscopy. (2021, April 6). Chemistry LibreTexts. [Link]
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Sample Preparation. (n.d.). University College London. [Link]
- Sarneski, J. E., et al. (1975). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry, 47(13), 2116-2121. [Link]
- 13C NMR Chemical Shift Table. (n.d.). [Link]
- cyclopentaneamine. (n.d.). SpectraBase. [Link]
- Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link]
- Carbon-13 NMR Spectroscopy. (2019, January 21). YouTube. [Link]
- NMR Sample Requirements and Preparation. (n.d.). University of Maryland. [Link]
- NMR Sample Preparation. (n.d.).
- Characterization of Pharmaceutical Cocrystals and Salts by Dynamic Nuclear Polarization-Enhanced Solid-State NMR Spectroscopy. (2018, February 15). OSTI.GOV. [Link]
- chemical shift of functional groups in 13C NMR spectroscopy. (2022, October 7). YouTube. [Link]
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Application Note: FTIR Spectroscopy for the Characterization of Cycloheptylmethanamine Hydrochloride
Introduction: The Role of FTIR in Pharmaceutical Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique in the pharmaceutical industry, providing rapid, non-destructive, and highly specific molecular fingerprinting.[1][2] Its utility spans the entire drug development lifecycle, from raw material identification and API (Active Pharmaceutical Ingredient) characterization to formulation studies and quality control.[3][4] The technique works by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to the functional groups present.[5] This results in a unique spectrum that serves as a "fingerprint" of the molecule's chemical structure.[1][6]
This application note provides a detailed guide to the characterization of Cycloheptylmethanamine Hydrochloride, a primary amine salt, using FTIR spectroscopy. We will delve into the theoretical basis for its spectrum, provide a robust experimental protocol, and offer a comprehensive guide to spectral interpretation.
Molecular Profile: this compound
This compound is a primary amine salt. Its structure consists of a seven-membered cycloheptyl ring attached to a methylene group (-CH₂-), which in turn is bonded to an amino group. In its hydrochloride salt form, the basic amino group (-NH₂) is protonated by hydrochloric acid to form an ammonium cation (-NH₃⁺), with chloride (Cl⁻) as the counter-ion.
Understanding this structure is key to predicting and interpreting its infrared spectrum. The primary regions of interest are the vibrations associated with the ammonium group (N-H⁺), the aliphatic cycloheptyl and methylene groups (C-H), and the carbon-nitrogen single bond (C-N).
Caption: Chemical structure and key functional groups of this compound.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol details the KBr (Potassium Bromide) pellet method, a widely used technique for analyzing solid samples.[7][8] It ensures excellent spectral quality by minimizing scattering effects. An alternative, the Attenuated Total Reflectance (ATR) method, is also mentioned as a modern, preparation-free alternative.[8]
KBr Pellet Method Protocol
The principle of this method is to disperse the solid sample within an infrared-transparent matrix (KBr) and press it into a thin, transparent pellet.[8]
Step 1: Sample and KBr Preparation
-
Rationale: Moisture is a strong IR absorber and can obscure key spectral regions. KBr is hygroscopic and must be completely dry.
-
Action: Place a small amount of high-purity, spectroscopy-grade KBr powder in a drying oven at 100-110 °C for at least 2 hours to remove any adsorbed water.[9] Store the dried KBr in a desiccator until use.
Step 2: Grinding and Mixing
-
Rationale: To obtain a clear pellet and avoid light scattering (the Christiansen effect), the particle size of the sample must be reduced to less than the wavelength of the incident IR radiation.[9] Homogeneous mixing is critical for a representative spectrum.
-
Action: Add approximately 1-2 mg of this compound and 100-200 mg of the dried KBr to an agate mortar.[7] Grind the mixture thoroughly with a pestle for 3-5 minutes until it becomes a fine, homogenous powder.
Step 3: Pellet Formation
-
Rationale: High pressure causes the KBr to flow and fuse, forming a transparent solid disk that encases the sample particles.
-
Action: Transfer the powdered mixture into a pellet die. Place the die into a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes. Release the pressure slowly.
Step 4: Background Spectrum Acquisition
-
Rationale: The instrument, atmosphere (CO₂ and H₂O vapor), and KBr itself have IR absorptions. This background spectrum must be recorded and subtracted from the sample spectrum to obtain a pure spectrum of the analyte.[8]
-
Action: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan according to the instrument's software instructions. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
Step 5: Sample Spectrum Acquisition
-
Rationale: The acquired spectrum is a plot of infrared absorbance (or transmittance) versus wavenumber.
-
Action: Carefully remove the KBr pellet from the die. It should be transparent or translucent. Place the pellet into the sample holder in the spectrometer's beam path. Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample spectrum against the background.
Alternative Method: Attenuated Total Reflectance (ATR)
ATR is a popular alternative that requires minimal to no sample preparation.[8] A small amount of the powdered sample is placed directly onto the ATR crystal (commonly diamond) and pressure is applied to ensure good contact. The IR beam is then passed through the crystal, where it interacts with the sample at the surface.[8] This method is faster but may produce slight differences in relative peak intensities compared to the transmission (KBr) method.[8]
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
Data Analysis and Interpretation
The FTIR spectrum of this compound is dominated by features arising from the ammonium salt and the saturated aliphatic ring.
Key Spectral Regions and Vibrational Assignments
-
3200-2800 cm⁻¹: N-H⁺ and C-H Stretching Region
-
Ammonium (N-H⁺) Stretch: The most prominent feature for a primary amine salt is a very broad and intense absorption envelope in this region, attributed to the stretching vibrations of the -NH₃⁺ group.[10] This broadness is due to extensive hydrogen bonding.
-
Aliphatic (C-H) Stretch: Superimposed on this broad ammonium band, one will observe sharper peaks between 3000-2840 cm⁻¹.[11] These are the asymmetric and symmetric C-H stretching vibrations of the methylene (-CH₂-) groups in the cycloheptyl ring and the linker.[12]
-
-
1625-1500 cm⁻¹: N-H⁺ Bending Region
-
The protonated primary amine group (-NH₃⁺) exhibits two distinct bending vibrations. The asymmetric bending mode typically appears in the 1625-1560 cm⁻¹ range, while the symmetric bending ("umbrella") mode is found between 1550-1500 cm⁻¹.[10] These peaks are often of medium intensity and are highly characteristic of a primary amine salt.
-
-
1470-1440 cm⁻¹: C-H Bending Region
-
1250-1020 cm⁻¹: C-N Stretching Region
-
The stretching vibration of the C-N single bond in aliphatic amines gives rise to a medium or weak absorption in this range.[15]
-
-
Below 1000 cm⁻¹: Fingerprint Region
-
This area contains complex vibrations involving C-C stretching and various rocking and twisting motions of the entire molecule.[12] While difficult to assign individually, the pattern of peaks in this region is unique to the compound and serves as a definitive fingerprint for identification purposes.[5]
-
Summary of Expected Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3200 - 2800 | N-H⁺ Stretching | Primary Ammonium (-NH₃⁺) | Strong, Very Broad |
| 2950 - 2840 | C-H Stretching (asymmetric & symmetric) | Methylene (-CH₂-) | Medium to Strong, Sharp (on broad band) |
| 1625 - 1560 | N-H⁺ Bending (asymmetric) | Primary Ammonium (-NH₃⁺) | Medium |
| 1550 - 1500 | N-H⁺ Bending (symmetric) | Primary Ammonium (-NH₃⁺) | Medium |
| 1470 - 1440 | C-H Bending (scissoring) | Methylene (-CH₂-) | Medium to Strong |
| 1250 - 1020 | C-N Stretching | Aliphatic Amine | Weak to Medium |
Conclusion
FTIR spectroscopy is a powerful and efficient tool for the structural confirmation and identification of this compound. By following the detailed protocol for sample preparation and data acquisition, a high-quality, reproducible spectrum can be obtained. The key to accurate interpretation lies in recognizing the characteristic broad N-H⁺ stretching envelope of the primary amine salt, along with the distinct N-H⁺ bending modes and the sharp C-H vibrations of the aliphatic ring. This spectral fingerprint is invaluable for identity confirmation, purity assessment, and stability studies in a research or quality control setting.
References
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- University of the West Indies at Mona. (n.d.). Sample preparation for FT-IR.
- Química Organica.org. (n.d.). IR Spectrum: Cycloalkanes.
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- ResearchGate. (n.d.). FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b).
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Strategic Derivatization of Cycloheptylmethanamine Hydrochloride for Enhanced Chromatographic Analysis
An Application Note for the Analytical Scientist
Abstract
Cycloheptylmethanamine, a primary amine, presents significant analytical challenges in its native hydrochloride salt form due to high polarity and low volatility, which lead to poor chromatographic performance. This application note provides a comprehensive guide for the derivatization of cycloheptylmethanamine hydrochloride to render it amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will explore the underlying principles of silylation and acylation reactions, present detailed, validated protocols for these derivatizations, and discuss the interpretation of the resulting data. The methodologies herein are designed to improve peak shape, enhance sensitivity, and ensure accurate quantification for researchers in pharmaceutical development and quality control.
Introduction: The Analytical Challenge
Cycloheptylmethanamine is a saturated alicyclic primary amine. In its common hydrochloride salt form, the compound is a non-volatile solid with high polarity. Direct analysis of such compounds using techniques like gas chromatography is often unfeasible. The active amine group (-NH₂) and the ionic nature of the hydrochloride salt contribute to several analytical issues:
-
Low Volatility: The salt form has a very high boiling point and will not volatilize under typical GC inlet conditions, instead, it is likely to decompose.
-
Poor Peak Shape: The free amine is highly polar and prone to strong interactions with active sites (e.g., free silanols) on GC columns and inlet liners. This results in significant peak tailing, reduced resolution, and poor reproducibility.[1]
-
Low Sensitivity: For HPLC with UV detection, the molecule lacks a significant chromophore, leading to poor sensitivity.
Derivatization is a chemical modification process that addresses these challenges by converting the polar primary amine into a less polar, more volatile, and more thermally stable derivative.[1][2] This process replaces the active hydrogen atoms on the amino group, leading to improved chromatographic behavior and detectability.[1][3]
Principles of Derivatization for Primary Amines
The primary goal of derivatization is to modify the functional groups of an analyte to improve its analytical properties. For cycloheptylmethanamine, the target is the primary amine group. The two most common and effective strategies for this purpose are silylation and acylation.
Silylation
Silylation involves replacing an active hydrogen in the amine group with a non-polar trimethylsilyl (TMS) group.[2] This reaction significantly decreases the polarity and increases the volatility of the analyte, making it ideal for GC analysis.
-
Mechanism: Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the primary amine to form a TMS-amine derivative. The by-products of this reaction are neutral and volatile, allowing for direct injection into the GC system without an extraction step.
-
Advantages: Silylation is a versatile and effective method for a wide range of polar compounds, including amines, alcohols, and carboxylic acids.[4]
-
Considerations: Silylation reactions and the resulting TMS derivatives are highly sensitive to moisture. Therefore, all glassware must be dry, and anhydrous solvents must be used to prevent hydrolysis of the reagent and the derivative.
Acylation
Acylation introduces an acyl group (R-C=O) into the molecule by replacing an active hydrogen. For enhancing GC-MS performance, fluoroacylating agents like trifluoroacetic anhydride (TFAA) are particularly useful.
-
Mechanism: TFAA reacts with the primary amine to form a stable, volatile trifluoroacetamide derivative. The incorporation of fluorine atoms creates a molecule with high electron affinity.[5]
-
Advantages: This makes the derivative highly sensitive to Electron Capture Detectors (ECD). For mass spectrometry, the trifluoroacetyl group provides characteristic fragmentation patterns that aid in structural confirmation.[5][6] Acylated compounds are generally more stable than their silylated counterparts.[7]
-
Considerations: Acylation with anhydrides can produce acidic by-products that may need to be neutralized or removed before analysis to protect the GC column.[6]
Derivatization for HPLC
For HPLC analysis, the goal is typically to attach a chromophoric or fluorophoric tag to the molecule to enhance detection by UV-Vis or fluorescence detectors. Reagents like o-phthalaldehyde (OPA), dansyl chloride, and 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly used for this purpose with primary amines.[7][8][9] Pre-column derivatization is a widely accepted technique to achieve sensitive and selective detection.[8]
Overall Analytical Workflow
The process from sample preparation to data analysis follows a logical sequence. The following diagram illustrates the typical workflow for the derivatization and analysis of this compound.
Caption: General workflow from sample preparation to data analysis.
Experimental Protocols
Safety Precaution: Derivatization reagents such as BSTFA and TFAA are toxic, moisture-sensitive, and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Silylation with BSTFA for GC-MS Analysis
This protocol is designed to convert cycloheptylmethanamine into its more volatile TMS derivative.
4.1.1. Reagents and Materials
-
This compound Standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]
-
Anhydrous Pyridine (as catalyst)
-
Anhydrous Acetonitrile or Dichloromethane (GC grade)
-
Sodium Hydroxide (NaOH) solution, 1M
-
Ethyl Acetate (for extraction)
-
Sodium Sulfate (anhydrous)
-
GC vials with caps (2 mL)
-
Heating block or oven
-
Nitrogen gas supply for evaporation
4.1.2. Sample Preparation (Liberation of Free Amine)
-
Accurately weigh a known amount of cycloheptylmethanamine HCl into a glass test tube.
-
Dissolve the sample in a small amount of deionized water.
-
Add 1M NaOH solution dropwise until the pH is >10 to ensure the amine is in its free base form.
-
Add 1-2 mL of ethyl acetate and vortex for 1 minute to extract the free amine into the organic layer.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the upper organic layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
4.1.3. Derivatization Procedure
-
To the dried residue in the GC vial, add 100 µL of anhydrous acetonitrile to redissolve the amine.
-
Add 100 µL of BSTFA (with 1% TMCS).[1] The addition of TMCS can catalyze the reaction for sterically hindered amines.[2]
-
Tightly cap the vial.
-
Heat the vial at 70-80°C for 45 minutes in a heating block.[1]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized solution.
Protocol 2: Acylation with TFAA for GC-MS Analysis
This protocol provides an alternative derivatization using trifluoroacetic anhydride, which yields a stable and highly detectable derivative.
4.2.1. Reagents and Materials
-
This compound Standard
-
Trifluoroacetic Anhydride (TFAA)[6]
-
Anhydrous Triethylamine (TEA) or Pyridine (as an acid scavenger)
-
Anhydrous Acetonitrile or Ethyl Acetate (GC grade)
-
All materials listed in section 4.1.1 for free amine liberation.
4.2.2. Derivatization Procedure
-
Prepare the dried free amine residue as described in section 4.1.2.
-
Add 200 µL of anhydrous acetonitrile to the vial.
-
Add 50 µL of anhydrous pyridine (or TEA) to act as an acid scavenger.[6]
-
Add 50 µL of TFAA to the vial.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
(Optional) The reaction mixture can be evaporated and reconstituted in a non-polar solvent like hexane if necessary, but direct injection is often possible.
-
Inject 1 µL of the final solution into the GC-MS.
Caption: Reaction of cycloheptylmethanamine with TFAA.
Data Interpretation & Expected Results
Successful derivatization will result in a significant improvement in chromatographic performance.
Chromatographic Improvements:
-
Retention Time: The derivatized analyte will be less polar and thus should have a shorter retention time on polar GC columns but a longer retention time on non-polar columns like a DB-5ms.
-
Peak Shape: Expect a sharp, symmetrical Gaussian peak, a stark contrast to the tailing peak of an underivatized amine.
Mass Spectrometric Confirmation: The mass spectrum will confirm the identity of the derivatized compound. The molecular weight will increase by a predictable amount, as summarized in the table below.
| Parameter | Underivatized Amine | TMS-Derivative (BSTFA) | TFA-Derivative (TFAA) |
| Added Group | N/A | -Si(CH₃)₃ | -COCF₃ |
| Mass of Added Group | N/A | 72.06 Da | 96.99 Da |
| Molecular Weight of Free Amine | 113.22 Da | - | - |
| Expected MW of Derivative | N/A | 185.28 Da | 210.21 Da |
| Key Characteristics | Polar, Volatile | Less Polar, Volatile | Less Polar, Volatile, ECD Active |
Table 1: Comparison of properties and expected mass shifts after derivatization.
The mass spectrum of the TFA-derivative will likely show a characteristic loss of the trifluoromethyl group (-CF₃, 69 Da), which is a strong indicator of successful derivatization.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No derivative peak observed | Incomplete liberation of free amine. Presence of moisture. Insufficient reaction time/temp. | Ensure pH was >10 during extraction. Use anhydrous solvents/reagents and dry glassware thoroughly. Optimize reaction conditions by increasing time or temperature.[4] |
| Small derivative peak, large analyte peak | Incomplete reaction. | Increase the ratio of derivatizing reagent to analyte. Add a catalyst (e.g., TMCS for silylation, pyridine for acylation).[6] |
| Multiple derivative peaks | Formation of di-silylated products (less common for primary amines). Side reactions. | For silylation, this may indicate reaction with other active hydrogens if present. For acylation, ensure clean reagents. |
| Poor peak shape persists | Active sites in the GC inlet or column. | Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions. |
Table 2: Common troubleshooting scenarios and solutions.
Conclusion
The derivatization of this compound is an essential step for reliable and accurate analysis by chromatographic methods. Both silylation with BSTFA and acylation with TFAA are proven, robust methods for preparing the analyte for GC-MS analysis. These protocols effectively address the challenges of low volatility and high polarity, leading to significant improvements in peak shape, sensitivity, and overall data quality. By understanding the principles behind these reactions and carefully following the detailed protocols, researchers can achieve reproducible and accurate quantification of cycloheptylmethanamine in various matrices.
References
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols.
- Davis, B. A. (1994). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Pharmacological and Toxicological Methods, 31(3), 141-148.
- Li, Y., et al. (2012). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Analytical and Bioanalytical Chemistry, 403(8), 2345-2354.
- Reddy, R., & S, S. (2011). Three-Component Chiral Derivatizing Protocols for NMR Spectroscopic Enantiodiscrimination of Hydroxy Acids and Primary Amines. The Journal of Organic Chemistry, 76(17), 7066-7072.
- Singh, V., et al. (2012). Chalcogen-Containing Diols: A Novel Chiral Derivatizing Agent for Se and Te NMR Chiral Recognition of Primary Amines. Chemistry - A European Journal, 18(51), 16446-16450.
- CalTech GPS. Preparation of TMS Derivatives for GC/MS.
- Pirkle, W. H., & Simmons, K. A. (1983). Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. The Journal of Organic Chemistry, 48(15), 2520-2527.
- Yusof, H. M., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 51.
- Zhao, Y., et al. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology, 43(15), 5845-5851.
- DePriest, A., et al. (2016). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks.
- Phenomenex. Derivatization for Gas Chromatography.
- Plotka-Wasylka, J., et al. (2016). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate.
- Phoenix Scientific Co., Ltd. Derivatization reagents for GC, silylation, BSTFA.
- Imtiaj, A., & Lee, S.-H. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. IntechOpen.
- D'Agostino, P. A., & Provost, L. R. (1984). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Journal of AOAC INTERNATIONAL, 67(4), 715-718.
- Navrátilová, J., et al. (2011). Novel protocol for highly efficient gas-phase chemical derivatization of surface amine groups using trifluoroacetic anhydride. Applied Surface Science, 257(24), 10346-10352.
- PubChem. Cyclopentylmethanamine hydrochloride. National Center for Biotechnology Information.
- PubChem. 1-Cyclobutylmethanamine hydrochloride. National Center for Biotechnology Information.
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Cycloheptylmethanamine Hydrochloride: A Novel Sterically-Influenced Ligand for Palladium-Catalyzed Cross-Coupling Reactions
Application Note AP-CAT-2026-01
Abstract
This document provides detailed application notes and protocols for the use of Cycloheptylmethanamine Hydrochloride as a ligand in palladium-catalyzed cross-coupling reactions. While not as extensively characterized as traditional phosphine or N-heterocyclic carbene (NHC) ligands, primary amines with bulky cycloalkyl substituents are emerging as effective and accessible ligands, particularly in the context of Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Cycloheptylmethanamine, with its sterically demanding seven-membered ring, offers unique properties that can influence catalyst activity, stability, and selectivity. These protocols are designed for researchers, scientists, and drug development professionals seeking to explore novel ligand systems for challenging cross-coupling transformations.
Introduction: The Role of Bulky Primary Amines in Catalysis
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2][3] The performance of these catalytic systems is critically dependent on the nature of the ligand coordinated to the palladium center.[4][5] While complex phosphines and N-heterocyclic carbenes dominate the field, there is growing interest in simpler, more accessible ligand scaffolds.[6]
Bulky primary amines, such as cyclohexylamine and 1-adamantanamine, have demonstrated efficacy as ligands in Suzuki-Miyaura coupling reactions.[6] Their steric bulk is thought to play a crucial role in promoting the formation of the active, monoligated Pd(0) species and facilitating the rate-limiting reductive elimination step.[7][8] Furthermore, primary amines can function as "activating" or "sacrificial" ligands, aiding in the reduction of a Pd(II) precatalyst to the catalytically active Pd(0) state in situ.[9][10]
Cycloheptylmethanamine, featuring a large and flexible seven-membered alkyl ring, presents an intriguing ligand candidate. Its significant steric footprint can be hypothesized to create a unique coordination environment around the palladium center, potentially enhancing catalytic activity for sterically demanding substrates. This application note outlines protocols for its use in two key palladium-catalyzed reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Synthesis and Characterization of this compound
For researchers wishing to synthesize the ligand in-house, a general procedure starting from cycloheptanecarbonitrile is provided below. This method is adapted from established procedures for the synthesis of similar cycloalkylmethanamines.
Protocol 2.1: Synthesis of Cycloheptylmethanamine
-
Reduction of Cycloheptanecarbonitrile: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of lithium aluminum hydride (LAH) (1.2 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of cycloheptanecarbonitrile (1.0 eq.) in anhydrous THF to the LAH suspension via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with diethyl ether or THF.
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution under reduced pressure to yield crude cycloheptylmethanamine as an oil. Purification can be achieved by distillation under reduced pressure.
Protocol 2.2: Formation of the Hydrochloride Salt
-
Dissolve the purified cycloheptylmethanamine (1.0 eq.) in anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in diethyl ether dropwise, until precipitation of a white solid is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and melting point analysis.
Application in Suzuki-Miyaura Cross-Coupling
The steric bulk of cycloheptylmethanamine is anticipated to be beneficial in the Suzuki-Miyaura coupling of aryl halides with arylboronic acids, particularly with challenging or sterically hindered substrates. The amine likely facilitates the catalytic cycle by stabilizing the active palladium species and promoting the final product-forming step.
Diagram 3.1: Proposed Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Proposed catalytic cycle for Suzuki-Miyaura coupling.
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 eq.), arylboronic acid (1.2 mmol, 1.2 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 eq.).
-
Add the palladium precatalyst, such as Pd(OAc)₂ (0.02 mmol, 2 mol%).
-
Add this compound (0.04 mmol, 4 mol%) and a magnetic stir bar.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the desired anhydrous solvent (e.g., dioxane, toluene, or DMF, 3-5 mL) via syringe.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture for the specified time (typically 2-24 hours), monitoring progress by TLC or GC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 3.1: Optimization of Reaction Conditions
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Dioxane | 100 | Optimize |
| 2 | 4-Chlorotoluene | Phenylboronic acid | Cs₂CO₃ | Toluene | 110 | Optimize |
| 3 | 1-Bromo-4-methoxybenzene | 4-Acetylphenylboronic acid | K₃PO₄ | DMF | 90 | Optimize |
| 4 | 2-Bromopyridine | 3-Thienylboronic acid | Cs₂CO₃ | Dioxane | 100 | Optimize |
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and is highly sensitive to ligand structure.[2][11][12] The sterically encumbering nature of the cycloheptyl group in the ligand can favor the reductive elimination from the palladium center, which is often the rate-determining step, thereby potentially increasing the efficiency of the amination, especially with hindered amines or aryl halides.[13][14]
Diagram 4.1: Experimental Workflow for Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig amination.
Protocol 4.1: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine co-ligand if necessary (e.g., Xantphos or a Buchwald ligand), and the base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq.) to an oven-dried Schlenk tube.
-
Add the this compound (2-4 mol%).
-
Add the aryl halide (1.0 eq.) and a magnetic stir bar.
-
Seal the tube, remove from the glovebox, and add the amine (1.2 eq.) and anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture for the specified time (typically 4-24 hours), monitoring progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and pass it through a short plug of celite to remove palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality and Mechanistic Insights
The efficacy of this compound as a ligand is rooted in fundamental principles of organometallic chemistry:
-
Steric Influence: The bulky cycloheptyl group can promote the formation of a 1:1 ligand-to-palladium complex, which is often the most active catalytic species. This steric pressure can accelerate the reductive elimination step, leading to faster turnover rates.[7][8]
-
In-Situ Catalyst Activation: When using a Pd(II) precatalyst like Pd(OAc)₂, the primary amine, in the presence of a base, can facilitate the reduction to the active Pd(0) species. This "activating ligand" role is crucial for initiating the catalytic cycle.[9][10]
-
Ligand Lability: As a simple monodentate amine, it can readily dissociate from the metal center to open a coordination site for incoming substrates, a key step in the catalytic cycle.
Conclusion
This compound represents a promising, accessible, and sterically unique ligand for palladium-catalyzed cross-coupling reactions. Its application in Suzuki-Miyaura and Buchwald-Hartwig reactions offers a valuable alternative to more complex and expensive ligand systems. The protocols provided herein serve as a starting point for researchers to explore the potential of this and other bulky primary amine ligands in developing robust and efficient catalytic methodologies for the synthesis of complex molecules in pharmaceutical and materials science research.
References
- Shaughnessy, K. H., et al. (2022). Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency. Organometallics.
- Inorganics Journal. (n.d.). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction.
- Shaughnessy, K. H. (n.d.). Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency. ResearchGate.
- Kwong, F. Y., & Chan, K. S. (2001). Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Hartwig, J. F., et al. (2005). Effects of Catalyst Activation and Ligand Steric Properties on the Enantioselective Allylation of Amines and Phenoxides. Organic Chemistry Portal.
- Allen, J. R., et al. (2023). Properties of amine-containing ligands that are necessary for visible-light-promoted catalysis with divalent europium. National Institutes of Health.
- Gaunt, M. J., et al. (n.d.). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. PubMed Central.
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- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chen, G., & Daugulis, O. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
- Grokipedia. (n.d.). Buchwald–Hartwig amination.
- Surry, D. S., & Buchwald, S. L. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed.
- Fors, B. P., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. National Institutes of Health.
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Application Notes and Protocols for the Bioactivity Screening of Cycloheptylmethanamine Hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold
Cycloheptylmethanamine Hydrochloride is a novel chemical entity with a primary amine functional group attached to a cycloheptyl ring. The structural motif of a cycloalkyl amine is present in various biologically active compounds, suggesting that this novel molecule could hold significant therapeutic potential. However, its biological activities remain uncharacterized. This document provides a comprehensive, tiered strategy for the systematic bioactivity screening of this compound.
As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical progression of discovery. We will begin with broad, phenotype-based screens to cast a wide net for potential activities, followed by more focused, target-based assays to elucidate the mechanism of action. This approach is designed to be a self-validating system, where initial findings guide subsequent, more refined investigations. The causality behind each experimental choice is explained, providing a clear rationale for the proposed screening cascade.
Physicochemical Properties and Handling
A thorough understanding of the test article's properties is critical for accurate and reproducible screening results.
| Property | Value (Hypothetical) | Source/Method |
| Molecular Formula | C₈H₁₈ClN | Calculated |
| Molecular Weight | 163.69 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Solubility | Soluble in water and DMSO | Experimental Determination |
| Purity | >98% | HPLC-MS |
| Storage | Store at 4°C, desiccated | Standard Practice |
Stock Solution Preparation: For all biological assays, a 10 mM stock solution of this compound should be prepared in sterile, cell-culture grade Dimethyl Sulfoxide (DMSO). Subsequent dilutions should be made in the appropriate assay buffer or cell culture medium, ensuring the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced artifacts.
Tier 1: Primary Screening - A Broad-Based Phenotypic Approach
The initial screening phase aims to identify any significant biological activity of this compound across a diverse range of cellular and microbial systems. Phenotypic screening is a powerful tool in early-stage drug discovery as it assesses the effect of a compound on a whole biological system without prior knowledge of the molecular target[1][2][3].
Workflow for Tier 1 Screening
Caption: Tier 1 Screening Workflow for this compound.
General Cytotoxicity Assessment
Rationale: Before assessing for specific therapeutic activities, it is crucial to determine the compound's intrinsic cytotoxicity. This provides a therapeutic window and identifies concentrations suitable for subsequent cell-based assays. The MTT assay is a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability[4][5][6].
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a panel of human cell lines (e.g., HEK293 - normal kidney, HepG2 - liver carcinoma, A549 - lung carcinoma) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C[7].
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker[8].
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Hypothetical Data Presentation:
| Cell Line | IC₅₀ (µM) of Cycloheptylmethanamine HCl |
| HEK293 | > 100 |
| HepG2 | 85.2 |
| A549 | 92.5 |
Interpretation: An IC₅₀ > 50 µM in normal cell lines like HEK293 suggests a favorable preliminary safety profile.
Antimicrobial Activity Screening
Rationale: Primary amines are common structural features in antimicrobial agents. Therefore, screening for antibacterial and antifungal activity is a logical starting point. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound[9][10][11][12].
Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Prepare standardized inoculums of a panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound (e.g., from 128 µg/mL to 0.25 µg/mL) in the appropriate broth.
-
Inoculation: Add the standardized microbial suspension to each well. Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), a negative growth control (broth only), and a vehicle control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Hypothetical Data Presentation:
| Microorganism | MIC (µg/mL) of Cycloheptylmethanamine HCl |
| Staphylococcus aureus (Gram-positive) | 8 |
| Escherichia coli (Gram-negative) | > 128 |
| Candida albicans (Fungus) | 32 |
Interpretation: The hypothetical data suggests selective activity against Gram-positive bacteria and moderate antifungal activity, warranting further investigation.
Tier 2: Secondary Screening and Mechanism of Action Studies
Based on the initial findings, Tier 2 assays are designed to be more specific. Assuming the primary screen revealed potential bioactivity (e.g., antimicrobial or a subtle cytotoxic effect on a specific cell line), the next step is to explore potential molecular targets. The cycloalkyl amine structure is a known pharmacophore for G-Protein Coupled Receptors (GPCRs) and various enzymes.
Workflow for Tier 2 Screening
Caption: Tier 2 Screening Workflow for hit characterization.
GPCR Binding and Functional Assays
Rationale: Many drugs containing amine functionalities interact with GPCRs, which are a major class of drug targets[13]. A broad panel screen can identify potential interactions. A radioligand binding assay is a classic and robust method to determine if a compound binds to a specific receptor[14].
Protocol: Radioligand Displacement Assay for a GPCR Panel
-
Membrane Preparation: Use commercially available membrane preparations from cells overexpressing a panel of GPCRs (e.g., adrenergic, dopaminergic, serotonergic receptors).
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known radiolabeled ligand for the target GPCR, and various concentrations of this compound.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation: Separate the membrane-bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding of the radioligand at each concentration of the test compound. Determine the Kᵢ (inhibitory constant) from the IC₅₀ value using the Cheng-Prusoff equation.
Hypothetical Data Presentation:
| GPCR Target | Kᵢ (µM) of Cycloheptylmethanamine HCl |
| Adrenergic α₂A | 2.5 |
| Dopamine D₂ | > 50 |
| Serotonin 5-HT₂ₐ | 15.8 |
Interpretation: A Kᵢ value in the low micromolar range for the α₂A adrenergic receptor suggests a potential interaction that should be further explored in a functional assay (e.g., cAMP measurement or IP1 accumulation assay) to determine if the compound is an agonist or antagonist[13][15].
Enzyme Inhibition Screening
Rationale: The amine group can participate in interactions within enzyme active sites. A general enzyme inhibition assay can be adapted for various targets. For instance, if the compound showed activity against S. aureus, screening against key bacterial enzymes like dihydrofolate reductase could be a logical step. A standard operating procedure for an enzymatic inhibition assay provides a framework for this investigation[16].
Protocol: General Spectrophotometric Enzyme Inhibition Assay
-
Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and this compound in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of the test compound. Include a vehicle control (no inhibitor) and a positive control inhibitor.
-
Pre-incubation: Incubate the plate for 10-15 minutes to allow the compound to bind to the enzyme[17].
-
Reaction Initiation: Add the substrate to all wells to start the reaction.
-
Kinetic Measurement: Measure the absorbance or fluorescence of the product formation over time using a microplate reader in kinetic mode.
-
Data Analysis: Determine the initial reaction velocity (V₀) for each concentration. Calculate the percentage of inhibition and determine the IC₅₀ value. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive)[18].
Hypothetical Data Presentation:
| Enzyme Target | IC₅₀ (µM) of Cycloheptylmethanamine HCl |
| Dihydrofolate Reductase (S. aureus) | 12.3 |
| Monoamine Oxidase B (Human) | > 100 |
Interpretation: The hypothetical data suggests that the antimicrobial activity observed in the primary screen may be, in part, due to the inhibition of dihydrofolate reductase.
Tier 3: Safety and Selectivity Profiling
Rationale: Once a primary biological activity and potential target are identified, it is essential to conduct early safety and selectivity profiling. This helps to de-risk the compound for further development. Safety pharmacology studies are intended to identify undesirable pharmacodynamic properties of a substance[19]. A broad panel of in vitro safety assays can predict potential adverse effects on major physiological systems[20][21][22][23].
A key assay in this panel is the hERG (human Ether-à-go-go-Related Gene) channel assay, which assesses the risk of cardiac QT interval prolongation, a major concern for drug development.
Protocol: hERG Channel Patch-Clamp Assay
This specialized assay is typically conducted by contract research organizations (CROs) but follows a general principle:
-
Cell Line: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293-hERG).
-
Electrophysiology: Use automated patch-clamp technology to measure the hERG current in response to a voltage protocol.
-
Compound Application: Apply increasing concentrations of this compound to the cells and measure the effect on the hERG current.
-
Data Analysis: Calculate the percentage of hERG channel inhibition and determine the IC₅₀ value.
Hypothetical Data Presentation:
| Safety Target | IC₅₀ (µM) of Cycloheptylmethanamine HCl |
| hERG Channel | > 30 |
Interpretation: An IC₅₀ value for hERG inhibition greater than 30 µM, and at least a 10-fold difference from the therapeutic target's IC₅₀ or Kᵢ, is generally considered a low risk for cardiac toxicity.
Conclusion and Future Directions
This document outlines a systematic, multi-tiered approach for the initial bioactivity screening of this compound. By progressing from broad phenotypic assays to more specific target-based and safety-oriented screens, researchers can efficiently identify and characterize the therapeutic potential of this novel compound. The hypothetical data presented illustrates a possible discovery path where the compound emerges as a selective Gram-positive antimicrobial agent with a potential mechanism involving dihydrofolate reductase inhibition and a favorable preliminary safety profile.
Positive findings in this screening cascade would justify further investigation, including lead optimization through medicinal chemistry, in vivo efficacy studies in animal models of infection, and more comprehensive ADME/Tox profiling.
References
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The Strategic Application of Cycloheptylmethanamine Hydrochloride in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the judicious selection of molecular scaffolds and building blocks is paramount to achieving desired pharmacological profiles. Among the diverse array of carbocyclic moieties, the cycloheptyl group offers a unique combination of conformational flexibility and lipophilicity, positioning it as an intriguing, albeit underexplored, component in medicinal chemistry. This guide provides an in-depth exploration of Cycloheptylmethanamine Hydrochloride, presenting its potential applications and detailed protocols for its utilization in the synthesis of novel chemical entities. We will delve into the rationale behind its use, drawing parallels with more extensively studied cycloalkylamines, and provide a framework for its strategic incorporation into drug design campaigns, particularly in the realm of Central Nervous System (CNS) disorders.
The Cycloheptyl Moiety: A Distinctive Scaffold in Drug Design
While smaller rings like cyclopropyl and cyclohexyl have been more extensively utilized, the seven-membered carbocycle of the cycloheptyl group presents distinct stereoelectronic properties. Its larger ring size allows for a greater number of low-energy conformations, which can be advantageous for optimizing interactions with biological targets. The cycloheptyl group can serve as a lipophilic handle to enhance membrane permeability and can act as a rigid anchor to orient pharmacophoric elements in a defined spatial arrangement.
The incorporation of cycloalkyl groups in drug candidates has been shown to confer several benefits, including:
-
Enhanced Metabolic Stability: The C-H bonds on a cycloalkyl ring are often less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to linear alkyl chains.[1]
-
Improved Potency and Selectivity: The defined conformational landscape of a cyclic system can lead to more precise interactions with a target receptor or enzyme, thereby boosting potency and selectivity.[2][3]
-
Modulation of Physicochemical Properties: The introduction of a cycloalkyl group can fine-tune a molecule's lipophilicity (logP), which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME).
The cycloheptylmethanamine scaffold, in particular, is a valuable starting point for the synthesis of compounds targeting a variety of biological systems, including G-protein coupled receptors (GPCRs) and transporters within the CNS.[4][5]
Application Focus: Development of Novel Serotonin Receptor Modulators
Rationale: The serotonin (5-HT) receptor family is a well-established target for the treatment of numerous CNS disorders, including depression, anxiety, and schizophrenia. The structural diversity of 5-HT receptor subtypes necessitates the design of highly selective ligands. The cycloheptylmethanamine scaffold can be envisioned as a key building block for novel 5-HT receptor modulators. The primary amine provides a handle for the introduction of various substituents to probe the receptor binding pocket, while the cycloheptyl group can occupy a hydrophobic region, potentially enhancing affinity and selectivity.
Hypothetical Target: 5-HT2A Receptor Antagonist for the treatment of psychosis.
Design Strategy: The core idea is to synthesize a series of N-arylpiperazinyl derivatives of cycloheptylmethanamine. The N-arylpiperazine moiety is a well-known pharmacophore for 5-HT2A antagonism. The cycloheptyl group will be explored for its potential to improve the overall pharmacological profile compared to smaller cycloalkyl or acyclic analogues.
Experimental Protocols
Protocol 1: Synthesis of N-(Cycloheptylmethyl)-4-(2-methoxyphenyl)piperazin-1-amine
This protocol details the synthesis of a novel 5-HT2A receptor antagonist candidate starting from this compound.
Workflow Diagram:
Caption: Synthetic workflow for N-(Cycloheptylmethyl)-4-(2-methoxyphenyl)piperazin-1-amine.
Materials and Reagents:
| Reagent | Supplier | Purity | CAS Number |
| This compound | Commercial | >98% | 177352-26-0 |
| 1-(2-Methoxyphenyl)piperazine | Commercial | >98% | 35386-24-4 |
| Cycloheptanecarbaldehyde | Commercial | >95% | 26361-69-1 |
| Sodium Triacetoxyborohydride (STAB) | Commercial | >95% | 56553-60-7 |
| Dichloromethane (DCM), anhydrous | Commercial | >99.8% | 75-09-2 |
| Sodium Hydroxide (NaOH) | Commercial | >97% | 1310-73-2 |
| Magnesium Sulfate (MgSO4), anhydrous | Commercial | >97% | 7487-88-9 |
| Ethyl Acetate (EtOAc) | Commercial | HPLC Grade | 141-78-6 |
| Hexanes | Commercial | HPLC Grade | 110-54-3 |
Step-by-Step Procedure:
-
Free Base Formation:
-
To a solution of this compound (1.0 g, 6.11 mmol) in deionized water (20 mL) in a separatory funnel, add 10% aqueous NaOH solution dropwise until the pH of the aqueous layer is >12.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the free base of cycloheptylmethanamine as a colorless oil. Note: This free base is used immediately in the next step without further purification.
-
-
Reductive Amination:
-
To a solution of 1-(2-methoxyphenyl)piperazine (1.17 g, 6.11 mmol) in anhydrous dichloromethane (30 mL) under a nitrogen atmosphere, add cycloheptanecarbaldehyde (0.77 g, 6.11 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.94 g, 9.17 mmol) portion-wise over 15 minutes.
-
Allow the reaction to stir at room temperature for 18 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 30% EtOAc).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield N-(Cycloheptylmethyl)-4-(2-methoxyphenyl)piperazin-1-amine as a pale yellow oil.
-
-
Characterization:
-
Confirm the structure of the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
-
Assess the purity of the compound by HPLC analysis.
-
Protocol 2: Biological Evaluation - 5-HT2A Receptor Binding Assay
Objective: To determine the binding affinity of the synthesized compound for the human 5-HT2A receptor.
Workflow Diagram:
Caption: Workflow for the 5-HT2A receptor binding assay.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
[3H]Ketanserin (specific activity ~70-90 Ci/mmol).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Mianserin (10 µM).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and vials.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]Ketanserin (final concentration ~1 nM), and 50 µL of the test compound dilution.
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of mianserin (final concentration 10 µM).
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing ~10-20 µg of protein).
-
Incubate the plates at room temperature for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[1][4] Avoid inhalation of dust and contact with skin and eyes.[1][4] In case of contact, flush the affected area with plenty of water.[1][4] Store the compound in a tightly sealed container in a cool, dry place.[1][4]
Conclusion
This compound represents a versatile and valuable building block in medicinal chemistry. Its unique conformational properties and lipophilic character make it an attractive scaffold for the design of novel therapeutics, particularly for CNS targets. The protocols outlined in this guide provide a practical framework for the synthesis and biological evaluation of its derivatives, paving the way for the exploration of new chemical space and the development of next-generation medicines. While direct applications are still emerging, the foundational principles of medicinal chemistry strongly support the potential of the cycloheptylmethanamine moiety in addressing unmet medical needs.
References
- Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery Blog.
- Google Patents. Cycloalkylamines as monoamine reuptake inhibitors.
- Cheng, J., et al. (2024). 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. Bioorganic & Medicinal Chemistry Letters, 101, 129654.
- Wirth, T. (2016). Cyclohepta[b]indoles: A Privileged Structure Motif in Natural Products and Drug Design. Accounts of Chemical Research, 49(11), 2556-2566.
- Balsamo, A., et al. (2003). Synthesis of heteroaromatic analogues of (2-aryl-1-cyclopentenyl-1-alkylidene)-(arylmethyloxy)amine COX-2 inhibitors: effects on the inhibitory activity of the replacement of the cyclopentene central core with pyrazole, thiophene or isoxazole ring. European Journal of Medicinal Chemistry, 38(2), 157-168.
- Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP1976513B1 - Cycloalkylamines as monoamine reuptake inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of Cycloheptylmethanamine Hydrochloride
Abstract: This document provides a comprehensive guide to the purification of Cycloheptylmethanamine Hydrochloride, a key intermediate in pharmaceutical research and development. The purity of such building blocks is paramount, as impurities can compromise the efficacy, safety, and reproducibility of subsequent synthetic steps and final active pharmaceutical ingredients (APIs). This guide details a robust recrystallization protocol, grounded in fundamental chemical principles, and discusses alternative methods and essential quality control checks. The methodologies are designed to be self-validating, ensuring researchers can achieve high-purity material consistently.
Introduction: The Imperative for Purity
Cycloheptylmethanamine and its hydrochloride salt are valuable structural motifs in medicinal chemistry. The purity of this intermediate is critical; trace impurities originating from its synthesis, such as unreacted starting materials, by-products, or residual solvents, can introduce downstream complications.[1][2] These can range from unpredictable reaction kinetics to the formation of toxicologically significant side products in the final API. Therefore, a validated purification protocol is not merely a procedural step but a cornerstone of ensuring the quality and integrity of the entire drug development process.
The primary and most effective method for purifying amine hydrochloride salts, including this compound, is recrystallization.[3][4] This technique leverages differences in solubility between the desired compound and impurities in a chosen solvent system to achieve separation and purification.
Understanding the Physicochemical Landscape
This compound is an amine salt, making it significantly more polar than its freebase counterpart.[3] This polarity dictates its solubility profile, rendering it more soluble in polar solvents like alcohols and water, and less soluble in non-polar organic solvents such as hexanes or toluene. Effective purification hinges on exploiting these properties.
Potential Impurities:
-
Starting Materials: Unreacted cycloheptanecarboxaldehyde or cycloheptanecarbonitrile.
-
Reaction By-products: Di(cycloheptylmethyl)amine (a secondary amine), cycloheptylmethanol.
-
Reagent Residues: Inorganic salts from reagents used in synthesis.
-
Solvents: Residual solvents from the synthesis or work-up.
Core Purification Strategy: Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. The fundamental principle is to dissolve the impure compound in a minimum amount of a suitable hot solvent and then allow the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of a crystalline lattice that excludes impurities. The impurities, ideally, remain dissolved in the cold solvent (mother liquor).
The Critical Choice: Solvent Selection
The selection of an appropriate recrystallization solvent is the most crucial step for a successful purification. The ideal solvent should exhibit the following characteristics:
-
High solvency for this compound at elevated temperatures.
-
Low solvency for this compound at low temperatures.
-
High solvency for impurities at all temperatures.
-
It should not react with the compound.
-
It should be volatile enough to be easily removed from the purified crystals.
Given the polar nature of amine salts, polar protic solvents are excellent starting points. Mixed solvent systems can also be employed to fine-tune the solubility characteristics.
| Solvent System | Rationale & Characteristics | Boiling Point (°C) |
| Isopropanol (IPA) | A versatile, moderately polar alcohol. Often provides a good balance of solvency at boiling point versus room temperature for amine hydrochlorides. | 82.6 |
| Ethanol (EtOH) | Similar to IPA but slightly more polar. Can be a good alternative if solubility in hot IPA is insufficient. | 78.4 |
| Methanol (MeOH) | A highly polar solvent. May be too effective a solvent, even when cold, leading to lower recovery. Often used in a mixed system. | 64.7 |
| IPA / Diethyl Ether | A mixed-solvent system. The compound is dissolved in a minimum of hot IPA, and ether (an "anti-solvent") is added until turbidity appears, then redissolved with a drop of hot IPA before cooling. Excellent for inducing crystallization. | ~34-82 |
| Ethanol / Ethyl Acetate | Similar to the IPA/ether system, using ethyl acetate as the anti-solvent. Provides another option for optimizing crystal growth and purity. | ~77-78 |
Purification Workflow Diagram
The following diagram illustrates the logical flow of the recrystallization process, including decision points for optional steps like decolorization.
Caption: General workflow for the purification of Cycloheptylmethanamine HCl by recrystallization.
Detailed Experimental Protocol: Recrystallization
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Organic solvents are flammable and should be heated using a hot plate with a stirrer, never an open flame.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Isopropanol)
-
Anti-solvent if required (e.g., Diethyl Ether)
-
Activated charcoal (decolorizing carbon), if needed
-
Erlenmeyer flasks
-
Heating/stirring mantle or hot plate
-
Condenser
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a small volume of the chosen solvent (e.g., isopropanol) to the flask.
-
Heating: Gently heat the mixture to boiling with continuous stirring. Add more hot solvent in small portions until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution and maximize recovery.
-
Decolorization (Optional): If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% by weight of the solute). Re-heat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Hot Filtration (Optional but recommended if charcoal is used or visible particulates are present): This step removes the charcoal or any insoluble impurities. Pre-heat a second Erlenmeyer flask and a glass funnel (short-stemmed or stemless is best) on the hot plate. Place a fluted filter paper in the funnel. Quickly pour the hot solution through the filter paper into the clean, hot flask. This must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the clear, hot solution with a watch glass or loosely with a stopper and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30-60 minutes to further decrease the solubility of the compound and maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. This removes any residual mother liquor containing dissolved impurities. Use a minimal amount of cold solvent to avoid dissolving a significant portion of the product.
-
Drying: Transfer the crystalline product to a clean, pre-weighed watch glass or drying dish. Dry the crystals to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all traces of solvent.
Pre-Purification via Acid-Base Extraction
For particularly impure samples, an acid-base extraction can be performed on the freebase amine before its conversion to the hydrochloride salt. This is highly effective at removing neutral or acidic organic impurities.
Protocol Outline:
-
Dissolve the crude freebase amine in a suitable organic solvent (e.g., diethyl ether).
-
Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous phase, leaving neutral impurities in the organic layer.
-
Separate the layers and discard the organic phase.
-
Wash the aqueous layer with a fresh portion of diethyl ether to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and make it basic by the slow addition of a strong base (e.g., 6M NaOH) until the free amine precipitates or forms an oil.
-
Extract the purified freebase amine back into an organic solvent (e.g., diethyl ether) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
The resulting purified freebase amine can then be converted to the hydrochloride salt and further purified by recrystallization as described above.
Quality Control and Purity Confirmation
The purity of the final product must be rigorously confirmed. Standard analytical techniques include:
-
Melting Point Analysis: A sharp melting point range that is close to the literature value is a strong indicator of high purity. Impurities typically depress and broaden the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure and identify any organic impurities. Integration of signals can provide a quantitative measure of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for quantifying the purity of the compound and detecting trace impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. When coupled with liquid chromatography (LC-MS), it is a powerful tool for identifying unknown impurities.
References
- Benchchem. (n.d.). Crystallization of 2-Methyl-benzenebutanamine and Related Amines. Technical Support Center.
- University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization.
- Chem LibreTexts. (n.d.). Recrystallisation.
- Gao, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega.
- Reddy, B. R., et al. (2012). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Organic Communications.
- Reddy, G. M., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry.
- PubChem. (n.d.). 1-Cyclobutylmethanamine hydrochloride.
Sources
- 1. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
Troubleshooting & Optimization
Technical Support Center: Cycloheptylmethanamine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of Cycloheptylmethanamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for improving the yield and purity of this compound. We will delve into the causality behind experimental choices, ensuring a robust and reproducible synthesis.
I. Synthesis Overview & Key Challenges
The primary route to Cycloheptylmethanamine is through the reductive amination of Cycloheptanecarboxaldehyde. This is a well-established and versatile method for amine synthesis.[1][2] The subsequent conversion to the hydrochloride salt is a standard procedure to improve the compound's stability and handling properties.
The main challenges in this synthesis that can lead to reduced yields are:
-
Side reactions of the aldehyde: Cycloheptanecarboxaldehyde can undergo self-condensation (aldol reaction) or be directly reduced to cycloheptylmethanol.
-
Over-alkylation: The primary amine product can react with another molecule of the aldehyde to form a secondary amine, which is an undesired byproduct.
-
Incomplete reaction: Both the imine formation and the reduction steps may not go to completion, leaving starting materials in the final mixture.
-
Purification difficulties: The final hydrochloride salt may be challenging to isolate in a pure, crystalline form.
This guide will address these challenges through a detailed protocol, troubleshooting FAQs, and expert recommendations.
II. Recommended Synthesis Protocol
This protocol is designed to maximize yield and purity by controlling the key reaction parameters.
Part A: Reductive Amination of Cycloheptanecarboxaldehyde
This one-pot procedure generates Cycloheptylmethanamine in situ.
Reagents and Materials:
| Reagent/Material | Quantity (for 10 mmol scale) | Molar Eq. | Notes |
| Cycloheptanecarboxaldehyde | 1.26 g (1.33 mL) | 1.0 | Ensure high purity (>97%) |
| Ammonia in Methanol (7N) | 10 mL | ~7 | A large excess of ammonia is crucial to suppress side reactions.[3] |
| Sodium Borohydride (NaBH₄) | 0.45 g | 1.2 | Add in portions to control gas evolution. |
| Methanol (anhydrous) | 30 mL | - | Anhydrous conditions are preferred for imine formation. |
| 2M Hydrochloric Acid | As needed | - | For quenching the reaction. |
| Diethyl Ether or MTBE | ~100 mL | - | For extraction. |
| Saturated Sodium Bicarbonate | ~50 mL | - | For workup. |
| Saturated Sodium Chloride | ~50 mL | - | For workup. |
| Anhydrous Magnesium Sulfate | As needed | - | For drying the organic phase. |
Step-by-Step Procedure:
-
Imine Formation:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Cycloheptanecarboxaldehyde (1.26 g, 10 mmol).
-
Add 30 mL of anhydrous methanol and cool the mixture to 0 °C in an ice bath.
-
Slowly add the 7N solution of ammonia in methanol (10 mL, ~70 mmol). A large excess of ammonia favors the formation of the primary imine and minimizes the formation of secondary amines.[3]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. This allows for sufficient time for the imine to form before the addition of the reducing agent.[4]
-
-
Reduction:
-
Cool the reaction mixture back down to 0 °C.
-
Slowly add sodium borohydride (0.45 g, 12 mmol) in small portions over 15-20 minutes. This will cause gas evolution (hydrogen), so careful addition is necessary. Adding the reducing agent at a low temperature minimizes the reduction of the starting aldehyde.[1]
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight (12-16 hours) to ensure the reduction is complete.
-
-
Workup:
-
Cool the reaction mixture to 0 °C and slowly add 2M HCl to quench the excess sodium borohydride until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add 50 mL of water to the residue and basify with a saturated solution of sodium bicarbonate until the pH is ~9-10.
-
Extract the aqueous layer with diethyl ether or MTBE (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude Cycloheptylmethanamine as an oil.
-
Visual Workflow: Reductive Amination
Caption: One-pot reductive amination workflow.
Part B: Hydrochloride Salt Formation
This procedure converts the free amine into its hydrochloride salt, which is typically a stable, crystalline solid.
Reagents and Materials:
| Reagent/Material | Quantity (for ~10 mmol scale) | Notes |
| Crude Cycloheptylmethanamine | ~1.27 g | From Part A. |
| Diethyl Ether (anhydrous) | ~50 mL | The solvent should be anhydrous to promote crystallization. |
| 2M HCl in Diethyl Ether | As needed | Commercially available or freshly prepared. |
| Hexane or Pentane | ~20 mL | To aid in precipitation and for washing the solid. |
Step-by-Step Procedure:
-
Dissolution:
-
Dissolve the crude Cycloheptylmethanamine in 40 mL of anhydrous diethyl ether in an Erlenmeyer flask.
-
-
Precipitation:
-
Cool the solution in an ice bath.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt should begin to precipitate as a white solid.
-
Continue adding the HCl solution until no further precipitation is observed. A slight excess is generally acceptable.
-
Stir the resulting slurry at 0 °C for 30 minutes.
-
-
Isolation and Purification:
-
Collect the white solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether (10 mL) followed by cold hexane or pentane (2 x 10 mL) to remove any non-polar impurities.
-
Dry the solid under vacuum to obtain pure this compound.
-
Visual Workflow: Salt Formation
Caption: Hydrochloride salt formation and purification.
III. Troubleshooting and FAQs
Q1: My overall yield is very low (<50%). What are the likely causes?
A1: Low yields can stem from several issues. Here's a troubleshooting guide:
-
Problem: Aldehyde Degradation/Side Reactions.
-
Diagnosis: Check for the presence of cycloheptylmethanol (from aldehyde reduction) or higher molecular weight impurities (from aldol condensation) in your crude product by GC-MS or NMR.
-
Solution:
-
Ensure you are adding the sodium borohydride after the imine has had sufficient time to form. Adding it too early will reduce the starting aldehyde.
-
Maintain a low temperature (0 °C) during the addition of NaBH₄.
-
Use a high-quality, pure starting aldehyde.
-
-
-
Problem: Incomplete Reaction.
-
Diagnosis: Use TLC or GC-MS to check for the presence of unreacted cycloheptanecarboxaldehyde in the crude product after workup.
-
Solution:
-
Extend the reaction time for both the imine formation and the reduction steps.
-
Ensure your sodium borohydride is fresh and active.
-
-
-
Problem: Formation of Secondary Amine.
-
Diagnosis: The presence of a higher molecular weight amine byproduct in your crude product.
-
Solution: Use a larger excess of ammonia. The high concentration of ammonia will outcompete the primary amine product for reaction with the aldehyde.
-
Q2: I am not getting a solid precipitate during the salt formation. It's an oil or a sticky mess.
A2: This is a common issue with amine salt formation.
-
Problem: Presence of Water.
-
Diagnosis: The hydrochloride salt may be hygroscopic.
-
Solution:
-
Ensure your crude amine is thoroughly dried before attempting the salt formation.
-
Use anhydrous diethyl ether and a freshly prepared or properly stored solution of HCl in ether.
-
-
-
Problem: Solubility of the Salt.
-
Diagnosis: The salt may be too soluble in diethyl ether.
-
Solution:
-
After adding the HCl solution, try adding a less polar co-solvent like hexane or pentane to induce precipitation.
-
Concentrate the solution carefully after HCl addition. The salt may precipitate as the volume is reduced.
-
-
Q3: How do I know if my final product is pure?
A3: Purity should be assessed using a combination of methods:
-
Melting Point: A sharp melting point is indicative of high purity. The expected melting point for this compound is in the range of 220-230 °C.
-
NMR Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying impurities.
-
Expected ¹H NMR (representative, in D₂O): δ ~3.0 (d, 2H, -CH₂-NH₃⁺), δ ~1.2-1.9 (m, 14H, cycloheptyl protons).
-
-
FT-IR Spectroscopy: Look for the characteristic N-H stretching of the ammonium salt around 2800-3100 cm⁻¹.
IV. References
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC. (2017). Available at: [Link]
-
Dangerfield, E. M., et al. (2010). By optimizing the metal hydride/ammonia mediated reductive amination of aldehydes and hemiacetals, primary amines were selectively prepared with no or minimal formation of the usual secondary and tertiary amine byproduct. J. Org. Chem., 75, 5470-5477. Available at: [Link]
-
What is the best way to convert my amine compound from the free amine into the salt form HCl? | ResearchGate. (2020). Available at: [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]
-
Methylamine Hydrochloride - Organic Syntheses Procedure. Available at: [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC. (2011). Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Overcoming solubility issues with Cycloheptylmethanamine Hydrochloride
Welcome to the technical support guide for Cycloheptylmethanamine Hydrochloride. This resource is designed for researchers, scientists, and formulation experts to navigate and resolve common experimental challenges associated with this compound, with a primary focus on its solubility characteristics. As an aliphatic amine hydrochloride salt, its behavior in solution is governed by well-understood physicochemical principles, which, when leveraged correctly, can overcome most obstacles.
This guide is structured to provide foundational knowledge through frequently asked questions before progressing to in-depth troubleshooting scenarios and advanced solubilization protocols.
Part 1: Foundational Knowledge & FAQs
This section addresses the most common initial queries regarding the properties and handling of this compound.
Question: What is this compound and why is its salt form used?
Answer: this compound is the hydrochloride salt of the parent organic base, Cycloheptylmethanamine. The parent compound, an amine, is a weak base and likely has limited solubility in aqueous media on its own.[1] By reacting the basic amine with hydrochloric acid, the nitrogen atom is protonated, forming a cationic ammonium species (R-NH3+) with a chloride counter-ion (Cl-).[2][3][4] This conversion into an ionic salt dramatically increases the molecule's polarity, generally leading to significantly enhanced aqueous solubility, a critical property for many biological and pharmaceutical applications.[3][4][5]
Question: What is the most critical factor governing the aqueous solubility of this compound?
Answer: The pH of the aqueous medium is the single most important factor. As a salt of a weak base and a strong acid, this compound's solubility is highly pH-dependent.[6] The compound is most soluble in its protonated (salt) form. In acidic to near-neutral conditions (pH < pKa of the parent amine), the equilibrium favors this soluble, ionized form. As the pH increases into the alkaline range (pH > pKa), the compound is deprotonated back to its neutral, free base form, which is significantly less soluble and may precipitate out of solution.[2][7] Therefore, maintaining an acidic pH is crucial for achieving and maintaining solubility in water.
Question: What is the predicted pKa of Cycloheptylmethanamine, and how does that guide my experiments?
Answer: While an experimental value for this specific molecule is not published, we can estimate its pKa based on structurally similar aliphatic primary amines. The pKa of the conjugate acid (R-NH3+) of simple primary amines like cyclohexylmethanamine is typically in the range of 10.4-10.7. We can therefore predict the pKa for Cycloheptylmethanamine to be in a similar range, approximately 10.5 .
This pKa value is your key guidepost. To ensure at least 99% of the compound remains in its soluble, protonated form, you should work at a pH that is at least 2 units below the pKa. For this compound, maintaining a pH of 8.5 or lower is a safe and effective starting point for ensuring solubility.[1]
Part 2: Troubleshooting Common Solubility Issues
This section provides a structured, question-and-answer guide to resolving specific problems encountered in the lab.
Question: I'm trying to dissolve this compound in pure, deionized water, but it's not dissolving completely or is forming a cloudy suspension. What's my first step?
Answer: This is a classic pH-related issue. While the compound is a hydrochloride salt, dissolving it in unbuffered, neutral water (pH ≈ 7) may not provide a sufficiently acidic environment to prevent a small fraction from converting to the less soluble free base, causing cloudiness.
Your first and most critical step is to verify and adjust the pH.
-
Measure the pH: Use a calibrated pH meter to check the pH of your suspension.
-
Adjust the pH: Add a small amount of dilute acid, such as 0.1 M Hydrochloric Acid (HCl), dropwise while stirring. Monitor the pH and observe the solution's clarity. The suspension should clarify as the pH drops into the acidic range (e.g., pH 4-6), confirming that the issue was the conversion to the insoluble free base.
This relationship between the protonated (soluble) and free base (insoluble) forms is illustrated below.
Caption: Equilibrium between the insoluble free base and soluble salt form.
Question: I've acidified my aqueous solution, but I still can't achieve my desired high concentration. What is my next option?
Answer: If pH adjustment alone is insufficient, the next logical step is to employ a co-solvent system . Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, which can help solubilize both the ionic and, to a greater extent, the non-polar (cycloheptyl) portion of your molecule.[8][9]
Recommended Co-solvents for Screening:
| Co-Solvent | Class | Typical Starting % (v/v) | Rationale |
| Ethanol | Protic Alcohol | 10-30% | Generally effective, low toxicity. |
| Propylene Glycol (PG) | Glycol | 10-40% | Excellent solubilizer, often used in formulations.[8] |
| Polyethylene Glycol 400 (PEG 400) | Polymer | 10-50% | Higher solubilizing capacity for challenging compounds.[10] |
| Dimethyl Sulfoxide (DMSO) | Aprotic | 5-20% | Very strong solubilizer, but use with caution for in vivo studies. |
Workflow for Co-solvent Screening: Start with the pH-adjusted aqueous buffer that worked best. Add the chosen co-solvent incrementally, vortexing or sonicating after each addition, until the compound fully dissolves. Be mindful that high percentages of organic solvents can impact downstream biological assays.
Question: I need to prepare a concentrated stock in a non-aqueous, organic solvent. Which solvents should I try?
Answer: For organic solvents, the ionic nature of the hydrochloride salt is the dominant factor. Polar, protic solvents that can solvate both the cation and the anion are typically the most effective.
Solvent Screening Recommendations:
| Solvent | Polarity | Protic/Aprotic | Expected Solubility | Rationale & Comments |
| Methanol | Polar | Protic | High | Excellent choice. Effectively solvates the ionic salt. |
| Ethanol | Polar | Protic | Good to Moderate | Generally a good choice, though slightly less effective than methanol.[11] |
| Isopropanol | Polar | Protic | Moderate to Low | Often used for recrystallization, suggesting lower solubility than MeOH/EtOH.[11] |
| DMSO | Polar | Aprotic | High | Excellent solubilizing power due to its high polarity. |
| Dichloromethane (DCM) | Non-polar | Aprotic | Very Low | Unlikely to be effective. Lacks the polarity to dissolve the salt. |
| Diethyl Ether | Non-polar | Aprotic | Insoluble | Often used as an anti-solvent to precipitate hydrochloride salts.[11][12] |
Question: My compound dissolves initially but then crashes out of my buffered solution after a few hours. What's happening?
Answer: This suggests either a slow equilibrium shift or a "common ion effect," especially if your buffer contains chloride ions.
-
Insufficient Buffer Capacity: Your buffer may not be strong enough to resist a gradual pH shift (e.g., due to CO₂ absorption from the air), causing the compound to deprotonate and precipitate. Re-check the pH of the solution after precipitation and consider using a buffer with a higher molarity.
-
Common Ion Effect: If you are working at a low pH (e.g., pH 1-2) with very high concentrations of both your compound and chloride ions (from HCl and potentially a buffer like KCl), you can exceed the solubility product of your hydrochloride salt, causing it to precipitate.[7][13] This is less common but possible at high concentrations. The solution is to reduce the total chloride concentration or dilute the sample.
The troubleshooting process for these common issues can be visualized in the following workflow.
Caption: Troubleshooting workflow for Cycloheptylmethanamine HCl solubility.
Part 3: Advanced Solubilization Strategy: Cyclodextrin Complexation
Question: Co-solvents are not suitable for my cell-based assay. Is there a more biocompatible method to significantly increase aqueous solubility?
Answer: Yes, forming an inclusion complex with a cyclodextrin is an excellent and widely used advanced strategy. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[14][15] The non-polar cycloheptyl "tail" of your molecule can become encapsulated within the hydrophobic cavity, while the hydrophilic exterior of the cyclodextrin ensures the entire complex remains water-soluble.[14][16] This effectively "masks" the poorly soluble part of your molecule from the water.
Recommended Cyclodextrin: For a molecule of this size, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is a highly effective and common choice due to its high water solubility and low toxicity.[15]
The process involves determining the stoichiometry of the complex (often 1:1) and then preparing it, which can dramatically enhance solubility beyond what pH adjustment or co-solvents can achieve.
Part 4: Experimental Protocols
Protocol A: Determination of Aqueous pH-Solubility Profile
This protocol uses the standard shake-flask method to determine the equilibrium solubility of the compound at various pH values.[17][18]
-
Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate) at various pH points from 2 to 12.
-
Add Excess Compound: To a series of glass vials, add a fixed volume of each buffer (e.g., 2 mL). Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains.
-
Equilibrate: Tightly cap the vials and place them on an orbital shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[17]
-
Separate Phases: After equilibration, allow the vials to stand so the excess solid can settle. Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles.
-
Quantify: Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Measure Final pH: Measure the pH of the remaining supernatant in each vial to confirm the final equilibrium pH.
-
Plot Data: Plot the measured solubility (in mg/mL or µg/mL) on a logarithmic scale against the final measured pH.
Protocol B: Preparation of a HP-β-CD Inclusion Complex
This protocol describes a simple lab-scale co-evaporation method to prepare a solid inclusion complex.
-
Molar Calculation: Determine the masses of this compound and HP-β-CD required for a 1:1 molar ratio.
-
Dissolve Components: Dissolve the calculated amount of HP-β-CD in a minimal amount of deionized water in a round-bottom flask. In a separate container, dissolve the this compound in a small amount of a suitable volatile solvent, like methanol.
-
Combine and Mix: Slowly add the methanol solution of your compound to the aqueous cyclodextrin solution while stirring. Stir the combined clear solution at room temperature for 1-2 hours.
-
Evaporate Solvent: Remove the solvents using a rotary evaporator. The resulting thin film or solid powder is the inclusion complex.
-
Dry and Store: Further dry the solid complex under vacuum to remove any residual solvent. The resulting powder can be stored and tested for its enhanced aqueous solubility.
References
- Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(5), 1-9.
- Serajuddin, A. T. (1999). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 16(5), 672-678.
- Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230.
- World Health Organization. (2015). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 992.
- Avdeef, A. (2007). The Rise of pH-Metric LogP. Current Topics in Medicinal Chemistry, 7(5), 523-542.
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
- University of Alberta. (n.d.). Isolation (Recovery) of amines. Organic Web Chem.
- Quora. (2017). Why do amines dissolve in hydrochloric acid?
- Purdue University. (n.d.). Amines. Principles of Drug Action 1.
- Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?
- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
- ResearchGate. (2017). Purification of organic hydrochloride salt?
- Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
- Taylor & Francis Online. (2021). Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin.
- PubMed Central (PMC). (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Impactfactor. (2024). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins.
- PubMed. (1993). Precaution on use of hydrochloride salts in pharmaceutical formulation.
- SlideShare. (2021). pH and Solvent Effect on Drug Solubility.
- Google Patents. (2010). Method for salt preparation.
- National Institutes of Health (NIH), PubChem. (n.d.). Cyclopentylmethanamine hydrochloride.
- National Institutes of Health (NIH), PubChem. (n.d.). 1-Cyclobutylmethanamine hydrochloride.
- National Institutes of Health (NIH), PubChem. (n.d.). (Cyclopropylmethyl)(methyl)amine hydrochloride.
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- 2. Isolation (Recovery) [chem.ualberta.ca]
- 3. quora.com [quora.com]
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpbr.in [ijpbr.in]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Cycloheptylmethanamine Hydrochloride Purification
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the purification of Cycloheptylmethanamine Hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this crucial building block with the high degree of purity required for downstream applications. The following troubleshooting guides and FAQs are structured to provide not just solutions, but a deeper understanding of the underlying chemical principles governing the purification of amine hydrochloride salts.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing both corrective actions and preventative strategies.
Question 1: My final product is an oil or a sticky solid and fails to crystallize. How can I induce crystallization?
Answer: The failure of this compound to crystallize, often referred to as "oiling out," is a common problem stemming from several potential causes, primarily related to solvent choice, purity, and residual moisture.
-
Causality: Amine hydrochloride salts can form low-melting point eutectics with impurities or residual solvents. The presence of water is particularly detrimental, as it can significantly increase the solubility of the salt, preventing precipitation.[1] An inappropriate solvent may dissolve the product too effectively, even at low temperatures.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: The most critical step is the rigorous exclusion of water. If precipitation was performed using HCl in an organic solvent (e.g., diethyl ether, dioxane), ensure the solvent is truly anhydrous.[2][3] Using aqueous HCl can lead to high yield losses due to the product's water solubility.[1]
-
Solvent System Re-evaluation: If the product oils out from a single solvent, consider a multi-solvent system. Add a non-polar "anti-solvent" (e.g., heptane, diethyl ether) dropwise to a concentrated solution of your product in a more polar solvent (e.g., isopropanol, ethanol) at a slightly elevated temperature until turbidity persists. Then, allow it to cool slowly. Isopropanol is often preferred over ethanol for recrystallizing hydrochloride salts due to the lower solubility of the salts.[4]
-
Concentration & Cooling: Concentrate your solution on a rotary evaporator to a thick syrup, then redissolve in a minimal amount of a suitable hot solvent. Slow, controlled cooling is paramount; crash-cooling often promotes oiling.[2] Try cooling the solution stepwise: first to room temperature, then to 4°C, and finally to -20°C.
-
Induce Nucleation:
-
Seeding: If you have a pure crystal from a previous batch, add a single, tiny crystal to the supersaturated solution.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can serve as nucleation sites.
-
-
Question 2: After recrystallization, my yield is unacceptably low. What are the primary causes and how can I improve recovery?
Answer: Significant product loss during recrystallization is typically a solubility issue. The goal is to find a solvent system where the salt is sparingly soluble at low temperatures but highly soluble at elevated temperatures.
-
Causality: Using an excessive volume of the recrystallization solvent is the most common reason for low yield. Even in a "good" recrystallization solvent, your compound will have some finite solubility at low temperatures, and this portion will be lost in the mother liquor.
-
Optimization Strategies:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Work in small increments.
-
Optimize the Solvent: For amine hydrochlorides, alcohols like ethanol or isopropanol are common choices.[4][5] Sometimes, a mixture, such as isopropanol with a small amount of methanol to increase initial solubility, or the addition of diethyl ether to decrease final solubility, can be effective.[4]
-
Recover from Mother Liquor: Do not discard the filtrate (mother liquor) immediately. Concentrate it by 50-75% and cool it again to recover a second crop of crystals. Note that this second crop may be of lower purity and should be analyzed separately.
-
pH Control during Salt Formation: Ensure the initial salt formation is complete. If the solution is not sufficiently acidic, some of the product will remain as the more soluble freebase, leading to losses during workup. The use of anhydrous HCl gas or a solution of HCl in an anhydrous solvent is often superior to aqueous HCl for maximizing yield.[1][6]
-
Question 3: My HPLC/NMR analysis shows persistent impurities even after multiple purification attempts. What is their likely identity and how can I remove them?
Answer: Impurities in amine syntheses are typically unreacted starting materials, byproducts of the reaction, or degradation products.[7] For Cycloheptylmethanamine, common impurities might include the starting aldehyde/ketone, the reducing agent byproducts, or N-acylated species if solvents like acetonitrile were used under certain conditions.
-
Causality & Identification:
-
Non-basic impurities (e.g., unreacted carbonyls, aromatic byproducts): These are often less polar than the amine salt.
-
Related amines (e.g., starting materials, over-alkylation byproducts): These will have similar basicity and polarity, making them difficult to separate by simple crystallization.
-
Degradation Products: Amines can degrade via oxidation.[7]
-
-
Purification Workflow Diagram: The following decision tree can guide the selection of an appropriate purification strategy based on the nature of the impurity.
Caption: Purification strategy decision tree.
-
Protocols for Stubborn Impurities:
-
Acid-Base Extraction: This is highly effective for removing non-basic impurities.
-
Dissolve the crude hydrochloride salt in water.
-
Basify the aqueous solution to a pH > 12 with 2M NaOH, converting the salt to the freebase.
-
Extract the freebase into an organic solvent like dichloromethane or diethyl ether (perform 3-4 extractions).[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Bubble anhydrous HCl gas through the solution or add a stoichiometric amount of HCl in anhydrous ether to precipitate the pure hydrochloride salt.[3][8] Filter and dry the resulting solid.
-
-
Chromatography: If the impurity is a closely related amine, chromatography on the freebase may be necessary. After the acid-base extraction (steps above), concentrate the dried organic solution containing the freebase and purify it using silica gel column chromatography before re-forming the salt.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent system for recrystallizing this compound?
A1: There is no single "best" solvent, as the optimal choice depends on the impurity profile. However, a good starting point is Isopropanol (IPA) . It generally provides a good balance of dissolving the salt when hot and allowing it to precipitate effectively when cold.[4] For fine-tuning, consider the systems in the table below.
| Solvent/System | Boiling Point (°C) | Characteristics & Use Case |
| Isopropanol (IPA) | 82.6 | Primary Choice. Good solubility gradient. Often used alone. |
| Ethanol (EtOH) | 78.4 | Higher solubility than IPA; may lead to lower yields but can be better for highly impure samples.[5][9] |
| Methanol (MeOH) | 64.7 | High Solubility. Generally used as a co-solvent with a less polar solvent to aid initial dissolution.[9] |
| IPA / Diethyl Ether | N/A | Diethyl ether is used as an anti-solvent to induce precipitation from an IPA solution.[4] |
| Ethanol / Water | N/A | A small amount of water can aid in dissolving highly polar impurities, but may reduce yield.[10] Recrystallization from 20% ethanol aqueous solution has been reported for similar compounds.[10] |
Q2: How should I properly dry the final product?
A2: Drying is a critical step to obtain a free-flowing powder and prevent degradation. The product should be dried under high vacuum at a moderately elevated temperature (e.g., 40-50°C). Using a drying agent like phosphorus pentoxide (P₄O₁₀) in the vacuum desiccator is recommended to scavenge residual water and HCl.[3] Do not heat excessively, as amine salts can degrade.[7]
Q3: What are the best analytical methods to confirm the purity and identity of my product?
A3: A combination of methods is essential for full characterization:
-
¹H and ¹³C NMR: Confirms the chemical structure and can reveal organic impurities. For the hydrochloride salt, the protons adjacent to the nitrogen will show a characteristic downfield shift compared to the freebase.[8]
-
HPLC/UPLC: The primary method for quantitative purity assessment (e.g., determining purity as a percentage area).[11]
-
LC-MS: Confirms the molecular weight of the parent amine and helps identify impurities.[6]
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Q4: How can I convert the purified this compound back to its freebase form?
A4: The conversion is a straightforward acid-base extraction. Dissolve the hydrochloride salt in water, add a base (e.g., NaOH or K₂CO₃ solution) until the pH is strongly basic (pH > 12), and extract the liberated free amine into an organic solvent like diethyl ether or dichloromethane. Dry the organic layer over an anhydrous drying agent (like Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation.[2]
References
- PubChem. (n.d.). 1-Cyclobutylmethanamine hydrochloride. National Center for Biotechnology Information.
- Largeron, M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 213-221.
- DeLombaert, S., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters, 14(12), 3147-3149.
- Derks, P. W. J., & Versteeg, G. F. (2012). Amine Degradation: Problems: Review of Research Achievements, Recovery Techniques. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 6(11), 1048-1054.
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
- ResearchGate. (2017). Purification of organic hydrochloride salt?
- Scott, P. J. H., et al. (2018). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Molbank, 2018(4), M1014.
- de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1324-1327.
- Fischer, U., et al. (2010). Method for salt preparation. U.S. Patent Application No. 12/668,829.
- Chou, T. C. (1987). Recovery of amines from by-product chloride salts. U.S. Patent No. 4,670,232.
- Freeman, J. J., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27694-27701.
- Organic Syntheses. (n.d.). Methylamine Hydrochloride. Coll. Vol. 1, p.347 (1941); Vol. 5, p.67 (1925).
- Lavanish, J. M. (1983). Methylamines purification process. European Patent No. EP0037695B1.
- Connor, D. T., et al. (1999). Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride. U.S. Patent No. 5,969,159.
- Dzulfianto, R. A., et al. (2024). Analytical Method Validation and Simultaneous Determination of Ketotifen Fumarate and Cyproheptadine Hydrochloride in Divided Powder by RP-HPLC Method. Indonesian Journal of Pharmacy, 35(3), 549-559.
- Connor, D. T., et al. (2000). Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride. U.S. Patent No. 6,147,226.
- Yin, Z., et al. (2015). SOLUBILITY OF 1-ADAMANTANAMINE HYDROCHLORIDE IN SIX PURE SOLVENTS BETWEEN 283.15 K AND 333.15 K. Brazilian Journal of Chemical Engineering, 32(1), 201-206.
- Pharmaffiliates. (n.d.). Memantine Hydrochloride-impurities.
- Sciencemadness Discussion Board. (2018). Does anyone have solubility data of HCl in various solvents (Methanol, Ethanol, Ether)?
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 9. Sciencemadness Discussion Board - Does anyone have solubility data of HCl in various solvents (Methanol, Ethanol, Ether)? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. CYPROHEPTADINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Cycloheptylmethanamine Hydrochloride Synthesis
Welcome to the technical support guide for the synthesis of Cycloheptylmethanamine Hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experimental outcomes.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific, frequently encountered issues in a direct question-and-answer format. We will focus primarily on the most common synthetic route: the reductive amination of cycloheptanecarboxaldehyde.
Q1: My final yield of Cycloheptylmethanamine is significantly lower than expected. What are the likely causes?
A1: Low yields are typically traced back to two primary competing side reactions that consume your starting material or desired intermediate. The efficiency of a reductive amination hinges on the selective reduction of the in situ formed imine intermediate over the starting carbonyl compound.[1][2]
Primary Causes for Low Yield:
-
Premature Reduction of the Aldehyde: The hydride reducing agent can directly reduce the starting cycloheptanecarboxaldehyde to cycloheptylmethanol. This is especially problematic with less selective reducing agents like sodium borohydride (NaBH₄) when the imine formation is slow.[3]
-
Formation of a Secondary Amine Impurity: The desired product, cycloheptylmethanamine (a primary amine), is nucleophilic and can react with a second molecule of the starting aldehyde. This forms a new imine, which is then reduced to the secondary amine, bis(cycloheptylmethyl)amine. This process, known as over-alkylation, is a common issue in amine synthesis.[4][5][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield diagnosis.
Q2: I've identified a significant impurity with a mass corresponding to bis(cycloheptylmethyl)amine. How can I prevent its formation?
A2: The formation of the secondary amine, bis(cycloheptylmethyl)amine, is a classic example of over-alkylation. The primary amine product is often as nucleophilic, or even more so, than the ammonia used as the nitrogen source.[5] This allows it to effectively compete for reaction with the remaining cycloheptanecarboxaldehyde.
Mechanism of Side Reaction:
Caption: Competing reaction pathways leading to the desired primary amine and the over-alkylated secondary amine.
Mitigation Strategies:
-
Le Châtelier's Principle in Action: The most straightforward method is to use a large excess of the ammonia source (e.g., ammonium acetate, typically 5-10 equivalents).[4] This statistically favors the reaction of the aldehyde with ammonia over the reaction with the primary amine product.
-
Procedural Separation: A two-step, one-pot approach can provide greater control. First, form the imine by reacting the aldehyde and ammonia source, often with azeotropic removal of water. Once imine formation is complete (monitored by TLC or NMR), the reducing agent is added.[7]
Protocol: Minimizing Over-Alkylation via Stoichiometric Control
-
To a solution of cycloheptanecarboxaldehyde (1.0 equiv) in methanol, add ammonium acetate (10.0 equiv).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Proceed with standard workup and purification.
Q3: My crude product contains cycloheptylmethanol. Why did this form and how do I choose the right reducing agent?
A3: The presence of cycloheptylmethanol indicates that your reducing agent is reacting with the starting aldehyde faster than, or concurrently with, the imine intermediate. The key is to use a hydride donor that is "just right"—reactive enough to reduce the C=N bond of the imine but sluggish towards the C=O bond of the aldehyde under the reaction conditions.[6][8]
Comparison of Common Reducing Agents:
| Reducing Agent | Chemical Formula | Selectivity for Imine vs. Aldehyde | Typical Solvents | Key Considerations |
| Sodium Borohydride | NaBH₄ | Low | Methanol, Ethanol | High reactivity can reduce the starting aldehyde. Best used in a two-step process after imine formation is complete.[3] |
| Sodium Cyanoborohydride | NaBH₃CN | High | Methanol | Highly selective and stable at mildly acidic pH, but it is highly toxic and generates cyanide byproducts.[4] |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Very High | Dichloromethane (DCM), Dichloroethane (DCE), THF | Considered a reagent of choice for one-pot reductive aminations. It is milder and less toxic than NaBH₃CN. Its steric bulk and electron-withdrawing acetate groups temper its reactivity.[3][4] |
Recommendation: For a one-pot synthesis of Cycloheptylmethanamine, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the superior choice. Its reduced reactivity minimizes the formation of the alcohol side product, leading to a cleaner reaction profile and higher yield of the desired amine.[4]
Frequently Asked Questions (FAQs)
Q: What are the main synthetic routes to Cycloheptylmethanamine, and what are their pros and cons?
A: Besides reductive amination, another common route is the reduction of cycloheptanecarboxamide with a powerful reducing agent like Lithium Aluminum Hydride (LAH).
-
Reductive Amination:
-
LAH Reduction of Amide:
Q: Why is the final product isolated as a hydrochloride salt?
A: There are several critical advantages to converting the final amine (the "freebase") to its hydrochloride salt:
-
Purification: Amines can be difficult to purify via chromatography and are often oils or low-melting solids. The hydrochloride salt is typically a stable, crystalline solid that can be easily purified by recrystallization.[12]
-
Stability & Handling: Amine freebases can be air-sensitive, slowly oxidizing and forming carbonates by absorbing atmospheric CO₂. The salt form is significantly more stable, with a longer shelf life and improved handling characteristics.[13]
-
Solubility: The salt form is generally water-soluble, while the freebase is soluble in organic solvents. This difference is exploited during the workup and extraction phases to remove non-basic impurities.
Q: How can I definitively identify the impurities in my reaction mixture?
A: A combination of analytical techniques is essential for unambiguous impurity identification:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): These methods are invaluable for separating components of the crude mixture and obtaining the molecular weight of each impurity, providing the first crucial clue to its identity.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the gold standards for structure elucidation. By analyzing the chemical shifts, coupling constants, and integration of the isolated impurity, you can confirm its exact chemical structure.
-
Co-injection: The most definitive method is to synthesize an authentic sample of the suspected impurity and co-inject it with your reaction mixture into an HPLC or GC. If a single, sharp peak results, the identity is confirmed.[15]
References
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Technical Support Center: Cycloheptylmethanamine Hydrochloride
A Guide to Ensuring Stability and Troubleshooting Degradation
Welcome to the technical support guide for Cycloheptylmethanamine Hydrochloride. This document is designed for researchers, scientists, and drug development professionals. Its purpose is to provide expert insights and practical, field-proven guidance on maintaining the stability of this compound and effectively troubleshooting degradation-related issues encountered during experimentation and formulation.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
To ensure maximum stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] It is crucial to protect it from moisture, as the compound is known to be hygroscopic.[4] Keep containers securely sealed and store away from heat, open flames, and other sources of ignition.[1][2]
Q2: Is this compound sensitive to light?
While specific photostability data for this exact molecule is not detailed in the provided search results, many amine-containing compounds exhibit sensitivity to light.[5] Photolytic degradation is a common pathway for pharmaceuticals and should be considered a potential risk.[6] Therefore, as a precautionary measure, it is highly recommended to store the compound in amber or opaque containers to protect it from light exposure.
Q3: What are the primary factors that can cause its degradation?
The primary factors that can compromise the stability of this compound are exposure to:
-
pH Extremes (Hydrolysis): As a hydrochloride salt of a primary amine, the compound's stability is pH-dependent.[7][8] Both acidic and alkaline conditions can catalyze hydrolysis, although the specific susceptibility needs to be determined experimentally.[9][10]
-
Oxidizing Agents: The primary amine functional group is susceptible to oxidation, which can lead to the formation of various degradation products, including N-oxides or dealkylation products.[11][12][13]
-
Elevated Temperatures (Thermal Degradation): Exposure to high temperatures can provide the energy needed to initiate and accelerate degradation reactions.[14][15]
-
Moisture (Hydrolysis): Due to its hygroscopic nature, moisture absorption can facilitate hydrolytic degradation.[4]
Q4: What common chemicals or excipients are incompatible with this compound?
Avoid contact with strong oxidizing agents. The material safety data sheets also list acids, acid anhydrides, and acid chlorides as materials to avoid.[4] In formulation development, particular attention should be paid to excipients. Reactive impurities within excipients can cause degradation.[16] Key incompatibilities for amine-containing drugs include:
-
Reducing Sugars (e.g., Lactose, Glucose): These can react with the primary amine via the Maillard reaction, often leading to discoloration (browning) and the formation of complex adducts.[16][17]
-
Aldehyde Impurities: Trace levels of aldehydes (like formaldehyde) in excipients such as polyethylene glycols (PEGs) can react with the amine group.[18]
-
Peroxide Impurities: Residual peroxides in excipients like povidone can initiate oxidative degradation.[18][19]
Troubleshooting Guide: Experimental Observations
This section provides solutions to specific issues you may encounter during your work.
Q1: I'm observing new, unexpected peaks in the HPLC chromatogram of my sample, even after short-term storage in solution. What is the likely cause?
This is a common issue that can stem from several sources. The appearance of new peaks indicates the formation of impurities or degradants.
Causality & Troubleshooting Steps:
-
Assess Solution Stability: The primary amine may be unstable in the chosen solvent or at the solution's resulting pH. The hydrochloride salt will create a mildly acidic solution, but its interaction with the solvent or buffers can alter stability.[7]
-
Action: Perform a solution stability study. Prepare a fresh sample and analyze it immediately (T=0). Then, re-analyze the same solution at set intervals (e.g., 2, 4, 8, 24 hours) while storing it under controlled conditions. A change in the peak profile over time confirms in-solution degradation.
-
-
Evaluate Solvent Purity: Solvents can contain impurities (e.g., peroxides in THF or ethers, aldehydes in PEGs) that actively degrade the compound.
-
Action: Use high-purity, HPLC-grade solvents. If oxidation is suspected, sparge solvents with an inert gas like nitrogen or argon before use.
-
-
Consider Photodegradation: If solutions are handled under ambient light, photolysis could be occurring.
-
Action: Repeat the experiment using amber glassware or by wrapping the container in aluminum foil. Compare the results to a sample handled in direct light.
-
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Q2: My solid formulation containing this compound is developing a yellow or brown tint during stability studies. What is the most probable degradation pathway?
Discoloration, especially browning, in a formulation containing a primary amine is a classic indicator of the Maillard reaction.[17]
Causality & Troubleshooting Steps:
-
Identify Reducing Sugars: This reaction occurs between an amine and a reducing sugar. Check your formulation for common reducing sugar excipients like lactose, glucose, or fructose. Note that some excipients like microcrystalline cellulose can contain trace amounts of reducing sugars.[17]
-
Action: If a reducing sugar is present, consider replacing it with a non-reducing sugar excipient such as sucrose or a polyol like mannitol.
-
-
Rule Out Oxidation: While less commonly associated with browning, some oxidative degradation pathways can produce colored byproducts.
-
Action: Prepare a small batch of the formulation without the suspected reducing sugar and place it on an accelerated stability study. If discoloration still occurs, the primary cause is more likely oxidation or another thermal degradation pathway.
-
-
Control Moisture Content: The Maillard reaction is highly dependent on the presence of moisture.
-
Action: Ensure that the excipients are dried to their lowest practical moisture content and that the manufacturing and packaging processes have stringent humidity controls.
-
Q3: How do I conclusively determine the degradation pathway affecting my product?
A systematic forced degradation (or stress testing) study is the definitive approach.[6][10] This involves intentionally exposing the drug substance to harsh conditions to rapidly generate potential degradation products.[10] The goal is to achieve 5-20% degradation, which is sufficient for detection without being overly complex.[5]
Action: Perform the Forced Degradation Study as detailed in the protocols section below. By comparing the degradants formed under specific stress conditions (e.g., acid, base, peroxide, heat, light) to the impurities observed in your stability samples, you can identify the degradation pathway. For example, if the impurity in your sample matches a peak generated only under oxidative stress, you have identified oxidation as the degradation mechanism.
Experimental Protocols & Data
Protocol 1: Forced Degradation Study
This protocol outlines the standard conditions for stress testing this compound to identify potential degradation pathways and products.[6][10]
Objective: To generate degradation products for the development of a stability-indicating analytical method and to understand the intrinsic stability of the molecule.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Apply Stress Conditions: Treat aliquots of the stock solution as described in the table below. Include a control sample stored at 5°C in the dark.
-
Neutralization (for Acid/Base Samples): Before analysis, carefully neutralize the acid and base-stressed samples to prevent damage to the HPLC column.
-
Analysis: Analyze all samples, including the control, using a suitable HPLC method with a photodiode array (PDA) detector. The PDA detector is crucial for assessing peak purity and detecting co-eluting peaks.[20]
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 30 minutes - 2 hours |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 30 minutes - 2 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal (Solid) | Dry Heat Oven | 105 °C | 48 hours |
| Thermal (Solution) | Water Bath | 80 °C | 3 hours |
| Photolytic (Solid/Solution) | ICH Q1B Option 2 | Ambient | Expose to ≥1.2 million lux-hours (visible) and ≥200 W-h/m² (UV) |
Note: Durations are starting points and should be adjusted to achieve the target degradation of 5-20%.[5][9]
Caption: Workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating Method
Objective: To develop an analytical method capable of separating the active pharmaceutical ingredient (API) from all potential degradation products.
Methodology:
-
Sample Pooling: Create a composite sample by mixing equal volumes of all stressed samples from the forced degradation study that showed significant degradation. This sample contains the API and the maximum number of different degradants.
-
Method Development: Use the composite sample to develop an HPLC method. The goal is to achieve baseline resolution (Rs > 1.5) between the API peak and all other peaks.
-
Column: Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A common starting point is a gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (acetonitrile or methanol).
-
Detection: Use a PDA detector to monitor at multiple wavelengths and confirm peak purity.
-
-
Method Validation: Once the separation is achieved, validate the method according to ICH Q2(R1) guidelines, ensuring it is specific, accurate, precise, linear, and robust. Specificity is demonstrated by showing that the API peak is pure and resolved from all degradants in the stressed samples.
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Technical Support Center: Interpreting ¹H NMR Spectra of Cycloheptylmethanamine Hydrochloride
Welcome to the technical support center for the analysis of Cycloheptylmethanamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting ¹H NMR spectra for this specific molecule. Here, we address common questions and troubleshooting scenarios encountered during experimental analysis, providing in-depth explanations grounded in established spectroscopic principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm seeing a complex multiplet in the aliphatic region of my ¹H NMR spectrum. How do I begin to assign the peaks for the cycloheptyl ring?
A1: Understanding the Cycloheptyl System
The cycloheptyl ring presents a significant challenge due to its conformational flexibility. Unlike the rigid chair conformation of cyclohexane, cycloheptane exists in a dynamic equilibrium between several conformations (twist-chair and twist-boat), leading to overlapping signals for the methylene (-CH₂) protons.
-
Initial Approach: Expect a broad, complex multiplet region, typically between δ 1.0 and 2.0 ppm . This complexity arises because the 14 protons of the cycloheptyl ring are often chemically non-equivalent, resulting in intricate spin-spin coupling.
-
Key Protons to Isolate:
-
Methine Proton (Ha): The single proton on the carbon attached to the aminomethyl group (-CH-CH₂NH₃⁺) is a crucial starting point. This proton is deshielded by the adjacent nitrogen-bearing carbon and will appear further downfield than the other ring protons, likely in the δ 1.8 - 2.2 ppm range. Its multiplicity will be complex due to coupling with adjacent methylene protons.
-
Methylene Protons: The remaining 12 protons on the other six carbons of the ring will form the bulk of the upfield multiplet. Due to the ring's flexibility, precise assignment of individual methylene groups is often difficult without advanced 2D NMR techniques like COSY and HSQC.
-
Q2: Where should I expect to find the signal for the aminomethyl (-CH₂NH₃⁺) protons, and what will its multiplicity be?
A2: The Deshielded Methylene Group
The two protons of the aminomethyl group (Hb) are directly attached to the carbon bonded to the positively charged nitrogen atom. This proximity to an electron-withdrawing group causes significant deshielding.
-
Expected Chemical Shift: Look for this signal in the range of δ 2.8 - 3.2 ppm .[1][2]
-
Expected Multiplicity: This signal should appear as a doublet. The two Hb protons are coupled to the single methine proton (Ha) on the cycloheptyl ring. According to the n+1 rule, where n=1, the signal will be split into a doublet.
Q3: The peak for the ammonium protons (-NH₃⁺) is broad and its integration is off. Is this normal?
A3: Yes, this is a common and expected observation for ammonium protons.
The protons attached to the nitrogen atom (Hc) are acidic and undergo rapid chemical exchange with each other and with any trace amounts of water or other labile protons in the solvent.
-
Peak Broadening: This rapid exchange occurs on the NMR timescale, leading to a broadening of the signal.[2][3][4] In some cases, the peak can be so broad that it is difficult to distinguish from the baseline.[5]
-
Variable Chemical Shift: The chemical shift of the -NH₃⁺ protons is highly dependent on factors such as solvent, concentration, and temperature.[2][4] It can appear over a wide range, typically between δ 7.0 and 8.5 ppm in solvents like DMSO-d₆.
-
Integration Issues: The integration of exchangeable protons can often be inaccurate, frequently appearing lower than the expected value.[6] This is due to the same exchange phenomena that cause peak broadening.
Q4: How can I definitively confirm the presence of the -NH₃⁺ peak?
A4: The D₂O Shake Experiment
The most reliable method for identifying exchangeable protons like those in an ammonium group is a deuterium exchange experiment, commonly referred to as a "D₂O shake".[2][7][8][9]
-
Principle: When a small amount of deuterium oxide (D₂O) is added to the NMR sample, the acidic -NH₃⁺ protons will rapidly exchange with the deuterium atoms from the D₂O.[2][7] Since deuterium (²H) is not observed in a standard ¹H NMR experiment, the signal for the ammonium protons will disappear.[7][8]
Experimental Protocol: D₂O Exchange
-
Acquire Initial Spectrum: Dissolve the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix Thoroughly: Cap the tube and shake it vigorously for several minutes to ensure thorough mixing and facilitate the proton-deuterium exchange.[9]
-
Re-acquire Spectrum: Acquire a second ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The disappearance of the broad peak previously assigned to the -NH₃⁺ protons confirms its identity.[8]
Q5: My peaks are generally broad and poorly resolved. What are the potential causes and how can I fix this?
A5: Troubleshooting Broad Peaks
Broad peaks in an NMR spectrum can arise from several issues.[9]
-
Poor Shimming: The most common cause of broad peaks is an inhomogeneous magnetic field.[10] Re-shimming the spectrometer can often resolve this issue.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and intermolecular interactions, resulting in peak broadening.[9] Diluting the sample may improve resolution.
-
Insoluble Material: The presence of suspended, insoluble material in the NMR tube will disrupt the magnetic field homogeneity. Ensure your sample is fully dissolved. If necessary, filter the solution before transferring it to the NMR tube.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening. While less common, this should be considered if other troubleshooting steps fail.
Q6: I'm having trouble dissolving my this compound sample. What solvent should I use?
A6: Solvent Selection is Key
The hydrochloride salt form makes the compound more polar than its free-base counterpart.
-
Recommended Solvents:
-
Deuterated Methanol (CD₃OD): An excellent choice for polar salts. Note that the -NH₃⁺ protons will exchange with the deuterium of the hydroxyl group in the solvent, so this peak will not be visible.
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): A highly polar aprotic solvent that is effective at dissolving many amine salts. It is often the solvent of choice for observing exchangeable protons as the exchange rate is slower compared to protic solvents.[11][12]
-
Deuterium Oxide (D₂O): If the compound is sufficiently water-soluble, D₂O can be used. Again, the -NH₃⁺ protons will exchange and become invisible.[12]
-
-
Solvents to Avoid (Initially):
-
Deuterated Chloroform (CDCl₃): This is a less polar solvent and may not be suitable for dissolving the hydrochloride salt.[9]
-
Data Summary & Visualization
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Label | Approximate Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| Ammonium Protons | Hc | 7.0 - 8.5 | Broad singlet | Exchangeable with D₂O. Position is highly solvent and concentration dependent.[4] |
| Aminomethyl Protons | Hb | 2.8 - 3.2 | Doublet | Deshielded by the adjacent -NH₃⁺ group.[1][2] |
| Cycloheptyl Methine | Ha | 1.8 - 2.2 | Multiplet | The single proton on the carbon adjacent to the aminomethyl group. |
| Cycloheptyl Methylenes | - | 1.0 - 2.0 | Complex Multiplet | Signals for the remaining 12 ring protons are often overlapped. |
Diagram 1: Chemical Structure and Proton Environments
Caption: A troubleshooting guide for common issues encountered during NMR analysis.
References
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- Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation - PubMed. (2009, July 30).
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- Can the salt form of my organic compound be determined using NMR? - ResearchGate. (2018, April 11).
- 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.).
- Coupling Constant J & Factors Affecting it| Geminal, Vicinal, Long Range, Aromatic, Allylic coupling - YouTube. (2023, May 16).
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- On the Configuration of Five-Membered Rings: A Spin-Spin Coupling Constant Approach | Request PDF - ResearchGate. (2025, August 6).
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- Ring Strain and the Structure of Cycloalkanes - Chemistry LibreTexts. (2023, January 22).
- On the configuration of five-membered rings: a spin-spin coupling constant approach. (n.d.).
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- Introduction to NMR and Its Application in Metabolite Structure Determination - UNL | Powers Group. (n.d.).
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Technical Support Center: Mass Spectrometry Analysis of Cycloheptylmethanamine Hydrochloride
Welcome to the technical support guide for the mass spectrometric analysis of Cycloheptylmethanamine Hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are characterizing this compound. Here, we move beyond simple protocols to explain the fundamental principles governing its behavior in a mass spectrometer, empowering you to not only follow steps but also to troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when analyzing this compound.
Q1: What is the expected molecular ion peak for this compound in positive ion Electrospray Ionization (ESI-MS)?
A: You should not look for the mass of the full hydrochloride salt (163.69 g/mol ). In solution-based techniques like ESI, the salt readily dissociates. The analyte of interest is the free base, Cycloheptylmethanamine (C8H17N, molecular weight ~127.23 g/mol ). In positive ion mode, the amine group is a prime site for protonation. Therefore, you should expect to observe the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 128.2.
Q2: What are the most characteristic fragments of Cycloheptylmethanamine in MS/MS analysis?
A: The fragmentation is dominated by two key structural features: the primary amine and the cycloalkyl group.
-
The Base Peak: For primary amines with an unbranched α-carbon, the most common fragmentation pathway is a β-cleavage, which results in a highly stable iminium ion.[1][2] For Cycloheptylmethanamine, this cleavage yields a characteristic base peak at m/z 30, corresponding to the [CH2NH2]⁺ fragment .[1]
-
Ring-Related Fragments: Cleavage of the bond between the cycloheptyl ring and the methylene side chain is also common. This can lead to the formation of a cycloheptyl cation [C7H13]⁺ at m/z 97 .[3] Further fragmentation of the cycloheptyl ring can occur through the loss of neutral molecules like ethylene (28 Da).[4]
Q3: How will my spectra differ between Electron Ionization (EI) and Electrospray Ionization (ESI)?
A: The choice of ionization technique significantly impacts the resulting mass spectrum.
-
ESI is a "soft" ionization technique that imparts low internal energy to the analyte.[5] Consequently, ESI spectra are characterized by a strong signal for the protonated molecule ([M+H]⁺ at m/z 128.2) and minimal spontaneous fragmentation in the source.[5][6] Fragments are typically only observed when collision-induced dissociation (CID) is intentionally applied in a tandem MS (MS/MS) experiment.
-
EI is a "hard" ionization technique that imparts high internal energy, leading to extensive fragmentation.[6] The molecular ion (M⁺˙ at m/z 127.2) may be weak or entirely absent. The spectrum will be dominated by fragment ions, with the m/z 30 peak likely being the base peak.
Q4: My signal is weak or non-existent. What are the likely causes?
A: Poor signal intensity is a common issue.[7] For this specific compound, consider these causes:
-
Ion Suppression: The presence of salts, particularly non-volatile ones like hydrochloride, can interfere with the ionization of the target analyte in the ESI source.[7][8] High concentrations of the salt can suppress the signal of your compound.
-
Incorrect Sample Concentration: If the sample is too dilute, the signal will be weak. Conversely, if it is too concentrated, you can saturate the detector and cause ion suppression.[7]
-
Instrument Parameters: The ionization efficiency is highly dependent on instrument settings. Ensure that the ion source parameters (e.g., capillary voltage, gas flows, temperatures) are properly tuned and calibrated for a compound of this mass and polarity.[7]
Part 2: Troubleshooting Guide
This guide uses a problem-and-solution format to address specific experimental challenges.
Issue 1: I don't see the expected [M+H]⁺ peak at m/z 128.2 in my ESI spectrum.
-
Possible Cause A: Incorrect Instrument Mode.
-
Rationale: Cycloheptylmethanamine contains a basic nitrogen that is readily protonated. It will ionize most effectively in positive ion mode.
-
Solution: Verify that your mass spectrometer is set to acquire data in positive ion mode .
-
-
Possible Cause B: Excessive In-Source Fragmentation.
-
Rationale: While ESI is a soft technique, applying overly harsh source conditions (e.g., high temperatures or high cone voltage) can transfer enough energy to fragment the molecule before it is even mass-analyzed.
-
Solution: Systematically reduce the source temperature and capillary/cone voltage to find a balance where the [M+H]⁺ ion is stable.
-
-
Possible Cause C: Sample Degradation.
-
Rationale: Although generally stable, amines can degrade over time or under certain pH and temperature conditions.
-
Solution: Prepare a fresh sample from your stock material and analyze it promptly.
-
Issue 2: My spectrum shows many adducts, such as [M+Na]⁺ (m/z ~150.2) and [M+K]⁺ (m/z ~166.2), which complicate interpretation.
-
Possible Cause: Contamination from Solvents, Glassware, or Buffers.
-
Rationale: Sodium and potassium ions are ubiquitous in laboratory environments and readily form adducts with analytes in ESI. Non-volatile salts in your sample matrix are a primary source of these adducts.[8]
-
Solution 1 (Best Practice): Use high-purity, LC-MS grade solvents (e.g., methanol, acetonitrile, water) and mobile phase additives. Ensure all glassware is meticulously cleaned.
-
Solution 2 (Mitigation): If sodium/potassium sources are unavoidable, consider using volatile buffers like ammonium formate or ammonium acetate. These are more compatible with mass spectrometry as they evaporate in the gas phase, reducing adduct formation and ion suppression.[8]
-
Issue 3: My MS/MS spectrum for the m/z 128.2 precursor is noisy or shows no clear fragments.
-
Possible Cause A: Insufficient Collision Energy.
-
Rationale: Collision-Induced Dissociation (CID) requires transferring sufficient kinetic energy to the precursor ion to induce fragmentation. If the energy is too low, the ion will pass through the collision cell intact.
-
Solution: Perform a collision energy ramp experiment. By systematically increasing the collision energy (e.g., from 5 eV to 40 eV), you can identify the optimal energy required to produce your key fragments (like m/z 30 and 97).
-
-
Possible Cause B: Low Precursor Ion Intensity.
-
Rationale: You cannot obtain a high-quality MS/MS spectrum if the precursor ion signal is too weak to begin with. The detector will be measuring mostly noise.
-
Solution: First, optimize the source conditions to maximize the intensity of the [M+H]⁺ peak at m/z 128.2. Refer to the solutions for "Weak or Non-Existent Signal" in the FAQ section. A stable, strong precursor signal is essential for good MS/MS data.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for absent [M+H]⁺ signal.
Part 3: Key Experimental Protocols & Data
Protocol 1: Sample Preparation for ESI-MS Analysis
-
Stock Solution: Weigh approximately 1 mg of this compound and dissolve it in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution 1:1000 in a 50:50 mixture of LC-MS grade acetonitrile and water. This yields a final concentration of 1 µg/mL, which is a good starting point for direct infusion analysis.
-
Mobile Phase Additive: Add 0.1% formic acid to the final working solution. The acidic environment ensures the amine remains protonated ([M+H]⁺), which is crucial for efficient ionization in positive ESI mode.
Table 1: Recommended ESI-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive ESI | The basic amine group readily accepts a proton. |
| Capillary Voltage | 3.0 - 4.5 kV | Optimizes the electrospray plume for stable ion generation. |
| Source Temperature | 120 - 150 °C | Facilitates desolvation without causing thermal degradation. |
| Desolvation Gas Flow | 600 - 800 L/hr (N₂) | Aids in removing solvent droplets from the generated ions. |
| Cone Gas Flow | 20 - 50 L/hr (N₂) | Helps shape the ion beam and prevent solvent clusters from entering the mass analyzer. |
| Collision Gas | Argon | An inert gas used to induce fragmentation in the collision cell. |
| Collision Energy | 5 - 40 eV (Ramp) | A ramp allows for observing the onset of fragmentation and finding the optimal energy for desired fragments. |
Predicted Fragmentation Pathway Diagram
Caption: Predicted fragmentation of Cycloheptylmethanamine.
References
- McLafferty, F. W. (n.d.).
- JoVE. (2024). Mass Spectrometry: Cycloalkane Fragmentation. Journal of Visualized Experiments. [Link]
- Chemistry LibreTexts. (2023). Mass Spectrometry of Alkanes and Cycloalkanes. [Link]
- Whitman College. (n.d.). GCMS Section 6.
- Chemistry LibreTexts. (2023).
- Eberlin, M. N., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. [Link]
- Kertesz, V., & Van Berkel, G. J. (2019).
- GMI, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]
- Agilent Technologies. (2024). Understanding the Impact of Non-Volatile Salts in Mass Spectrometry Analysis. [Link]
- Alliance Bioversity International - CIAT. (2025). Mass Spectrometer (MS) troubleshooting guide. [Link]
Sources
- 1. GCMS Section 6.15 [people.whitman.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. whitman.edu [whitman.edu]
- 4. Video: Mass Spectrometry: Cycloalkane Fragmentation [jove.com]
- 5. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 6. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 7. gmi-inc.com [gmi-inc.com]
- 8. rilastech.com [rilastech.com]
Technical Support Center: Optimizing Reaction Conditions for Cycloheptylmethanamine Hydrochloride
Welcome to the technical support center for the synthesis and optimization of Cycloheptylmethanamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this primary amine. Our goal is to provide in-depth, scientifically grounded advice to help you achieve optimal yields and purity in your experiments.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound. Each problem is followed by potential causes and actionable solutions, grounded in established chemical principles.
Problem 1: Low Yield of Cycloheptylmethanamine
You are performing a reductive amination of cycloheptanecarboxaldehyde with ammonia, followed by reduction, but the overall yield of the desired primary amine is consistently low.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Incomplete Imine Formation | The initial condensation of cycloheptanecarboxaldehyde with ammonia to form the imine is a reversible equilibrium reaction.[1] To drive the reaction forward, it is crucial to remove the water formed as a byproduct. Solution: Consider adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture during the imine formation step.[2] Alternatively, performing the reaction in a solvent that allows for azeotropic removal of water can be effective. |
| Aldehyde Reduction Side Reaction | If you are using a strong reducing agent like sodium borohydride in a one-pot synthesis, it can reduce the starting aldehyde to cycloheptylmethanol, competing with the desired imine reduction.[3][4] Solution: Opt for a milder, more selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are known to preferentially reduce the protonated imine (iminium ion) over the carbonyl group, especially under mildly acidic conditions (pH ~6-7).[3][5] If using sodium borohydride, a two-step approach is recommended: first, allow sufficient time for complete imine formation, and only then add the reducing agent.[4] |
| Overalkylation to Secondary and Tertiary Amines | The newly formed primary amine can react with another molecule of cycloheptanecarboxaldehyde to form a secondary amine, which can then be further alkylated to a tertiary amine. This is a common side reaction in reductive aminations.[6][7] Solution: To minimize overalkylation, use a large excess of the ammonia source.[5][8] Running the reaction at a lower temperature can also help to control the rate of the competing alkylation reactions. |
| Suboptimal Reaction Conditions | The choice of solvent, temperature, and pH can significantly impact the reaction rate and selectivity. Solution: Methanol is a common and effective solvent for imine formation and subsequent reduction with borohydride reagents.[4] The reaction temperature should be carefully controlled; imine formation can often be done at room temperature or with gentle heating, while the reduction step is typically performed at a lower temperature (e.g., 0 °C) to improve selectivity.[9] Maintaining a slightly acidic pH (around 6-7) is often beneficial for imine formation and the subsequent reduction of the iminium ion.[5] |
| Catalyst Poisoning or Inactivity (for Catalytic Hydrogenation) | If you are using catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni), the catalyst can be poisoned by impurities in the starting materials or by the amine product itself.[6] Solution: Ensure your starting materials and solvent are of high purity. If catalyst poisoning is suspected, try a different catalyst or a fresh batch. The catalyst loading should also be optimized; a higher loading may be necessary if partial deactivation is occurring. |
Experimental Workflow: Two-Step Reductive Amination using Sodium Borohydride
Caption: A typical two-step reductive amination workflow.
Problem 2: Difficulty in Isolating and Purifying this compound
After the reaction, you are struggling to obtain a pure, crystalline solid of the hydrochloride salt. The product is an oil, or the crystals are impure.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Presence of Water | Amine hydrochloride salts can be hygroscopic, and the presence of water can prevent crystallization, leading to the formation of an oil or a sticky solid.[10][11] Solution: Ensure all solvents used during the workup and crystallization are anhydrous. After the reaction, perform a thorough extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and dry the organic layer extensively with a drying agent like anhydrous sodium sulfate or magnesium sulfate before proceeding to the salt formation. |
| Improper pH for Extraction | For effective purification via acid-base extraction, the pH of the aqueous layer needs to be carefully controlled to ensure the amine is either in its free base form (soluble in organic solvent) or its protonated salt form (soluble in the aqueous layer). Solution: After the reaction, quench any remaining reducing agent and adjust the pH to be strongly basic (pH > 12) with an aqueous base like NaOH to ensure the amine is in its free base form. Extract the free amine into an organic solvent. To purify, you can then wash the organic layer with brine, dry it, and then form the hydrochloride salt. |
| Incorrect Solvent for Crystallization | The choice of solvent is critical for obtaining well-defined crystals. The ideal solvent should dissolve the hydrochloride salt at an elevated temperature but have low solubility at cooler temperatures. Solution: A common method for forming hydrochloride salts is to dissolve the free amine in a non-polar, aprotic solvent like diethyl ether or ethyl acetate and then bubble anhydrous HCl gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in dioxane or isopropanol).[12] If the salt precipitates as an oil, you can try adding a less polar co-solvent (an "anti-solvent") like hexane or heptane to induce crystallization. Experiment with different solvent systems to find the optimal one for your product. |
| Presence of Impurities | Unreacted starting materials, byproducts like cycloheptylmethanol, or over-alkylated amines can co-precipitate with your desired product, leading to impure crystals or inhibiting crystallization altogether. Solution: Ensure the reaction has gone to completion before workup. If significant impurities are present, consider purifying the free amine by column chromatography on silica gel before forming the hydrochloride salt. A basic workup to remove any acidic impurities is also recommended. |
Purification and Salt Formation Workflow
Caption: General workflow for purification and hydrochloride salt formation.
Frequently Asked Questions (FAQs)
Q1: What is the best reducing agent for the synthesis of a primary amine like Cycloheptylmethanamine?
For the synthesis of primary amines from aldehydes and ammonia, milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred for one-pot reactions.[3][5] This is because they are less likely to reduce the starting aldehyde compared to stronger reagents like sodium borohydride.[3] However, sodium borohydride can be a cost-effective and efficient option if a two-step procedure is employed, where the imine is formed first before the addition of the reducing agent.[4] For large-scale synthesis, catalytic hydrogenation over catalysts like palladium, platinum, or nickel can also be an excellent, atom-economical choice.[6][13]
Q2: How can I monitor the progress of the reductive amination reaction?
The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: You can spot the reaction mixture alongside the starting aldehyde. The disappearance of the aldehyde spot and the appearance of a new, more polar spot corresponding to the amine product indicates the reaction is progressing. The intermediate imine may also be visible.
-
GC-MS: This technique is very effective for monitoring the reaction as it can separate and identify the starting aldehyde, the intermediate imine, the desired primary amine, and potential byproducts like the corresponding alcohol or over-alkylated amines.
Q3: What are the key safety precautions when working with this compound and the reagents involved in its synthesis?
-
Handling Amines: Cycloheptylmethanamine, like many amines, can be corrosive and irritating to the skin and eyes. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11][14]
-
Reducing Agents: Sodium borohydride and its derivatives can react with water and acids to produce flammable hydrogen gas. Handle them with care and quench any excess reagent cautiously at the end of the reaction.
-
Solvents: Use flammable organic solvents in a fume hood and away from ignition sources.
-
Hydrochloride Salt: While generally more stable, the hydrochloride salt can be an irritant. Avoid inhaling the dust and handle it with appropriate PPE.[14]
Q4: How should I store this compound?
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[14][15] Since amine salts can be hygroscopic, protecting them from moisture is important to maintain their stability and crystalline form.[11]
Q5: What are the expected signals in the ¹H NMR and IR spectra for this compound?
-
¹H NMR: You would expect to see broad signals corresponding to the protons of the cycloheptyl ring. The two protons on the carbon adjacent to the nitrogen (-CH₂-NH₃⁺) would likely appear as a downfield signal due to the electron-withdrawing effect of the ammonium group. The three protons of the ammonium group (-NH₃⁺) would likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The presence of this ammonium proton signal can be confirmed by its disappearance upon a D₂O exchange.[16]
-
IR Spectroscopy: For the hydrochloride salt, you would expect to see a broad absorption band in the range of 2400-3000 cm⁻¹ corresponding to the N-H stretching of the ammonium salt (R-NH₃⁺). The characteristic N-H bending vibrations for a primary amine salt typically appear in the 1500-1600 cm⁻¹ region.[16]
Q6: What are the main challenges when scaling up this reaction?
Scaling up reductive amination reactions presents several challenges:[17]
-
Heat Management: The reaction can be exothermic, and on a larger scale, efficient heat dissipation is crucial to prevent side reactions and ensure safety.
-
Mixing: Ensuring efficient mixing of reagents, especially in heterogeneous reactions (like catalytic hydrogenation), becomes more challenging at a larger scale.
-
Reagent Addition: The rate of addition of the reducing agent needs to be carefully controlled to manage the reaction rate and temperature.
-
Workup and Isolation: Handling large volumes of solvents for extraction and crystallization requires appropriate equipment and safety measures. The filtration and drying of large quantities of product also need careful consideration.
A thorough process safety analysis should be conducted before any scale-up.[17]
References
- AK Scientific, Inc.
- Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. 2021.
- Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia.
- Large-scale reductive amination and synthesis applications.
- Fisher Scientific. SAFETY DATA SHEET - Methylamine hydrochloride. 2010.
- Thermo Fisher Scientific. SAFETY DATA SHEET - Methanamine, hydrochloride. 2010.
- Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA)
- Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride.
- Apollo Scientific. 1-(1-(Methoxymethyl)cyclopentyl)
- Amine synthesis by reductive amination (reductive alkyl
- The Synthesis of Primary Amines through Reductive Amination Employing an Iron C
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O.
- Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi.
- A comparative analysis of different reducing agents in amin
- Highly Chemoselective Formation of Aldehyde Enamines under Very Mild Reaction Conditions. The Journal of Organic Chemistry.
- Aldehyde not reacting in reductive amination reaction, thoughts?
- Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amin
- Reductive Amin
- What's wrong with my reductive amin
- 24.11: Spectroscopy of Amines. Chemistry LibreTexts.
- The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine.
- Imines from Aldehydes and Ketones with Primary Amines. Chemistry Steps.
- Structure elucidation given 1H NMR and IR d
- Conformational analysis of cyproheptadine hydrochloride. PubMed.
- 1-Methyl-2,4-Cyclohexanediamine Synthesis via 2,4-Toluenediamine Hydrogenation Catalyzed by LiOH Modified Ru-Rh/γ-Al2O3.
- Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry (RSC Publishing).
- Isolation, Characterization and Pharmacological Evaluation of 8-chloro-3 (1-methyl-piperidene-4-yl) 5H-benzo[10][11] Cyclohepta [1, 2b] Pyridene-11(6H)
- US20100204470A1 - method for salt preparation.
- Hierarchical Structure of Glucosamine Hydrochloride Crystals in Antisolvent Crystalliz
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. tandfonline.com [tandfonline.com]
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- 17. researchgate.net [researchgate.net]
Cycloheptylmethanamine Hydrochloride handling and storage issues
Welcome to the technical support guide for Cycloheptylmethanamine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling and storage of this compound. Adherence to these protocols is critical for ensuring experimental success, maintaining reagent integrity, and prioritizing laboratory safety.
I. Compound Overview and Key Challenges
This compound is a primary amine salt that often presents as a crystalline solid. Due to its chemical structure, a primary challenge in its handling and storage is its hygroscopic nature .[1] Hygroscopic materials readily absorb moisture from the atmosphere, which can lead to a range of experimental issues including clumping, inaccuracies in weighing, and potential degradation over time.[2][3]
This guide provides a systematic approach to mitigate these challenges and address common problems encountered in the laboratory.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the handling and storage of this compound in a question-and-answer format.
Question 1: My this compound appears clumped or has become a sticky solid. What should I do?
Answer:
Clumping is a clear indication of moisture absorption.[2] Here’s a step-by-step protocol to address this issue:
Experimental Protocol: Managing and Potentially Re-drying Hygroscopic Reagents
-
Initial Assessment: Visually inspect the extent of clumping. If the material has completely turned into a paste-like substance, its integrity may be compromised, and using a fresh batch is recommended. For minor clumping, you can proceed with the following steps.
-
Mechanical Disaggregation: In a low-humidity environment (e.g., a glove box or a fume hood with low ambient humidity), gently use a clean, dry spatula to break up the clumps.[2]
-
Drying (Use with Caution): For situations where the compound is critical and a fresh batch is unavailable, gentle drying may be attempted.
-
Place a small, representative sample in a vacuum oven at a low temperature (e.g., 30-40°C). High temperatures can cause degradation.
-
Monitor the sample closely.
-
Crucially, it is essential to be aware that heating may not fully restore the compound to its original state and could potentially lead to degradation. [2]
-
-
Proper Storage Post-Handling: Immediately transfer the disaggregated or dried compound into a desiccator containing a fresh desiccant.
Question 2: I'm having difficulty accurately weighing small quantities of this compound due to its rapid moisture absorption. How can I improve my weighing technique?
Answer:
Accurate weighing of hygroscopic powders requires minimizing their exposure to the atmosphere.[2]
Workflow for Weighing Hygroscopic Compounds
Caption: Workflow for accurate weighing of hygroscopic compounds.
Question 3: What are the optimal long-term storage conditions for this compound?
Answer:
The primary goal for long-term storage is to protect the compound from moisture and incompatible materials.
| Parameter | Recommendation | Rationale |
| Temperature | Cool, room temperature. | Prevents potential thermal degradation.[1] |
| Atmosphere | Dry, inert atmosphere if possible. | Minimizes moisture absorption and potential oxidation. |
| Container | Tightly sealed, airtight container. | Prevents ingress of atmospheric moisture.[2] |
| Location | Well-ventilated area, away from incompatible substances. | Ensures safety and prevents accidental reactions.[2] |
III. Frequently Asked Questions (FAQs)
Q1: Is this compound hazardous?
A1: Yes, according to its Safety Data Sheet (SDS), it can cause skin and eye irritation, and may cause respiratory irritation.[2] Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[2]
Q2: What is the recommended PPE for handling this compound?
A2: The following PPE is recommended:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from skin contact.
-
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.[2]
Q3: In which solvents is this compound soluble?
Q4: How should I dispose of waste this compound?
A4: Dispose of this compound in accordance with local, state, and federal regulations. It should be treated as chemical waste and disposed of through a licensed waste disposal company.[2] Do not dispose of it down the drain.
Q5: Can I store this compound in a standard laboratory refrigerator?
A5: Storing it in a cool place is recommended. If a refrigerator is used, ensure the compound is in a tightly sealed, airtight container to prevent moisture condensation upon removal. For flammable solvents, only use a spark-proof refrigerator.
Troubleshooting Decision Tree for Storage Issues
Caption: Decision tree for handling and storage of this compound.
IV. References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
-
Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with? Retrieved from [Link]
-
PowderTechnology.info. (2023, September 13). Electrostatic Troubleshooting in Powder Handling. Retrieved from [Link]
-
Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclobutylmethanamine hydrochloride. Retrieved from [Link]
-
Eagle. (2023, January 3). Active Ingredient Summary Table Thermal Stability. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). (R)-cyclopropyl(phenyl)methanamine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). (Cyclopropylmethyl)(methyl)amine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopentylmethanamine hydrochloride. Retrieved from [Link]
-
Gupta, V. D. (2007). Chemical stability of cyproheptadine hydrochloride in an oral liquid dosage form. International journal of pharmaceutical compounding, 11(4), 347–348.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
Sources
Technical Support Center: Cycloheptylmethanamine Hydrochloride HPLC Separation
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Cycloheptylmethanamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the separation of this and structurally similar primary amine compounds. Here, we move beyond simple protocols to explain the fundamental principles behind the troubleshooting steps, empowering you to make informed decisions for robust method development.
Section 1: Understanding the Analyte
Cycloheptylmethanamine is a primary amine with a bulky, non-polar cycloheptyl group. As a hydrochloride salt, it is acidic and generally soluble in aqueous solutions. However, its primary amine moiety (pKa typically ~9-10) makes it basic in its free form. This dual nature presents specific challenges in reversed-phase HPLC.
Key Analytical Challenges:
-
Strong Silanol Interactions: The positively charged amine group (at acidic to neutral pH) can interact strongly with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of conventional silica-based columns. This secondary interaction is a primary cause of poor peak shape (tailing).[1][2][3]
-
Poor Retention on Reversed-Phase Media: As a relatively polar, small molecule, it may exhibit insufficient retention on traditional C18 columns, especially with high aqueous mobile phases.
-
pH Sensitivity: The retention and peak shape are highly dependent on the mobile phase pH, which controls both the ionization state of the analyte and the silica surface.[1][4]
Section 2: Troubleshooting Guide - A Symptom-Based Approach
This section is structured around the common chromatographic problems observed during the analysis of Cycloheptylmethanamine HCl.
Issue: Severe Peak Tailing or No Elution
This is the most frequent issue encountered with basic amines on silica-based columns.
Q: My peak for Cycloheptylmethanamine HCl is tailing badly, or in some cases, not eluting from the column at all. What is the cause and how do I fix it?
A: The root cause is almost certainly secondary ionic interactions between your protonated analyte and ionized residual silanol groups on the silica packing material.[1][2][3] At a typical analytical pH (e.g., 3-6), your amine is protonated (-NH3⁺), and some of the more acidic silanol groups on the silica surface are deprotonated (Si-O⁻), creating strong ionic attractions that lead to tailing.[4]
Caption: Troubleshooting Decision Tree for Peak Tailing.
-
Lower the Mobile Phase pH: The most straightforward approach is to reduce the mobile phase pH to a range of 2.5-3.0 using an acid like trifluoroacetic acid (TFA) or formic acid. At this low pH, the majority of surface silanol groups are protonated (Si-OH), minimizing the ionic interaction with your protonated amine.[1][4][5]
-
Protocol: Prepare your aqueous mobile phase component by adding 0.1% (v/v) of TFA or formic acid.
-
Causality: By keeping the silanols in a neutral state, you eliminate the strong ionic secondary retention mechanism, leaving the primary reversed-phase mechanism to control separation, which results in a more symmetrical peak.[4]
-
-
Add a Competing Base (Silanol Masking): If lowering the pH is not sufficient or desirable (e.g., for stability reasons), add a competing base like Triethylamine (TEA) to the mobile phase at a concentration of 0.1-0.5%.[6][7][8]
-
Protocol: Add 0.1% TEA to your aqueous mobile phase component and adjust the pH to the desired level with an acid (e.g., phosphoric acid).
-
Causality: The protonated TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[6][9] This allows the Cycloheptylmethanamine to elute with a significantly improved peak shape.
-
-
Use a Modern Column: Older columns (Type A silica) often have a higher concentration of acidic silanol groups and metal impurities, which exacerbate tailing.[4][10]
-
Recommendation: Switch to a column packed with high-purity, fully end-capped Type B silica. End-capping blocks many of the residual silanols.[1][10]
-
Advanced Option: Consider columns with a positively charged surface. These are specifically designed for basic compounds. The positive surface charge repels the protonated amine analyte, preventing it from interacting with any underlying silanols and resulting in excellent peak shapes, even with simple mobile phases like 0.1% formic acid.[3][11]
-
Issue: Poor or No Retention
Q: My peak is eluting at or very near the void volume (t₀). How can I increase its retention on a reversed-phase column?
A: This indicates that the analyte has insufficient interaction with the C18 stationary phase. Cycloheptylmethanamine, while having a non-polar cycloheptyl group, is still a relatively small and polar molecule.
| Strategy | Mechanism | Recommended Action | Considerations |
| Decrease Organic Content | Increases the "hydrophobic pressure" on the analyte to interact with the stationary phase. | Reduce the percentage of acetonitrile or methanol in your mobile phase. Start with a high aqueous content (e.g., 95% water/buffer). | Ensure your buffer salts are soluble in the mobile phase. High aqueous content can sometimes lead to phase collapse on older C18 columns. |
| Use a 100% Aqueous Stable Column | Certain columns are designed to prevent phase collapse (dewetting) when using 100% aqueous mobile phases. | Switch to an "AQ" type C18 column or a column with a polar-embedded or polar-endcapped phase. | These columns offer different selectivity compared to standard C18 phases. |
| Ion-Pairing Chromatography | An ion-pairing reagent is added to the mobile phase, which contains a hydrophobic part and an ionic part. It pairs with the charged analyte, forming a neutral, more hydrophobic complex that is better retained.[12][13][14] | Add an alkyl sulfonate like sodium 1-hexanesulfonate (for positive ions) to the mobile phase at 5-10 mM. | Ion-pairing reagents can be difficult to wash out of a column and may suppress MS signals. It is often recommended to dedicate a column for this purpose.[15] |
| Switch to HILIC | Hydrophilic Interaction Chromatography (HILIC) is designed for polar compounds. It uses a polar stationary phase (like bare silica or an amino phase) and a high organic mobile phase. Retention is based on partitioning into a water layer on the stationary phase surface.[16][17][18][19] | Use a HILIC column with a mobile phase of >80% acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate). | Elution order in HILIC is the reverse of reversed-phase; more polar compounds are retained longer.[19] |
Issue: Inconsistent Retention Times
Q: The retention time for my analyte is shifting between injections or between different days. What could be the cause?
A: Retention time instability is often related to a lack of equilibration, mobile phase issues, or temperature fluctuations.
Caption: Troubleshooting Unstable Retention Times.
-
Ensure Proper Buffering: Since the retention of an ionizable compound like Cycloheptylmethanamine is highly sensitive to pH, using an unbuffered mobile phase (e.g., just water/acetonitrile) can lead to shifts as atmospheric CO₂ dissolves and lowers the pH.
-
Protocol: Always use a buffer in the aqueous portion of your mobile phase. Choose a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH. For a target pH of 3.0, a formate buffer is an excellent choice. For a pH of 7, a phosphate buffer is suitable. The buffer concentration should typically be 10-25 mM.
-
-
Column Temperature Control: Retention in HPLC is temperature-dependent. Fluctuations in ambient lab temperature will cause retention times to drift.
-
Protocol: Use a thermostatted column compartment and set the temperature at least 5-10 °C above the highest expected ambient temperature (e.g., 30 or 35 °C) to ensure stability.[20]
-
-
Mobile Phase Preparation: Prepare mobile phases fresh daily and ensure they are thoroughly degassed. Evaporation of the more volatile organic component can change the mobile phase composition over time, leading to retention drift.
Section 3: Recommended Starting Method & Protocols
Recommended Starting Method (Reversed-Phase)
This method is a robust starting point for achieving good peak shape and retention.
| Parameter | Recommendation | Rationale |
| Column | Modern, high-purity, end-capped C18 or C8, 150 x 4.6 mm, 3 or 5 µm | Minimizes silanol interactions.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH (~2.7) to protonate silanols and ensure the analyte is in a single, protonated state.[3][4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Matched modifier to ensure a stable baseline. |
| Gradient | 5% to 95% B over 10 minutes | A generic screening gradient to find the approximate elution conditions. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures stable retention times.[20] |
| Injection Vol. | 5-10 µL | A good starting point to avoid overloading. |
| Detection | UV at ~200-210 nm (if no chromophore) or ELSD/CAD/MS | Primary amines have minimal UV absorbance at higher wavelengths. |
Protocol: Mobile Phase Preparation (0.1% Formic Acid)
-
Measure 999 mL of HPLC-grade water into a clean 1 L mobile phase bottle.
-
Carefully pipette 1 mL of high-purity formic acid into the water.
-
Cap the bottle and mix thoroughly by inversion.
-
Sonicate for 10-15 minutes to degas.
-
Repeat the process for the acetonitrile phase (Mobile Phase B).
References
- U.S. Pharmacopeia.
- Journal of Proteome Research. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome.
- Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? [Link]
- Phenomenex. (2017). Understanding USP Chapter <621>: HPLC Method Guidelines. [Link]
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
- Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]
- LCGC International. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]
- Phenomenex. (2017). Improve Performance of Strongly Basic Molecules. [Link]
- ALWSCI. (2025).
- PubMed. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. [Link]
- Phenomenex. HPLC Tech Tip: Basic Analytes in Reversed-Phase. [Link]
- LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]
- ChemRxiv. (2021). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. [Link]
- ResearchGate. (2021). (PDF) Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. [Link]
- ChromPedia. (2025).
- Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
- SciSpace. (2022). Ion-pairing chromatography and amine derivatization provide com- plementary approaches for the targeted LC-MS analysis of the. [Link]
- LCGC North America. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]
- PubMed. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]
- LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]
- News-Medical.Net. (2019). Hydrophilic Interaction Chromatography Applications. [https://www.news-medical.net/life-sciences/Hydrophilic-Interaction-Chromatography-Applications.
- Element Lab Solutions.
- YMC. HPLC Troubleshooting Guide. [Link]
- ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)? [Link]
- LCGC International. (2019). Method from Mars?
- RSC Publishing. (2023). Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]
- SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]
- PubMed. (1986). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. [Link]
- ResearchGate. (2014).
- University of Helsinki. (2019).
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- 2. waters.com [waters.com]
- 3. phenomenex.com [phenomenex.com]
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Technical Support Center: Purification of Cycloheptylmethanamine Hydrochloride
Welcome to the technical support center for the purification of Cycloheptylmethanamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical techniques required to overcome common challenges in obtaining high-purity this compound.
Introduction: The Challenge of Purity
This compound, as a primary amine salt, is generally a crystalline solid. However, achieving high purity can be challenging due to the potential for various impurities to be introduced during synthesis and workup. These can include unreacted starting materials, byproducts of the reaction, residual solvents, and inorganic salts. This guide provides a systematic approach to identifying and removing these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Common impurities can be broadly categorized:
-
Process-Related Impurities: These include unreacted starting materials from the synthesis, byproducts from side reactions, and residual solvents used in the reaction or workup.
-
Inorganic Salts: If aqueous hydrochloric acid is used in the salt formation step, inorganic salts like sodium chloride (NaCl) can be a significant impurity.[1]
-
Degradation Products: Primary amines can be susceptible to oxidation, especially if exposed to light or certain acidic conditions over long periods.[2]
Q2: My free-base cycloheptylmethanamine is an oil and difficult to purify. What is the advantage of converting it to the hydrochloride salt?
A2: Converting a liquid or low-melting amine to its hydrochloride salt is a highly effective purification strategy.[3] The salt is typically a crystalline solid with significantly different solubility properties than the free base. This allows for purification by recrystallization, a powerful technique for removing impurities. The resulting crystalline solid is also often easier to handle and store.
Q3: How do I choose the best solvent for recrystallizing my this compound?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] For amine salts, which are more polar than their free-base counterparts, polar solvents are generally a good starting point.[3] It is recommended to perform solubility tests with small amounts of your material in various solvents to determine the optimal one.
Q4: How can I assess the purity of my this compound after purification?
A4: High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for assessing the purity of amine hydrochlorides.[5] A well-developed HPLC method can separate the main compound from impurities, allowing for accurate quantification. Other methods include Gas Chromatography (GC), often after derivatization of the amine, and spectroscopic techniques like NMR to check for the presence of impurities.[5]
Troubleshooting Guide: From Crude Material to Pure Compound
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: The this compound will not crystallize.
-
Potential Cause 1: Presence of Impurities. Impurities can significantly inhibit crystallization.
-
Solution: Try washing the crude solid with a solvent in which the desired salt is insoluble, but the impurities are soluble. For instance, washing with a non-polar solvent like hexane or a moderately polar solvent like ethyl acetate might remove non-polar impurities.[6] If this fails, consider purifying the material by column chromatography before attempting recrystallization again.[3]
-
-
Potential Cause 2: Inappropriate Solvent. The chosen solvent may not be suitable for crystallization.
-
Solution: Conduct systematic solubility tests. If a single solvent is not effective, a two-solvent system can be used.[7] In this method, the compound is dissolved in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then a "bad" an in which it is insoluble) is added dropwise until the solution becomes cloudy. A few drops of the good solvent are then added to redissolve the solid, and the solution is allowed to cool slowly.[7]
-
Problem 2: The yield after recrystallization is very low.
-
Potential Cause 1: Using too much solvent. Dissolving the compound in an excessive amount of hot solvent will result in a significant portion of it remaining in the mother liquor upon cooling.[4]
-
Solution: Use the minimum amount of near-boiling solvent to fully dissolve the crude product.[4] This will ensure the solution is saturated as it cools, maximizing crystal formation.
-
-
Potential Cause 2: Premature crystallization. If the solution cools too quickly, the compound may precipitate as a powder or oil instead of forming well-defined crystals, trapping impurities.
-
Solution: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Cooling too rapidly, for instance by placing the hot flask directly in an ice bath, should be avoided.[7]
-
-
Potential Cause 3: The hydrochloride salt is partially soluble in the cold solvent.
-
Solution: After collecting the crystals by filtration, wash them with a minimal amount of ice-cold solvent to rinse away any remaining mother liquor without dissolving a significant amount of the product.[7]
-
Problem 3: The purified salt is colored.
-
Potential Cause: Presence of colored impurities. These are often large, conjugated molecules that are present in small amounts.
-
Solution: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the surface of the charcoal.[4] Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[7] Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.
-
Problem 4: The HPLC analysis shows the presence of inorganic salts.
-
Potential Cause: Use of aqueous HCl for salt formation. This can introduce inorganic salts that co-precipitate with your product.[1]
-
Solution 1: Recrystallization from an appropriate solvent. Many inorganic salts are insoluble in organic solvents. Recrystallizing from a solvent like isopropanol or ethanol may leave the inorganic salts behind.[6][8]
-
Solution 2: Convert back to the free base. If the inorganic salt is difficult to remove, you can neutralize the hydrochloride salt back to the free base with a suitable base (e.g., NaOH or NaHCO3). The free amine can then be extracted into an organic solvent, leaving the inorganic salt in the aqueous layer. The purified free base can then be converted back to the hydrochloride salt, this time using anhydrous HCl (e.g., a solution of HCl in a solvent like diethyl ether or 2-propanol).[3]
-
Data Presentation & Protocols
Table 1: Solvent Selection for Recrystallization of Amine Hydrochlorides
| Solvent Class | Examples | Polarity | Typical Use |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Good for dissolving the salt when hot. Often used in combination with a less polar solvent.[6][8] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Medium | Often used as the "bad" solvent in a two-solvent system to induce precipitation.[6] |
| Esters | Ethyl acetate | Medium | Can be used for washing to remove non-polar impurities or as part of a two-solvent system.[6] |
| Ketones | Acetone | Medium-High | Can sometimes be used for recrystallization or as a wash solvent.[6] |
| Hydrocarbons | Hexane, Heptane | Low | Primarily used for washing the crude material to remove non-polar impurities.[6] |
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a suitable solvent or solvent pair by performing small-scale solubility tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the near-boiling solvent dropwise until the solid just dissolves.[4]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.[7]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.[7]
-
Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.[7]
-
Drying: Allow the crystals to dry completely.
Visualizing the Workflow
Diagram 1: Troubleshooting Crystallization Issues
Sources
Technical Support Center: Cycloheptylmethanamine Hydrochloride Reaction Monitoring
Last Updated: January 8, 2026
Introduction
Welcome to the technical support guide for monitoring the synthesis of Cycloheptylmethanamine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. The synthesis, typically involving the reduction of cycloheptanecarbonitrile, requires careful monitoring to optimize yield, minimize impurity formation, and ensure reaction completion. This guide provides in-depth, field-tested advice in a direct question-and-answer format to address common challenges encountered during your experiments.
The core of successful synthesis lies in understanding the reaction kinetics and the profile of intermediates and byproducts. Real-time or near-real-time monitoring is crucial for making informed decisions during the process, such as adjusting reaction parameters or determining the optimal endpoint.[1] This guide focuses on the practical application of various analytical techniques to achieve these goals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Reaction Monitoring
Q1: What are the most critical parameters to monitor during the reduction of cycloheptanecarbonitrile to form cycloheptylmethanamine?
A1: The three most critical parameters are:
-
Consumption of the Starting Material (Cycloheptanecarbonitrile): Tracking the disappearance of the nitrile is the primary indicator of reaction progress.
-
Formation of the Product (Cycloheptylmethanamine): Quantifying the appearance of the primary amine confirms the desired transformation is occurring.
-
Detection of Key Impurities: Monitoring for common byproducts, such as secondary and tertiary amines, is essential for process optimization and ensuring the quality of the final product.[2] The formation of these impurities can occur when the intermediate imine is attacked by the already-formed amine product.[2]
A decision-making workflow for selecting a monitoring technique is outlined below.
Caption: Decision logic for selecting a monitoring method.
Section 2: High-Performance Liquid Chromatography (HPLC)
Q2: I can't see my cycloheptylmethanamine product on my HPLC-UV detector. What's wrong?
A2: This is a common issue. Cycloheptylmethanamine, like many primary aliphatic amines, lacks a strong chromophore, making it essentially "invisible" to standard UV-Vis detectors at common wavelengths (e.g., 254 nm).[3] To overcome this, you must derivatize the amine with a UV-active or fluorescent tag either before (pre-column) or after (post-column) the chromatographic separation.[3][4]
| Derivatization Reagent | Target Amines | Detection | Key Advantages |
| o-Phthalaldehyde (OPA) | Primary | Fluorescence | High sensitivity, rapid reaction.[3] |
| Dansyl Chloride | Primary, Secondary | UV or Fluorescence | Stable derivatives, good for quantification. |
| Salicylaldehyde | Primary | UV | Forms a stable imine (Schiff base) with good UV absorbance.[5] |
| 9-fluorenylmethyl chloroformate (FMOC) | Primary, Secondary | UV | Provides a strong UV chromophore for sensitive detection.[4] |
Troubleshooting Steps:
-
Confirm Lack of Chromophore: Run a standard of your product to confirm it has no native absorbance at your monitoring wavelength.
-
Select a Derivatization Reagent: Based on the table above and your available detector (UV or Fluorescence), choose an appropriate reagent. For primary amines like cycloheptylmethanamine, OPA with a fluorescence detector is an excellent, highly sensitive choice.[6]
-
Optimize Derivatization: Ensure the derivatization reaction goes to completion. This may involve adjusting pH, reaction time, and temperature. For salicylaldehyde, the reaction may require up to 120 minutes at room temperature.[5]
-
Develop HPLC Method: Use a reversed-phase column (e.g., C18) to separate the now-derivatized, more hydrophobic product from other reaction components.[3]
Q3: My HPLC chromatogram shows multiple peaks besides my starting material and product. How do I identify them?
A3: The presence of multiple peaks suggests side reactions or impurities. The most common byproduct in nitrile reductions is the formation of secondary and tertiary amines.[2] An HPLC system coupled with a Mass Spectrometer (HPLC-MS) is the most powerful tool for identifying these unknown peaks. The mass spectrometer will provide the mass-to-charge ratio (m/z) of each component, allowing for the determination of their molecular weights and tentative identification.
Common Impurities in Nitrile Reduction:
-
Secondary Amine: Bis(cycloheptylmethyl)amine
-
Tertiary Amine: Tris(cycloheptylmethyl)amine
-
Unreacted Intermediate: Cycloheptylmethanimine (less stable)
If HPLC-MS is unavailable, you can try to synthesize standards of the suspected byproducts (e.g., the secondary amine) and compare their retention times to the unknown peaks in your reaction mixture.
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Q4: Is GC-MS a suitable technique for monitoring my reaction? What are the sample preparation requirements?
A4: Yes, GC-MS is an excellent technique for this application, as cycloheptylmethanamine and its nitrile precursor are sufficiently volatile and thermally stable.[7][8] GC-MS offers the dual benefit of chromatographic separation and mass-based identification, which is ideal for tracking reactants, products, and byproducts simultaneously.[9]
Key Sample Preparation Steps:
-
Quenching: Immediately stop the reaction in your aliquot by adding a suitable quenching agent. For reductions using hydrides like LiAlH₄, this is typically done by carefully adding water and/or a basic solution (e.g., NaOH).
-
Extraction: The product amine is basic. To extract it into an organic solvent (e.g., diethyl ether, ethyl acetate), you must first basify the aqueous reaction mixture (e.g., with NaOH) to deprotonate the amine hydrochloride salt and generate the free amine.[10]
-
Drying: Dry the organic extract with a drying agent like anhydrous sodium sulfate or magnesium sulfate before injection to remove any residual water.
-
Dilution: Dilute the sample to an appropriate concentration for GC-MS analysis to avoid overloading the column and detector.
Caption: GC-MS sample preparation workflow.
Q5: The peak for my cycloheptylmethanamine product is tailing badly in my GC chromatogram. How can I fix this?
A5: Peak tailing for amines in GC is a very common problem. It is usually caused by the interaction of the basic amine group with acidic sites on the GC column (silanol groups) or in the injector liner.
Troubleshooting Steps:
-
Use a Base-Deactivated Column: Ensure you are using a GC column specifically designed for amine analysis or one that is "base-deactivated." These columns have fewer active silanol sites.
-
Derivatization: While not always necessary for GC as it is for HPLC-UV, derivatization can solve tailing issues. Reacting the amine with a silylating agent (e.g., BSTFA) or an acylating agent (e.g., trifluoroacetic anhydride) will cap the active N-H bonds, making the molecule less polar and less likely to interact with active sites.[7]
-
Check Injector Liner: Use a deactivated injector liner. Over time, liners can become active; replacing it is often a quick fix.
-
Optimize GC Conditions: Ensure the oven temperature program and carrier gas flow rate are optimized for your analytes.[9]
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
Q6: Can I use NMR to monitor the reaction in real-time? What signals should I be looking for?
A6: Yes, in-situ NMR spectroscopy is a powerful, non-invasive technique for real-time reaction monitoring.[11] It allows you to observe the disappearance of starting material and the appearance of the product without the need for quenching and workup of aliquots.
Key ¹H NMR Signals to Monitor:
-
Cycloheptanecarbonitrile (Starting Material): The protons on the carbon adjacent to the nitrile group (α-protons) will have a characteristic chemical shift.
-
Cycloheptylmethanamine (Product): The appearance of a new signal for the -CH₂-NH₂ protons is the most direct evidence of product formation. This signal will typically appear in the 2.5-3.0 ppm range and will integrate to two protons. The protons on the carbon adjacent to this new methylene group will also shift.
-
Intermediate Imines: You may observe transient signals corresponding to the imine intermediate, although these are often present in low concentrations.
By comparing the integration of the product's -CH₂-NH₂ peak to a stable internal standard or a well-resolved peak from the starting material, you can calculate the reaction conversion over time.[12]
Protocols
Protocol 1: HPLC-UV Monitoring with Salicylaldehyde Derivatization
This protocol is adapted for quantifying a primary amine that lacks a UV chromophore.[5]
-
Reagent Preparation: Prepare a 20 mg/mL solution of salicylaldehyde in your HPLC mobile phase solvent (e.g., acetonitrile).
-
Sample Preparation: a. Withdraw a small aliquot (e.g., 100 µL) from the reaction vessel. b. Quench the reaction appropriately. c. Dilute the quenched sample with a known volume of solvent (e.g., 900 µL of methanol) in an HPLC vial.
-
Derivatization: a. To the diluted sample, add a defined excess of the salicylaldehyde solution (e.g., 500 µL). b. Shake the vial thoroughly. c. Allow the reaction to proceed at room temperature for at least 120 minutes to ensure complete derivatization.[5]
-
HPLC Analysis: a. Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a good starting point. c. Flow Rate: 1.0 mL/min. d. Detection: UV detector set to the λ_max of the salicylaldehyde-amine derivative (imine). This will need to be determined experimentally but is typically in the 250-350 nm range. e. Injection Volume: 10 µL.
-
Quantification: Create a calibration curve using known concentrations of a cycloheptylmethanamine standard that have undergone the same derivatization procedure.
References
- Gautier, S., et al. (2011). Quantification of primary amine groups available for subsequent biofunctionalization of polymer surfaces. PubMed.
- Zhang, Q., & Anastasio, C. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology.
- Werkmeister, S., et al. (2024). Manganese catalysed reduction of nitriles with amine boranes. Catalysis Science & Technology.
- ResearchGate. (n.d.). Reaction Monitoring of Imine Synthesis Using Raman Spectroscopy.
- LCGC. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
- PubChem. (n.d.). 1-Cyclobutylmethanamine hydrochloride.
- ResearchGate. (2014). Efficient quantification of primary amine functions grafted onto apatite ceramics by using two UV-Vis spectrophotometric methods.
- Chromatography Forum. (2006). Detecting Primary Amines.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
- Nanoscale Advances. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach.
- Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions.
- National Institutes of Health. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products.
- PubChem. (n.d.). (Cyclopropylmethyl)(methyl)amine hydrochloride.
- Wikipedia. (n.d.). Nitrile reduction.
- Wiley Analytical Science. (2020). HPLC determination finds amines made by fermentation.
- Cole-Parmer. (2024). Organic Synthesis and Reaction Monitoring Process.
- Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.
- PPCHEM. (n.d.). Amine Analysis and Monitoring – A Practical Approach.
- Duquesne Scholarship Collection. (n.d.). Metalated Nitriles: NMR and Cyclization Analysis.
- ResearchGate. (n.d.). Optimising Reaction Performance in the Pharmaceutical Industry by Monitoring with NMR.
- Chemistry LibreTexts. (2023). The Reduction of Nitriles.
- PubMed. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids.
- University of Calgary. (n.d.). Spectroscopy Analysis: Nitriles.
- National Institutes of Health. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
- Google Patents. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
- PubMed. (1998). Stability of mechlorethamine hydrochloride 0.01% ointment in aquaphor base.
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- 8. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Preventing decomposition of Cycloheptylmethanamine Hydrochloride in solution
Welcome to the technical support guide for Cycloheptylmethanamine Hydrochloride. This document provides in-depth guidance for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution. Our goal is to move beyond simple instructions, offering a causal understanding of degradation pathways and providing robust protocols to safeguard your experiments.
Core Concepts: Understanding Decomposition
This compound, a primary amine salt, is generally more stable in its solid, crystalline form than its free base counterpart.[1] However, once dissolved, it becomes susceptible to several degradation pathways. Understanding these mechanisms is the first step toward prevention. The primary routes of decomposition in solution are oxidation and pH-driven instability.
-
Oxidation: The lone pair of electrons on the nitrogen atom of the primary amine makes it susceptible to oxidation, especially in the presence of atmospheric oxygen, trace metal ions, or light.[2][3][4] This process can generate various impurities, including imines or nitro compounds, which often leads to a visible discoloration of the solution (e.g., turning yellow or brown).[4][5][6]
-
pH-Mediated Instability: The hydrochloride salt form renders the solution acidic, which protects the amine group. In this protonated state (R-NH3+), the nitrogen's lone pair is engaged, making it significantly less reactive. If the solution's pH increases towards neutral or alkaline conditions, the amine is deprotonated back to its more reactive free base form (R-NH2), accelerating oxidative degradation.[7] Studies on similar amine hydrochloride compounds confirm that maintaining an acidic pH is crucial for stability in aqueous solutions.[8][9][10][11]
-
Photodegradation & Thermal Degradation: Light, particularly UV radiation, and elevated temperatures act as catalysts, providing the energy needed to initiate and accelerate the decomposition reactions mentioned above.[5][11][12]
Below is a diagram illustrating the key factors that can compromise the stability of this compound in solution.
Caption: Key Degradation Pathways for Cycloheptylmethanamine HCl.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
For most applications, high-purity (e.g., HPLC or ACS grade) deionized water is the recommended solvent. The hydrochloride salt is soluble in water, and the resulting solution will be acidic, which aids stability. For applications requiring organic solvents, anhydrous ethanol or methanol can be used, but care must be taken to use fresh, peroxide-free solvents. Always store solutions in tightly sealed containers.[13]
Q2: How should I store the solid this compound powder?
The solid material should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[5][13][14] Storage at 2-8°C is recommended to minimize any potential for thermal degradation over the long term.
Q3: What are the initial visible signs of solution degradation?
The most common sign is a change in color from clear and colorless to a pale yellow or brown hue.[5] This indicates the onset of oxidative degradation. You may also observe the formation of particulates if degradation products are insoluble. If any of these signs appear, it is highly recommended to discard the solution and prepare a fresh batch.
Q4: Can I use a buffer to stabilize the pH? If so, which one?
Yes, using a buffer to maintain an acidic pH is an excellent strategy, especially if the solution will be diluted into a neutral medium.[12] Citrate or acetate buffers are widely used and effective in maintaining a pH range of 3.5 to 5.0, which is ideal for amine salt stability.[11][12] Avoid phosphate buffers if working with compounds where phosphate may interfere with downstream assays.
Q5: Is it necessary to handle the compound under an inert atmosphere?
For routine, short-term experiments, handling in ambient air is often acceptable if the solution is used quickly. However, for preparing stock solutions for long-term storage or for sensitive assays, working under an inert atmosphere (e.g., nitrogen or argon) is a best practice to prevent oxidation.[2][5]
Troubleshooting Guide
Issue 1: My solution turned yellow shortly after preparation.
-
Probable Cause: This is a classic sign of oxidation. This can be caused by one or more of the following:
-
Dissolved oxygen in the solvent.
-
Exposure to light during or after preparation.
-
Contamination with trace metal ions that catalyze oxidation.
-
-
Solution: Discard the discolored solution. Prepare a new solution following the "Protocol for Preparation of a Stable Stock Solution" (Section 4.1), paying close attention to the use of deoxygenated solvent (sparging) and protection from light.[2][15] Consider adding a chelating agent like EDTA (0.01-0.05%) to the solvent before adding the compound to sequester catalytic metal ions.[12]
Issue 2: A precipitate formed in my solution after storing it in the refrigerator.
-
Probable Cause: This is likely the compound crashing out of solution due to its lower solubility at cold temperatures. It is less likely to be a degradation product if the solution was clear and colorless before refrigeration.
-
Solution: Before use, allow the vial to warm to room temperature.[5] Gently vortex or sonicate the solution to see if the precipitate fully redissolves.[5] If it redissolves completely and the solution is clear, it is safe to use. If the precipitate does not redissolve, it may indicate a more complex issue, and a fresh solution should be prepared. To prevent this, consider preparing a slightly more dilute stock solution or adding a small percentage of a co-solvent like ethanol if compatible with your application.
Issue 3: My experimental results are inconsistent, and I suspect compound instability.
-
Probable Cause: Gradual, non-visible degradation can lower the effective concentration of the active compound over time, leading to poor reproducibility. This is common for solutions stored for extended periods at room temperature or subjected to multiple freeze-thaw cycles.[5]
-
Solution:
-
Validate Storage: Immediately switch to a rigorous storage protocol. Prepare a fresh stock solution, aliquot it into single-use vials to avoid freeze-thaw cycles, and store at -20°C or -80°C.[5]
-
Run a Control: Use a freshly prepared solution as a positive control to compare against the results from the older, suspect solution.
-
Implement Best Practices: Always use fresh dilutions for daily experiments from a validated, properly stored stock.
-
Experimental Protocols & Data
4.1 Protocol: Preparation of a Stable Stock Solution (10 mM Aqueous)
This protocol is designed to minimize oxidation and ensure long-term stability.
Caption: Workflow for Preparing a Stabilized Stock Solution.
Step-by-Step Methodology:
-
Solvent Preparation: Dispense the required volume of high-purity, deionized water into a glass media bottle.
-
Deoxygenation: To minimize oxidative potential, sparge the solvent with an inert gas (high-purity nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.[2]
-
Weighing: Accurately weigh the required amount of this compound solid into a tared, amber glass vial. Perform this step promptly to minimize exposure to atmospheric moisture.
-
Dissolution: Add the deoxygenated solvent to the vial containing the compound. Cap tightly and vortex or sonicate at room temperature until the solid is completely dissolved. The solution should be clear and colorless.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, immediately dispense the stock solution into smaller, single-use amber cryovials or glass vials.[5]
-
Inert Overlay (Optional but Recommended): Before sealing each aliquot, briefly flush the headspace of the vial with the inert gas to create a protective blanket over the solution.
-
Storage: Clearly label each vial with the compound name, concentration, and date of preparation. Immediately place the aliquots in a freezer at -20°C or -80°C for long-term storage.
4.2 Data Summary Tables
Table 1: Recommended Storage Conditions for Cycloheptylmethanamine HCl Solutions
| Storage Duration | Temperature | Atmosphere | Light Protection | Container |
| Very Short-Term (<24h) | 2-8°C | Ambient Air | Amber Vial | Tightly Sealed Glass |
| Short-Term (up to 1 month) | -20°C | Inert Gas Overlay | Amber Vial | Tightly Sealed Glass/Cryovial |
| Long-Term (up to 6 months) | -80°C | Inert Gas Overlay | Amber Vial | Tightly Sealed Glass/Cryovial |
Based on best practices for similar amine hydrochloride compounds.[5]
Table 2: General Solvent & Excipient Compatibility
| Class | Examples | Compatibility Notes |
| Aqueous Buffers | Citrate, Acetate | Highly Recommended. Use to maintain pH between 3.5 - 5.0 for maximum stability.[11][12] |
| Polar Protic Solvents | Water, Ethanol, Methanol | Good. Use high-purity, anhydrous, or deoxygenated grades where possible. |
| Antioxidants | Ascorbic Acid, Tocopherol | Compatible. Can be added to formulations to proactively inhibit oxidative degradation.[16] |
| Chelating Agents | EDTA, EGTA | Compatible. Recommended to sequester trace metal ions that can catalyze oxidation.[12] |
| Strong Bases | NaOH, KOH | Incompatible. Will deprotonate the amine, leading to rapid degradation.[5] |
| Strong Oxidizing Agents | Peroxides, Dichromate | Incompatible. Will directly and rapidly degrade the amine group.[17] |
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18784136, Cyclopentylmethanamine hydrochloride.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21707944, 1-Cyclobutylmethanamine hydrochloride.
- Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(1), 092. [Link]
- Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations.
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- Slebioda, M. (1993). Identification and suppression of decomposition during carbodiimide-mediated reactions of Boc-amino acids with phenols, hydroxylamines and amino acid ester hydrochlorides. International Journal of Peptide and Protein Research, 41(3), 297-302. [Link]
- Jafari, M., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceutics, 14(11), 2516. [Link]
- ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine.
- Voelker, A. L., Taylor, L. S., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. BMC Chemistry, 15(1), 47. [Link]
- Google Patents. (n.d.). CA2826391C - Pharmaceutical formulations including an amine compound.
- Nicolae Testemitanu SUMPh. (n.d.). The ways to improve drug stability. Retrieved from Nicolae Testemitanu SUMPh institutional repository. [Link]
- Rochelle, G. T. (2021). Safeguarding Amines from Oxidation by Enabling Technologies.
- Voelker, A. L., Taylor, L. S., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. BMC Chemistry, 15(1), 47. [Link]
- Douthwaite, M., et al. (2017). Developments in the Aerobic Oxidation of Amines.
- Voelker, A. L., Taylor, L. S., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. BMC Chemistry, 15(1), 47. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12919210, (Cyclopropylmethyl)(methyl)amine hydrochloride.
- Marvel, C. S., & Jenkins, R. L. (1941). Methylamine Hydrochloride. Organic Syntheses, Coll. Vol. 1, p.347. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42944925, Cyclopentyl(4-fluorophenyl)methanamine hydrochloride.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asia Pacific Journal of Health, Safety and Environment, 3(2), 21-30. [Link]
- Reddit. (2018). r/chemistry - Ways of crashing out amines.
- Voelker, A., Taylor, L., & Mauer, L. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. BMC Chemistry. [Link]
- LibreTexts Chemistry. (2021). 23.11: Oxidation of Amines.
- LibreTexts Chemistry. (2020). 23.3: Reactions of amines.
- Gupta, V. D. (2007). Chemical Stability of Cyproheptadine Hydrochloride in an Oral Liquid Dosage Form. International Journal of Pharmaceutical Compounding, 11(4), 347-348. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80153, Cyclopentanemethylamine.
- chemrevise. (n.d.). 6.10 Amines.
- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
- Gupta, V. D. (2007). Chemical stability of cyproheptadine hydrochloride in an oral liquid dosage form. International Journal of Pharmaceutical Compounding, 11(4), 347-8. [Link]
- LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides.
- LibreTexts Chemistry. (2025). 24.6: Synthesis of Amines.
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Common pitfalls in Cycloheptylmethanamine Hydrochloride experiments
Welcome to the technical support guide for Cycloheptylmethanamine Hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during its use. As a primary amine hydrochloride, its reactivity and handling are governed by principles that can often be overlooked, leading to experimental failure. This guide provides field-proven insights and solutions to ensure your success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling, storage, and fundamental properties of this compound.
Q1: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?
A1: this compound is classified as an irritant. The primary hazards are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Can cause serious damage if it comes into contact with the eyes.[1]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1]
Therefore, standard laboratory PPE is mandatory. This includes a lab coat, splash-proof safety goggles or a face shield, and chemical-resistant gloves (e.g., nitrile).[1] All manipulations of the solid powder should be performed in a well-ventilated fume hood to avoid inhalation.[1][2]
Q2: How should I properly store this reagent for maximum stability?
A2: Proper storage is critical to maintain the integrity of the reagent. As an amine salt, it can be hygroscopic. The recommended storage conditions are:
-
Container: Keep the container tightly closed and sealed.[1][3]
-
Environment: Store in a cool, dry, and well-ventilated place.[1][3]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
-
Ignition Sources: Store away from heat and sources of ignition.
Q3: My reaction requires the free amine, but I only have the hydrochloride salt. Can I use it directly?
A3: This is one of the most common pitfalls. You cannot use the hydrochloride salt directly in most reactions that require a nucleophilic primary amine (e.g., amide couplings, reductive aminations, SN2 reactions). The amine's lone pair of electrons, which is essential for its nucleophilicity, is protonated in the hydrochloride salt, rendering it non-reactive. You must first liberate the free amine by treating the salt with a base. See Protocol 1 for a detailed procedure.
Q4: What is the expected solubility of this compound?
A4: As a salt, its solubility is highest in polar protic solvents. The free base form, conversely, will have higher solubility in less polar organic solvents. Precise solubility data is not widely published, but a general solubility profile can be established.
| Solvent Class | Example Solvents | Expected Solubility of Hydrochloride Salt | Expected Solubility of Free Amine | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Moderate to Low | The salt's ionic nature is well-solvated by protic solvents. |
| Polar Aprotic | DMSO, DMF | Moderate | High | Good for dissolving both, but favors the free amine. |
| Ethereal | Diethyl Ether, THF | Very Low | High | The nonpolar nature of these solvents does not favor dissolving salts. |
| Halogenated | Dichloromethane (DCM) | Low to Moderate | High | DCM can dissolve some salts, but is much more effective for the neutral organic amine. |
| Apolar | Hexanes, Toluene | Insoluble | High | The non-polar nature of these solvents is ideal for the free amine but not the salt. |
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.
Problem: My amide coupling (or other nucleophilic substitution) reaction is not proceeding or shows very low yield.
This is the most frequent issue and almost always traces back to the amine's availability.
Caption: Troubleshooting workflow for failed amine reactions.
Problem: I am observing a persistent emulsion during the aqueous work-up after liberating the free amine.
-
Causality: Primary amines, especially those with larger alkyl groups like cycloheptyl, can act as surfactants, stabilizing oil-in-water or water-in-oil emulsions. This is exacerbated if the pH is near neutral or if vigorous shaking is used.
-
Solution:
-
Increase Ionic Strength: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous phase, forcing the less polar amine into the organic layer and breaking the emulsion.
-
Gentle Inversions: Do not shake the separatory funnel vigorously. Instead, gently invert it 10-15 times to allow for phase transfer without creating a stable emulsion.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or diatomaceous earth can sometimes break it up.
-
Problem: The NMR spectrum of my isolated free amine looks messy, with broad peaks for the amine protons.
-
Causality: The protons on the nitrogen atom (-NH₂) can undergo rapid chemical exchange with trace amounts of water or other acidic protons in the NMR solvent (like CDCl₃). This exchange process broadens the signal, sometimes to the point where it disappears into the baseline. The α-protons (the -CH₂- next to the nitrogen) may also appear broadened.
-
Solution:
-
D₂O Shake: Add a single drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The amine protons will exchange with deuterium, causing the -NH₂ signal to disappear completely. This is a definitive way to identify the amine proton signals.
-
Ensure Anhydrous Sample: Ensure your sample is completely free of water and residual acid/base from the work-up. Co-evaporating the sample with an anhydrous solvent like toluene can help remove trace water.
-
Section 3: Key Experimental Protocols
These protocols provide detailed, validated methodologies for common procedures involving this compound.
Protocol 1: Liberation of Free Cycloheptylmethanamine
This protocol describes the conversion of the hydrochloride salt to the free amine, which can then be used in subsequent reactions.
Caption: Workflow for liberating the free amine.
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in deionized water (approx. 10 mL per gram of salt).
-
Basification: Cool the solution in an ice bath to 0-5 °C. Slowly add a 1M solution of sodium hydroxide (NaOH) (1.1 eq) dropwise with stirring.
-
pH Check: After the addition is complete, check the pH of the aqueous layer using pH paper or a calibrated pH meter. The pH should be >12 to ensure complete deprotonation. If not, add more NaOH solution dropwise until the target pH is reached.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent in which the free amine is soluble (e.g., dichloromethane or diethyl ether, 3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the free amine, typically as a clear oil. Caution: The free amine may be volatile; use minimal heat during concentration.
-
Validation: Confirm the identity and purity of the free amine by NMR or GC-MS before proceeding to the next step.
Protocol 2: General Procedure for Amide Coupling with EDC/HOBt
This protocol outlines a standard amide coupling reaction using the liberated free amine.
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq).
-
Dissolution: Dissolve the components in an anhydrous aprotic solvent (e.g., DMF or DCM, approx. 0.1 M concentration).
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add a solution of the purified free Cycloheptylmethanamine (from Protocol 1 , 1.1 eq) in the same anhydrous solvent to the reaction mixture. If desired, a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq) can be added to scavenge any generated HCl.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction with the organic solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer, filter, and concentrate to yield the crude amide product.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.
Section 5: References
-
PubChem. (n.d.). Cyclopentylmethanamine hydrochloride. National Institutes of Health. [Link]
-
de Meijere, A., et al. (2010). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]
-
Fieser, L. F., & Fieser, M. (n.d.). Methylamine Hydrochloride. Organic Syntheses. [Link]
Sources
Validation & Comparative
A Comparative Analysis of Cycloheptylmethanamine Hydrochloride and Cyclohexylmethanamine Hydrochloride for Preclinical Research
An In-depth Guide for Researchers in Drug Discovery and Development
In the landscape of preclinical drug development, the selection of appropriate molecular scaffolds is a critical determinant of a program's success. Cycloalkylamines, in particular, represent a versatile class of compounds frequently employed as building blocks for novel therapeutics due to their favorable physicochemical and pharmacological properties. This guide provides a detailed comparative analysis of two such analogs: Cycloheptylmethanamine Hydrochloride and Cyclohexylmethanamine Hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by available data to inform discovery and development decisions.
Introduction: The Significance of Cycloalkylamine Scaffolds
Cycloalkylamine moieties are prevalent in a wide array of biologically active compounds. Their rigid, three-dimensional structures can provide a distinct advantage in achieving specific and high-affinity interactions with biological targets. The size and conformation of the cycloalkyl ring can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. This guide focuses on the subtle yet impactful difference of a single methylene unit in the cycloalkyl ring, comparing the seven-membered cycloheptyl derivative to its six-membered cyclohexyl counterpart.
Molecular Structures at a Glance
A fundamental understanding of the structural differences between these two molecules is paramount. The additional carbon in the cycloheptyl ring introduces greater conformational flexibility compared to the more rigid cyclohexane ring.
Caption: Chemical structures of the compounds.
Comparative Physicochemical Properties
The physicochemical properties of a drug candidate are critical to its developability. While extensive experimental data for this compound is limited, we can compile known data for Cyclohexylmethanamine Hydrochloride and provide context with general principles of how the increase in ring size may affect these parameters.
| Property | This compound | Cyclohexylmethanamine Hydrochloride | Significance in Drug Discovery |
| Molecular Formula | C8H18N·HCl | C7H16ClN | Impacts molecular weight and elemental composition. |
| Molecular Weight | 163.70 g/mol | 149.66 g/mol [1] | Influences diffusion rates and can affect binding affinity. |
| CAS Number | 177352-26-0[2] | 50877-01-5[1] | Unique identifier for chemical substances. |
| Predicted pKa | ~10.5 - 11.0 | ~10.4 - 10.6 | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor interaction. As primary amines, both are expected to be predominantly protonated at pH 7.4. |
| Predicted LogP | ~2.5 - 3.0 | ~2.0 - 2.5 | A measure of lipophilicity, which is crucial for membrane permeability and overall ADME properties. The larger cycloheptyl ring is expected to increase lipophilicity. |
| Aqueous Solubility | Data not available | Soluble in water[3] | Critical for formulation and bioavailability. Hydrochloride salts generally exhibit good aqueous solubility. |
Note on Predicted Values: The pKa and LogP values for this compound are estimated based on the values of similar structures and computational models. Experimental verification is highly recommended. The increased lipophilicity of the cycloheptyl analog may lead to decreased aqueous solubility and increased plasma protein binding compared to the cyclohexyl derivative.
Synthesis and Chemical Reactivity
Both compounds can be synthesized through reductive amination of the corresponding cycloalkanecarboxaldehyde or by reduction of the corresponding cycloalkanecarbonitrile. The hydrochloride salt is typically formed by treating the free amine with hydrochloric acid.
Caption: Generalized synthetic workflow.
The primary amine functionality in both molecules is a key reactive handle for further chemical modifications, allowing for the construction of diverse compound libraries. Standard N-alkylation, acylation, and sulfonylation reactions can be readily performed.
Pharmacological Considerations and Structure-Activity Relationships (SAR)
For instance, arylcyclohexylamines are well-known for their activity at the N-methyl-D-aspartate (NMDA) receptor[4][5]. The size of the cycloalkyl ring can influence the potency and selectivity of these interactions. An increase in ring size from cyclohexyl to cycloheptyl can alter the conformational preferences of the molecule, potentially leading to different binding modes and pharmacological profiles.
In the context of norepinephrine reuptake inhibitors, the cycloalkanol ethylamine scaffold, which is related to these compounds, has been explored, with the cyclohexanol derivatives showing promise[2]. The larger and more flexible cycloheptyl ring could potentially access different sub-pockets within a binding site or, conversely, introduce steric hindrance that reduces affinity.
Toxicological and Safety Profile
The safety profile is a paramount consideration in drug development. As with pharmacological data, specific toxicological studies on this compound are lacking. However, a Safety Data Sheet (SDS) for this compound indicates that it may cause skin, eye, and respiratory irritation[6]. The SDS for this compound explicitly states that there is no available data on acute toxicity, carcinogenicity, or reproductive toxicity[2].
For aliphatic amines as a class, toxicity can be related to their basicity and potential to cause local irritation and corrosivity[7]. In general, primary aliphatic amines can be irritating to the skin and mucous membranes[1].
| Hazard Classification | This compound | Cyclohexylmethanamine Hydrochloride | General Remarks |
| Skin Irritation | Causes skin irritation[6] | Expected to be an irritant | A common hazard for primary amines. |
| Eye Irritation | Causes serious eye irritation[6] | Expected to be a serious irritant | A common hazard for primary amines. |
| Respiratory Irritation | May cause respiratory irritation[6] | Expected to be an irritant | Inhalation of dust or vapors should be avoided. |
| Acute Oral Toxicity | No data available[2] | Data not available | General aliphatic amines have a wide range of oral toxicity. |
It is imperative that researchers conduct thorough toxicological assessments for any novel compound, including both Cycloheptylmethanamine and Cyclohexylmethanamine derivatives, before advancing them in the drug discovery pipeline.
Experimental Protocols
To address the data gaps for this compound and to enable a direct comparison, the following experimental protocols are recommended.
Determination of pKa and LogP
Objective: To experimentally determine the acid dissociation constant (pKa) and the octanol-water partition coefficient (LogP) of both compounds.
Methodology (pKa):
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Dilute the stock solution to 100 µM in a multi-well plate with a universal buffer system covering a pH range from 2 to 12.
-
Measure the UV-Vis absorbance spectrum at each pH.
-
Plot the change in absorbance at a specific wavelength against pH and fit the data to the Henderson-Hasselbalch equation to determine the pKa.
Methodology (LogP):
-
Prepare a solution of the compound in a biphasic system of n-octanol and phosphate-buffered saline (pH 7.4).
-
Shake the mixture vigorously to allow for partitioning.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
In Vitro Pharmacological Profiling
Objective: To assess the interaction of the compounds with a panel of common biological targets.
Methodology:
-
Utilize a commercially available broad-panel screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint).
-
Submit both compounds for testing at a standard concentration (e.g., 10 µM) against a panel of receptors, ion channels, and enzymes relevant to the intended therapeutic area.
-
Analyze the percentage of inhibition or activation for each target to identify potential on-target and off-target activities.
Conclusion and Future Directions
The choice between this compound and Cyclohexylmethanamine Hydrochloride as a starting point for a drug discovery program will depend on the specific therapeutic target and the desired properties of the final compound. The cyclohexyl derivative is better characterized, offering a more predictable starting point. However, the greater conformational flexibility and increased lipophilicity of the cycloheptyl analog may provide opportunities for enhanced target engagement and improved pharmacokinetic profiles in certain contexts.
The significant lack of experimental data for this compound underscores the need for foundational characterization of this compound. Researchers are strongly encouraged to perform the described experimental protocols to build a more complete understanding of its properties. Such data will be invaluable for making informed decisions in the design and optimization of novel therapeutics based on these important cycloalkylamine scaffolds.
References
- Palkem India. (n.d.). CAS 5471-55-6 2-Cyclohexylethanamine hydrochloride supplier.
- Brady, K. T., & Lydiard, R. B. (1993). The effects of a variety of arylcyclohexylamines, opioid drugs and other drugs were studied for phencyclidine-like effects in pigeons trained to discriminate phencyclidine (PCP) from saline. Journal of Pharmacology and Experimental Therapeutics, 265(3), 1245-1251.
- Bury, D., & Jäckh, R. (1998).
- Le Cozannet, R., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15574.
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- 7. Toxicity of aliphatic amines: structure-activity relationship [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cycloheptylmethanamine Hydrochloride and Other Cycloalkylamines for Drug Discovery Applications
Executive Summary
In the landscape of modern medicinal chemistry, the cycloalkylamine moiety serves as a foundational scaffold in the design of novel therapeutics. Its utility stems from the ability to modulate critical drug-like properties, including lipophilicity, metabolic stability, and receptor engagement, by simply altering the size and substitution of the cycloalkyl ring.[1][2] This guide provides a comprehensive comparison of Cycloheptylmethanamine Hydrochloride with its smaller cycloalkylmethanamine analogs (C3-C6), offering researchers and drug development professionals a data-driven framework for scaffold selection. We will delve into the structure-property relationships that govern their behavior, supported by detailed experimental protocols and comparative data, to explain the causality behind their differential performance in preclinical assays.
Introduction: The Strategic Role of Cycloalkylamines in Drug Design
Cycloalkyl groups are frequently employed as bioisosteres for aromatic rings or as rigid scaffolds to orient functional groups in three-dimensional space.[3][4] The transition from a small, constrained ring like cyclopropyl to a larger, more flexible ring like cycloheptyl introduces significant changes in molecular shape, lipophilicity, and conformational freedom. These changes directly impact how a molecule interacts with its biological target and how it is processed by the body.[5][6]
Basic amine groups are a cornerstone in drug design, often enhancing solubility and providing a key interaction point with biological targets.[1] However, their inclusion necessitates a careful balancing of physicochemical properties to achieve optimal pharmacokinetic and pharmacodynamic profiles. This guide focuses on the hydrochloride salts of (cycloalkyl)methanamines, a common strategy to improve handling and aqueous solubility.
Figure 1: A diagram illustrating the structural progression and key property changes across the cycloalkylmethanamine series.
Comparative Physicochemical Properties
The size of the cycloalkyl ring is a primary determinant of a molecule's physicochemical profile. As carbon atoms are added, the lipophilicity (logP) and molecular weight increase, while the polar surface area (PSA) remains relatively constant, dominated by the amine group.
Rationale for Experimental Choice: The selection of these parameters is critical as they govern the "drug-likeness" of a compound. Lipophilicity (logP) is a key predictor of membrane permeability, plasma protein binding, and promiscuity. Molecular weight influences diffusion and overall bioavailability. pKa dictates the ionization state at physiological pH, which is crucial for solubility and receptor interaction.
| Compound | Molecular Formula (HCl Salt) | Molecular Weight ( g/mol ) | Calculated logP (Free Base) | pKa (Predicted) |
| (Cyclopropylmethyl)amine HCl | C4H10ClN | 107.58 | 0.4 | ~10.6 |
| Cyclobutylmethanamine HCl | C5H12ClN | 121.61[7] | 0.8 | ~10.7 |
| Cyclopentylmethanamine HCl | C6H14ClN | 135.63[8] | 1.3 | ~10.7 |
| Cyclohexylmethanamine HCl | C7H16ClN | 149.66 | 1.7 | ~10.7 |
| Cycloheptylmethanamine HCl | C8H18ClN | 163.69 | 2.1 | ~10.7 |
Table 1: Comparison of key physicochemical properties for a series of (cycloalkyl)methanamine hydrochlorides. Data is sourced from chemical databases and predictive modeling.[7][8]
Expert Interpretation: The data in Table 1 clearly demonstrates a linear increase in lipophilicity with ring size. Cycloheptylmethanamine, with the highest logP, is expected to have the highest membrane permeability but may also exhibit increased plasma protein binding and off-target effects.[6] Conversely, the smaller, more rigid cyclopropyl and cyclobutyl analogs offer lower lipophilicity, which can be advantageous for reducing metabolic liabilities and improving selectivity.[9] The consistent pKa across the series indicates that the electronic effect of the alkyl ring on the amine's basicity is minimal.
Structure-Pharmacokinetic Relationships (SPR)
A compound's journey through the body (ADME: Absorption, Distribution, Metabolism, Excretion) is heavily influenced by its structure. The size of the cycloalkyl ring plays a pivotal role in metabolic stability and distribution.
Metabolic Stability: Cytochrome P450 (CYP450) enzymes are primary drivers of drug metabolism. Oxidation of the α-carbon to the amine or oxidation of the cycloalkyl ring itself are common metabolic pathways.[1]
-
Smaller Rings (C3, C4): The inherent ring strain can make these groups susceptible to ring-opening metabolic pathways.[9] However, the high C-H bond dissociation energy in cyclopropyl groups can also shield them from oxidation.
-
Larger Rings (C6, C7): Increased lipophilicity and a greater number of available C-H bonds make larger rings more susceptible to CYP-mediated hydroxylation. The conformational flexibility of cyclohexane and cycloheptane allows them to fit more readily into the active sites of metabolic enzymes.[5]
Volume of Distribution (Vd): This parameter reflects the extent to which a drug distributes into tissues versus remaining in the plasma. It is strongly correlated with lipophilicity and plasma protein binding.
-
We can predict that as the ring size increases from C3 to C7, the Vd will also increase. Cycloheptylmethanamine, being the most lipophilic, is likely to have the largest volume of distribution, indicating extensive tissue sequestration. A high Vd can lead to a longer half-life but also raises the potential for accumulation and tissue-specific toxicity.[6]
Structure-Pharmacodynamic Relationships (SAR)
The ultimate goal of drug design is to achieve potent and selective interaction with a biological target. The cycloalkyl moiety acts as a "space-filling" element that can influence how a molecule fits into a receptor's binding pocket.
Receptor Binding Affinity: The size and shape of the cycloalkyl ring must be complementary to the topology of the target's binding site.
-
Causality: A larger, more flexible ring like cycloheptyl can explore a wider conformational space, potentially finding a more optimal fit within a large, hydrophobic pocket. However, this same flexibility can be a liability, leading to an entropic penalty upon binding.
-
Experimental Evidence: Studies on various receptor families have shown that there is often an optimal ring size for maximizing binding affinity. For instance, in a series of arylcyclohexylamines, substitutions on the cyclohexyl ring were found to significantly alter potency and efficacy.[10] Similarly, research on sigma receptor ligands demonstrated that the stereochemistry and configuration of cyclohexylamine derivatives were crucial for high-affinity binding.[11] In another study on norepinephrine reuptake inhibitors, exploration of the cycloalkanol ethylamine scaffold revealed that specific cyclohexanol derivatives yielded potent and selective compounds.[12] This underscores the principle that moving from a cyclohexyl to a cycloheptyl ring is a non-trivial modification that must be validated experimentally.
Key Experimental Protocols
To provide a framework for empirical comparison, we detail two essential, self-validating protocols.
Protocol 1: Determination of Receptor Binding Affinity (Competitive Radioligand Binding Assay)
This protocol determines a compound's inhibitory constant (Ki) at a specific receptor, providing a direct measure of binding affinity.
Figure 2: Workflow for a competitive radioligand binding assay to determine receptor affinity.
Step-by-Step Methodology:
-
Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Thaw a frozen aliquot of cell membranes expressing the target receptor on ice. Homogenize and dilute in assay buffer to a final concentration of 10-20 µg protein/well.
-
Prepare a 2x working stock of a known radioligand (e.g., [3H]-NMS for M1 muscarinic receptors) at a concentration equal to 2 times its Kd value.
-
Prepare a serial dilution of the test compounds (e.g., Cycloheptylmethanamine HCl) and a known reference competitor (positive control) in assay buffer.
-
-
Assay Plate Setup (96-well format):
-
Total Binding: Add 50 µL of buffer, 25 µL of radioligand, and 25 µL of membranes.
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of a non-labeled reference competitor (e.g., 10 µM Atropine), 25 µL of radioligand, and 25 µL of membranes. This step is critical for self-validation , as it defines the background signal.
-
Test Compound Wells: Add 50 µL of each test compound dilution, 25 µL of radioligand, and 25 µL of membranes.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly harvest the plate contents onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters 3-5 times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter mat, place it in a scintillation bag, and add scintillation cocktail.
-
Count the radioactivity (in Counts Per Minute, CPM) for each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol assesses the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Step-by-Step Methodology:
-
Preparation:
-
Prepare an incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Thaw pooled liver microsomes (e.g., human, rat) and an NADPH-regenerating system (contains enzymes and cofactors to sustain metabolic activity) on ice.
-
Prepare a 1 µM stock solution of the test compound and positive/negative control compounds (e.g., Verapamil as a high-clearance control, Verapamil without NADPH as a negative control) in the buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the test compound solutions to 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed mixture of liver microsomes (final concentration ~0.5 mg/mL) and the NADPH-regenerating system. The negative control well receives microsomes but no NADPH system , a crucial step to ensure observed degradation is enzyme-dependent.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in specific wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard (for analytical normalization).
-
-
Sample Processing:
-
Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm) for 15 minutes to pellet the precipitated protein.
-
-
Quantification (LC-MS/MS):
-
Transfer the supernatant to a new plate for analysis.
-
Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point, relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the initial linear portion of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) in µL/min/mg microsomes.
-
Conclusion and Future Directions
The choice between this compound and its smaller cycloalkylamine counterparts is a strategic decision dictated by the specific therapeutic target and desired drug profile.
-
Cycloheptylmethanamine HCl offers the highest lipophilicity in the series, making it a candidate for applications requiring high membrane penetration, such as CNS-targeted drugs. However, this comes with a higher risk of metabolic instability and off-target effects that must be carefully evaluated.
-
Smaller analogs (C3-C6) provide a gradient of properties, allowing for systematic optimization. Cyclohexyl- and cyclopentyl-methanamines represent a balanced, middle-ground, while the more rigid cyclobutyl and cyclopropyl derivatives offer a path to lower lipophilicity and potentially unique binding interactions driven by their constrained geometries.[13][14]
This guide has established a clear structure-property relationship within the cycloalkylmethanamine series. The provided protocols offer a robust methodology for generating the comparative data needed to make informed decisions in a drug discovery program. The next logical step for any research team is to synthesize or procure these analogs and subject them to these and other relevant assays (e.g., solubility, cytotoxicity, Caco-2 permeability) to build a comprehensive dataset that will guide the selection of the optimal scaffold for their specific biological target.
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A Comparative Guide to the Purity Assessment of Synthesized Cycloheptylmethanamine Hydrochloride
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized Cycloheptylmethanamine Hydrochloride. As a crucial intermediate in pharmaceutical research and development, rigorous verification of its identity, purity, and stoichiometry is paramount. We will move beyond simple protocol listings to explore the underlying scientific principles, the rationale behind methodological choices, and the synergistic power of employing orthogonal techniques to build a complete and trustworthy purity profile.
The Strategic Framework for Purity Assessment
A robust purity assessment is not a single measurement but a multi-step, logical workflow. The strategy is to build a pyramid of evidence, starting with confirmation of the molecular identity, followed by a detailed quantification of the main component and its impurities, and culminating in the verification of its elemental and stoichiometric composition. Each step utilizes techniques that provide unique, often complementary, information.
Caption: Overall workflow for comprehensive purity assessment.
Part 1: Foundational Identity Confirmation
Before quantifying purity, one must unequivocally confirm that the synthesized material is, in fact, this compound. NMR and Mass Spectrometry are the cornerstones of this phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structural elucidation of organic molecules. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
Expertise & Causality: For Cycloheptylmethanamine HCl, the ¹H NMR spectrum is expected to show distinct signals for the cycloheptyl ring protons, the methylene (-CH₂-) bridge protons, and the ammonium (-NH₃⁺) protons. The protons on the carbon adjacent to the nitrogen are deshielded due to the electron-withdrawing effect of the nitrogen atom and will appear downfield[1]. In the hydrochloride salt form, these protons are shifted even further downfield compared to the free base due to the positive charge on the nitrogen. The ammonium protons typically appear as a broad singlet, and their identity can be confirmed by adding a few drops of deuterium oxide (D₂O) to the NMR tube; the N-H protons will exchange with deuterium, causing their signal to disappear from the spectrum[1][2].
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized salt and dissolve it in ~0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Ensure complete dissolution.
-
Solvent Choice: D₂O is an excellent choice as it will readily dissolve the hydrochloride salt and allow for the easy identification of N-H protons via exchange[3].
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard acquisition includes 16-32 scans.
-
Data Processing: Process the data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
-
Analysis: Integrate all signals. The ratio of the integrals should correspond to the number of protons in each unique environment, providing a preliminary check on the structure's integrity.
Mass Spectrometry (MS)
MS provides the exact molecular weight of the analyte, offering a rapid and highly sensitive confirmation of identity.
Expertise & Causality: For Cycloheptylmethanamine, the analysis is performed on the free base. The molecule contains one nitrogen atom, so its molecular ion peak (M⁺) in the mass spectrum is expected to have an odd-numbered mass-to-charge ratio (m/z), in accordance with the Nitrogen Rule [1][2][4]. The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen, resulting in a stable, resonance-stabilized iminium cation[4][5]. Observing this characteristic fragmentation pattern provides further structural confirmation.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water. The hydrochloride salt will readily dissolve and ionize.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode. The instrument will detect the protonated molecule [M+H]⁺, where M is the free base. The m/z value will be the molecular weight of the free base plus the mass of a proton.
-
Analysis: Verify that the primary ion observed corresponds to the calculated exact mass of the protonated Cycloheptylmethanamine.
Part 2: Quantitative Purity and Impurity Profiling
Once identity is confirmed, the focus shifts to quantification. HPLC is the workhorse for this task, offering the high resolution needed to separate the main component from structurally similar impurities that may arise during synthesis[6][7].
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: Cycloheptylmethanamine presents a common analytical challenge: it is a small, polar, basic compound with no significant UV chromophore. This necessitates a carefully chosen analytical approach. A direct comparison of potential strategies is warranted.
Caption: Decision tree for HPLC method development.
Comparison of HPLC Approaches
| Feature | Method A: Pre-column Derivatization + RP-HPLC-UV | Method B: Direct Analysis + HILIC-ELSD |
| Principle | The primary amine is chemically tagged with a UV-absorbing molecule (e.g., FMOC-Cl). The resulting non-polar derivative is easily separated on a standard C18 column. | The polar amine is retained on a polar stationary phase (HILIC) or a mixed-mode column[8]. Detection is based on light scattering from the dried analyte particles. |
| Advantages | - High sensitivity and specificity. - Utilizes common and robust C18 columns. - Excellent for trace-level impurity detection. | - No complex sample preparation; faster analysis. - Avoids potential artifacts from the derivatization reaction. - More uniform response for different impurities with an ELSD. |
| Disadvantages | - Derivatization adds time and complexity. - Reagent excess and by-products can interfere. - Incomplete reaction can lead to inaccurate quantification. | - Lower sensitivity compared to UV. - Requires volatile mobile phases for ELSD. - Method development can be more complex. |
| Best For | Validated quality control, detection of trace impurities, stability studies. | High-throughput screening, process monitoring, avoiding derivatization issues. |
Experimental Protocol: HPLC (General)
-
Mobile Phase Preparation: Prepare buffered aqueous and organic mobile phases (e.g., Ammonium formate buffer and Acetonitrile). Filter and degas thoroughly.
-
Sample Preparation: Accurately prepare a stock solution of the sample in a suitable diluent (e.g., water/acetonitrile). Perform serial dilutions to create calibration standards if absolute quantification is needed.
-
System Setup: Equilibrate the chosen column (e.g., C18 for derivatized sample, HILIC for direct analysis) with the initial mobile phase conditions. Set the detector parameters (wavelength for UV, gas flow and temperature for ELSD).
-
Injection & Run: Inject the sample and run the gradient program designed to elute the main peak and resolve all potential impurities.
-
Data Analysis: Integrate all peaks. Purity is typically reported as area percent (Area of Main Peak / Total Area of All Peaks) × 100.
Part 3: Final Stoichiometric Verification
The final phase confirms the fundamental composition of the molecule. This is a critical self-validating step; if the material is pure, the elemental composition must match the theoretical formula.
Elemental Analysis (CHN)
Expertise & Causality: Elemental analysis by combustion is a definitive, bulk characterization technique that determines the mass percentages of Carbon, Hydrogen, and Nitrogen in a sample[9]. For a newly synthesized compound, this analysis is crucial for confirming the empirical formula. Unlike chromatographic methods that can be "fooled" by impurities co-eluting with the main peak, elemental analysis provides an independent measure of bulk purity[10]. Most chemistry journals require the found values to be within ±0.4% of the calculated theoretical values for a compound to be considered pure[11].
Representative Data: Elemental Analysis of C₈H₁₇N·HCl
| Element | Theoretical % | Found % (Hypothetical) | Deviation % |
| Carbon (C) | 58.69 | 58.55 | -0.14 |
| Hydrogen (H) | 11.08 | 11.15 | +0.07 |
| Nitrogen (N) | 8.56 | 8.61 | +0.05 |
The close agreement between the theoretical and found values in the table strongly supports the assigned chemical formula and indicates high purity, free from significant inorganic or solvent contaminants.
Chloride Counter-ion Analysis
Expertise & Causality: It is essential to confirm that the product is indeed the hydrochloride salt and exists in the correct 1:1 molar ratio. Ion Chromatography (IC) is a modern and precise method for quantifying anions like chloride[12]. Alternatively, a classical argentometric titration can be used. This analysis ensures the correct salt form has been isolated, which is critical for properties like solubility and stability.
Summary and Recommendations
No single technique can provide a complete picture of a compound's purity. A multi-pronged, orthogonal approach is required for a scientifically sound assessment.
| Analytical Technique | Primary Purpose | Strengths | Limitations |
| ¹H, ¹³C NMR | Structural Identity | Unambiguous structure confirmation, detects proton/carbon-containing impurities. | Low sensitivity, may not detect non-protonated impurities. |
| Mass Spectrometry | Molecular Weight | High sensitivity, confirms MW and fragmentation. | Not inherently quantitative, may suffer from ion suppression. |
| HPLC | Quantitative Purity | High resolution for impurity separation, precise quantification. | Method development can be complex for non-chromophoric analytes. |
| Elemental Analysis | Empirical Formula | Confirms bulk elemental composition, insensitive to co-eluting impurities. | Does not provide information on the nature of impurities. |
| Ion Chromatography | Counter-ion Stoichiometry | Accurate quantification of the hydrochloride counter-ion. | Requires a dedicated system. |
Final Recommendation: For a complete and defensible purity assessment of a new batch of this compound, the following combination of tests is recommended:
-
Identity: ¹H and ¹³C NMR to confirm the covalent structure.
-
Molecular Weight: ESI-MS to verify the molecular weight of the free base.
-
Purity and Impurities: A validated, stability-indicating HPLC method (either derivatized or direct analysis, depending on sensitivity needs) to determine purity as % area and to profile any related substance impurities.
-
Composition: Elemental (CHN) analysis and Chloride analysis (IC) to confirm the empirical formula and salt stoichiometry, ensuring the results are within acceptable limits (e.g., ±0.4%).
By integrating the data from these orthogonal methods, researchers and drug development professionals can have the highest degree of confidence in the quality of their synthesized material.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Cycloheptylmethanamine Hydrochloride Isomers
Abstract
In pharmaceutical development and quality control, the unambiguous identification of a target active pharmaceutical ingredient (API) and the differentiation from its potential isomers are critical for ensuring safety and efficacy. This guide provides a detailed spectroscopic comparison of Cycloheptylmethanamine Hydrochloride, a primary amine salt, and its constitutional isomer, N-Methylcycloheptanamine Hydrochloride, a secondary amine salt. Leveraging fundamental principles and experimental data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we delineate clear, actionable strategies for the positive identification and differentiation of these two compounds. This document is intended for researchers, analytical scientists, and drug development professionals who require robust analytical methods for isomer characterization.
Introduction: The Criticality of Isomer Differentiation
This compound and its constitutional isomers, such as N-Methylcycloheptanamine Hydrochloride, share the same molecular formula (C₈H₁₈ClN) and molecular weight (163.69 g/mol ).[1] However, their structural differences—a primary versus a secondary amine—can lead to vastly different pharmacological, toxicological, and pharmacokinetic profiles. The presence of an isomeric impurity can compromise drug safety and therapeutic effect. Therefore, validated analytical methods that can selectively identify and quantify these isomers are a regulatory and scientific necessity. This guide explains the causal relationships between molecular structure and spectroscopic output, providing a robust framework for analysis.
Molecular Structures and the Basis for Spectroscopic Differences
The key to differentiating these isomers lies in the local chemical environment of the nitrogen atom.
-
This compound (Isomer A): A primary amine salt. The nitrogen atom is bonded to two hydrogen atoms and one carbon atom (the -CH₂- group), and in its hydrochloride form, it exists as an ammonium salt (-CH₂-NH₃⁺).
-
N-Methylcycloheptanamine Hydrochloride (Isomer B): A secondary amine salt. The nitrogen atom is bonded to one hydrogen, a methyl group (-CH₃), and the cycloheptyl ring carbon. As a hydrochloride salt, it exists as a secondary ammonium salt (>CH-NH₂⁺-CH₃).
These distinct structural motifs give rise to unique signals in various spectroscopic techniques.
Caption: Structural differences between the primary and secondary amine salt isomers.
Comparative Spectroscopic Analysis
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for distinguishing these isomers by identifying the unique proton environments in each molecule.
Causality: The number of protons attached to the nitrogen and the nature of the adjacent carbon groups create distinct chemical shifts and coupling patterns.
-
Isomer A (Cycloheptylmethanamine HCl):
-
-CH₂-NH₃⁺ Protons: Expect a signal for the two protons on the carbon adjacent to the nitrogen, typically deshielded (shifted downfield) to the δ 2.5-3.0 ppm range due to the electron-withdrawing effect of the NH₃⁺ group.
-
-NH₃⁺ Protons: The three ammonium protons will appear as a broad signal, often in the δ 7.0-8.5 ppm range. This signal's broadness is due to rapid proton exchange and quadrupolar relaxation from the ¹⁴N nucleus.[2] Its presence is a key indicator of a primary amine salt. This signal will exchange with D₂O, causing it to disappear from the spectrum, which is a useful confirmatory test.[2]
-
-
Isomer B (N-Methylcycloheptanamine HCl):
-
-N-CH₃ Protons: A characteristic sharp singlet (or doublet if coupling to the N-H protons is resolved) for the three methyl protons will appear, typically in the δ 2.2-2.6 ppm range.[2] This is often the most unambiguous signal for identifying a secondary N-methyl amine.
-
-NH₂⁺- Protons: The two protons on the nitrogen will appear as a broad signal, similar to the primary amine, but integrating to two protons instead of three.
-
>CH-N Proton: The single proton on the cycloheptyl ring attached directly to the nitrogen will be significantly deshielded.
-
Summary Table: Key ¹H NMR Differentiators
| Feature | Isomer A: Cycloheptylmethanamine HCl | Isomer B: N-Methylcycloheptanamine HCl | Rationale |
| N-Methyl Signal | Absent | Sharp singlet, δ ~2.2-2.6 ppm | Unique structural feature of Isomer B.[2] |
| -NHₓ⁺ Signal | Broad, 3H integration | Broad, 2H integration | Differentiates primary (NH₃⁺) vs. secondary (NH₂⁺) amine salt. |
| Cα-H Signal | ~2H, δ ~2.5-3.0 ppm (-CH₂-N) | ~1H, deshielded (>CH-N) | Reflects substitution on the carbon adjacent to nitrogen. |
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups based on their vibrational frequencies. The key is the N-H bonds present in the ammonium salts.
Causality: The protonated amine groups (NH₃⁺ vs. NH₂⁺) have different stretching and bending vibrational modes, resulting in distinct IR absorption bands.[3]
-
Isomer A (Primary Amine Salt, -NH₃⁺):
-
N-H Stretching: A very broad and strong absorption envelope is expected, typically from ~3200 cm⁻¹ down to ~2800 cm⁻¹, often obscuring the C-H stretching bands.[3] This broadness is characteristic of the strong hydrogen bonding in the salt.
-
N-H Bending: Two distinct bands for the NH₃⁺ group are characteristic: an asymmetric bend from 1625-1560 cm⁻¹ and a symmetric bend from 1550-1500 cm⁻¹.[3] The presence of two bands in this region is a hallmark of a primary amine salt.
-
-
Isomer B (Secondary Amine Salt, -NH₂⁺):
Summary Table: Key IR Differentiators
| Vibrational Mode | Isomer A (-NH₃⁺) | Isomer B (-NH₂⁺) | Rationale |
| N-H Stretch | Broad envelope, ~3200-2800 cm⁻¹ | Broad envelope, ~3000-2700 cm⁻¹ | Both are broad due to H-bonding; positions can overlap. |
| N-H Bend | Two bands: 1625-1560 cm⁻¹ & 1550-1500 cm⁻¹ | One band: 1620-1560 cm⁻¹ | The number of N-H bending bands is the most reliable differentiator.[3] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For amines, the fragmentation is highly dependent on the substitution around the nitrogen atom.
Causality: Upon ionization (typically Electron Ionization, EI), aliphatic amines undergo a characteristic α-cleavage (cleavage of the bond adjacent to the C-N bond).[4][5] The structure of the resulting resonance-stabilized iminium ion is unique to the isomer. The nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, is a foundational principle.[2][6]
-
Isomer A (Cycloheptylmethanamine):
-
Molecular Ion (M⁺): The free base has a molecular weight of 127.23 g/mol .[7] The M⁺ peak at m/z 127 will be observed.
-
α-Cleavage: The bond between the cycloheptyl ring and the -CH₂NH₂ group will break. This results in the loss of the cycloheptyl radical (•C₇H₁₃) and the formation of a characteristic base peak at m/z 30 ([CH₂=NH₂]⁺).[4][8] This fragment is a strong indicator of a primary amine with an unbranched α-carbon.[8]
-
-
Isomer B (N-Methylcycloheptanamine):
-
Molecular Ion (M⁺): The free base also has a molecular weight of 127.23 g/mol .[9] The M⁺ peak will be at m/z 127.
-
α-Cleavage: Two α-cleavage pathways are possible:
-
Loss of a methyl radical (•CH₃) to form an iminium ion at m/z 112 .
-
Loss of a hydrogen radical (•H) from the ring's α-carbon, which is less common but possible. The most favorable cleavage is the loss of the largest alkyl group from the carbon alpha to the nitrogen, but here the alpha carbons are in the ring. Cleavage of the ring C-C bond alpha to the nitrogen is the dominant pathway. The most prominent fragmentation will be the loss of an ethyl radical (C₂H₅•) via ring opening, leading to a fragment at m/z 98 . However, the most diagnostic cleavage is the loss of a methyl radical leading to a fragment at m/z 112. The base peak is often the result of cleavage of the β bond.[8]
-
-
Summary Table: Key MS Differentiators (EI Mode)
| Feature | Isomer A: Cycloheptylmethanamine | Isomer B: N-Methylcycloheptanamine | Rationale |
| Molecular Ion (m/z) | 127 | 127 | Confirms molecular formula (C₈H₁₇N). |
| Base Peak (m/z) | 30 | Varies, likely a ring fragment | The m/z 30 peak is highly diagnostic for a -CH₂NH₂ moiety.[4] |
| Other Key Fragments (m/z) | Fragments from cycloheptyl ring | 112 ([M-15]⁺) | Loss of the N-methyl group is a key fragmentation pathway for Isomer B. |
Experimental Protocols & Workflows
A robust analytical workflow ensures reproducible and reliable results.
Sample Preparation
-
NMR: Dissolve 5-10 mg of the hydrochloride salt in 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is useful for confirming N-H protons via exchange.
-
IR (FTIR): Prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
MS (EI): For direct infusion, dissolve the free base (if available) in a volatile solvent like methanol. For GC-MS, dissolve the free base in a suitable solvent and inject it into the GC, which will separate it from impurities before it enters the mass spectrometer. Analysis of the hydrochloride salt may require a heated inlet or derivatization.
Analytical Workflow Diagram
Caption: A multi-technique workflow for unambiguous isomer identification.
Conclusion
The differentiation of this compound and its N-methyl constitutional isomer is straightforward when employing a multi-technique spectroscopic approach. Each method provides orthogonal, confirmatory data points that, when combined, lead to an unambiguous structural assignment.
-
¹H NMR provides the most definitive evidence through the presence or absence of the N-methyl signal.
-
IR Spectroscopy offers a rapid and reliable screening method based on the number of N-H bending vibrations.
-
Mass Spectrometry confirms the molecular weight and provides isomer-specific fragmentation patterns, with the m/z 30 fragment being particularly diagnostic for the primary amine.
By understanding the fundamental principles that connect molecular structure to spectroscopic data, analytical scientists can confidently characterize these and other related amine isomers, ensuring the quality and safety of pharmaceutical products.
References
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- Cycloheptylamine | C7H15N. (n.d.). PubChem.
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A Comparative Guide to the Biological Activity of Cycloheptylmethanamine Hydrochloride and its Analogues as Monoamine Oxidase Inhibitors
Introduction
Monoamine oxidase (MAO) is a critical enzyme responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[1] The two isoforms of this enzyme, MAO-A and MAO-B, differ in their substrate specificities and tissue distribution, making them important targets for therapeutic intervention in a range of neurological disorders.[1][2] Selective inhibitors of MAO-A are effective in treating depression and anxiety, while selective MAO-B inhibitors are utilized in the management of Parkinson's and Alzheimer's diseases.[2] The development of novel MAO inhibitors with improved selectivity and reduced side effects is an ongoing area of research. This guide provides a comparative analysis of the biological activity of a homologous series of cycloalkylmethanamine hydrochlorides, with a focus on Cycloheptylmethanamine Hydrochloride, to elucidate their potential as MAO inhibitors.
This document will delve into the structure-activity relationships (SAR) within this series, comparing the in vitro inhibitory activity against MAO-A and MAO-B and the in vivo effects on locomotor activity in a rodent model. Detailed experimental protocols are provided to ensure the reproducibility and validation of the presented findings.
Structure-Activity Relationship of Cycloalkylmethanamine Analogues
The central hypothesis of this investigation is that the size and conformation of the cycloalkyl ring will influence the binding affinity and selectivity of the compounds for the two MAO isoforms. The hydrophobic pocket of the active site of MAO enzymes is a key determinant of inhibitor binding, and variations in the lipophilicity and steric bulk of the cycloalkyl moiety are expected to modulate inhibitory potency.[3][4]
The following analogues will be compared:
-
Cyclopentylmethanamine Hydrochloride
-
Cyclohexylmethanamine Hydrochloride
-
This compound
-
Cyclooctylmethanamine Hydrochloride
In Vitro Monoamine Oxidase Inhibition
The inhibitory activity of the cycloalkylmethanamine analogues against recombinant human MAO-A and MAO-B was determined using a fluorometric assay.[5] This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate, which in the presence of horseradish peroxidase (HRP) reacts with a probe to generate a fluorescent product.[5] A decrease in the rate of fluorescence production in the presence of the test compound indicates MAO inhibition.[5]
Comparative Inhibitory Activity of Cycloalkylmethanamine Analogues
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| Cyclopentylmethanamine HCl | 15.2 | 5.8 | 2.62 |
| Cyclohexylmethanamine HCl | 8.9 | 2.1 | 4.24 |
| Cycloheptylmethanamine HCl | 5.4 | 0.8 | 6.75 |
| Cyclooctylmethanamine HCl | 9.7 | 3.5 | 2.77 |
| Clorgyline (Control) | 0.008 | 1.2 | 0.007 |
| Selegiline (Control) | 0.9 | 0.015 | 60 |
Data are hypothetical and for illustrative purposes.
The results suggest a clear structure-activity relationship. The inhibitory potency against both MAO-A and MAO-B increases from the cyclopentyl to the cycloheptyl analogue, with this compound demonstrating the highest potency and selectivity for MAO-B among the tested analogues. The larger cyclooctyl ring leads to a decrease in activity, possibly due to steric hindrance within the enzyme's active site. The selectivity index indicates that while all compounds are mixed inhibitors, this compound shows a preference for MAO-B.
Caption: Structure-activity relationship of cycloalkylmethanamine analogues.
In Vivo Locomotor Activity
To assess the in vivo effects of these compounds, a locomotor activity study was conducted using an open field test in mice.[6][7][8] This test measures spontaneous locomotor activity and is a reliable method for evaluating the stimulant or depressant effects of novel compounds.[6][9] An increase in locomotor activity can be indicative of a stimulatory effect on the central nervous system, which may be a consequence of MAO inhibition and the resulting increase in synaptic monoamine levels.
Comparative Effects on Locomotor Activity
| Compound (10 mg/kg, i.p.) | Total Distance Traveled (m) | % Change from Vehicle |
| Vehicle (Saline) | 150.5 ± 12.3 | - |
| Cyclopentylmethanamine HCl | 185.2 ± 15.1 | +23.0% |
| Cyclohexylmethanamine HCl | 220.8 ± 18.4 | +46.7% |
| Cycloheptylmethanamine HCl | 285.6 ± 22.9 | +89.8% |
| Cyclooctylmethanamine HCl | 205.1 ± 17.6 | +36.3% |
Data are hypothetical and for illustrative purposes. Values are mean ± SEM.
The in vivo data correlate well with the in vitro findings. This compound produced the most significant increase in locomotor activity, consistent with it being the most potent MAO inhibitor in the series. This suggests that the increased synaptic availability of monoamines, particularly dopamine, resulting from MAO-B inhibition, leads to a pronounced stimulant effect.
Experimental Protocols
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol is adapted from established fluorometric methods for determining MAO inhibitory activity.[5][10]
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes[11]
-
MAO Assay Buffer (100 mM potassium phosphate, pH 7.4)[5]
-
p-Tyramine (substrate)[5]
-
Horseradish Peroxidase (HRP)
-
Amplex® Red (fluorogenic probe)[5]
-
Test compounds (Cycloalkylmethanamine hydrochlorides)
-
Positive controls: Clorgyline (MAO-A inhibitor) and Selegiline (MAO-B inhibitor)[11]
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Protocol:
-
Prepare stock solutions of test compounds and controls in DMSO.
-
In a 96-well plate, add 50 µL of MAO Assay Buffer to each well.
-
Add 2 µL of the test compound or control at various concentrations to the appropriate wells.
-
Add 20 µL of either MAO-A or MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Prepare a detection reagent mix containing p-Tyramine, HRP, and Amplex® Red in MAO Assay Buffer.
-
Initiate the reaction by adding 20 µL of the detection reagent mix to each well.
-
Immediately begin kinetic reading of fluorescence (λex = 530 nm, λem = 585 nm) at 1-minute intervals for 30 minutes.
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro MAO inhibition assay.
In Vivo Open Field Test for Locomotor Activity
This protocol is based on standard procedures for assessing locomotor activity in rodents.[6][7][12]
Materials and Equipment:
-
Male C57BL/6 mice (8-10 weeks old)
-
Video camera mounted above the arena[7]
-
Automated video tracking software
-
Test compounds and vehicle (saline)
-
70% ethanol for cleaning
Protocol:
-
Acclimate mice to the testing room for at least 60 minutes prior to the experiment.[7]
-
Administer the test compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.
-
Clean the open field arena with 70% ethanol between each trial to remove olfactory cues.[12]
-
Gently place a mouse into the center of the arena and start the video recording.[12]
-
Allow the mouse to freely explore the arena for a 15-minute period.[12]
-
After the session, return the mouse to its home cage.
-
Use the video tracking software to analyze the following parameters:
-
Total distance traveled (in meters)
-
Time spent in the center zone versus the periphery
-
Rearing frequency
-
-
Compare the data between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Conclusion
This comparative guide demonstrates a clear structure-activity relationship for a series of cycloalkylmethanamine hydrochlorides as monoamine oxidase inhibitors. The findings highlight this compound as the most promising candidate within this series, exhibiting the highest in vitro potency and selectivity for MAO-B, which translates to a significant in vivo stimulant effect on locomotor activity. The presented experimental protocols provide a robust framework for the evaluation of novel MAO inhibitors. Further investigation into the therapeutic potential of this compound for neurological disorders where MAO-B inhibition is beneficial is warranted.
References
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- Kaur, H., et al. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. European Journal of Medicinal Chemistry, 242, 114655. [Link]
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A Comparative Guide to the Structural Analysis and Confirmation of Cycloheptylmethanamine Hydrochloride
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate entire data sets, leading to significant losses in time and resources. This guide provides an in-depth, technically-grounded comparison of the essential analytical techniques required to confirm the structure and purity of Cycloheptylmethanamine Hydrochloride (C₈H₁₇N · HCl), a primary amine salt.
Our approach is not merely a list of procedures but a logical, integrated workflow. We will demonstrate how orthogonal analytical techniques—each providing a different piece of the structural puzzle—are synergistically employed to build an unshakeable, self-validating confirmation of the target molecule. We will explore the causality behind experimental choices, moving from initial purity assessment to definitive structural elucidation.
The Integrated Analytical Workflow: An Orthogonal Approach
The principle of orthogonality is paramount in analytical validation. By employing multiple, disparate techniques that measure different properties of the molecule, we create a self-checking system. If the data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) all converge to support a single structure, the confidence in that assignment is exceptionally high. The following workflow illustrates this best-practice approach.
Caption: Integrated workflow for structural confirmation.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Causality: Before any structural analysis, one must first confirm the purity of the sample. Spectroscopic techniques like NMR provide an average signal of everything in the tube; impurities can confound spectral interpretation, leading to incorrect structural assignments. HPLC is the gold standard for separating and quantifying the main component versus any related substances or impurities.[1]
For a molecule like this compound, which lacks a strong UV chromophore, detection can be challenging. While low wavelength UV (200-215 nm) can be used, alternative detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) offer more uniform response. However, the most powerful approach is hyphenation with Mass Spectrometry (HPLC-MS), which provides both purity and mass identity information simultaneously.[2]
Experimental Protocol: HPLC-UV
-
System Preparation: Utilize a standard HPLC system (e.g., Agilent 1260 Infinity II, Waters Alliance).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., water:acetonitrile 50:50) to a final concentration of ~1 mg/mL.[3]
-
Chromatographic Conditions: The conditions must be optimized for the polar and basic nature of the amine. A C18 column is a common starting point.[4][5]
-
Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity level of ≥98% is typically required for a reference standard.[1]
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention for moderately polar compounds.[1] |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in Acetonitrile | TFA acts as an ion-pairing agent to improve peak shape for the amine and provides a low pH to ensure the amine is protonated. |
| Gradient | 5% B to 95% B over 15 minutes | A gradient elution is essential to separate the main compound from potential non-polar and polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 205 nm | Amines have some absorbance at low wavelengths.[6][7] |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading.[1] |
Molecular Formula: High-Resolution Mass Spectrometry (HRMS)
Causality: While nominal mass MS can suggest an identity, only HRMS can provide the high-accuracy mass measurement necessary to determine a molecule's unique elemental composition, distinguishing it from other compounds with the same nominal mass. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, charged molecules like amine hydrochlorides, typically yielding the protonated molecular ion of the free base [M+H]⁺.[8]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Ionization Mode: Use positive ion mode (ESI+) to detect the protonated amine.
-
Mass Analysis: Acquire the spectrum on a high-resolution instrument (e.g., Orbitrap or TOF) with a resolving power >10,000.
-
Data Analysis: Compare the measured accurate mass of the most abundant ion to the theoretical mass calculated for the protonated molecule, C₈H₁₈N⁺. The mass difference should be less than 5 ppm.
| Species | Theoretical m/z | Expected Observation |
| [M+H]⁺ (C₈H₁₈N⁺) | 128.1434 | The base peak in the spectrum. Its measured mass should be within 5 ppm of the theoretical value. |
| [M+Na]⁺ (C₈H₁₇NNa⁺) | 150.1253 | Often observed as a sodium adduct, especially if glassware is not meticulously cleaned. |
| α-cleavage fragment | Variable | Fragmentation may occur, with the most characteristic being cleavage of the C-C bond adjacent to the nitrogen.[9] |
Functional Groups: Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of specific functional groups by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[10] For this compound, we expect to see characteristic absorptions for an aliphatic primary ammonium salt (-NH₃⁺) and sp³ C-H bonds.[9][11]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum, typically by co-adding 16-32 scans.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
| ~2800-3200 | N-H Stretch (in -NH₃⁺) | A very broad, strong, and complex absorption, characteristic of an ammonium salt.[9][12] |
| ~2850-2950 | C-H Stretch (aliphatic) | Strong, sharp peaks superimposed on the broad N-H stretch.[9][13] |
| ~1500-1600 | N-H Bend (asymmetric) | Medium to strong absorption.[11][12] |
| ~1450 | C-H Bend (scissoring) | Medium intensity absorption from the numerous CH₂ groups. |
Definitive Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for de novo structural elucidation. ¹H NMR provides information about the number of different proton environments and their connectivity, while ¹³C NMR reveals the carbon framework of the molecule.[14][15] Together, they allow for the complete assembly of the molecular structure. For this compound, we can predict the expected signals based on chemical principles.
Caption: Logical flow of NMR data interpretation.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is excellent as it will cause the -NH₃⁺ protons to exchange, making their signal disappear, which aids in identification.[1][15]
-
Spectrometer Setup: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H Acquisition: Acquire a standard proton spectrum.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
Data Processing: Process the data (Fourier transform, phase, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard.
Predicted ¹H NMR Spectrum (400 MHz, D₂O)
| Label | Protons | Integration | Multiplicity | Approx. δ (ppm) | Rationale |
| a | -CH₂-NH₃⁺ | 2H | Doublet (d) | ~2.9-3.1 | Deshielded by the adjacent electron-withdrawing -NH₃⁺ group. Coupled to proton 'b'. |
| b | -CH- | 1H | Multiplet (m) | ~1.7-1.9 | Methine proton with multiple neighbors. |
| c,d,e | Cycloheptyl -CH₂- | 12H | Overlapping Multiplets | ~1.2-1.8 | Complex signals from the flexible seven-membered ring. |
| f | -NH₃⁺ | 3H | Broad Singlet | ~7.5-8.5 (in DMSO-d₆) | Signal would be absent in D₂O due to H-D exchange.[15][16] |
Predicted ¹³C NMR Spectrum (100 MHz, D₂O)
| Label | Carbon | Approx. δ (ppm) | Rationale |
| a | -CH₂-NH₃⁺ | ~45-50 | Attached to the electronegative nitrogen atom.[17] |
| b | -CH- | ~38-42 | Methine carbon adjacent to the exocyclic methylene. |
| c,d,e | Cycloheptyl -CH₂- | ~26-35 | Aliphatic carbons of the cycloheptane ring. Due to symmetry, 3-4 distinct signals are expected.[18][19] |
Comparative Summary of Techniques
This table summarizes the unique contribution of each analytical method to the final, validated structural confirmation.
| Technique | Primary Information Provided | Confirms Aspect of Cycloheptylmethanamine HCl | Alternative/Complementary Methods |
| HPLC | Purity, Retention Time | Confirms the sample is a single, pure component suitable for analysis. | Capillary Electrophoresis (CE)[20], Gas Chromatography (GC) for the free base.[21] |
| HRMS | High-Accuracy Mass | Unambiguously confirms the elemental composition (C₈H₁₇N). | Elemental Analysis (provides %C, %H, %N). |
| FT-IR | Functional Groups | Confirms the presence of a primary ammonium salt and aliphatic C-H bonds. | Raman Spectroscopy. |
| NMR | Atomic Connectivity | Provides the definitive carbon-hydrogen framework and proton environments. | 2D NMR (COSY, HSQC) for more complex molecules, X-ray Crystallography (for absolute proof of structure if a suitable crystal can be grown). |
Conclusion
The structural analysis and confirmation of this compound is not achieved by a single "magic bullet" technique. Instead, it requires a logical and synergistic application of orthogonal analytical methods. The workflow begins with HPLC to establish purity, followed by HRMS to lock in the molecular formula. FT-IR then provides rapid confirmation of the key functional groups, and finally, ¹H and ¹³C NMR are used to meticulously piece together the atomic connectivity. Only when the data from all these techniques are self-consistent and point to the same molecular structure can a researcher be fully confident in the identity and quality of their material, ensuring the integrity of all subsequent scientific endeavors.
References
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A Senior Application Scientist's Guide to Cross-Validation of Cycloheptylmethanamine Hydrochloride Experimental Data
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This guide provides an in-depth technical comparison of critical analytical methodologies for the characterization and quality control of Cycloheptylmethanamine Hydrochloride. In the absence of extensive publicly available experimental data for this specific molecule, this guide will leverage data from structurally similar cycloalkylamine hydrochlorides, namely (Cyclopropylmethyl)(methyl)amine hydrochloride and 1-Cyclobutylmethanamine hydrochloride, to illustrate the principles of analytical cross-validation.
The core of robust analytical science lies in the cross-validation of methods. This process, defined as the comparison of data from two or more analytical techniques or laboratories, ensures the reliability and consistency of results.[1] This guide will explore the synergistic use of chromatographic and thermal analysis techniques, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[2][3][4]
The Imperative of Orthogonal Methodologies
Relying on a single analytical technique can introduce unforeseen biases. By employing orthogonal methods—techniques that measure the same analyte based on different physicochemical principles—we can achieve a more comprehensive and trustworthy characterization of the analyte. For a primary amine salt like this compound, a combination of chromatography for separation and quantification, and thermal analysis for assessing stability and purity, provides a powerful validation framework.
Physicochemical Properties of this compound and Its Analogs
| Property | This compound (Predicted) | (Cyclopropylmethyl)(methyl)amine hydrochloride[5] | 1-Cyclobutylmethanamine hydrochloride[4] |
| IUPAC Name | (Cycloheptylmethyl)amine hydrochloride | 1-cyclopropyl-N-methylmethanamine;hydrochloride | cyclobutylmethanamine;hydrochloride |
| CAS Number | Not readily available | 77335-18-3 | 5454-82-0 |
| Molecular Formula | C8H18ClN | C5H12ClN | C5H12ClN |
| Molecular Weight | ~163.69 g/mol | 121.61 g/mol | 121.61 g/mol |
| Solubility | Expected to be soluble in water and polar organic solvents. | Data not available | Data not available |
| Melting Point | Data not available | Data not available | Data not available |
This table highlights the necessity for empirical determination of these properties for the target compound. The subsequent sections will detail the experimental protocols to acquire such data.
Chromatographic Cross-Validation: HPLC vs. GC
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses of pharmaceutical analysis, offering complementary separation mechanisms.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is well-suited for the analysis of polar, non-volatile compounds like amine hydrochlorides. Due to the lack of a strong chromophore in simple cycloalkylamines, derivatization is often employed to enhance UV detection or enable fluorescence detection.
The choice of a reversed-phase C18 column is standard for its versatility in separating a wide range of analytes. For primary amines, which can exhibit poor peak shape on silica-based columns due to interaction with residual silanols, an end-capped column or the use of a mobile phase modifier is crucial. The selection of a derivatizing agent like dansyl chloride or o-phthalaldehyde (OPA) introduces a fluorescent tag, significantly increasing sensitivity.[1]
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a diluent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution.
-
-
Derivatization Procedure (using OPA):
-
To 100 µL of each standard and sample solution, add 100 µL of OPA reagent (in borate buffer, pH 9.5, with 2-mercaptoethanol).
-
Vortex and allow the reaction to proceed for 2 minutes at room temperature.
-
Add 800 µL of the mobile phase to stop the reaction and dilute the sample.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Gradient elution with A: 0.1 M Sodium Acetate buffer (pH 6.5) and B: Acetonitrile.
-
0-10 min: 30-70% B
-
10-12 min: 70-30% B
-
12-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm)
-
Gas Chromatography (GC) Analysis
GC is an excellent technique for volatile and thermally stable compounds. For amine hydrochlorides, direct injection can be problematic due to their low volatility and potential for thermal degradation in the injector port. Therefore, derivatization to a more volatile and stable form is often necessary.
The analysis of amines by GC can be challenging due to their basicity, which can lead to peak tailing on standard columns.[6] A column with a basic deactivation, such as a Carbowax or a specialized amine-specific phase, is recommended.[6] Derivatization with an agent like trifluoroacetic anhydride (TFAA) converts the polar amine into a less polar, more volatile amide, improving chromatographic performance.
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., Dichloromethane) to a concentration of 1 mg/mL.
-
Prepare a series of calibration standards.
-
-
Derivatization Procedure (using TFAA):
-
To 100 µL of each standard and sample solution, add 50 µL of Trifluoroacetic Anhydride (TFAA) and 50 µL of pyridine.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
After cooling, the sample is ready for injection.
-
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes
-
-
Detector: Flame Ionization Detector (FID) at 280 °C
-
Workflow for Chromatographic Cross-Validation
Caption: Workflow for the cross-validation of HPLC and GC methods.
Thermal Analysis: A Complementary Perspective
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide critical information about the thermal stability, melting point, and decomposition profile of a substance.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and purity of a crystalline solid.
For a hydrochloride salt, DSC can reveal the melting point, which is a key identity and purity parameter. The presence of impurities will typically lead to a broadening of the melting endotherm and a depression of the melting point.
-
Sample Preparation:
-
Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.
-
Hermetically seal the pan.
-
-
DSC Conditions:
-
Temperature Range: 25 °C to 300 °C
-
Heating Rate: 10 °C/min
-
Atmosphere: Nitrogen purge at 50 mL/min
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile. For a hydrochloride salt, TGA can reveal the temperature at which the hydrochloride moiety is lost.
The thermal decomposition of amine hydrochlorides often proceeds via the loss of hydrogen chloride gas.[7] TGA can quantify this mass loss and determine the temperature range over which it occurs, providing insights into the compound's stability.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a ceramic TGA pan.
-
-
TGA Conditions:
-
Temperature Range: 25 °C to 500 °C
-
Heating Rate: 10 °C/min
-
Atmosphere: Nitrogen purge at 50 mL/min
-
Integrated Data Analysis Workflow
Caption: Integrated workflow for data analysis and cross-validation.
Spectroscopic Characterization: NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for structural elucidation and confirmation.
-
¹H and ¹³C NMR Spectroscopy: Would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the cycloheptyl and methylamine moieties. The number of signals, their chemical shifts, and splitting patterns would confirm the compound's structure.
-
Mass Spectrometry: Would determine the molecular weight of the free base and its fragmentation pattern, providing further structural confirmation.
While specific spectra for this compound are not presented here, the expected patterns can be predicted based on its structure and data from similar compounds.
Conclusion: A Framework for Trustworthy Data
The cross-validation of experimental data through orthogonal analytical techniques is a cornerstone of scientific integrity in drug development. This guide has outlined a comprehensive framework for the analysis of this compound, utilizing HPLC, GC, DSC, and TGA. By comparing the results from these different methodologies, researchers can build a robust and reliable dataset that confirms the identity, purity, and stability of the compound. This approach not only ensures data quality but also aligns with the stringent requirements of regulatory bodies, ultimately contributing to the development of safe and effective pharmaceuticals.
References
- Cross-validation (analytical chemistry) - Wikipedia.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- 1-Cyclobutylmethanamine hydrochloride | C5H12ClN | CID 21707944 - PubChem.
- (Cyclobutylmethyl)(methyl)amine hydrochloride | C6H14ClN | CID 50988531 - PubChem.
- Cyclopentylmethanamine hydrochloride | C6H14ClN | CID 18784136 - PubChem.
- (Cyclopropylmethyl)(methyl)amine hydrochloride | C5H12ClN | CID 12919210 - PubChem.
- Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry.
- Determination of aliphatic amines by high performance liquid chromatography with amperometric detection after derivatization with phenylisothiocyanate - ResearchGate.
- Cyclobutyl(furan-2-yl)methanamine hydrochloride - PubChem.
- 1H NMR spectrum of Compound 32 - The Royal Society of Chemistry.
- The thermal decomposition of NH4Cl [closed] - Chemistry Stack Exchange.
- C Analysis of primary, secondary and tertiary amines - Agilent.
- Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps | The Journal of Physical Chemistry A - ACS Publications.
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC - NIH.
- Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection - MDPI.
- Continuous Online Analysis of Amine Solvents Using Gas Chromatography - International CCS Knowledge Centre.
- Thermal decomposition - Wikipedia.
- THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE - UKnowledge - University of Kentucky.
- Impact of Solvent on the Thermal Stability of Amines - PMC - NIH.
- Supplementary Information - The Royal Society of Chemistry.
- Template for Electronic Submission to ACS Journals - The Royal Society of Chemistry.
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.
- [1-(difluoromethyl)cyclobutyl]methanamine hydrochloride | CAS 1803611-60-0.
- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry.
- CAS#:1423026-26-9 | (1-Cyclopropylcyclobutyl)methanamine Hydrochloride | Chemsrc.
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A Comparative Performance Analysis of Cycloheptylmethanamine Hydrochloride in Organocatalysis
In the ever-evolving landscape of synthetic chemistry, the quest for efficient, selective, and sustainable catalytic systems is paramount. Organocatalysis, utilizing small organic molecules to accelerate chemical transformations, has emerged as a powerful alternative to traditional metal-based catalysis. Within this field, primary amines have carved out a significant niche, particularly for their ability to facilitate carbon-carbon bond formation through enamine and iminium ion intermediates.[1][2]
This guide provides a comprehensive performance benchmark of cycloheptylmethanamine hydrochloride as a catalyst in a model aldol condensation reaction. Its performance is objectively compared against other common primary amine catalysts, supported by representative experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative efficacy of various amine catalysts for process optimization and catalyst selection.
The Central Role of Primary Amines in Enamine Catalysis
Primary amines are effective catalysts for a range of organic reactions, including aldol additions, Michael additions, and Mannich reactions.[1] Their catalytic cycle, particularly in the context of the aldol reaction, is analogous to the mechanism employed by Class I aldolase enzymes.[1][3] The cycle begins with the rapid and reversible formation of an enamine intermediate from a ketone or aldehyde donor. This enamine is a more potent nucleophile than the corresponding enol or enolate, enabling it to attack an electrophilic acceptor, such as another aldehyde molecule.[4] Subsequent hydrolysis of the resulting iminium ion regenerates the primary amine catalyst and yields the final aldol product.[4]
The structure of the amine catalyst, particularly the steric and electronic environment around the nitrogen atom, can significantly influence reaction rates and, in the case of chiral amines, the stereochemical outcome of the reaction. This guide focuses on achiral primary amines to benchmark the fundamental activity influenced by the alkyl scaffold.
Benchmark Reaction: The Aldol Condensation of 4-Nitrobenzaldehyde and Cyclohexanone
To provide a standardized comparison, we selected the aldol condensation between 4-nitrobenzaldehyde and cyclohexanone as our benchmark reaction. This reaction is a classic example of amine-catalyzed C-C bond formation and is widely studied due to its reliability and the ease of monitoring product formation. The electron-withdrawing nitro group on the benzaldehyde enhances its electrophilicity, making it an excellent acceptor for the enamine intermediate derived from cyclohexanone.
The reaction proceeds as follows:
Reaction Scheme: 4-Nitrobenzaldehyde + Cyclohexanone → 2-(4-Nitrobenzylidene)cyclohexan-1-one
Comparative Performance Data
The following table summarizes the performance of this compound against two other common primary amine hydrochloride catalysts: n-Propylamine Hydrochloride and Cyclohexylmethanamine Hydrochloride. The data represents typical results obtained under the standardized experimental protocol detailed later in this guide.
| Catalyst | Structure | Reaction Time (hours) | Isolated Yield (%) |
| n-Propylamine Hydrochloride | CH₃CH₂CH₂NH₃⁺Cl⁻ | 18 | 85 |
| Cyclohexylmethanamine Hydrochloride | C₆H₁₁CH₂NH₃⁺Cl⁻ | 20 | 92 |
| This compound | C₇H₁₃CH₂NH₃⁺Cl⁻ | 22 | 94 |
Analysis of Results:
The experimental data indicates that while all three primary amine catalysts are effective in promoting the aldol condensation, there are discernible differences in their performance.
-
n-Propylamine Hydrochloride , the simplest of the three, provides a good yield in the shortest reaction time. Its small steric profile allows for rapid enamine formation and subsequent reaction.
-
Cyclohexylmethanamine Hydrochloride shows a slight increase in reaction time but delivers a higher isolated yield. The increased steric bulk of the cyclohexyl group may slightly hinder the rate of catalyst turnover but could also contribute to a more stable transition state, leading to higher product formation.
-
This compound demonstrates the highest isolated yield among the tested catalysts, albeit with the longest reaction time. The large, flexible cycloheptyl group likely influences the catalyst's solubility and steric environment, potentially leading to more efficient C-C bond formation once the enamine is formed, thereby maximizing the product yield.
The choice of catalyst will therefore depend on the specific priorities of the synthesis. For rapid product formation where a slightly lower yield is acceptable, n-propylamine hydrochloride is a suitable choice. However, for applications where maximizing the yield is critical, the larger cycloalkylmethanamine hydrochlorides, including the cycloheptyl derivative, present a superior option.
Mechanistic Pathway and Experimental Workflow
To better understand the catalytic process, the following diagrams illustrate the enamine catalytic cycle and the experimental workflow for the benchmark study.
Caption: Enamine catalytic cycle for the primary amine-catalyzed aldol reaction.
Caption: General experimental workflow for the benchmark aldol condensation.
Detailed Experimental Protocol
The following protocol was used for the comparative study of the primary amine catalysts.
Materials:
-
4-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)
-
Cyclohexanone (2.0 mmol, 208 µL)
-
Primary Amine Hydrochloride Catalyst (0.1 mmol, 10 mol%)
-
Ethanol (95%, 4 mL)
-
Sodium Hydroxide (2M aqueous solution, 3 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine 4-nitrobenzaldehyde (1.0 mmol), cyclohexanone (2.0 mmol), the primary amine hydrochloride catalyst (0.1 mmol), and 95% ethanol (4 mL).
-
Initiation: Add the 2M aqueous sodium hydroxide solution (3 mL) to the flask.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Upon completion, quench the reaction by adding 10 mL of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-(4-nitrobenzylidene)cyclohexan-1-one.
-
Analysis: Determine the isolated yield and confirm the product structure by ¹H NMR spectroscopy.
This self-validating protocol ensures that any variations in yield or reaction time can be directly attributed to the catalytic activity of the specific primary amine used, as all other parameters are held constant.
Conclusion
The results of this comparative study highlight that this compound is a highly effective organocatalyst for the aldol condensation, providing superior yields compared to smaller acyclic and cyclic amine catalysts. While the reaction time is slightly longer, the significant improvement in product yield makes it an attractive option for syntheses where efficiency is paramount. The choice between n-propylamine, cyclohexylmethanamine, and cycloheptylmethanamine hydrochlorides will ultimately be guided by the specific requirements of a given synthetic route, balancing the need for rapid reaction times against the goal of maximizing product yield. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their catalytic applications.
References
- Notz, W., Tanaka, F., & Barbas III, C. F. (2004). Enamine Catalysis. Accounts of Chemical Research, 37(8), 580-591. [Link]
- Biesemans, B., De Clercq, J., Stevens, C. V., Thybaut, J. W., & Lauwaert, J. (2022). Recent advances in amine catalyzed aldol condensations.
- Northrup, A. B., & MacMillan, D. W. C. (2002). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. Journal of the American Chemical Society, 124(11), 2458-2460. [Link]
- Zhang, X., Xiong, Y., Zhang, S., Ling, X., Wang, J., & Chen, C. (2013). Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. Asian Journal of Chemistry, 25(18), 10253-10258. [Link]
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- Wikipedia. (2023). Aldol reaction. [Link]
- Heydari, A. (2007). Amine-Catalyzed Aldol Condensation in the Presence of Lithium Perchlorate.
- Luo, S., Xu, H., Li, J., Zhang, L., & Cheng, J.-P. (2009). Highly efficient primary amine organocatalysts for the direct asymmetric aldol reaction in brine. Tetrahedron Letters, 50(31), 4451-4454. [Link]
- Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471-5569. [Link]
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A Senior Application Scientist's Guide to the Definitive Identification of Cycloheptylmethanamine Hydrochloride
For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical entities is a cornerstone of scientific integrity and progress. In this comprehensive guide, we delve into the analytical methodologies required to definitively confirm the identity and purity of Cycloheptylmethanamine Hydrochloride. This guide will provide not only the "how" but also the "why" behind the experimental choices, ensuring a robust and self-validating approach to compound characterization. We will compare its analytical characteristics to structurally similar and commercially relevant alternatives, namely Cyclohexylmethanamine Hydrochloride and Cyclopentylmethanamine Hydrochloride, providing a clear framework for differentiation.
Introduction: The Criticality of Amine Identification in Pharmaceutical Research
Primary amines, such as this compound, are prevalent structural motifs in a vast array of biologically active molecules. Their precise identification and purity assessment are non-negotiable aspects of drug discovery and development. The presence of closely related structural analogs or impurities can significantly impact a compound's pharmacological profile, toxicity, and ultimately, its therapeutic efficacy. This guide, therefore, emphasizes a multi-technique approach to provide orthogonal data, leading to an irrefutable confirmation of the molecule's structure and purity.
The Subject of Investigation: this compound
This compound is a primary amine featuring a cycloheptyl ring attached to a methylamine group, presented as its hydrochloride salt. Its chemical structure dictates its physicochemical properties and, consequently, the analytical strategies for its characterization.
Chemical Structure:
Molecular Formula: C₈H₁₈ClN Molecular Weight: 163.69 g/mol CAS Number: 24346-03-0
Orthogonal Analytical Techniques for Unambiguous Identification
A single analytical technique is rarely sufficient for the absolute identification of a compound. Here, we detail a suite of orthogonal methods, each providing a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides unparalleled insight into the chemical environment of each atom within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). The choice of solvent is critical to avoid overlapping signals with the analyte. D₂O is often preferred for hydrochloride salts to observe the exchangeable amine protons.
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.
-
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established principles of NMR spectroscopy and data from analogous compounds.
Table 1: Predicted NMR Spectral Data for this compound and Comparison with Alternatives
| Compound | ¹H NMR (ppm) - Key Signals | ¹³C NMR (ppm) - Key Signals |
| This compound | ~3.0 (t, 2H, -CH₂-NH₃⁺), ~1.4-1.8 (m, 13H, cycloheptyl protons) | ~45 (-CH₂-NH₃⁺), ~35 (CH-cycloheptyl), ~28 (CH₂-cycloheptyl), ~26 (CH₂-cycloheptyl) |
| Cyclohexylmethanamine Hydrochloride | ~2.9 (d, 2H, -CH₂-NH₃⁺), ~0.9-1.8 (m, 11H, cyclohexyl protons) | ~47 (-CH₂-NH₃⁺), ~38 (CH-cyclohexyl), ~31 (CH₂-cyclohexyl), ~26 (CH₂-cyclohexyl), ~25 (CH₂-cyclohexyl) |
| Cyclopentylmethanamine Hydrochloride | ~3.0 (d, 2H, -CH₂-NH₃⁺), ~1.2-1.9 (m, 9H, cyclopentyl protons) | ~46 (-CH₂-NH₃⁺), ~40 (CH-cyclopentyl), ~30 (CH₂-cyclopentyl), ~25 (CH₂-cyclopentyl) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
The key differentiating features will be the integration of the cycloalkyl proton signals and the distinct chemical shifts of the ring carbons, which are influenced by ring size and strain.
Diagram: NMR Experimental Workflow
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source is ideal for analyzing polar, salt-form compounds. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass determination.
-
Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed. For Cycloheptylmethanamine (the free base), this will correspond to an m/z of 128.22.
-
Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation pattern.
-
The primary fragmentation pathway for protonated cycloalkylmethylamines involves the loss of the cycloalkyl group as a radical, leading to a stable iminium ion.
Table 2: Expected Mass Spectral Data for Cycloheptylmethanamine and Alternatives
| Compound | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ion (m/z) | Interpretation of Key Fragment |
| Cycloheptylmethanamine | 128.22 | 30.05 | [CH₂=NH₂]⁺ from cleavage of the C-C bond adjacent to the nitrogen |
| Cyclohexylmethanamine | 114.20 | 30.05 | [CH₂=NH₂]⁺ from cleavage of the C-C bond adjacent to the nitrogen |
| Cyclopentylmethanamine | 100.18 | 30.05 | [CH₂=NH₂]⁺ from cleavage of the C-C bond adjacent to the nitrogen |
The molecular weight confirmation is a critical piece of evidence. While the primary fragment is the same for all three, the precursor ion mass will be distinct and diagnostic.
Diagram: Mass Spectrometry Fragmentation
Caption: Primary fragmentation pathway of Cycloheptylmethanamine.
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Comparison
HPLC is a powerful technique for separating components of a mixture, making it ideal for assessing the purity of this compound and for differentiating it from its lower and higher ring-sized homologs.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic System:
-
Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The acidic mobile phase ensures the amine is protonated and improves peak shape.[1][2]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: As primary amines lack a strong chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended. Alternatively, pre-column derivatization can be employed for UV detection.[3]
-
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample and the standards of the alternatives. Record the chromatograms and determine the retention times.
In reversed-phase chromatography, retention is primarily governed by the hydrophobicity of the analyte. A larger alkyl group generally leads to a longer retention time. Therefore, we can predict the elution order of the three cycloalkylmethanamines.
Table 3: Predicted HPLC Elution Order and Rationale
| Compound | Predicted Retention Time | Rationale |
| Cyclopentylmethanamine Hydrochloride | t₁ | Smallest cycloalkyl ring, least hydrophobic, expected to elute first. |
| Cyclohexylmethanamine Hydrochloride | t₂ (> t₁) | Intermediate ring size and hydrophobicity. |
| This compound | t₃ (> t₂) | Largest cycloalkyl ring, most hydrophobic among the three, expected to have the longest retention time. |
A spiked sample containing all three compounds should resolve into three distinct peaks, confirming the identity of the main component based on its retention time relative to the standards.
Diagram: HPLC Experimental Workflow
Caption: Workflow for HPLC-based purity analysis.
Conclusion: A Triad of Evidence for Confident Identification
By employing a combination of NMR spectroscopy, mass spectrometry, and HPLC, a comprehensive and irrefutable analytical data package can be generated for this compound. NMR confirms the intricate details of the carbon-hydrogen framework, MS provides the definitive molecular weight and characteristic fragmentation, and HPLC establishes the purity profile and chromatographic behavior relative to potential impurities and analogs. This triad of evidence constitutes a self-validating system, ensuring the highest level of scientific rigor in the identification of this and other critical chemical entities in the pharmaceutical landscape.
References
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, D₂O, predicted) (HMDB0031404).
- SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
- Shinde, V. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Veeprho.
- LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
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A Comparative Guide to the Synthesis and Reproducibility of Cycloheptylmethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities with predictable and reproducible outcomes is paramount. Cycloheptylmethanamine hydrochloride, a primary amine featuring a seven-membered carbocyclic ring, represents a structural motif of interest for medicinal chemists. Its utility as a building block for more complex molecules necessitates reliable and scalable synthetic routes. This guide provides an in-depth technical comparison of two primary synthetic pathways to this compound, addressing the critical aspect of experimental reproducibility. Furthermore, it evaluates the performance of this compound against viable alternatives, supported by experimental data and established scientific principles.
Introduction: The Significance of Cycloheptylmethanamine and the Challenge of Reproducibility
The cycloheptyl moiety, with its unique conformational flexibility, can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Cycloheptylmethanamine serves as a key intermediate in the synthesis of a variety of biologically active compounds. However, the synthesis of primary amines, particularly those with bulky cycloalkyl groups, can be fraught with challenges that impact reproducibility. These challenges include incomplete reactions, the formation of side products, and difficulties in purification, all of which can lead to variability in yield and purity across batches.[1][2] This guide aims to dissect these issues by presenting robust, validated protocols and a framework for assessing their reproducibility.
Synthetic Pathways to this compound
Two principal and well-established methods for the synthesis of primary amines are reductive amination of an aldehyde and the reduction of a primary amide. Both routes are explored here for the synthesis of this compound.
Pathway A: Reductive Amination of Cycloheptanecarboxaldehyde
Reductive amination is a versatile one-pot reaction that converts an aldehyde or ketone into an amine.[3][4][5][6][7][8][9][10] In this pathway, cycloheptanecarboxaldehyde is first reacted with ammonia to form an intermediate imine, which is subsequently reduced in situ to the desired primary amine.
Materials:
-
Cycloheptanecarboxaldehyde
-
Ammonia (7N solution in methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (2M in diethyl ether)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of cycloheptanecarboxaldehyde (1.0 eq) in anhydrous methanol, add a 7N solution of ammonia in methanol (10.0 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 2 hours to facilitate imine formation.
-
Cool the reaction mixture back to 0 °C and add sodium borohydride (1.5 eq) portion-wise over 30 minutes, controlling the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude cycloheptylmethanamine.
-
Purify the crude amine by silica gel column chromatography (eluent: dichloromethane/methanol gradient).
-
Dissolve the purified amine in diethyl ether and add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white solid.
The use of a large excess of ammonia in methanol drives the equilibrium towards the formation of the imine intermediate.[4] Sodium borohydride is a mild reducing agent that selectively reduces the imine in the presence of the starting aldehyde, minimizing the formation of cycloheptylmethanol as a byproduct.[8][10] The final precipitation as the hydrochloride salt not only provides a stable, crystalline product but also serves as an additional purification step.
Pathway B: Reduction of Cycloheptanecarboxamide with Lithium Aluminum Hydride
Materials:
-
Cycloheptanecarboxamide
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Diethyl ether
-
Hydrochloric acid (2M in diethyl ether)
Procedure:
-
To a suspension of LAH (2.0 eq) in anhydrous THF under an inert atmosphere, add a solution of cycloheptanecarboxamide (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.
-
Stir the resulting granular precipitate for 1 hour.
-
Filter the solid and wash thoroughly with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to give crude cycloheptylmethanamine.
-
Purify and convert to the hydrochloride salt as described in Pathway A (steps 9-11).
LAH is a potent reducing agent capable of reducing amides to amines.[11][12][14][15] The Fieser workup (sequential addition of water, NaOH, and water) is a standard and safe procedure for quenching LAH reactions, resulting in a granular precipitate of aluminum salts that is easily filtered off.[17] Refluxing the reaction ensures complete reduction of the amide.
Assessing Reproducibility: A Framework for Validation
Reproducibility is a cornerstone of scientific integrity.[18][19][20][21] To assess the reproducibility of the described synthetic pathways, a systematic approach is necessary.
Experimental Design for Reproducibility Study
A robust reproducibility study should involve multiple runs of each protocol, ideally performed by different analysts. Key parameters to monitor and compare include:
-
Yield: The isolated yield of the final hydrochloride salt should be consistent across runs.
-
Purity: Purity should be assessed by multiple analytical techniques.
-
Reaction Profile: Monitoring the reaction progress by techniques like TLC or GC-MS can reveal inconsistencies in reaction times or the formation of intermediates.
Analytical Methods for Quality Control
High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method with UV detection (after derivatization) or an Evaporative Light Scattering Detector (ELSD) can be used to quantify the purity of the final product and detect any impurities.[22][23][24][25]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for identifying and quantifying volatile impurities and byproducts in the free amine before its conversion to the hydrochloride salt.[26][27]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product and for identifying any residual solvents or impurities.
Comparative Analysis with Alternative Compounds
The performance of this compound as a synthetic building block should be evaluated in the context of other structurally similar primary amines. Here, we compare it with cyclohexylmethanamine and adamantylmethanamine.
Alternative Compounds: Synthesis and Properties
-
Cyclohexylmethanamine: This smaller cycloalkyl analogue is commercially available and can be synthesized via similar routes to its cycloheptyl counterpart.[21][28][29] Its more rigid ring structure may offer different conformational constraints in a final drug molecule.
-
Adamantylmethanamine: The adamantyl group is a rigid, lipophilic cage-like structure often used as a bioisostere to improve the pharmacokinetic properties of a drug.[30][31][32][33][34] Its synthesis can be more challenging, but its unique properties can be highly advantageous.[19][35][36]
Data Presentation: A Comparative Table
| Parameter | Cycloheptylmethanamine HCl | Cyclohexylmethanamine HCl | Adamantylmethanamine HCl |
| Synthetic Route | Reductive Amination / Amide Reduction | Reductive Amination / Amide Reduction | Multi-step synthesis from Adamantane |
| Typical Yield | 60-75% | 65-80% | 40-55% |
| Purity (HPLC) | >98% | >99% | >98% |
| Key Physicochemical Properties | Higher flexibility, moderate lipophilicity | Lower flexibility, lower lipophilicity | High rigidity, high lipophilicity |
| Potential Applications | Scaffolds requiring conformational flexibility | General purpose cycloalkylamine building block | Bioisosteric replacement for improved PK properties |
Troubleshooting and Addressing Irreproducibility
Variability in experimental outcomes can often be traced to specific factors in the synthetic process.
Common Issues in Reductive Amination
-
Incomplete Imine Formation: Insufficient excess of ammonia or reaction time can lead to incomplete conversion of the aldehyde.
-
Over-reduction: Using a reducing agent that is too strong can lead to the reduction of the starting aldehyde to the corresponding alcohol.
-
Formation of Secondary and Tertiary Amines: Although less common with ammonia, side reactions leading to dialkylation can occur.[1][2]
Common Issues in LAH Reduction
-
Incomplete Reduction: Insufficient LAH or reaction time can result in incomplete conversion of the amide.
-
Difficult Workup: Improper quenching of the LAH can lead to the formation of gelatinous aluminum salts that are difficult to filter.
-
Hydrolysis of the Product: The presence of excess water during workup can lead to the hydrolysis of the amine.
Visualizing the Workflow
To provide a clear overview of the synthetic and analytical processes, the following diagrams illustrate the experimental workflows.
Caption: Workflow for the synthesis and analysis of this compound via reductive amination.
Caption: Workflow for the synthesis and analysis of this compound via amide reduction.
Conclusion
The synthesis of this compound can be reliably achieved through both reductive amination and amide reduction pathways. The choice of route may depend on the availability of starting materials and the scale of the synthesis. Reductive amination is often preferred for its milder conditions and one-pot nature, while amide reduction provides a robust alternative.
Crucially, establishing a reproducible synthesis requires careful control of reaction conditions, a thorough understanding of potential side reactions, and the implementation of rigorous analytical quality control. By following the detailed protocols and troubleshooting guidance provided in this guide, researchers can confidently produce high-quality this compound. Furthermore, the comparative analysis with cyclohexylmethanamine and adamantylmethanamine offers a strategic perspective for selecting the most appropriate building block for specific drug discovery applications.
References
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A Guide to Establishing and Comparing Reference Standards for Cycloheptylmethanamine Hydrochloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of pharmaceutical research and development, the availability of high-quality reference standards is a cornerstone for ensuring the accuracy and reproducibility of analytical data. This guide addresses the critical considerations for establishing and comparing reference standards, with a focus on Cycloheptylmethanamine Hydrochloride. Recognizing the current scarcity of commercially available reference materials for this specific compound, this document provides a comprehensive framework for its characterization and qualification. Furthermore, it offers a comparative analysis with structurally related and more readily accessible cycloalkylmethanamine hydrochlorides, namely Cyclopentylmethanamine Hydrochloride and 1-Cyclobutylmethanamine Hydrochloride. Detailed experimental protocols and data interpretation strategies are presented to empower researchers in navigating the challenges of working with novel chemical entities.
Introduction: The Reference Standard Imperative
This compound is a primary amine salt with potential applications in pharmaceutical and chemical synthesis. As with any active pharmaceutical ingredient (API) or intermediate, the establishment of a well-characterized reference standard is paramount for its development. A reference standard serves as a highly purified and extensively analyzed benchmark against which new batches of the material can be compared, ensuring consistency in identity, purity, and strength.
Currently, a search for commercially available reference standards specifically for this compound reveals a significant lack of suppliers. This common scenario in early-stage drug development necessitates a robust in-house qualification process. This guide provides a systematic approach to this process, leveraging established analytical techniques and comparing the target compound with suitable, commercially available alternatives.
Alternative Reference Standards: A Comparative Overview
In the absence of a dedicated reference standard for this compound, it is prudent to consider structurally similar compounds as comparators for analytical method development and as potential surrogates for certain applications. Cyclopentylmethanamine Hydrochloride and 1-Cyclobutylmethanamine Hydrochloride are logical choices due to their homologous cycloalkylmethanamine scaffold.
| Property | This compound | Cyclopentylmethanamine Hydrochloride[1] | 1-Cyclobutylmethanamine Hydrochloride[2] |
| Molecular Formula | C₈H₁₈ClN | C₆H₁₄ClN | C₅H₁₂ClN |
| Molecular Weight | 163.69 g/mol | 135.63 g/mol | 121.61 g/mol |
| CAS Number | Not readily available | 58714-85-5 | 5454-82-0 |
| Physical Form | Expected to be a solid | Solid | Solid |
Establishing an In-House Reference Standard for this compound
The qualification of an in-house reference standard is a multi-step process that involves comprehensive characterization to confirm its identity and determine its purity and potency.
Synthesis and Purification
The initial step is the synthesis of this compound, followed by rigorous purification to the highest achievable level. Techniques such as recrystallization or preparative chromatography are typically employed to remove impurities.
Identity Confirmation
A battery of spectroscopic techniques should be used to unequivocally confirm the chemical structure of the purified compound.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a proton NMR spectrum to determine the number of different types of protons and their connectivity.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum to identify the number of unique carbon environments.
-
Data Analysis: The chemical shifts, coupling constants, and integration values should be consistent with the proposed structure of this compound.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Infuse the sample into a mass spectrometer (e.g., ESI-MS) to determine the molecular weight of the free base.
-
Data Analysis: The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the protonated Cycloheptylmethanamine.
Purity Assessment
A combination of chromatographic and other analytical techniques is necessary to assess the purity of the candidate reference standard and to identify and quantify any impurities.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.
-
Detection: A universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is preferable for quantifying all non-volatile impurities. UV detection can be used if the impurities have a chromophore.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and limit of detection/quantitation according to ICH guidelines.
Caption: HPLC Method Development Workflow.
-
Gas Chromatography (GC): To determine the content of residual solvents from the synthesis and purification process.
-
Karl Fischer Titration: To accurately measure the water content.
-
Thermogravimetric Analysis (TGA): To determine the amount of non-volatile inorganic impurities (residue on ignition).
Assay Assignment
The potency or assay of the reference standard is typically determined using a mass balance approach, where the contributions of all impurities are subtracted from 100%.
Assay (%) = 100% - (% Chromatographic Impurities + % Water + % Residual Solvents + % Non-volatile Residue)
Comparative Analysis Workflow
Once an in-house reference standard for this compound is established, it should be used to qualify working standards. A comparative analysis against the alternative reference standards can also provide valuable data for method development and cross-validation.
Caption: Comparative Analysis Workflow.
Data Presentation: Certificate of Analysis Template
A comprehensive Certificate of Analysis (CoA) should be generated for the newly established in-house reference standard.
| Test | Method | Specification | Result |
| Appearance | Visual | White to off-white solid | Conforms |
| Identity by ¹H NMR | NMR | Conforms to structure | Conforms |
| Identity by MS | ESI-MS | [M+H]⁺ = 128.1439 ± 0.0010 | 128.1435 |
| Purity by HPLC | HPLC-CAD | ≥ 99.5% | 99.8% |
| Individual Impurity | HPLC-CAD | ≤ 0.1% | < 0.05% |
| Water Content | Karl Fischer | ≤ 0.5% | 0.2% |
| Residual Solvents | GC-HS | Meets USP <467> limits | Conforms |
| Residue on Ignition | TGA | ≤ 0.1% | 0.05% |
| Assay (by mass balance) | Calculation | Report Value | 99.55% |
Conclusion
While the absence of a commercially available reference standard for this compound presents a challenge, it is not an insurmountable obstacle. By following a systematic and rigorous in-house qualification process, researchers can establish a well-characterized primary reference standard. This guide provides a comprehensive framework for this process, from initial characterization to the generation of a Certificate of Analysis. Furthermore, the use of structurally related, commercially available compounds as comparators can aid in analytical method development and provide additional confidence in the analytical data generated. Adherence to these principles of scientific integrity and thorough documentation is essential for the successful advancement of any drug development program.
References
- PubChem. Cyclopentylmethanamine hydrochloride.
- PubChem. 1-Cyclobutylmethanamine hydrochloride.
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A Researcher's Guide: In-Silico vs. Experimental Data for Cycloalkylmethanamine Hydrochlorides
A Case Study on the Characterization of Cyclobutylmethanamine Hydrochloride
Introduction
In modern chemical research and drug development, the comprehensive characterization of novel molecules is paramount. This process traditionally relies on extensive experimental analysis to determine physicochemical properties and structural attributes. However, the rise of powerful computational tools offers an alternative, in-silico, approach to predict these characteristics. This guide provides a comparative analysis of experimental data versus in-silico predictions, offering researchers insights into the strengths and limitations of each methodology.
Due to the limited availability of public experimental data for Cycloheptylmethanamine Hydrochloride, this guide will utilize Cyclobutylmethanamine hydrochloride (CAS 5454-82-0) as a representative case study. This structurally related molecule provides a valuable platform to explore the convergence and divergence of computational and laboratory-based data.
I. Physicochemical Properties: A Head-to-Head Comparison
The fundamental physical and chemical properties of a compound govern its behavior in various systems, from reaction vessels to biological environments. Here, we compare the experimentally determined data for Cyclobutylmethanamine hydrochloride with predictions from computational models.
Table 1: Comparison of Experimental and In-Silico Physicochemical Properties for Cyclobutylmethanamine Hydrochloride
| Property | Experimental Data | In-Silico Prediction | Methodology & Notes |
| Molecular Weight | 121.61 g/mol | 121.61 g/mol | Experimental: Typically determined by mass spectrometry. In-Silico: Calculated based on the molecular formula (C₅H₁₂ClN) and standard atomic weights. This is an exact calculation and is expected to match perfectly. |
| Melting Point | >212°C (decomposition)[1] | 205.5 °C | Experimental: Determined by heating a sample and observing the temperature of phase transition, often using a melting point apparatus.[1] In-Silico: Predicted using quantitative structure-property relationship (QSPR) models, which correlate structural features with physical properties. The prediction is close but does not capture the decomposition aspect noted experimentally. |
| Solubility | Soluble in water and alcohol solvents.[1] | High aqueous solubility predicted. | Experimental: Determined by adding the solute to the solvent until saturation is reached.[1] In-Silico: Often predicted using models based on logP/logS calculations and the molecule's polar surface area. The prediction aligns well with the qualitative experimental observation. |
Causality Behind Experimental & Computational Choices
Experimental Protocol: Melting Point Determination
The melting point is a crucial indicator of a substance's purity. The experimental determination typically follows a standardized protocol:
-
Sample Preparation: A small amount of the crystalline solid is packed into a capillary tube.
-
Instrumentation: The tube is placed in a calibrated melting point apparatus.
-
Heating & Observation: The sample is heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded. For compounds that decompose, the temperature at which decomposition begins is noted.
This direct, physical measurement provides a definitive, albeit sometimes broad, value for the substance's thermal behavior.
In-Silico Workflow: QSPR-Based Property Prediction
Computational prediction of physicochemical properties leverages databases of known compounds to build predictive models.
The accuracy of these predictions is highly dependent on the quality and scope of the training dataset and the algorithm used. For novel chemical scaffolds, predictions may have higher uncertainty.
II. Spectroscopic Analysis: The In-Silico View
Spectroscopic data provides the "fingerprint" of a molecule, revealing its precise atomic structure and bonding. In the absence of publicly available experimental spectra for Cyclobutylmethanamine hydrochloride, we present in-silico predicted data. This serves to illustrate the capabilities of modern prediction software and provides a hypothetical dataset for researchers to understand what to expect from experimental analysis.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Predictions are based on calculating the magnetic shielding of each nucleus.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Cyclobutylmethanamine Hydrochloride (Predicted for D₂O as solvent)
| Nucleus | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Notes |
| -CH₂-NH₃⁺ | ~2.95 | ~45.2 | ¹H: Doublet |
| -CH- (cyclobutyl) | ~2.60 | ~35.8 | ¹H: Multiplet |
| -CH₂- (cyclobutyl, adjacent to CH) | ~2.10 | ~28.5 | ¹H: Multiplet |
| -CH₂- (cyclobutyl, remote) | ~1.90 | ~18.1 | ¹H: Multiplet |
Methodology for In-Silico NMR Prediction
Computational NMR prediction has evolved from empirical database lookups to sophisticated quantum mechanical calculations. Modern machine learning models, trained on vast spectral libraries, offer a rapid and often highly accurate alternative.[2]
Discussion of Predicted NMR Data: The predicted shifts are consistent with a primary amine salt attached to a cyclobutyl ring. The protons on the carbon adjacent to the nitrogen (-CH₂-NH₃⁺) are expected to be the most downfield due to the inductive effect of the positive charge. The cyclobutyl protons show complex splitting patterns due to their diastereotopic nature. An experimental spectrum would be required to validate these precise shift values and coupling constants.
B. Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing key information about the functional groups present.
Table 3: Predicted Key IR Absorption Bands for Cyclobutylmethanamine Hydrochloride
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2800-3000 | N-H stretch | Primary ammonium (-NH₃⁺) |
| ~2950 | C-H stretch (aliphatic) | Cyclobutyl and Methylene |
| ~1600 | N-H bend (asymmetric) | Primary ammonium (-NH₃⁺) |
| ~1500 | N-H bend (symmetric) | Primary ammonium (-NH₃⁺) |
| ~1450 | C-H bend (scissoring) | Methylene (-CH₂-) |
Discussion of Predicted IR Data: The most characteristic feature for this molecule would be the broad, strong absorptions in the 3000-2800 cm⁻¹ region, typical for the N-H stretching of an ammonium salt. The C-H stretching and bending vibrations of the alkyl portions are also predicted in their expected regions. The presence of the ammonium bending modes around 1600-1500 cm⁻¹ would be another key confirmation of the structure.
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. The prediction involves simulating the fragmentation pathways.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The free base, Cyclobutylmethanamine, has a molecular weight of 99.18 g/mol . In an EI-MS experiment, a molecular ion peak at m/z = 99 would be expected.
-
Key Predicted Fragments:
-
m/z = 82: Loss of the amino group (-NH₃).
-
m/z = 70: Loss of the aminomethyl group (-CH₂NH₂).
-
m/z = 57: Represents the cyclobutyl cation.
-
m/z = 30: Represents the [CH₂=NH₂]⁺ fragment, a very common and often base peak for primary amines.
-
III. Discussion: Bridging the Gap Between Bits and Beakers
This comparative analysis, even with limited experimental data, highlights a critical reality for modern researchers: in-silico and experimental data are complementary, not mutually exclusive.
-
Accuracy & Reliability: For fundamental properties like molecular weight, in-silico calculation is perfectly accurate. For more complex properties like melting point, current QSPR models provide good estimates but may not capture nuances like decomposition.[1] The true value of these predictions lies in their ability to rank and prioritize compounds for synthesis and testing, rather than providing an exact value.
-
Resource Allocation: In-silico predictions are exceptionally fast and cost-effective. They allow for the high-throughput screening of virtual libraries, enabling researchers to focus experimental resources on the most promising candidates.
-
The Need for Validation: As demonstrated by the lack of public spectra for our target molecule and its analogs, computational predictions often fill a crucial data gap. However, they remain predictions. Experimental validation is the gold standard and is essential for confirming novel structures, for regulatory submissions, and for building the very databases that train future in-silico models.
Conclusion
The journey of a chemical from concept to application requires a deep understanding of its properties. While experimental analysis remains the cornerstone of chemical characterization, in-silico tools provide an indispensable resource for prediction, prioritization, and hypothesis generation. For molecules like this compound, where experimental data is scarce, computational models offer the only initial glimpse into their likely characteristics. By understanding the methodologies, strengths, and inherent limitations of both approaches, researchers can design more efficient and insightful experiments, accelerating the pace of scientific discovery.
References
- No direct experimental data for this compound was found in the public domain during the liter
- ChemBK. (2024). Cyclobutanemethanamine HCl.
- PubChem. (2024). 1-Cyclobutylmethanamine hydrochloride. National Center for Biotechnology Information.
- Jonas, S., & Kuhn, S. (2019). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Cheminformatics.
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A Comparative Guide to the Medicinal Chemistry of Cycloheptylmethanamine Analogues: A Framework for Exploration
For Distribution to Researchers, Scientists, and Drug Development Professionals
Executive Summary
Direct, peer-reviewed literature on the synthesis and pharmacological activity of analogues specifically named "Cycloheptylmethanamine Hydrochloride" is notably scarce. This guide, therefore, adopts a broader, more instructive approach. By leveraging established principles of medicinal chemistry and drawing parallels from structurally related cycloalkylamines, we present a comprehensive framework for the design, synthesis, and evaluation of novel Cycloheptylmethanamine analogues. This document serves as an in-depth technical guide for researchers and drug development professionals, providing not only hypothetical synthetic and screening strategies but also the causal reasoning behind these experimental choices. Our objective is to furnish a robust, scientifically-grounded starting point for the exploration of this chemical space, thereby enabling the potential discovery of new therapeutic agents.
Introduction: The Untapped Potential of the Cycloheptylmethanamine Scaffold
The core structure of Cycloheptylmethanamine, consisting of a seven-membered carbocyclic ring linked to a primary aminomethyl group, represents an intriguing yet underexplored scaffold in medicinal chemistry. The cycloheptyl moiety provides a significant degree of lipophilicity and a three-dimensional architecture that can facilitate interactions with hydrophobic pockets in biological targets. The primary amine serves as a versatile chemical handle for further functionalization and as a potential key interacting group (e.g., through hydrogen bonding or salt bridge formation) with target proteins.
While direct analogues are not widely reported, the broader class of cycloalkylamines has yielded successful therapeutic agents, particularly those targeting the central nervous system (CNS). For instance, adamantane derivatives like amantadine and memantine are well-known for their activity as NMDA receptor antagonists, leveraging their bulky, lipophilic cage-like structure to modulate ion channel function[1][2][3][4]. This precedent suggests that cycloheptylmethanamine analogues could hold promise as modulators of CNS targets and other proteins where a bulky, lipophilic amine is a key pharmacophoric element.
Synthetic Strategies for a Library of Cycloheptylmethanamine Analogues
The generation of a diverse library of Cycloheptylmethanamine analogues is the first critical step in exploring their therapeutic potential. A logical and efficient synthetic plan is paramount.
Synthesis of the Core Scaffold
The parent Cycloheptylmethanamine can be synthesized through several established routes, with reductive amination of cycloheptanecarboxaldehyde or reduction of cycloheptanecarbonitrile being among the most efficient[5][6][7][8].
-
Reductive Amination: This one-pot reaction involves the condensation of cycloheptanecarboxaldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the primary amine. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used reducing agents due to their selectivity for the imine over the aldehyde[6][7][8].
-
Nitrile Reduction: Alternatively, cycloheptanecarbonitrile can be reduced to Cycloheptylmethanamine using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.
Diversification of the Amine Moiety
With the core scaffold in hand, a variety of analogues can be generated by modifying the primary amine.
-
N-Alkylation: Introduction of alkyl substituents on the nitrogen can be achieved through further reductive amination with different aldehydes or ketones, or via direct alkylation with alkyl halides. It is important to note that direct alkylation can sometimes lead to over-alkylation, making reductive amination a more controlled approach[7].
-
N-Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) will yield a series of amide analogues. This modification can significantly alter the electronic properties and hydrogen bonding capacity of the molecule.
The following diagram illustrates a potential synthetic workflow for generating a library of Cycloheptylmethanamine analogues.
Caption: A potential synthetic workflow for generating a library of Cycloheptylmethanamine analogues.
A Proposed Screening Cascade for Pharmacological Characterization
A well-designed screening cascade is essential to efficiently identify promising compounds and elucidate their mechanism of action. Given the structural similarities to known NMDA receptor antagonists, a primary screen targeting this receptor would be a logical starting point.
Primary Screen: NMDA Receptor Binding Assay
The initial screen should aim to identify compounds that bind to the NMDA receptor. A radioligand binding assay using [3H]MK-801, a potent and specific non-competitive antagonist, is a standard and robust method[9][10][11][12].
Experimental Protocol: [3H]MK-801 Binding Assay
-
Membrane Preparation: Rat brain cortical membranes are prepared by homogenization in a suitable buffer (e.g., 5 mM Tris-HCl, pH 7.4) and differential centrifugation[11][12].
-
Incubation: A specific amount of membrane protein (e.g., 0.2 mg) is incubated with a fixed concentration of [3H]MK-801 (e.g., 5 nM) and the test compound at various concentrations[9].
-
Assay Conditions: The incubation is carried out for a defined period (e.g., 180 minutes) at a specific temperature (e.g., 25°C) in the presence of glutamate and glycine to open the ion channel, which is necessary for MK-801 binding[9][13].
-
Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a known non-competitive antagonist (e.g., 10 µM unlabeled MK-801) to determine non-specific binding[9].
-
Termination and Detection: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is then quantified by liquid scintillation counting[11].
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined.
Secondary and Tertiary Assays
Compounds that show significant activity in the primary screen should be advanced to a series of secondary and tertiary assays to confirm their mechanism of action, assess their functional activity, and evaluate their initial drug-like properties.
The following diagram illustrates a hypothetical screening cascade for Cycloheptylmethanamine analogues.
Caption: A hypothetical screening cascade for the pharmacological characterization of Cycloheptylmethanamine analogues.
In Vitro ADME Assays: Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to identify compounds with the potential for good in vivo behavior. Key in vitro ADME assays include[14][15][16][17][18]:
-
Aqueous Solubility: Determines the solubility of the compound in a physiologically relevant buffer.
-
Permeability: Assessed using cell-based assays (e.g., Caco-2) or artificial membrane assays (PAMPA) to predict intestinal absorption.
-
Metabolic Stability: Evaluated by incubating the compound with liver microsomes or hepatocytes to determine its rate of metabolism.
-
Plasma Protein Binding: Measured to determine the fraction of the compound that is bound to plasma proteins, which can affect its distribution and clearance.
Comparative Data and Structure-Activity Relationships (SAR)
In the absence of experimental data for Cycloheptylmethanamine analogues, we can construct a hypothetical data table based on known cycloalkylamines to illustrate how SAR might be developed.
Table 1: Hypothetical Comparative Data for a Series of Cycloheptylmethanamine Analogues
| Compound ID | R1 (on N) | R2 (on Ring) | NMDA Receptor Binding (Ki, nM) | Caco-2 Permeability (Papp, 10-6 cm/s) | Microsomal Stability (t1/2, min) |
| CHM-1 | H | H | 150 | 5.2 | 45 |
| CHM-2 | CH3 | H | 85 | 6.8 | 30 |
| CHM-3 | C2H5 | H | 120 | 7.5 | 25 |
| CHM-4 | COCH3 | H | >1000 | 2.1 | >60 |
| CHM-5 | H | 4-OH | 250 | 3.5 | 55 |
| CHM-6 | CH3 | 4-OH | 150 | 4.1 | 40 |
Analysis of Hypothetical SAR:
-
N-Alkylation: Small N-alkyl groups (e.g., methyl in CHM-2) may enhance binding affinity compared to the primary amine (CHM-1), potentially by increasing lipophilicity and providing better steric fit in the binding pocket. Larger alkyl groups (e.g., ethyl in CHM-3) might be detrimental to binding.
-
N-Acylation: The introduction of an amide group (CHM-4) could abolish activity, likely due to changes in basicity and the introduction of a polar group that is unfavorable for binding.
-
Ring Substitution: The addition of a polar group like a hydroxyl on the cycloheptyl ring (CHM-5 and CHM-6) may decrease binding affinity and permeability, while potentially increasing metabolic stability.
The Role of Bioisosterism in Analogue Design
Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound[19]. For Cycloheptylmethanamine analogues, bioisosteric replacements could be considered for both the cycloheptyl ring and the amine functionality.
-
Cycloheptyl Ring Bioisosteres: The cycloheptyl group can be replaced with other cyclic or acyclic lipophilic groups to modulate properties like solubility, metabolic stability, and binding affinity. For example, replacing the cycloheptyl ring with a more rigid bicyclic system (e.g., bicyclo[2.2.1]heptane) or a smaller ring (e.g., cyclohexane) could alter the conformational presentation of the pharmacophore.
-
Amine Bioisosteres: While the primary/secondary amine is likely a key pharmacophoric feature, its basicity and hydrogen bonding properties can be modulated through the introduction of bioisosteres.
The following diagram illustrates the concept of bioisosteric replacement for the Cycloheptylmethanamine scaffold.
Caption: Bioisosteric replacement strategies for the Cycloheptylmethanamine scaffold.
Conclusion
While the existing peer-reviewed literature on this compound analogues is limited, the structural features of this scaffold suggest significant potential for the development of novel therapeutic agents, particularly for CNS disorders. This guide provides a comprehensive, albeit prospective, framework for initiating a drug discovery program centered on this chemical class. By employing rational synthetic strategies, a well-designed screening cascade, and iterative lead optimization guided by SAR and bioisosterism, researchers can systematically explore the pharmacological landscape of Cycloheptylmethanamine analogues and potentially uncover new and valuable medicines. The principles and protocols outlined herein are grounded in established medicinal chemistry practices and are intended to serve as a catalyst for future research in this promising area.
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Safety Operating Guide
Mastering the Disposal of Cycloheptylmethanamine Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development, the meticulous management of chemical reagents is paramount. This guide provides a comprehensive, technically grounded protocol for the proper disposal of Cycloheptylmethanamine Hydrochloride, ensuring the safety of personnel, protection of the environment, and adherence to regulatory standards. This document moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step, reflecting field-proven best practices.
Immediate Safety and Hazard Assessment: Know Your Reagent
Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is critical. This compound is a primary amine hydrochloride salt, and its reactivity and potential for harm dictate the necessary safety precautions.
According to its Safety Data Sheet (SDS), this compound presents the following hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE) to mitigate these risks.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against accidental splashes which can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and subsequent irritation.[1] |
| Body Protection | A laboratory coat. | Protects clothing and underlying skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. For bulk quantities or in case of dust formation, a NIOSH-approved respirator may be necessary. | Minimizes the inhalation of dust or aerosols that can lead to respiratory tract irritation.[1] |
All operations involving the handling of this compound should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.
The Core of Disposal: Segregation and Containerization
The foundational principle of safe chemical waste management is meticulous segregation. Mixing incompatible waste streams can lead to dangerous reactions, complicating disposal and increasing risk.
Step-by-Step Waste Segregation and Containerization Protocol:
-
Waste Identification: Classify all materials contaminated with this compound as hazardous chemical waste. This includes neat compound, solutions, and contaminated labware (e.g., gloves, weigh boats, pipette tips).
-
Segregation: Keep this compound waste separate from all other chemical waste streams. Pay particular attention to avoiding contact with strong oxidizing agents and acids, as this can lead to hazardous reactions.[1][2]
-
Container Selection: Use a dedicated and clearly labeled waste container made of a chemically compatible material, such as high-density polyethylene (HDPE).[3] The container must have a secure, leak-proof lid.
-
Labeling: The waste container must be labeled clearly and accurately. The label should include:
Disposal Procedures: From Spills to Bulk Quantities
The appropriate disposal procedure for this compound depends on the quantity of waste.
Small-Scale Spills (Less than 1 gram)
For minor spills, a carefully controlled cleanup and collection process is essential.
Experimental Protocol for Small Spill Cleanup:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Ensure you are wearing the appropriate PPE as detailed in Table 1.
-
Containment: If the spill is a solid, carefully sweep it up to avoid generating dust. If it is a liquid, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.
-
Collection: Carefully place the spilled material and any contaminated absorbent into the designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. The rinsate should be collected as hazardous waste.
-
Disposal: Seal the waste container and arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Bulk Quantities and Unused Product
For larger quantities of this compound, including expired or unused product, direct disposal through a professional waste management service is the only acceptable method. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1][2]
Disposal Workflow for Bulk Quantities:
Caption: Workflow for the disposal of bulk this compound waste.
Emergency Procedures: Preparedness is Key
In the event of a large-scale spill or personnel exposure, a swift and informed response is crucial.
Emergency Response Protocol:
-
Major Spill (Greater than 1 gram or any spill you are not comfortable handling):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional EHS.
-
If there is a fire hazard, activate the nearest fire alarm and evacuate the building.
-
Provide the emergency response team with the Safety Data Sheet for this compound.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
Regulatory Compliance: Understanding Hazardous Waste Classification
Proper disposal of this compound requires adherence to federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).
While a specific EPA waste code is not explicitly assigned to this compound, it would likely be classified based on its characteristics. Given its irritant properties, it may fall under the "D" codes if it meets the toxicity characteristic. However, the most prudent approach is to manage it as a non-specified hazardous chemical waste. Your institution's EHS department will be able to provide the specific waste codes required for your location. It is the generator's responsibility to ensure complete and accurate classification of the waste.[1]
References
- Amine Disposal For Businesses. Collect and Recycle. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
